molecular formula C25H27ClN2 B1171235 Meclizine CAS No. 163837-49-8

Meclizine

Cat. No.: B1171235
CAS No.: 163837-49-8
M. Wt: 390.9 g/mol
InChI Key: OCJYIGYOJCODJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecilizine is a piperazine-derivative antihistamine that is recognized in clinical settings for its antiemetic and antivertigo properties, primarily acting as an antagonist at histamine H1 and muscarinic cholinergic receptors . Beyond its established use, recent scientific investigations have revealed a compelling and distinct research value for Mecilizine in preclinical studies, centered on its ability to enhance cellular glycolysis . This mechanism is mediated through an increase in the level and activity of the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) enzyme, a potent activator of phosphofructokinase, a key rate-determining enzyme in the glycolytic pathway . By shifting cellular energy metabolism towards glycolysis, Mecilizine has demonstrated a neuroprotective effect in in vitro models of Parkinson's disease, where it protected against 6-hydroxydopamine-induced apoptosis and cell death in neuronal cultures . This protection is characterized by mitochondrial hyperpolarization and inhibition of caspase-3 activation, suggesting its potential in investigating pathways to counteract mitochondrial dysfunction in neurodegeneration . Further supporting its research applicability, studies indicate Mecilizine can promote bone growth in an animal model of achondroplasia and has shown promise in improving endometrial repair and reducing bleeding in a mouse model of adenomyosis, likely through its glycolysis-enhancing action . These diverse and emerging research applications make Mecilizine a valuable compound for probing metabolic therapies, neuroprotective strategies, and cellular repair mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
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InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
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InChI Key

OCJYIGYOJCODJL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
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Molecular Formula

C25H27ClN2
Source PubChem
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Related CAS

1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride)
Record name Meclozine [INN]
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DSSTOX Substance ID

DTXSID0023242
Record name Meclizine
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Molecular Weight

390.9 g/mol
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Physical Description

Solid
Record name Meclizine
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Boiling Point

230 °C @ 2 MM HG
Record name MECLIZINE
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Solubility

0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L
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CAS No.

569-65-3, 163837-49-8
Record name Meclizine
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Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
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Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
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Melting Point

217-224
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Foundational & Exploratory

Meclizine's Mechanism of Action in Vestibular Disorders: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Vestibular Disorders and the Role of Meclizine

Vestibular disorders, such as Meniere's disease, labyrinthitis, and benign paroxysmal positional vertigo (BPPV), present a significant challenge to both patients and clinicians.[1] These conditions, characterized by debilitating symptoms of vertigo, nausea, and imbalance, arise from a dysfunction of the inner ear's vestibular system.[1] this compound, a first-generation piperazine antihistamine, has long been a cornerstone in the symptomatic management of these disorders.[2] This guide provides an in-depth technical exploration of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, cellular signaling pathways, and the experimental evidence that underpins our current understanding of how this compound alleviates the distressing symptoms of vestibular dysfunction.

Core Tenets of this compound's Action: A Dual Antagonism

This compound's therapeutic efficacy in vestibular disorders is primarily attributed to its activity at two key receptor systems within the central nervous system (CNS): histamine H1 receptors and muscarinic acetylcholine receptors.[2][3] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, allowing it to exert its effects on central neuronal pathways that process vestibular information and trigger the emetic response.[4][5]

Histamine H1 Receptor Antagonism: Quelling the Storm

The primary mechanism of this compound is its potent inverse agonism at the histamine H1 receptor.[5][6][7] Histamine, acting as a neurotransmitter in the CNS, has a generally excitatory effect on neurons within the vestibular nuclei.[8] This excitation is mediated in part by postsynaptic H1 receptors.[9][10] By blocking these receptors, this compound effectively dampens the transmission of histaminergic signals originating from the vestibular nuclei and the nucleus of the solitary tract to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[2] This reduction in neuronal excitability is believed to be a key factor in alleviating vertigo and nausea.[2]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] The net effect of this cascade is an increase in neuronal excitability. This compound, by acting as an inverse agonist, not only blocks the binding of histamine but also reduces the basal activity of the H1 receptor, thus suppressing this excitatory signaling pathway.[11]

Anticholinergic Effects: A Modulatory Influence

In addition to its antihistaminic properties, this compound also exhibits anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[3][12] While its affinity for muscarinic receptors is lower than for H1 receptors, this action contributes to its overall therapeutic profile.[12][13] Cholinergic signaling plays a complex modulatory role in the vestibular nuclei, with both excitatory and inhibitory influences.[8] By blocking muscarinic receptors, this compound can further modulate the neuronal activity within the vestibular pathways, contributing to the reduction of vertigo and motion sickness symptoms.[3][12]

Quantitative Pharmacology: A Tale of Two Receptors

The binding affinities of this compound for its primary targets have been quantified through radioligand binding assays, providing a clearer picture of its pharmacological profile.

ReceptorRadioligandThis compound Ki (nM)Reference
Histamine H1[³H]mepyramine250[2]
Muscarinic (general)[³H]QNB3,600 - 30,000[12][13]

Table 1: Binding Affinities of this compound for Histamine H1 and Muscarinic Receptors. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Signaling Pathways: A Visual Representation

To illustrate the molecular mechanisms of this compound's action, the following diagrams depict the histamine H1 receptor signaling pathway and the sites of this compound's intervention.

Histamine H1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activation Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NeuronalExcitation Increased Neuronal Excitability PKC->NeuronalExcitation Leads to This compound This compound This compound->H1R Antagonism

Caption: this compound's antagonism of the H1 receptor signaling cascade.

Experimental Evidence and Methodologies

Our understanding of this compound's mechanism of action is built upon a foundation of preclinical and clinical research. The following section details key experimental approaches and findings.

Radioligand Binding Assays: Quantifying Receptor Interactions

Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor.[11] These assays utilize a radiolabeled ligand that specifically binds to the target receptor. By measuring the displacement of the radioligand by an unlabeled compound (like this compound), one can calculate the inhibition constant (Ki), a measure of the compound's binding affinity.[11]

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the H1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.[2]

    • Determine the protein concentration of the membrane preparation.[13]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of this compound.[2][13]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled H1 antagonist.[13]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[2]

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Radioligand Binding Assay Workflow MembranePrep Membrane Preparation AssaySetup Assay Setup (Membranes, Radioligand, This compound) MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification DataAnalysis Data Analysis (IC50 & Ki Calculation) Quantification->DataAnalysis

Caption: General workflow for a competitive radioligand binding assay.

Electrophysiological Studies: Unveiling Neuronal Responses

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are invaluable for directly measuring the effects of a drug on the electrical activity of individual neurons.[14][15] While specific patch-clamp data for this compound on vestibular nucleus neurons is not extensively published, the general methodology allows for the investigation of how this compound modulates ion channel activity and firing rates in these critical neurons.[14][15] Studies on related compounds and the known excitatory role of histamine in these neurons suggest that this compound would reduce their spontaneous firing rate and attenuate histamine-induced excitation.[8][9]

Animal Models of Vestibular Dysfunction: Bridging the Gap to Clinical Efficacy

Animal models are crucial for evaluating the in vivo efficacy of anti-vertigo medications. Models of Meniere's disease, for instance, can be induced in animals like guinea pigs and mice through various methods, including surgical ablation of the endolymphatic sac or systemic administration of substances like aldosterone and lipopolysaccharide (LPS).[16][17] These models exhibit key pathological features of the disease, such as endolymphatic hydrops, and can be used to assess the ability of compounds like this compound to mitigate vestibular symptoms, which can be quantified through behavioral tests like monitoring nystagmus and postural stability.[16][17]

Pharmacokinetics and Metabolism: The Journey of this compound in the Body

The therapeutic effect of this compound is also governed by its pharmacokinetic profile. After oral administration, this compound is absorbed with a time to peak plasma concentration of approximately 3 hours.[2] Its onset of action is about 1 hour, and its effects can last from 8 to 24 hours.[2] The plasma half-life of this compound is approximately 6 hours.[2]

A critical aspect for drug development professionals is understanding the metabolic fate of this compound. In vitro studies have identified the cytochrome P450 enzyme CYP2D6 as the dominant enzyme responsible for its metabolism.[2][16] This is significant because genetic polymorphisms in the CYP2D6 gene can lead to large interindividual variability in this compound's metabolism, with some individuals being poor metabolizers.[4] This can result in higher plasma concentrations and an increased risk of side effects in these individuals.[4]

Conclusion and Future Directions

This compound's efficacy in the management of vestibular disorders is a result of its dual antagonism of histamine H1 and muscarinic acetylcholine receptors within the central nervous system. Its ability to cross the blood-brain barrier and modulate neuronal activity in key areas like the vestibular nuclei and the chemoreceptor trigger zone underpins its anti-vertigo and anti-emetic properties.

For researchers and drug development professionals, a thorough understanding of this compound's mechanism of action provides a foundation for the development of novel therapeutics with improved efficacy and side-effect profiles. Future research should focus on:

  • Elucidating the precise contribution of H1 versus muscarinic receptor antagonism to the anti-vertigo effects of this compound.

  • Investigating the effects of this compound on other potential molecular targets within the vestibular system.

  • Developing more refined animal models that accurately recapitulate the spectrum of human vestibular disorders.

  • Conducting pharmacogenomic studies to better predict individual responses to this compound based on CYP2D6 genotype.

By continuing to unravel the intricate pharmacology of this compound, the scientific community can pave the way for more effective and personalized treatments for individuals suffering from the debilitating effects of vestibular disorders.

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  • Chen, Z. W., Zhang, L., Wang, M. L., Wang, Y. F., Li, H., & Chen, Z. (2019). Histamine H1 Receptor Contributes to Vestibular Compensation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 39(2), 258–272. [Link]

  • Rodríguez-Espigares, I., Torrens-Fontanals, M., Tiemann, J. K., Aranda-García, D., Ramírez-Anguita, J. M., Stepniewski, T. M., Witek, J., S-h, B., & G, S. (2016). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PLoS ONE, 11(1), e0147295. [Link]

  • ResearchGate. (n.d.). Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study. [Link]

  • Chen, Y., Liu, Y., Zhang, Y., Liu, Y., Li, Y., & Zhang, Y. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International journal of molecular sciences, 24(8), 7386. [Link]

  • Hearing, M. (2015). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (98), 52627. [Link]

  • ResearchGate. (n.d.). (PDF) Histamine H1 Receptor Contributes to Vestibular Compensation. [Link]

  • Charles River. (n.d.). In Vitro & In Vivo Electrophysiology Studies. [Link]

  • Knafo, S., & Wyart, C. (2021). Synaptic Encoding of Vestibular Sensation Regulates Movement Timing and Coordination. Current biology : CB, 31(13), 2846–2859.e6. [Link]

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Meclizine as a Histamine H1 Receptor Inverse Agonist: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meclizine, a first-generation piperazine derivative, has long been clinically utilized for its antiemetic and antivertigo properties, primarily in the management of motion sickness and vestibular disorders.[1] Traditionally classified as a histamine H1 receptor antagonist, emerging pharmacological principles have redefined our understanding of its mechanism. This technical guide delves into the contemporary view of this compound as an inverse agonist at the H1 receptor. We will explore the foundational concept of G-protein coupled receptor (GPCR) constitutive activity and how this compound, by stabilizing the inactive state of the H1 receptor, reduces basal signaling. This guide provides an in-depth examination of the H1 receptor's signaling cascade, detailed protocols for the essential in vitro assays required to characterize this compound's binding and functional activity, and a discussion of its chemical properties and therapeutic implications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology.

Introduction: The Evolving Paradigm of H1 Receptor Pharmacology

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating inflammatory and allergic responses.[2] For decades, drugs like this compound that block the effects of histamine were classified as simple antagonists, competitively inhibiting histamine binding. However, it is now understood that many GPCRs, including the H1 receptor, exhibit constitutive activity—a basal level of signaling even in the absence of an agonist.[3][4] This paradigm shift led to the identification of a new class of ligands: inverse agonists.

Unlike a neutral antagonist, which only blocks agonist binding, an inverse agonist binds to and stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity.[5] Most first-generation H1-antihistamines, including this compound, are now considered to be inverse agonists.[5] This mechanism is believed to contribute significantly to their therapeutic efficacy, particularly their anti-inflammatory properties, by suppressing the basal activity of pathways like NF-κB.[2]

This compound is a first-generation H1 antihistamine with central anticholinergic actions, which contribute to its antiemetic and antivertigo effects.[6] It is used to treat motion sickness and vertigo associated with vestibular diseases.[1]

Molecular Mechanism of Action

The Histamine H1 Receptor Signaling Cascade

The H1 receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein.[7] Agonist binding, or the receptor's own constitutive activity, triggers a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq-GTP and Gβγ subunits, which then modulate downstream effectors.

The primary downstream pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7] The subsequent rise in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[2]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R H1 Receptor (Inactive State, R) H1R_active H1 Receptor (Active State, R*) H1R->H1R_active Constitutive Activity Gq Gαq/11-βγ H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates NFkB_I IκB-NF-κB PKC->NFkB_I Phosphorylates IκB NFkB NF-κB NFkB_I->NFkB Releases DNA DNA (κB sites) NFkB->DNA Translocates & Binds Transcription Inflammatory Gene Transcription DNA->Transcription Initiates Histamine Histamine (Agonist) Histamine->H1R_active Binds & Stabilizes This compound This compound (Inverse Agonist) This compound->H1R Binds & Stabilizes

Caption: Histamine H1 Receptor Signaling Pathway and Point of this compound Intervention.
This compound as an Inverse Agonist

This compound exerts its effect by preferentially binding to the inactive state (R) of the H1 receptor. This binding stabilizes the inactive conformation, shifting the equilibrium away from the active state (R*). The consequence is a reduction in both agonist-induced signaling and, critically, the agonist-independent constitutive activity of the receptor. This suppression of basal signaling is the hallmark of inverse agonism.

Characterization of this compound's H1 Receptor Activity: Experimental Protocols

To rigorously characterize this compound as an H1 receptor inverse agonist, a series of in vitro assays are essential. These protocols serve as self-validating systems to determine binding affinity and functional potency.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay quantifies the affinity of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the human H1 receptor.

Methodology:

  • Receptor Preparation:

    • Utilize cell membranes from a cell line stably or transiently overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Reaction:

    • In a 96-well plate, combine:

      • A fixed concentration of a suitable H1 receptor radioligand (e.g., [³H]-mepyramine) at a concentration near its Kd.

      • A range of concentrations of unlabeled this compound.

      • The prepared cell membrane homogenate.

    • For determining non-specific binding, a parallel set of wells should contain the radioligand, membranes, and a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

    • For determining total binding, wells should contain only the radioligand and membranes.

  • Incubation & Separation:

    • Incubate the plates for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Receptor Preparation (Membranes from H1R-expressing cells) incubation 2. Incubation (Membranes + [³H]-Mepyramine + this compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Sources

Meclizine's Indirect Modulation of Mitochondrial Respiration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meclizine, a first-generation H1 antihistamine widely utilized for motion sickness and vertigo, has been identified as a potent modulator of cellular energy metabolism.[1][2][3] This guide provides an in-depth technical exploration of the non-canonical mechanism by which this compound affects mitochondrial respiration. Contrary to classical respiratory inhibitors that directly target the electron transport chain (ETC), this compound exerts its effects indirectly. It acts on a cytosolic enzyme within the Kennedy pathway of phospholipid biosynthesis, leading to the accumulation of an endogenous metabolite that, in turn, inhibits mitochondrial oxygen consumption.[1][4][5] This discovery has opened new avenues for repurposing this compound in therapeutic areas where metabolic modulation is beneficial, such as ischemia-reperfusion injury, neurodegenerative diseases, and oncology.[6][7] This document details the molecular pathway, outlines key experimental protocols for its investigation, and discusses the broader implications for drug development and biomedical research.

Introduction: A Paradigm Shift in Understanding this compound's Action

From Antihistamine to Metabolic Modulator

This compound has a long-standing clinical history as a safe, over-the-counter antiemetic and antivertigo agent.[8] Its primary mechanism of action was attributed to its antagonist activity at histamine H1 and muscarinic acetylcholine receptors.[3][6] However, a nutrient-sensitized chemical screen, designed to identify compounds that selectively impair the viability of cells reliant on mitochondrial respiration, unexpectedly flagged this compound as a metabolic modulator.[6][9] This finding was inconsistent with its known receptor targets, as other antihistamines and anticholinergics did not show similar effects, suggesting a novel mechanism of action.[6][9]

The Centrality of Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary source of ATP in most differentiated cells, coupling the oxidation of nutrients to the generation of a proton gradient across the inner mitochondrial membrane. This process is fundamental to cellular life, but its dysregulation or over-activation can contribute to pathology, particularly in conditions of oxidative stress like ischemia-reperfusion injury.[1][10] Consequently, the ability to safely attenuate mitochondrial respiration holds significant therapeutic potential.[1]

The Initial Paradox: An Inhibitor Ineffective on Isolated Mitochondria

The initial investigation into this compound's metabolic effects presented a compelling paradox. While treatment of intact cells with this compound led to a dose-dependent decrease in the oxygen consumption rate (OCR), the drug had no effect on the respiration of isolated mitochondria, even when supplied with various substrates for Complex I or Complex II of the ETC.[6][11] This critical observation ruled out a direct interaction with the OXPHOS machinery and pointed towards an indirect mechanism, dependent on cytosolic factors absent in purified mitochondrial preparations.[6]

The Core Mechanism: An Indirect Pathway of Mitochondrial Inhibition

Subsequent metabolomic studies elucidated the elegant, indirect pathway through which this compound modulates mitochondrial function. The drug does not enter the mitochondrion to act; instead, it disrupts a cytosolic metabolic pathway, causing the buildup of an endogenous respiratory inhibitor.

The Molecular Target: CTP:phosphoethanolamine cytidylyltransferase (PCYT2)

Metabolic profiling of this compound-treated cells revealed a dramatic, 35-fold increase in the intracellular concentration of phosphoethanolamine (PEtn).[1] This led to the identification of this compound's true molecular target: CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a key cytosolic enzyme in the Kennedy pathway for the biosynthesis of the crucial membrane phospholipid, phosphatidylethanolamine (PE).[1][4][12] this compound directly inhibits PCYT2 activity, creating a metabolic bottleneck.[1]

The Effector Molecule: Phosphoethanolamine Accumulation

The inhibition of PCYT2 by this compound causes the rapid accumulation of its substrate, PEtn.[5] It is this accumulated PEtn, not this compound itself, that serves as the direct effector molecule on the mitochondria. When PEtn was added to isolated mitochondria, it successfully inhibited respiration, thus resolving the initial paradox.[1] This positions PEtn as an endogenous inhibitor of mitochondrial respiration, whose levels are pharmacologically controlled by this compound.

Meclizine_Mechanism cluster_cytosol Cytosol This compound This compound (Drug) PCYT2 PCYT2 Enzyme (Cytosolic) This compound->PCYT2 Inhibits CDP_Etn CDP-Ethanolamine PCYT2->CDP_Etn Catalyzes PEtn_accum PEtn Accumulation PEtn Phosphoethanolamine (PEtn) (Substrate) PEtn->PCYT2 Mito Mitochondrial Respiration (OCR) PEtn_accum->Mito Inhibits

Caption: Indirect inhibition of mitochondrial respiration by this compound.

Bioenergetic Consequences: The Metabolic Shift

The downstream effect of PEtn-mediated respiratory inhibition is a profound shift in the cell's bioenergetic profile, moving from a reliance on OXPHOS to a greater dependence on glycolysis for ATP production.

Attenuation of Oxygen Consumption Rate (OCR)

Treatment of various cell types with this compound results in a significant, dose-dependent reduction in OCR.[6] This reflects the blunting of mitochondrial respiration. Unlike direct ETC inhibitors, which cause an immediate and sharp drop in OCR, the effect of this compound manifests with slower kinetics, consistent with the time required for PEtn to accumulate to an inhibitory concentration.[6]

Compensatory Upregulation of Glycolysis

To compensate for the deficit in mitochondrial ATP production, cells upregulate glycolysis. This metabolic switch is experimentally observed as an increase in the extracellular acidification rate (ECAR), which is primarily a result of lactate efflux.[6][9][13] This demonstrates the metabolic flexibility of cells and is a hallmark of this compound's action.[13]

Parameter Cell Line This compound Concentration Effect Reference
Oxygen Consumption Rate (OCR) MCH58 Fibroblasts50 µM~40% Decrease[6]
OCR HeLa Cells50 µM~30% Decrease[6]
Extracellular Acidification Rate (ECAR) MCH58 Fibroblasts50 µM~25% Increase[6]
ECAR DRG Neurons30 µM~40% Increase[13]
Table 1: Summary of this compound's Bioenergetic Effects on Various Cell Lines.

Experimental Protocols for Assessing this compound's Effects

Validating the unique mechanism of this compound requires a multi-pronged approach that combines cellular bioenergetics, isolated mitochondrial function assays, and metabolomics.

Protocol: Cellular Bioenergetics with Extracellular Flux Analysis

This protocol uses an Agilent Seahorse XF Analyzer to measure OCR and ECAR in real-time in intact cells, providing a functional readout of mitochondrial respiration and glycolysis.[14][15]

Objective: To demonstrate this compound's ability to inhibit OCR and stimulate ECAR in live cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MCH58 fibroblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in XF Calibrant solution at 37°C in a non-CO2 incubator.[16]

  • Assay Medium Preparation: On the day of the assay, wash cells and replace the culture medium with XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), pre-warmed to 37°C.

  • Compound Loading: Load the hydrated sensor cartridge ports with the compounds for sequential injection. A typical "Mito Stress Test" profile is used to probe different aspects of mitochondrial function:

    • Port A: this compound (e.g., 50 µM) or vehicle control (DMSO).

    • Port B: Oligomycin (e.g., 1.0 µM), an ATP synthase inhibitor. This injection reveals ATP-linked respiration.

    • Port C: FCCP (e.g., 0.5 µM), a protonophore that uncouples the ETC, revealing maximal respiratory capacity.

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM), Complex I and III inhibitors, to shut down all mitochondrial respiration and determine the non-mitochondrial oxygen consumption.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the pre-programmed assay protocol. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the response.

Rationale: This experiment in intact cells will show a decrease in basal OCR after this compound injection, followed by a blunted response to oligomycin and FCCP. The simultaneous increase in ECAR demonstrates the glycolytic shift. This self-validating system confirms the drug's effect on cellular metabolism.

Caption: Workflow for a Seahorse XF Mito Stress Test to assess this compound's effects.
Protocol: High-Resolution Respirometry with Isolated Mitochondria

This protocol serves as the critical negative control experiment, demonstrating this compound's lack of a direct effect on the mitochondrial ETC.

Objective: To show that this compound does not inhibit respiration in purified, functional mitochondria.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver, heart) or cultured cells using differential centrifugation. Ensure high purity and integrity (e.g., high Respiratory Control Ratio).

  • Respirometer Setup: Calibrate a high-resolution respirometer (e.g., Oroboros O2k) with mitochondrial respiration buffer (MAS buffer).[17]

  • Mitochondrial Loading: Add a known quantity of isolated mitochondrial protein (e.g., 50-100 µg) to the respirometer chamber and allow the signal to stabilize.

  • Substrate Addition (State 2): Initiate respiration by adding substrates for Complex I (e.g., glutamate & malate) or Complex II (e.g., succinate, in the presence of rotenone to block Complex I).

  • This compound/Vehicle Addition: Inject this compound (e.g., 50 µM) or vehicle (DMSO) into the chamber. Monitor the oxygen consumption rate for any changes.

  • ADP Addition (State 3): Add a bolus of ADP to stimulate ATP synthesis and induce State 3 respiration (active phosphorylation).

  • Oligomycin Addition (State 4o): Add oligomycin to inhibit ATP synthase and induce State 4o respiration (leak respiration).

Rationale: In this cell-free system, the cytosolic PCYT2 enzyme is absent. Therefore, this compound cannot trigger the accumulation of PEtn. The expected result is that this compound addition will have no effect on State 2, State 3, or State 4o respiration.[6][11] This powerfully validates the indirect mechanism of action.

Protocol: Metabolomic Analysis

Objective: To provide direct chemical evidence of the mechanism by quantifying PEtn accumulation.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified time (e.g., 5 hours).

  • Metabolite Extraction: Rapidly quench metabolism and extract polar metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use hydrophilic interaction liquid chromatography (HILIC) for optimal separation of polar metabolites like PEtn.

  • Quantification: Quantify PEtn levels by comparing the signal to a standard curve generated with a pure PEtn standard.

Rationale: This protocol directly measures the upstream event—the accumulation of the true inhibitory molecule—providing definitive mechanistic proof that complements the functional bioenergetic data.[1]

Therapeutic Implications and Future Directions

The discovery of this compound's metabolic activity has spurred research into its repurposing for a range of diseases characterized by metabolic dysfunction.

Neuroprotection and Ischemic Injury

In conditions like stroke and heart attack, a significant portion of tissue damage occurs during reperfusion, driven by a burst of reactive oxygen species (ROS) from hyperactive mitochondria. By preemptively "calming" mitochondria, this compound has been shown to be cardioprotective and neuroprotective in animal models of ischemia-reperfusion injury.[6][7] Similarly, its ability to promote glycolysis has shown promise in models of Huntington's and Parkinson's disease, where it may provide alternative energy sources to neurons with compromised mitochondria.[13][18]

Oncology

Many cancer cells are highly dependent on mitochondrial respiration.[19][20] By inhibiting this pathway, this compound can exert cytotoxic effects.[21] Furthermore, some cancer cells adapt to chemotherapy by shifting towards OXPHOS; in these cases, this compound could be used as a synergistic agent to re-sensitize tumors to standard treatments. Studies have shown that this compound can enhance the anticancer effects of drugs like paclitaxel in lung cancer cells, in part by inducing mitochondrial depolarization.[21]

Future Research

Future work should focus on developing analogs of this compound with higher specificity for PCYT2 to minimize off-target effects at its traditional H1 and muscarinic receptors. Additionally, exploring the precise mechanism by which PEtn inhibits mitochondrial respiration is a key area for basic science investigation. Finally, clinical trials are needed to translate the promising preclinical findings in ischemia, neurodegeneration, and cancer into tangible patient benefits.

Conclusion

This compound represents a fascinating case study in drug repurposing, driven by a deep mechanistic understanding that transcended its original clinical indication. Its effect on mitochondrial respiration is not direct but is mediated by the inhibition of the cytosolic enzyme PCYT2 and the subsequent accumulation of the endogenous respiratory inhibitor, phosphoethanolamine. This indirect mechanism explains the critical observation of respiratory inhibition in intact cells but not in isolated mitochondria. The elucidation of this pathway provides a robust framework for researchers and drug developers to investigate cellular metabolism and to exploit metabolic vulnerabilities for therapeutic gain. The experimental protocols outlined herein offer a clear path to studying this compound and other compounds that may act through similar, non-canonical mechanisms.

References

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A Technical Guide to the Neuroprotective Mechanisms of Meclizine in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meclizine, a first-generation antihistamine with a long history of clinical use for motion sickness and vertigo, is emerging as a compelling candidate for drug repurposing in the context of neurodegenerative diseases.[1][2][3] Its ability to cross the blood-brain barrier and a well-established safety profile make it particularly attractive for neurological applications.[2] Preclinical research has unveiled a novel mechanism of action for this compound, independent of its canonical anti-histaminergic activity, centered on the strategic reprogramming of cellular energy metabolism. This guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its core molecular mechanisms, proven efficacy in various preclinical models, and the key experimental protocols used for its evaluation. The central finding is that this compound shifts neuronal metabolism from mitochondrial oxidative phosphorylation towards glycolysis, a shift that confers significant protection against ischemic and toxic insults. This metabolic reprogramming leads to downstream benefits, including the inhibition of apoptosis and the attenuation of neuroinflammation, positioning this compound as a multi-modal neuroprotective agent with significant therapeutic potential.

Part 1: The Core Mechanism: A Metabolic Shift from Mitochondrial Respiration to Enhanced Glycolysis

The primary neuroprotective action of this compound is not related to its H1 receptor antagonism but rather to its profound impact on cellular bioenergetics.[2][4] In conditions of neurological stress, such as ischemia or neurotoxin exposure, mitochondrial function is often compromised, leading to energy failure and the production of damaging reactive oxygen species (ROS). This compound confers resilience by fundamentally shifting the cell's reliance from compromised mitochondrial respiration to the more robust pathway of glycolysis for ATP production.[5][6]

Causality of Metabolic Reprogramming as a Neuroprotective Strategy

Targeting energy metabolism is a validated therapeutic strategy for neuroprotection.[2][4] By inhibiting mitochondrial respiration to a mild degree, this compound effectively mimics a state of ischemic preconditioning, preparing the neuron to better withstand a subsequent, more severe insult.[5][7] This shift reduces the load on the electron transport chain, thereby decreasing ROS production. Simultaneously, upregulating glycolysis provides a critical alternative source of ATP, helping to maintain cellular homeostasis and ionic gradients, which is crucial for preventing excitotoxicity and subsequent cell death.[4][8]

Molecular Mechanism of Action

The metabolic shift induced by this compound is driven by two key, interconnected actions:

  • Inhibition of Mitochondrial Respiration: this compound directly suppresses the mitochondrial oxygen consumption rate (OCR).[2] This effect is dose-dependent and strongly correlates with its neuroprotective efficacy. The precise mitochondrial target is still under investigation, but the functional outcome is a reduced dependency on oxidative phosphorylation.[2][5]

  • Upregulation of Glycolysis via PFKFB3: this compound increases the protein levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][8][9][10] PFKFB3 is a powerful activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[8] By increasing PFKFB3 levels, this compound enhances the overall rate of glycolysis, ensuring a steady supply of ATP. This mechanism has been confirmed in vivo, where micro-positron emission tomography (micro-PET) scans revealed that this compound treatment increases glucose uptake in the brain, particularly in the ischemic penumbra.[5][7][11] Notably, this effect does not appear to be dependent on the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α).[8]

Meclizine_Metabolic_Shift This compound This compound PFKFB3 ↑ PFKFB3 Protein Level This compound->PFKFB3 Mito Mitochondrial Respiration (OCR) This compound->Mito Inhibits PFK1 ↑ Phosphofructokinase-1 (PFK-1) Activity PFKFB3->PFK1 Glycolysis Enhanced Glycolysis PFK1->Glycolysis ATP_Glyco ↑ ATP Production (Glycolytic) Glycolysis->ATP_Glyco Neuroprotection Neuroprotection ATP_Glyco->Neuroprotection ATP_Oxphos ↓ ATP Production (Oxidative) Mito->ATP_Oxphos ROS ↓ Reactive Oxygen Species (ROS) Mito->ROS ROS->Neuroprotection

This compound-induced shift from mitochondrial respiration to glycolysis.

Part 2: Key Downstream Neuroprotective Effects

The metabolic reprogramming initiated by this compound triggers crucial downstream pathways that collectively protect neurons from cell death and dysfunction.

A. Inhibition of Apoptosis

This compound demonstrates potent anti-apoptotic effects across multiple preclinical models.[2][8] This is a direct consequence of its impact on mitochondrial function.

  • Mechanism of Anti-Apoptotic Action: By modulating mitochondrial activity, this compound promotes a state of mitochondrial hyperpolarization, which increases the threshold for initiating the intrinsic apoptotic pathway.[8][9][12] This stabilization of the mitochondrial membrane potential prevents the release of pro-apoptotic factors like cytochrome c into the cytoplasm. In Huntington's disease models, this compound was shown to suppress the cleavage of executioner caspases 3 and 7, key steps in the final common pathway of apoptosis.[2]

Meclizine_Apoptosis_Inhibition Stress Neurotoxic / Ischemic Stress Mito_Depol Mitochondrial Depolarization Stress->Mito_Depol CytC Cytochrome C Release Mito_Depol->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis This compound This compound This compound->Casp37 Inhibits Mito_Hyperpol Mitochondrial Hyperpolarization This compound->Mito_Hyperpol Induces Mito_Hyperpol->Mito_Depol Prevents

This compound intervenes in the intrinsic apoptotic pathway.
B. Attenuation of Neuroinflammation

Recent evidence has expanded this compound's mechanistic portfolio to include significant anti-neuroinflammatory properties.[13]

  • Mechanism of Anti-Inflammatory Action: In a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation, this compound treatment dose-dependently downregulated the activation of the AKT/NF-κβ/ERK/JNK signaling pathway.[13] This pathway is a central regulator of the inflammatory response. By inhibiting it, this compound significantly reduced the brain levels of key pro-inflammatory cytokines, including interleukin-1-beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This was accompanied by a reduction in reactive gliosis, as measured by glial fibrillary acidic protein (GFAP) immunostaining.[13]

Inflammatory MediatorLPS ControlThis compound (12.5 mg/kg)This compound (25 mg/kg)
AKT (pg/mg tissue)HighReducedSignificantly Reduced (p < 0.001)
ERK (pg/mg tissue)HighReducedSignificantly Reduced (p < 0.001)
JNK (pg/mg tissue)HighReducedSignificantly Reduced (p < 0.0001)
NF-κβ (pg/mg tissue)HighReducedSignificantly Reduced
TNF-α (pg/mg tissue)HighReducedSignificantly Reduced
IL-1β (pg/mg tissue)HighReducedSignificantly Reduced
Table 1: Summary of this compound's dose-dependent effect on key inflammatory signaling proteins in an LPS-induced neuroinflammation model. Data synthesized from[13].

Part 3: Efficacy in Preclinical Disease Models

The therapeutic relevance of this compound's mechanisms has been validated in several distinct and highly relevant preclinical models of neurological disease.

A. Ischemic Stroke

In the filament-based middle cerebral artery occlusion (MCAO) mouse model, a gold standard for translational stroke research, this compound pretreatment demonstrated significant neuroprotection.[5][14][15]

  • Key Findings:

    • Delayed Anoxic Depolarization: this compound significantly delayed the onset of anoxic depolarization, the catastrophic loss of ion gradients that precedes irreversible neuronal death, consistent with its ability to provide an alternative energy source.[5][7]

    • Reduced Infarct Volume: Treatment led to a measurable decrease in the total infarct volume.[5]

    • (S)-Enantiomer Advantage: Further research has shown that the (S)-enantiomer of this compound retains the desired effect on mitochondrial respiration while having reduced histamine H1 receptor binding.[5][7] This suggests a potential therapeutic path to achieve neuroprotection with fewer sedative side effects.

B. Parkinson's Disease (PD)

In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA) to selectively kill dopaminergic neurons, this compound was highly effective.[8][16]

  • Key Findings:

    • Dose-Dependent Protection: In SH-SY5Y neuroblastoma cells, this compound provided a dose-dependent reduction in 6-OHDA-induced cytotoxicity, with significant protection observed at concentrations as low as 3.125 µM.[8][10]

    • Mitochondrial Preservation: this compound treatment prevented the mitochondrial depolarization induced by 6-OHDA in rat primary cortical neurons, preserving mitochondrial health.[8]

ModelToxin/InsultThis compound ConcentrationOutcome
SH-SY5Y Cells30 µM 6-OHDA3.125 µMSignificant reduction in LDH release[8][10]
SH-SY5Y Cells30 µM 6-OHDA12.5 µMFurther significant reduction in LDH release[8][10]
Rat Cortical Neurons10 µM 6-OHDA3.125 µMSignificant reduction in Fluoro-Jade C positive (degenerating) cells[10]
Table 2: Quantitative neuroprotective effects of this compound in cellular models of Parkinson's Disease.
C. Huntington's Disease (HD)

This compound has shown protective effects in models of polyglutamine (polyQ) toxicity, the underlying cause of Huntington's disease.[2][4]

  • Key Findings:

    • Suppression of Apoptosis: In mutant huntingtin-expressing striatal cells (STHdhQ111/111), this compound significantly increased cell survival following serum withdrawal by suppressing apoptosis.[2]

    • Dose-Dependent Efficacy: The protective effect was dose-dependent, with an EC₅₀ of 17.3 µM.[2]

    • Invertebrate Model Validation: The neuroprotective effects were also observed in C. elegans and Drosophila melanogaster models of polyQ toxicity, demonstrating robust efficacy across different biological systems.[2][4]

Part 4: Methodologies for Preclinical Evaluation

A multi-faceted approach combining in vitro and in vivo methods is essential for rigorously evaluating the neuroprotective action of compounds like this compound.[17][18][19]

A. Key In Vitro Experimental Protocols

1. Protocol: MTT Assay for Cell Viability This assay provides a quantitative measure of cell viability, reflecting the protective effect of a compound against a toxic insult.[20]

  • Principle: The colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-25 µM) or vehicle (DMSO). Incubate for 2 hours.

    • Induce Toxicity: Add the neurotoxin (e.g., 6-OHDA to a final concentration of 30 µM) to the appropriate wells. Include control wells (vehicle only) and toxin-only wells. Incubate for 24-48 hours.

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Express cell viability as a percentage relative to the vehicle-only control wells.

2. Protocol: Western Blot for PFKFB3 Upregulation This protocol validates the core mechanism of this compound by detecting changes in the expression of this key glycolytic enzyme.[8]

  • Principle: Western blotting uses antibodies to detect the presence and relative abundance of a specific protein in a complex mixture, such as a cell lysate.

  • Step-by-Step Methodology:

    • Cell Treatment & Lysis: Culture SH-SY5Y cells and treat with this compound (e.g., 12.5 µM) or vehicle for 48 hours. Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for PFKFB3. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity using densitometry software and normalize the PFKFB3 signal to the loading control.

B. In Vivo Experimental Workflow

Evaluating neuroprotection in vivo requires a systematic workflow from model induction to functional and histological assessment.

In_Vivo_Workflow cluster_0 Phase 1: Induction & Treatment cluster_1 Phase 2: Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 Mice) Baseline Baseline Behavioral Testing Animal_Acclimation->Baseline Grouping Randomization into Groups (Sham, Vehicle, this compound) Baseline->Grouping Pretreatment This compound / Vehicle Pre-treatment Grouping->Pretreatment Surgery Ischemic Model Induction (e.g., MCAO Surgery) Pretreatment->Surgery PostOp Post-Operative Care & Monitoring Surgery->PostOp Functional Functional Assessment (Neurological Deficit Score) PostOp->Functional Sacrifice Euthanasia & Brain Harvest (e.g., 24-72h post-MCAO) Functional->Sacrifice Histology Histological Analysis (TTC Staining for Infarct Volume) Sacrifice->Histology Biochem Biochemical Analysis (Western Blot, IHC from tissue) Sacrifice->Biochem

Standardized workflow for an in vivo preclinical neuroprotection study.

Discussion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective potential of this compound, mediated primarily through a strategic shift in cellular metabolism. This mechanism is advantageous as it is not disease-specific but rather targets a fundamental vulnerability of neurons—energy failure—making it potentially applicable across a range of neurodegenerative and acute injury contexts.

Limitations and Considerations: A critical consideration for the clinical translation of this compound is its known side-effect profile. As a first-generation antihistamine, its sedative effects could be problematic.[21] Furthermore, its anticholinergic properties are a significant concern, particularly for chronic use in elderly populations, as long-term use of strong anticholinergic drugs has been associated with an increased risk of dementia.[22][23][24] This presents a paradox, as the drug would be intended to treat neurodegeneration while potentially carrying a risk for cognitive decline with prolonged use. The development of the (S)-enantiomer, which shows reduced H1 receptor binding, is a promising strategy to separate the desired metabolic effects from the unwanted antihistaminic side effects.[5][7] Further investigation is needed to clarify if the (S)-enantiomer also possesses reduced anticholinergic activity.

Future Research:

  • Clarifying the Mitochondrial Target: Identifying the precise molecular target within the mitochondria that this compound inhibits would allow for more targeted drug design.

  • Exploring Other Disease Models: Given its broad mechanism, this compound should be evaluated in preclinical models of other neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

  • Chronic Dosing Studies: Most preclinical studies have focused on acute or short-term administration. Long-term studies in animal models are needed to assess both sustained efficacy and potential long-term toxicity or cognitive effects.

  • Optimizing the Therapeutic Window: For acute injuries like stroke, defining the therapeutic window for post-insult administration of this compound is a critical step for clinical relevance.

References

  • Hong, C. T., Chau, K. Y., & Schapira, A. H. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific Reports, 6, 25344. [Link][1][8][9][10][12]

  • Hong, C. T., Chau, K. Y., & Schapira, A. H. V. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. UCL Discovery. [Link][9]

  • Gohil, V. M., Offner, N., Walker, J. A., Sheth, S. A., Fossale, E., Gusella, J. F., MacDonald, M. E., Neri, C., & Mootha, V. K. (2011). This compound is neuroprotective in models of Huntington's disease. Human Molecular Genetics, 20(2), 294–300. [Link][2][4]

  • Lee, J. H., He, P., Son, J. L., Wang, Y., D'Andrea, A., Muralidharan, V., Gazit, V., Zukin, M., Ji, Y., Clish, C. B., Mootha, V. K., Ayata, C. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. Stroke, 55(5), 1335-1345. [Link][5]

  • Taipei Medical University. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. [Link][12]

  • ResearchGate. (2024). Request PDF: Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. [Link][11]

  • Kovalenko, T., Hunchak, Y., Hrytsyna, M., Hryhorieva, A., Brodin, B., & Gafurova, M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link][17][19]

  • Slomianka, L., Rungratanawanich, W., Guseva, M., Chmielewska, M., & Basta-Kaim, A. (2016). Augmentation of Glycolytic Metabolism by this compound is Indispensable for Protection of Dorsal Root Ganglion Neurons from Hypoxia-Induced Mitochondrial Compromise. PLoS ONE, 11(10), e0164344. [Link][6]

  • ResearchGate. (2016). (PDF) this compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. [Link][10]

  • Lee, J. H., He, P., Son, J. L., Wang, Y., D'Andrea, A., Muralidharan, V., Gazit, V., Zukin, M., Ji, Y., Clish, C. B., Mootha, V. K., & Ayata, C. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. Stroke, 55(5), 1335-1345. [Link][7]

  • Kovalenko, T., Hunchak, Y., Hrytsyna, M., Hryhorieva, A., Brodin, B., & Gafurova, M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link][18]

  • Corbett, D., & Nurse, S. (1998). The problem of assessing effective neuroprotection in experimental cerebral ischemia. Progress in Neurobiology, 54(5), 531-548. [Link][25]

  • El-Rous, M. A., El-Sayed, K., & El-Shamarka, M. (2023). This compound moderates lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway. Scientific Reports, 13(1), 15814. [Link][13]

  • Bespoke Physical Therapy. (2025). Long Term this compound Use May Increase Risk of Dementia. [Link][22]

  • Dr. Oracle. (2025). Can this compound increase the risk of dementia? [Link][23]

  • Kim, H., & Sabir, S. (2024). This compound. In StatPearls. StatPearls Publishing. [Link][21]

  • Kim, H., & Sabir, S. (2024). This compound. StatPearls. [Link][3]

  • Vestibular Disorders Association. (2015). Anticholinergic Drugs Like this compound Can Lead to Dementia. [Link][24]

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  • Kumar, A., et al. (2024). Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. International Journal of Molecular Sciences, 25(13), 7013. [Link][16]

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Meclizine's Repurposed Role: A Technical Guide to its Modulation of Cellular Glycolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meclizine, a first-generation antihistamine traditionally used for motion sickness and vertigo, has emerged as a potent modulator of cellular metabolism.[1][2][3] This guide provides an in-depth technical exploration of this compound's role in modulating cellular glycolysis. It delves into the molecular mechanisms, experimental validation, and the profound implications for researchers, scientists, and drug development professionals. We will dissect how this compound orchestrates a metabolic shift from mitochondrial respiration towards glycolysis, a phenomenon with significant therapeutic potential in various disease models, including ischemia-reperfusion injury and certain cancers.[4][5] This document serves as a comprehensive resource, detailing the causality behind experimental choices and providing robust, self-validating protocols for investigating this compound's metabolic effects.

Introduction: A Paradigm Shift in this compound's Bioactivity

For decades, this compound's clinical application was confined to its H1-antihistamine and anticholinergic properties.[1][6] However, a nutrient-sensitized chemical screen unveiled its unexpected capacity to attenuate mitochondrial respiration, thereby forcing cells to rely more heavily on glycolysis for ATP production.[4] This discovery has opened new avenues for repurposing this compound in conditions where metabolic reprogramming is a key therapeutic strategy.[5] This guide will elucidate the core mechanisms by which this compound induces this metabolic toggle and provide the technical framework to study this phenomenon in a laboratory setting.

The Core Mechanism: Indirect Inhibition of Mitochondrial Respiration

Contrary to classic respiratory inhibitors that directly target the electron transport chain, this compound employs a more nuanced, indirect mechanism.[6] It does not inhibit respiration in isolated mitochondria, indicating its action is dependent on an intact cellular environment.[6][7]

Targeting the Kennedy Pathway: Inhibition of PCYT2

Metabolic profiling studies have revealed that this compound directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[6][7] PCYT2 is a crucial enzyme in the Kennedy pathway, which is responsible for the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes.[7] this compound acts as a non-competitive inhibitor of PCYT2.[6]

Accumulation of Phosphoethanolamine: The Endogenous Respiratory Inhibitor

The inhibition of PCYT2 by this compound leads to a significant accumulation of its substrate, phosphoethanolamine.[6][7][8] It is this accumulation of phosphoethanolamine that acts as an endogenous inhibitor of mitochondrial respiration.[7][8] Subsequent research suggests that phosphoethanolamine may directly inhibit Complex II of the respiratory chain.[9] This indirect mechanism of respiratory inhibition is a key differentiator of this compound's action.

The Glycolytic Shift: A Compensatory Response

With mitochondrial respiration blunted, cells must upregulate glycolysis to meet their energetic demands.[9][10] This metabolic reprogramming results in increased glucose uptake and lactate production, hallmarks of a glycolytic phenotype.[10][11] This shift is not a direct effect of this compound on glycolytic enzymes but rather a compensatory response to the inhibition of oxidative phosphorylation.[12]

Molecular Consequences of this compound-Induced Glycolysis

The metabolic shift induced by this compound has several downstream consequences that are critical for its therapeutic effects.

Upregulation of PFKFB3

In some cell models, particularly in the context of neuroprotection, this compound has been shown to increase the levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[13][14] PFKFB3 is a potent activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[14] This upregulation further enhances the glycolytic flux, providing a sustained source of ATP.

Independence from HIF-1α Stabilization

Interestingly, the glycolytic shift induced by this compound does not appear to involve the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a common transcriptional regulator of glycolysis.[12] This suggests a more rapid, non-transcriptional mechanism of action, consistent with the observed kinetics of respiratory inhibition.[12]

Potential Interaction with mTOR Signaling

Emerging evidence suggests a potential link between this compound and the mTOR signaling pathway, a central regulator of cell growth and metabolism.[15][16] Some studies have identified this compound as a novel mTORC1-specific inhibitor.[15] Since mTORC1 is a known promoter of glycolysis, the interplay between this compound's effects on mitochondrial respiration and mTOR signaling warrants further investigation.[17][18]

Experimental Validation: A Guide to Methodologies

To rigorously investigate this compound's role in modulating cellular glycolysis, a multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive picture of this compound's metabolic effects.

Quantifying Glycolytic Flux: The Seahorse XF Glycolysis Stress Test

The Seahorse XF Analyzer is an indispensable tool for real-time measurement of cellular metabolic rates.[19] The Glycolysis Stress Test directly measures the extracellular acidification rate (ECAR), a proxy for lactate production and thus glycolytic flux.[19][20]

Table 1: Key Parameters of the Seahorse XF Glycolysis Stress Test

ParameterDescription
Glycolysis The basal rate of glycolysis following the addition of a saturating concentration of glucose.[20]
Glycolytic Capacity The maximum rate of glycolysis achieved after inhibiting mitochondrial ATP production with oligomycin.[20]
Glycolytic Reserve The difference between glycolytic capacity and the basal glycolysis rate, representing the cell's ability to respond to an energetic demand.[20]
Non-Glycolytic Acidification The ECAR measured before the addition of glucose, representing acidification from other cellular processes.[20]

Protocol 4.1.1: Seahorse XF Glycolysis Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[19]

  • Assay Medium Preparation: Prepare XF base medium supplemented with 2 mM L-glutamine. Adjust the pH to 7.4 at 37°C.[21]

  • Cell Preparation: On the day of the assay, replace the growth medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.[22]

  • Compound Loading: Load the sensor cartridge with the following compounds:

    • Port A: Glucose (e.g., 10 mM final concentration)[20]

    • Port B: Oligomycin (e.g., 1 µM final concentration)[20]

    • Port C: 2-Deoxy-D-glucose (2-DG) (e.g., 50 mM final concentration)[20]

  • Assay Execution: Place the cell culture microplate into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.[20]

  • Data Analysis: Analyze the resulting ECAR measurements to determine glycolysis, glycolytic capacity, and glycolytic reserve.[20]

Measuring Lactate Production

Directly measuring the concentration of lactate in the cell culture medium provides a quantitative validation of the glycolytic shift.

Protocol 4.2.1: Colorimetric Lactate Assay

  • Sample Collection: Treat cells with this compound for the desired time points. Collect the cell culture medium.[23]

  • Sample Preparation: If necessary, deproteinize the samples. For intracellular lactate, lyse the cells and collect the supernatant.

  • Standard Curve Preparation: Prepare a series of lactate standards with known concentrations.[23][24]

  • Reaction Setup: In a 96-well plate, add the samples and standards. Add the reaction mix containing lactate dehydrogenase and a colorimetric probe.[23]

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[23]

  • Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.[23]

Assessing Glycolytic Enzyme Expression: Western Blotting

While this compound's primary mechanism is not transcriptional, it is prudent to assess the expression levels of key glycolytic enzymes to rule out any long-term adaptive changes.

Protocol 4.3.1: Western Blotting for Glycolytic Enzymes

  • Cell Lysis: Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25][26]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[26]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key glycolytic enzymes (e.g., HK2, PFKP, PKM2, LDHA) overnight at 4°C.[28][29]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[27]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex interactions and experimental procedures.

Meclizine_Mechanism cluster_Cell Cellular Environment This compound This compound PCYT2 PCYT2 This compound->PCYT2 Inhibits Phosphoethanolamine Phosphoethanolamine PCYT2->Phosphoethanolamine Normally consumes Mitochondrion Mitochondrion Phosphoethanolamine->Mitochondrion Inhibits Respiration Glycolysis Glycolysis Mitochondrion->Glycolysis Reduced Respiration Upregulates ATP_gly ATP Glycolysis->ATP_gly

Caption: this compound's mechanism of action on cellular metabolism.

Seahorse_Workflow start Seed Cells prep_media Prepare Assay Medium start->prep_media incubate Incubate in Assay Medium (1 hr, 37°C, no CO2) prep_media->incubate load_cartridge Load Sensor Cartridge (Glucose, Oligomycin, 2-DG) incubate->load_cartridge run_assay Run Seahorse Assay load_cartridge->run_assay analyze Analyze ECAR Data run_assay->analyze

Caption: Workflow for the Seahorse XF Glycolysis Stress Test.

Implications and Future Directions

The discovery of this compound's metabolic modulatory effects has significant implications for drug development.

Therapeutic Potential
  • Ischemia-Reperfusion Injury: By promoting glycolysis, this compound can provide a source of ATP during ischemic conditions, potentially protecting tissues from damage.[4][9]

  • Cancer Therapy: Many cancer cells are highly glycolytic (the Warburg effect). While seemingly counterintuitive, in certain contexts, further modulating this pathway or exploiting the metabolic vulnerabilities created by this compound could be a therapeutic strategy.[5][30]

  • Neurodegenerative Diseases: this compound has shown neuroprotective effects in models of Parkinson's and Huntington's disease, which may be linked to its ability to enhance glycolysis and maintain cellular energy homeostasis.[11][14]

Future Research
  • Elucidating the mTOR Connection: Further research is needed to clarify the precise relationship between this compound's inhibition of PCYT2 and its potential effects on the mTOR signaling pathway.

  • In Vivo Studies: While preclinical in vivo data is promising, more extensive studies are required to translate these findings to clinical applications.[9]

  • Combination Therapies: Investigating the synergistic effects of this compound with other drugs that target cellular metabolism could lead to novel therapeutic strategies.

Conclusion

This compound's journey from a common anti-nausea medication to a modulator of fundamental cellular metabolism is a compelling example of drug repurposing. This guide has provided a comprehensive technical overview of its mechanism of action, focusing on the indirect inhibition of mitochondrial respiration and the subsequent upregulation of glycolysis. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for researchers seeking to explore and harness the therapeutic potential of this fascinating molecule. As our understanding of cellular metabolism in disease deepens, the role of metabolic modulators like this compound is poised to become increasingly significant in the landscape of modern medicine.

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Investigating the Anticholinergic Properties of Meclizine at a Molecular Level

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine is a first-generation H1 histamine receptor antagonist widely utilized for the prevention of motion sickness and the management of vertigo associated with vestibular disorders.[1] While its primary therapeutic effects are mediated through potent H1 receptor blockade, this compound also exhibits clinically significant anticholinergic properties.[2][3] These secondary effects are attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs). Understanding the molecular underpinnings of this anticholinergic activity is critical for a comprehensive pharmacological assessment, including predicting potential side effects, understanding drug-drug interactions, and guiding the development of next-generation therapeutics with improved selectivity. This technical guide provides a detailed examination of this compound's interaction with muscarinic receptors, outlining the molecular mechanisms, binding kinetics, and the state-of-the-art experimental methodologies required for its investigation.

Introduction: The Dual-Action Profile of this compound

This compound, a piperazine derivative, has been a clinical mainstay for decades in treating vestibular disturbances.[3] Its efficacy is primarily due to its high-affinity antagonism of the histamine H1 receptor in the brainstem, which suppresses signaling from the vestibular nuclei and chemoreceptor trigger zone to the vomiting center.[2][4] However, as a first-generation antihistamine, this compound readily crosses the blood-brain barrier and interacts with other receptors, notably the muscarinic acetylcholine receptors.[3][5]

This interaction gives rise to its anticholinergic profile, which contributes to both its therapeutic action and its side effects, such as dry mouth, sedation, and urinary retention.[2] The term "anticholinergic" broadly refers to the inhibition of the neurotransmitter acetylcholine (ACh) at its receptors.[6] In the context of this compound, this activity is more precisely defined as antimuscarinic, as it involves the blockade of G-protein coupled muscarinic receptors rather than nicotinic ligand-gated ion channels.[7] A thorough molecular investigation is therefore essential to quantify this activity and differentiate it from the drug's primary antihistaminic function.

Molecular Targets and Binding Affinity

The pharmacological profile of a drug is defined by its binding affinity for its molecular targets. In the case of this compound, there is a clear distinction in affinity between its primary and secondary targets.

  • Primary Target: Histamine H1 Receptor: this compound is a potent H1 antagonist with a high binding affinity, reflected by a low inhibition constant (Ki). The Ki value for racemic this compound at the H1 receptor is approximately 250 nM.[8][9]

  • Secondary Target: Muscarinic Acetylcholine Receptors (mAChRs): this compound's affinity for muscarinic receptors is significantly lower than for the H1 receptor. This indicates that higher concentrations of the drug are required to occupy and block these receptors. This lower affinity is a key molecular characteristic that defines its anticholinergic activity as a secondary property.[10][11]

Table 1: Comparative Binding Affinities of this compound
Receptor TargetBinding Affinity (Ki)Implication
Histamine H1 Receptor~250 nM[8][9]Primary therapeutic target for antiemetic effects.
Muscarinic Receptors3,600 – 30,000 nM[8][10][11][12]Secondary target responsible for anticholinergic side effects.

The wide range reported for the muscarinic receptor Ki value may reflect differences in experimental conditions or the specific tissues and receptor subtypes being assayed. This highlights the necessity for standardized, robust methodologies when characterizing these properties.

Muscarinic Receptor Subtypes and Downstream Signaling

There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distributions and intracellular signaling mechanisms.[13][14] this compound is generally considered a non-selective muscarinic antagonist, meaning it does not show significant preference for one subtype over another. The blockade of these receptors disrupts normal acetylcholine-mediated signaling.

Muscarinic receptors trigger distinct downstream pathways by coupling to different G-protein families:[13]

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, this compound prevents acetylcholine from initiating these cascades, leading to the functional responses associated with anticholinergic agents.

G_Protein_Signaling cluster_0 This compound (Antagonist) cluster_1 M1, M3, M5 Pathway cluster_2 M2, M4 Pathway This compound This compound M135 M1, M3, M5 Receptors This compound->M135 Blocks M24 M2, M4 Receptors This compound->M24 Blocks ACh1 Acetylcholine ACh1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG generates Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC ACh2 Acetylcholine ACh2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways blocked by this compound.

Experimental Methodologies for Molecular Investigation

Quantifying the anticholinergic properties of a compound like this compound requires robust and validated experimental techniques. Radioligand binding assays and subsequent functional assays are the gold standard in the field.[14][15]

Radioligand Binding Assays

Causality Behind Experimental Choice: Radioligand binding assays are the foundational method for determining a drug's affinity (Ki) for a receptor.[13] A competition binding assay is employed to measure how effectively an unlabeled drug (this compound) competes with a high-affinity, subtype-non-selective radiolabeled antagonist (e.g., [3H]N-methyl-scopolamine or [3H]QNB) for binding to muscarinic receptors in a tissue or cell membrane preparation.[14][15] This provides a direct measure of the drug's ability to occupy the receptor.

  • Membrane Preparation:

    • Homogenize a tissue rich in muscarinic receptors (e.g., rat cerebral cortex) or cultured cells expressing mAChRs in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[16]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[16]

  • Assay Setup:

    • Perform the assay in a 96-well plate format for efficiency.[17]

    • Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (e.g., [3H]NMS at its Kd concentration), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, potent muscarinic antagonist (e.g., 1 µM Atropine) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[16]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[16]

    • The filters trap the membranes with bound radioligand while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Workflow prep 1. Membrane Preparation setup 2. Assay Plate Setup (Total, NSB, Test Compound) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filtrate 4. Rapid Filtration & Washing incubate->filtrate count 5. Scintillation Counting (CPM) filtrate->count analyze 6. Data Analysis (IC50 → Ki) count->analyze result Binding Affinity (Ki) of this compound analyze->result

Caption: Experimental workflow for a radioligand competition binding assay.
Functional Assays

Causality Behind Experimental Choice: While binding assays measure affinity, they do not describe the biological consequence of that binding. Functional assays are crucial to confirm that this compound acts as an antagonist (i.e., it blocks the receptor's function) and to quantify its potency (EC50 or IC50) in a cellular context.[18] For example, a calcium flux assay can measure the inhibition of M1/M3/M5-mediated calcium release.

  • Cell Culture:

    • Use a cell line stably expressing a Gq-coupled muscarinic receptor subtype (e.g., CHO-M3 cells).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular Ca2+.

  • Compound Addition:

    • Add serial dilutions of this compound (the antagonist) to the appropriate wells and incubate for a pre-determined time to allow receptor binding.

    • Include control wells with no antagonist (agonist response only) and no cells (background).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Initiate reading and, after establishing a stable baseline, inject a known muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium release.[8]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response to the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.[8]

Computational Modeling

Modern drug discovery often employs computational methods to complement experimental data.

  • Homology Modeling: Since the crystal structures of all muscarinic receptor subtypes may not be available, a model can be built using the known structure of a related G-protein coupled receptor (GPCR), like bovine rhodopsin or the β2-adrenergic receptor, as a template.[19][20]

  • Molecular Docking: Once a receptor model is established, this compound's structure can be computationally "docked" into the putative binding site.[21] This simulation predicts the most likely binding pose and identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the receptor, providing a structural hypothesis for its binding mechanism.

Molecular Basis of Clinical Effects and Pharmacogenetics

The molecular antagonism of muscarinic receptors by this compound directly translates to its clinical anticholinergic effects. For instance, blockade of M3 receptors on salivary glands and smooth muscles of the gut and bladder can lead to dry mouth, constipation, and urinary retention, respectively.[7] Blockade of central M1 receptors is thought to contribute to its sedative effects.[22]

Furthermore, the metabolism of this compound is primarily handled by the cytochrome P450 enzyme CYP2D6.[2][23][24] This enzyme is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (poor, intermediate, normal, and ultrarapid).[25] This genetic variability can cause large inter-individual differences in this compound plasma concentrations. Poor metabolizers may have elevated drug levels, increasing the risk and severity of anticholinergic side effects, whereas ultrarapid metabolizers might clear the drug too quickly for it to be effective.[25]

Conclusion and Future Directions

At the molecular level, this compound's anticholinergic properties are a direct result of its low-affinity, non-selective antagonism of muscarinic acetylcholine receptors. This secondary pharmacological action is well-separated from its high-affinity H1 receptor antagonism. The methodologies detailed in this guide—radioligand binding assays, functional cellular assays, and computational modeling—provide a robust framework for quantifying this activity and understanding its structural basis.

Future research should focus on several key areas:

  • Stereospecificity: this compound is used clinically as a racemic mixture. Investigating the binding affinities and functional activities of the individual (R)- and (S)-enantiomers at muscarinic receptor subtypes could reveal important differences, potentially leading to the development of single-enantiomer drugs with a more favorable side-effect profile.[8]

  • Subtype Selectivity: High-resolution binding studies across all five cloned human muscarinic receptor subtypes are needed to confirm the presumed non-selectivity of this compound and its enantiomers.

  • Integrated Modeling: Combining experimental data with advanced molecular dynamics simulations can provide a more dynamic picture of the drug-receptor interaction, informing the rational design of future compounds with tailored selectivity and reduced anticholinergic burden.

By applying these advanced molecular techniques, the scientific community can continue to refine our understanding of this compound's pharmacology and develop safer, more targeted therapies for vestibular and other disorders.

References

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Sources

Meclizine's Impact on Neuronal Ion Channels: An Investigative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meclizine, a first-generation antihistamine, is a well-established therapeutic for motion sickness and vertigo, primarily attributed to its H1 receptor antagonism and anticholinergic properties.[1][2] Recent investigations have unveiled a compelling neuroprotective role for this compound, linked to its ability to modulate cellular metabolism by suppressing mitochondrial respiration and enhancing glycolysis.[3][4][5][6] This has sparked renewed interest in its broader neuropharmacological profile. However, a significant knowledge gap exists regarding its direct interactions with neuronal ion channels, the fundamental regulators of neuronal excitability. This technical guide provides a comprehensive overview of the current understanding of this compound's neuronal effects and, more importantly, outlines a detailed experimental framework for rigorously characterizing its impact on neuronal ion channels. For researchers in neuropharmacology and drug development, this guide serves as a roadmap to explore the untapped potential and off-target effects of this compound, moving beyond its classical mechanisms of action.

Introduction: The Evolving Pharmacology of this compound

This compound's clinical utility has long been understood through the lens of its interaction with histamine H1 receptors in the central nervous system.[7] By blocking these receptors, this compound mitigates the symptoms of motion sickness and vertigo.[1] Its sedative side effects are also a consequence of its ability to cross the blood-brain barrier, a characteristic of first-generation antihistamines.[8][9]

More recently, studies have demonstrated that this compound confers neuroprotection in models of Huntington's and Parkinson's disease, a mechanism that appears independent of its antihistaminergic or anticholinergic activities.[3][4][6] This neuroprotective effect is strongly correlated with its ability to suppress mitochondrial respiration.[3][4] Furthermore, this compound has been shown to attenuate increases in intracellular calcium in sensory neurons associated with chemotherapy-induced peripheral neuropathy, although the precise mechanism of this calcium modulation remains to be elucidated.[10][11][12]

While these findings are significant, the direct influence of this compound on the voltage-gated and ligand-gated ion channels that govern neuronal signaling is largely unexplored. Other first-generation antihistamines have been shown to interact with various ion channels, suggesting that this compound may also have off-target effects on these critical proteins.[13][14][15] A thorough characterization of this compound's ion channel pharmacology is therefore essential for a complete understanding of its therapeutic and potential adverse effects.

Known Neuronal Mechanisms of this compound

H1 Receptor Antagonism and Anticholinergic Effects

This compound's primary mechanism of action is as an antagonist of the histamine H1 receptor.[7] In the central nervous system, histamine is a key neurotransmitter involved in wakefulness and alertness.[16] By blocking H1 receptors, this compound produces its antiemetic and antivertigo effects, as well as its characteristic sedative side effects.[1][8] Additionally, like many first-generation antihistamines, this compound exhibits anticholinergic properties, blocking muscarinic acetylcholine receptors, which contributes to its therapeutic and side effect profile.[9][17]

Modulation of Cellular Metabolism and Neuroprotection

A growing body of evidence highlights a novel mechanism of action for this compound: the modulation of cellular energy metabolism. Studies have shown that this compound can suppress mitochondrial respiration, shifting cellular energy production towards glycolysis.[3][5][18] This metabolic reprogramming is believed to underlie its neuroprotective effects in various models of neurodegenerative diseases.[3][6] The (S)-enantiomer of this compound has been shown to retain this effect on mitochondrial respiration while having reduced H1 receptor binding, suggesting a separation of these two pharmacological activities.[5]

Potential for Off-Target Ion Channel Modulation: An Evidence-Based Hypothesis

While direct electrophysiological data on this compound's effects on neuronal ion channels is lacking, studies on other first-generation antihistamines provide a strong rationale for investigating this possibility.

  • Potassium (K+) Channels: Several first-generation antihistamines have been shown to block cardiac potassium channels, particularly the hERG channel (the protein underlying the rapidly activating delayed rectifier potassium current, IKr).[15][19] This has been linked to cardiotoxicity with some older antihistamines.[14] Given the structural similarities among this class of drugs, it is plausible that this compound could also interact with neuronal potassium channels, such as Kv1 and Kv7 subtypes, which are crucial for setting the resting membrane potential and repolarizing the action potential.

  • Calcium (Ca2+) Channels: The observation that this compound can attenuate cisplatin-induced increases in intracellular calcium in sensory neurons suggests a potential interaction with calcium channels.[11][12] First-generation antihistamines have been reported to modulate Ca2+ signaling, and some piperazine derivatives (the chemical class of this compound) are known to interact with voltage-gated calcium channels.[20][21][22]

  • Sodium (Na+) Channels: Some first-generation antihistamines, like diphenhydramine, are known to act as intracellular sodium channel blockers, contributing to their local anesthetic properties.[23] An interaction with neuronal voltage-gated sodium channels could significantly impact action potential initiation and propagation.

An Experimental Guide to Characterizing this compound's Ion Channel Effects

To address the current knowledge gap, a systematic investigation of this compound's effects on neuronal ion channels is warranted. The following sections provide a detailed experimental workflow for researchers.

Cell Line and Primary Neuron Selection

A multi-tiered approach using both recombinant cell lines and primary neurons is recommended for a comprehensive analysis.

Cell SystemRationaleKey Ion Channels to Study
HEK-293 or CHO cells stably expressing specific ion channel subunits Provides a clean system to study the direct effect of this compound on a single type of ion channel without confounding factors from other channels.Nav1.1, Nav1.2, Nav1.6, Kv1.1, Kv1.2, Kv7.2/7.3, Cav2.1, Cav2.2, Cav3.2
Cultured primary neurons (e.g., hippocampal, cortical, or dorsal root ganglion neurons) Offers a more physiologically relevant context, with the native complement of ion channels and auxiliary subunits.Endogenous voltage-gated sodium, potassium, and calcium currents.
Neuronal cell lines (e.g., SH-SY5Y, PC-12) Useful for higher-throughput screening and for studying effects on neuronal differentiation and viability.Endogenous ion channel currents.
Electrophysiological Recordings: The Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.

This configuration allows for the direct measurement of ion channel currents while controlling the membrane voltage.

  • Protocol for Voltage-Gated Sodium Channels (Nav):

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

    • To assess use-dependent block, apply a train of short depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Characterize the voltage-dependence of activation and inactivation by fitting the current-voltage relationships to a Boltzmann function.

  • Protocol for Voltage-Gated Potassium Channels (Kv):

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV).

    • Apply long depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

    • Use specific channel blockers (e.g., tetraethylammonium, 4-aminopyridine) to isolate different components of the potassium current.

  • Protocol for Voltage-Gated Calcium Channels (Cav):

    • Use barium (Ba2+) as the charge carrier to increase the signal and reduce calcium-dependent inactivation.

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV).

    • Apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit inward barium currents.

This configuration is used to measure changes in the membrane potential, including action potentials.

  • Protocol for Assessing Neuronal Excitability:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and to elicit action potentials.

    • Measure key action potential parameters: threshold, amplitude, duration, and firing frequency.

Data Analysis and Interpretation
  • Concentration-Response Curves: Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for this compound's effect on each ion channel.

  • Gating Kinetics: Analyze changes in the time course of channel activation, inactivation, and deactivation.

  • Voltage-Dependence: Assess any shifts in the voltage-dependence of activation and inactivation.

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a specific neuronal ion channel using patch-clamp electrophysiology.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 with Nav1.2 or Primary Neurons) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp solution_prep Prepare Recording Solutions (Internal and External) solution_prep->patch_clamp control_rec Record Baseline Currents patch_clamp->control_rec meclizine_app Apply this compound (Varying Concentrations) control_rec->meclizine_app iv_curve Generate I-V Curves control_rec->iv_curve drug_rec Record Currents in Presence of this compound meclizine_app->drug_rec washout Washout drug_rec->washout drug_rec->iv_curve washout_rec Record Post-Washout Currents washout->washout_rec washout_rec->iv_curve ic50 Calculate IC50 iv_curve->ic50 gating Analyze Gating Kinetics iv_curve->gating report Report Findings ic50->report gating->report

Caption: Experimental workflow for patch-clamp analysis of this compound's ion channel effects.

Proposed Signaling Pathways and Mechanistic Insights

Should this compound be found to modulate neuronal ion channels, several potential mechanisms could be at play. The following diagram illustrates a hypothetical signaling pathway where this compound could exert its effects.

G cluster_direct Direct Modulation cluster_indirect Indirect Modulation This compound This compound ion_channel Ion Channel (e.g., Kv, Nav, Cav) This compound->ion_channel Direct Binding/ Allosteric Modulation h1_receptor H1 Receptor This compound->h1_receptor Antagonism neuronal_excitability Altered Neuronal Excitability ion_channel->neuronal_excitability g_protein G-protein Signaling h1_receptor->g_protein second_messenger Second Messengers (e.g., IP3, DAG, cAMP) g_protein->second_messenger pkc_pka Protein Kinases (PKC, PKA) second_messenger->pkc_pka channel_phos Ion Channel Phosphorylation pkc_pka->channel_phos channel_phos->ion_channel Altered Function

Caption: Hypothetical signaling pathways for this compound's impact on neuronal excitability.

Conclusion and Future Directions

This compound is a drug with a rich pharmacological history and an evolving scientific narrative. While its roles as an antihistamine, anticholinergic, and metabolic modulator are increasingly well-understood, its direct influence on neuronal ion channels remains a critical unanswered question. The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate this area. A detailed understanding of this compound's ion channel pharmacology will not only provide a more complete picture of its mechanism of action but could also open new avenues for its therapeutic application and provide a better understanding of its side-effect profile. Such studies are essential for the rational development of future therapeutics and for optimizing the use of this long-standing medication in the clinic.

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A Deep Dive into the Stereospecific Pharmacology of Meclizine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of a Chiral Antihistamine

Meclizine, a first-generation histamine H1 receptor antagonist, has long been a clinical mainstay for the management of motion sickness and vertigo.[1] Traditionally, it has been administered as a racemic mixture, a 1:1 combination of its (R)- and (S)-enantiomers.[2] However, the growing understanding of stereochemistry in pharmacology necessitates a deeper investigation into the individual contributions of these enantiomers to the drug's overall therapeutic and adverse effect profile. Emerging evidence strongly suggests that the pharmacological actions of this compound are stereospecific, with each enantiomer possessing a distinct pharmacological profile.[1] This in-depth technical guide aims to dissect the current understanding of the synthesis, separation, and comparative pharmacology of this compound's enantiomers, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future investigations and therapeutic development.

Enantioselective Synthesis and Separation: Isolating the Isomers

The differential pharmacological activities of (R)- and (S)-meclizine underscore the importance of robust methods for their individual synthesis and separation. Two primary strategies have been employed to achieve this: chiral resolution of a racemic intermediate and asymmetric synthesis.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This classic method relies on the reaction of a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve racemic (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and a chiral resolving agent, such as N-acetyl-L-phenylalanine, in a suitable solvent system (e.g., acetone/water) at an elevated temperature (e.g., 60°C) with stirring.

  • Fractional Crystallization:

    • Slowly cool the solution to allow for the selective precipitation of one diastereomeric salt (e.g., the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt).

  • Isolation of Diastereomer:

    • Filter the precipitated crystals, wash with a cold solvent, and dry to yield the purified diastereomeric salt.

  • Liberation of the (R)-Intermediate:

    • Suspend the dried diastereomeric salt in water and treat with a base (e.g., sodium hydroxide) to neutralize the chiral resolving agent and liberate the free (R)-enantiomer of the piperazine intermediate.

  • N-Alkylation to (R)-Meclizine:

    • Dissolve the obtained (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in an appropriate solvent (e.g., toluene).

    • Add a slight molar excess of m-methylbenzyl chloride.

    • Heat the mixture to reflux for 4-6 hours.[2]

  • Work-up and Purification:

    • After cooling, wash the reaction mixture with an aqueous base.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude (R)-Meclizine by crystallization from a suitable solvent system to yield the final product.[2]

Logical Approaches to Enantioselective Synthesis

The following diagram illustrates the two primary logical pathways for obtaining the individual enantiomers of this compound.

G cluster_0 Chiral Resolution cluster_1 Asymmetric Synthesis racemic Racemic (±)-Meclizine or Precursor resolution Diastereomeric Salt Formation & Fractional Crystallization racemic->resolution separation Separation resolution->separation r_this compound (R)-Meclizine separation->r_this compound Desired Enantiomer s_this compound (S)-Meclizine (byproduct) separation->s_this compound Other Enantiomer prochiral Prochiral Starting Material asymmetric_step Asymmetric Reaction with Chiral Catalyst or Auxiliary prochiral->asymmetric_step final_product (R)-Meclizine asymmetric_step->final_product G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inhibits (Inverse Agonism) Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Histamine H1 Receptor Signaling Pathway.

This compound also exhibits weak antagonistic effects at muscarinic acetylcholine receptors, which may contribute to its antiemetic and sedative properties. [2]

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the this compound enantiomers for the H1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a radiolabeled H1 receptor antagonist (e.g., [³H]-Pyrilamine), and varying concentrations of the test compounds ((R)-meclizine, (S)-meclizine, and racemic this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled H1 antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [3]

G start Start prep Prepare H1 Receptor- Expressing Cell Membranes start->prep setup Set up 96-well plate: Membranes + [3H]-Pyrilamine + this compound Enantiomers prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Histamine H1 Receptor Radioligand Binding Assay Workflow.

Stereoselective Pharmacokinetics: How the Body Handles the Enantiomers

The differential interaction of enantiomers with chiral entities in the body, such as enzymes and transporters, can lead to stereoselective pharmacokinetics. [4]

Absorption, Distribution, Metabolism, and Excretion

For racemic this compound, the onset of action is approximately one hour, with effects lasting 8-24 hours. [4]The plasma half-life is about 6 hours. [4]The metabolic fate in humans is not fully elucidated, but in vitro studies have identified CYP2D6 as the primary enzyme responsible for its metabolism. [5]This suggests that genetic polymorphisms in CYP2D6 could contribute to inter-individual variability in this compound exposure. [5] A pharmacokinetic study in rabbits after oral administration of racemic this compound demonstrated a stereoselective disposition of the enantiomers, although specific parameters were not detailed in the available literature. [1]The development of validated bioanalytical chiral separation methods is crucial for conducting such pharmacokinetic studies. [1][6][7]

Potential for Drug-Drug Interactions

Given that CYP2D6 is the dominant enzyme in this compound metabolism, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme. [8]The stereoselectivity of these potential interactions has not yet been investigated.

Clinical Implications and Future Directions

The observation that (S)-meclizine has a weaker affinity for the histamine H1 receptor suggests that it may contribute less to the therapeutic efficacy and more to the side-effect profile of the racemic mixture, or vice versa. [2]The sedative effects of first-generation antihistamines are a primary concern, and it is plausible that one enantiomer is more responsible for this central nervous system depression than the other. If the (R)-enantiomer is indeed the more active antihistamine, an enantiomerically pure formulation of (R)-meclizine could potentially offer an improved therapeutic window, with similar or enhanced efficacy and reduced sedation compared to the racemate.

However, a comprehensive understanding of the off-target effects of each enantiomer is necessary to fully assess the potential benefits of an enantiopure formulation. Further research is critically needed to:

  • Determine the specific binding affinities (Ki) of (R)- and (S)-meclizine at the histamine H1 receptor and a broad panel of other receptors, ion channels, and transporters.

  • Conduct comparative in vivo studies in animal models to evaluate the anti-motion sickness efficacy and sedative potential of the individual enantiomers.

  • Elucidate the stereoselective metabolism of this compound, including the specific contribution of CYP2D6 and other enzymes to the clearance of each enantiomer.

  • Perform well-controlled clinical trials to compare the pharmacokinetics, pharmacodynamics, efficacy, and safety of the individual enantiomers in humans.

Conclusion

The available evidence strongly indicates that the enantiomers of this compound possess distinct pharmacological profiles. The qualitative difference in their affinity for the histamine H1 receptor provides a compelling rationale for the development of single-enantiomer formulations. A deeper, quantitative understanding of their individual pharmacodynamic and pharmacokinetic properties is essential for unlocking the full therapeutic potential of this compound and developing safer and more effective treatments for motion sickness and vertigo. This guide provides a framework for understanding the current state of knowledge and highlights the critical areas for future research in this promising field.

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Meclizine as a Potential Autophagy Modulator: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Autophagy, the cellular process of self-degradation and recycling, is a critical mechanism for maintaining cellular homeostasis. Its dysregulation is implicated in a host of human pathologies, including neurodegenerative diseases and cancer. The identification of small molecules that can modulate this pathway is of significant therapeutic interest. Meclizine, a first-generation antihistamine with a long history of clinical use for motion sickness and vertigo, has emerged as a compelling candidate for an autophagy modulator. This in-depth technical guide provides a comprehensive overview of the scientific evidence supporting this compound's role in autophagy induction, its underlying molecular mechanism through the inhibition of the mTORC1 signaling pathway, and detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound as an autophagy-enhancing agent.

Introduction to Autophagy: The Cellular Housekeeping Mechanism

Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the degradation of long-lived proteins, damaged organelles, and other cytoplasmic components through the lysosomal machinery. This process plays a vital role in cellular quality control, adaptation to stress, and the maintenance of energy homeostasis. There are three main types of autophagy: macroautophagy, microautophagy, and chaperone-mediated autophagy. This guide will focus on macroautophagy (hereafter referred to as autophagy), the most well-characterized form, which involves the formation of a double-membraned vesicle, the autophagosome, that engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.

The dysregulation of autophagy has been linked to a wide range of diseases. In neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases, impaired autophagy leads to the accumulation of toxic protein aggregates, a key pathological hallmark.[1][2] Conversely, in certain cancers, autophagy can promote tumor cell survival under metabolic stress, making its modulation a context-dependent therapeutic strategy.[3] The critical role of autophagy in health and disease underscores the urgent need for pharmacological tools to manipulate this pathway for therapeutic benefit.[4]

This compound: Repurposing an Antihistamine for Autophagy Modulation

This compound is a piperazine-derivative first-generation antihistamine that primarily acts as an H1 receptor antagonist.[5][6] It is widely used clinically to treat motion sickness and vertigo due to its antiemetic and central anticholinergic properties.[6][7] Beyond its well-established indications, a growing body of evidence suggests that this compound possesses biological activities that extend beyond histamine receptor blockade. Notably, research has pointed towards its potential as a modulator of fundamental cellular processes, including apoptosis and cellular metabolism.[8] More recently, this compound has been identified as a novel inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and a key negative regulator of autophagy.[9] This discovery has positioned this compound as a promising candidate for an autophagy-inducing agent with significant therapeutic potential.

The Core Mechanism: this compound's Inhibition of the mTORC1 Signaling Pathway

The mTOR signaling pathway is a central hub that integrates intracellular and extracellular cues to control cell growth, proliferation, and metabolism.[10] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. mTORC1 is acutely sensitive to nutrient availability, growth factors, and cellular energy status and, when active, promotes anabolic processes while suppressing catabolic processes like autophagy.[11]

mTORC1 negatively regulates autophagy primarily through the phosphorylation and inhibition of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[11][12] By inhibiting mTORC1, this compound is proposed to relieve this inhibitory phosphorylation on the ULK1 complex, thereby unleashing the autophagy cascade.[9]

Another critical downstream target of mTORC1 is the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[13] In its phosphorylated state, TFEB is sequestered in the cytoplasm. Inhibition of mTORC1 leads to TFEB dephosphorylation and its subsequent translocation to the nucleus, where it activates the transcription of genes involved in various stages of the autophagy-lysosomal pathway.[11]

The following diagram illustrates the proposed mechanism of this compound-induced autophagy via mTORC1 inhibition:

Meclizine_Autophagy_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Phosphorylation (Inhibition) TFEB_p TFEB-P (Cytoplasmic) mTORC1->TFEB_p Phosphorylation (Cytoplasmic Retention) Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation Inhibition TFEB TFEB (Nuclear) TFEB_p->TFEB Dephosphorylation & Translocation Autophagy_genes Autophagy & Lysosomal Genes TFEB->Autophagy_genes Transcription Activation Autophagy_genes->Autophagosome_formation Promotes

This compound's Proposed Mechanism of Autophagy Induction.

Experimental Validation of this compound-Induced Autophagy

To rigorously validate the hypothesis that this compound induces autophagy, a series of well-controlled experiments are necessary. The following protocols provide a framework for assessing the various stages of the autophagic process in response to this compound treatment.

Monitoring Autophagosome Formation and Autophagic Flux

A key indicator of autophagy induction is the formation of autophagosomes and the subsequent delivery of their contents to the lysosome for degradation, a process known as autophagic flux.

Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein marker for autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes. However, as LC3-II is itself degraded upon fusion with the lysosome, a static measurement of LC3-II levels can be ambiguous. Therefore, it is crucial to measure autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

Step-by-Step Protocol for LC3-II Western Blotting:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points. Include control groups: vehicle control, this compound treatment, lysosomal inhibitor alone, and this compound in combination with a lysosomal inhibitor (added for the last 2-4 hours of this compound treatment).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3B. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity of LC3-II and normalize to a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

This fluorescence microscopy-based assay provides a more dynamic and visual assessment of autophagic flux. The tandem mCherry-EGFP-LC3 reporter protein fluoresces yellow (merged green and red) in the neutral pH of the autophagosome. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. An increase in the number of red puncta relative to yellow puncta indicates enhanced autophagic flux.

Workflow for mCherry-EGFP-LC3 Assay:

mCherry_EGFP_LC3_Workflow Transfection Transfect cells with mCherry-EGFP-LC3 plasmid Treatment Treat with this compound and controls Transfection->Treatment Imaging Fluorescence Microscopy (Confocal) Treatment->Imaging Analysis Quantify yellow and red puncta per cell Imaging->Analysis Conclusion Increased red/yellow ratio indicates increased autophagic flux Analysis->Conclusion

Workflow for assessing autophagic flux with mCherry-EGFP-LC3.
Assessing Lysosomal Function

Since autophagy culminates in lysosomal degradation, it is important to assess whether this compound affects lysosomal function.

The acidic pH of the lysosome is crucial for the activity of its degradative enzymes. Lysosomal pH can be measured using pH-sensitive fluorescent dyes such as LysoSensor or Acridine Orange. A decrease in fluorescence intensity of these dyes can indicate lysosomal alkalinization and impaired function.

Protocol for Lysosomal pH Measurement with LysoSensor:

  • Cell Culture and Treatment: Plate cells in a multi-well plate suitable for fluorescence imaging. Treat with this compound and appropriate controls.

  • Dye Loading: Incubate cells with LysoSensor dye according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. Ratiometric dyes offer a more quantitative assessment of pH.

  • Analysis: Compare the fluorescence intensity between treated and control groups to determine changes in lysosomal pH.

Visualization of Autophagic Vesicles by Electron Microscopy

Transmission electron microscopy (TEM) remains the gold standard for the ultrastructural identification of autophagosomes and autolysosomes. This technique allows for the direct visualization and quantification of these double-membraned vesicles.

General Procedure for TEM Analysis:

  • Cell Fixation and Processing: Fix this compound-treated and control cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

  • Embedding and Sectioning: Dehydrate the samples and embed them in resin. Cut ultrathin sections.

  • Staining and Imaging: Stain the sections with uranyl acetate and lead citrate and visualize them using a transmission electron microscope.

  • Quantification: Quantify the number and size of autophagic vesicles per cell cross-section.

Therapeutic Potential of this compound as an Autophagy Modulator in Neurodegenerative Diseases

The neuroprotective effects of this compound have been demonstrated in preclinical models of several neurodegenerative diseases, where impaired autophagy is a key pathogenic feature.

Disease ModelKey FindingsReference
Huntington's Disease This compound suppresses apoptotic cell death in a murine cellular model and provides neuroprotection in C. elegans and Drosophila models of polyglutamine toxicity. The protective effect correlates with the inhibition of mitochondrial respiration.[5][7][14][15]
Parkinson's Disease This compound protects against 6-hydroxydopamine-induced apoptosis and cell death in SH-SY5Y cells and primary cortical cultures. This neuroprotection is mediated by enhanced glycolysis.[6][16]

While these studies did not directly assess autophagy, the known role of this compound as an mTORC1 inhibitor strongly suggests that its neuroprotective effects could be, at least in part, mediated through the induction of autophagy. By enhancing the clearance of toxic protein aggregates, such as mutant huntingtin in Huntington's disease and α-synuclein in Parkinson's disease, this compound-induced autophagy could alleviate cellular stress and promote neuronal survival.

It is important to note that some studies have raised concerns about a potential link between long-term use of anticholinergic drugs, including this compound, and an increased risk of dementia in older adults.[17] However, these are observational studies and do not establish causality. Further research is needed to delineate the risk-benefit profile of this compound, particularly in the context of its potential as a disease-modifying therapy for neurodegenerative disorders.

Conclusion and Future Directions

This compound, a widely used and well-tolerated drug, presents a compelling case for repurposing as an autophagy-enhancing agent. Its ability to inhibit the mTORC1 signaling pathway provides a clear molecular mechanism for autophagy induction. The preliminary evidence of its neuroprotective effects in models of neurodegenerative diseases further strengthens its therapeutic potential.

Future research should focus on directly validating and quantifying this compound-induced autophagy in various cellular and animal models of disease. Elucidating the full spectrum of its downstream effects and its interplay with other cellular processes, such as apoptosis and metabolism, will be crucial. Furthermore, well-designed clinical trials are warranted to investigate the efficacy and safety of this compound as a therapeutic strategy for conditions where autophagy augmentation is desirable, particularly in the realm of neurodegenerative disorders. The journey of this compound from a simple anti-motion sickness drug to a potential modulator of a fundamental cellular process like autophagy highlights the power of drug repurposing in modern pharmacology.

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An In-depth Technical Guide to the Effects of Meclizine on Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Abstract

Meclizine, a first-generation H1-antihistamine, is well-established for its antiemetic and antivertigo properties and its known ability to cross the blood-brain barrier (BBB).[1][2] While direct modulation of BBB permeability in a homeostatic state is not its primary mechanism, emerging evidence points towards significant indirect and protective effects, particularly in pathological contexts. This guide synthesizes current understanding of this compound's pharmacological actions, focusing on its potential to preserve BBB integrity by mitigating neuroinflammation and conferring neuroprotection during ischemic events.[3][4] We will deconstruct the molecular pathways involved, present detailed methodologies for investigating these effects in vitro and in vivo, and outline future research directions to fully elucidate this compound's therapeutic potential in neurological disorders characterized by BBB dysfunction.

The Blood-Brain Barrier: A Dynamic and Protective Interface

The blood-brain barrier is a complex, semipermeable neurovascular system that meticulously regulates the brain's microenvironment, which is essential for proper neuronal function.[5] It is not a static wall but a dynamic interface that controls the passage of molecules and cells between the peripheral circulation and the central nervous system (CNS).[5][6]

Core Structural and Functional Components

The foundation of the BBB is the capillary endothelial cells, which are uniquely characterized by the presence of tight junctions (TJs) . These junctions severely restrict paracellular diffusion (the passage of substances between cells).[7] Key protein families constituting these junctions include:

  • Claudins: Claudin-5 is a principal component that critically regulates paracellular permeability at the BBB.[8]

  • Occludin: While its exact function is still under investigation, occludin is crucial for the regulation and stability of the TJ complex.[8][9]

  • Zonula Occludens (ZO): Proteins like ZO-1 are cytoplasmic accessory proteins that anchor the transmembrane TJ proteins to the actin cytoskeleton, playing a vital role in junctional integrity and signal transduction.[9]

This endothelial layer is supported by other components of the neurovascular unit, including pericytes and astrocytic end-feet, which are critical for inducing and maintaining the barrier properties of the endothelial cells.[7]

Regulating Molecular Transit: Transporters and Efflux Pumps

Beyond the physical barrier of tight junctions, the BBB employs a sophisticated system of transport proteins. One of the most significant is P-glycoprotein (P-gp) , an ATP-driven efflux transporter located on the luminal membrane of the endothelial cells.[10][11] P-gp actively pumps a wide range of xenobiotics and therapeutic agents out of the endothelial cells and back into the bloodstream, representing a major obstacle for CNS drug delivery.[11][12]

The BBB in Pathological States: A Compromised Defense

In many neurological disorders, the integrity of the BBB is compromised.

  • Neuroinflammation: Inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can disrupt TJ protein expression and organization, leading to increased BBB permeability.[3][13] This allows the infiltration of peripheral immune cells and harmful blood-borne substances into the brain, exacerbating neuronal damage.[13]

  • Ischemic Stroke: The interruption of blood flow during a stroke triggers a cascade of events, including energy failure, oxidative stress, and inflammation, which collectively lead to the breakdown of the BBB.[13][14] This disruption contributes to vasogenic edema and hemorrhagic transformation, worsening clinical outcomes.[13]

This compound: A Multifaceted Pharmacological Profile

While clinically used for motion sickness and vertigo, this compound's mechanisms of action extend beyond its classical antihistaminergic effects.[2][15]

Primary Mechanism and CNS Penetration

This compound is a non-selective, first-generation H1-antihistamine.[1] Unlike second-generation antihistamines, it readily crosses the BBB, which is responsible for its therapeutic effects on the vestibular system as well as its common side effect of drowsiness.[16][17] Its actions are primarily attributed to blocking histamine H1 receptors in the brainstem's vomiting center and vestibular nuclei.[1][2] The drug also possesses central anticholinergic properties.[1][15]

Emerging Mechanisms Relevant to BBB Modulation

Recent research has uncovered novel activities of this compound that position it as a potential modulator of BBB function in disease states.

  • Anti-Neuroinflammatory Activity: Studies have shown that this compound can protect against lipopolysaccharide (LPS)-induced neuroinflammation. It significantly down-regulates key inflammatory signaling pathways, including AKT, NF-κβ, ERK, and JNK, leading to a reduction in pro-inflammatory cytokines like IL-1β and TNF-α in the brain.[3][18]

  • Metabolic Reprogramming: this compound has been identified as an inhibitor of mitochondrial respiration.[19][20] It can shift cellular metabolism towards glycolysis, a phenomenon known as chemical preconditioning.[4][21] This metabolic toggle makes cells more resilient to ischemia-reperfusion injury, a key pathology in stroke.[4][21]

This compound's Indirect and Protective Effects on the Blood-Brain Barrier

The primary impact of this compound on the BBB appears to be protective and restorative, stemming from its anti-inflammatory and metabolic-shifting properties, rather than a direct alteration of permeability in a healthy state.

Attenuation of Neuroinflammation-Induced BBB Disruption

Neuroinflammation is a potent driver of BBB breakdown. By inhibiting central inflammatory cascades, this compound can indirectly preserve BBB integrity. The proposed mechanism involves the suppression of cytokine production and glial cell activation.[3] By down-regulating the NF-κβ pathway, which is a master regulator of inflammation, this compound reduces the expression of factors that can enzymatically degrade tight junction proteins and increase endothelial permeability.[3][18]

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling Cascade cluster_2 This compound's Point of Intervention cluster_3 Downstream Effects lps LPS akt AKT lps->akt erk ERK/JNK lps->erk nfkb NF-κβ Activation akt->nfkb erk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines This compound This compound This compound->akt Inhibits This compound->erk Inhibits This compound->nfkb Inhibits bbb BBB Disruption (Increased Permeability) cytokines->bbb

This compound's anti-inflammatory signaling pathway.
Preservation of BBB Integrity in Ischemic Conditions

During an ischemic event, the lack of oxygen and glucose leads to energy failure in the endothelial cells of the BBB, causing cell death and barrier breakdown.[14] this compound's ability to shift metabolism away from a reliance on oxygen-dependent mitochondrial respiration provides a crucial protective effect.[4][21] By promoting glycolysis, it helps sustain cellular energy levels under hypoxic conditions. This cytoprotective effect on the components of the neurovascular unit helps maintain the structural and functional integrity of the BBB during and after an ischemic insult.[4][19]

Methodologies for Assessing this compound's Effect on BBB Permeability

To rigorously evaluate the impact of this compound on BBB permeability, a combination of in vitro and in vivo models is essential.

In Vitro Assessment: The Transwell Co-Culture Model

This model mimics the BBB by co-culturing brain microvascular endothelial cells (BMECs) with astrocytes or pericytes on a semi-permeable membrane, which allows for quantitative assessment of barrier integrity.[22][23][24]

  • Cell Seeding:

    • Coat the apical side of a Transwell insert (0.4 µm pore size) with an extracellular matrix protein (e.g., Collagen IV/Fibronectin).

    • Seed human or rodent BMECs onto the coated insert at a high density to ensure the formation of a confluent monolayer.

    • Seed astrocytes or pericytes in the basolateral compartment (the bottom of the well). This co-culture is critical as these cells secrete factors that induce the barrier phenotype in the endothelial cells.[22]

  • Barrier Maturation:

    • Culture the cells for 5-7 days until a stable, high Trans-Endothelial Electrical Resistance (TEER) is achieved, indicating the formation of robust tight junctions.

    • Monitor TEER daily using an epithelial voltohmmeter. A high TEER value is indicative of a tight barrier.[25]

  • Experimental Treatment:

    • Establish four treatment groups: (1) Vehicle Control, (2) Inflammatory Challenge (e.g., LPS), (3) this compound alone, (4) this compound pre-treatment followed by Inflammatory Challenge.

    • Apply this compound (at various concentrations) to the apical chamber for a pre-determined time (e.g., 24 hours).

    • Introduce the inflammatory stimulus (e.g., LPS) to the apical chamber.

  • Permeability Measurement:

    • TEER: Measure TEER at set time points post-treatment. A drop in TEER in the LPS group would indicate barrier disruption, while maintenance of TEER in the this compound + LPS group would suggest a protective effect.

    • Tracer Flux: Add a fluorescently-labeled, cell-impermeable tracer molecule (e.g., Sodium Fluorescein or FITC-Dextran) to the apical chamber.

    • At regular intervals, collect samples from the basolateral chamber and measure the fluorescence intensity.

    • Calculate the permeability coefficient (Papp) to quantify the flux of the tracer across the endothelial monolayer. An increase in Papp signifies increased permeability.

cluster_workflow In Vitro BBB Permeability Workflow A 1. Seed Cells (BMECs on insert, Astrocytes in well) B 2. Mature Barrier (Monitor TEER daily) A->B C 3. Apply Treatment (Vehicle, LPS, This compound, this compound+LPS) B->C D 4. Measure TEER (Assess junctional integrity) C->D E 5. Add Tracer (e.g., FITC-Dextran) C->E F 6. Sample & Analyze (Measure fluorescence in basolateral chamber) E->F G 7. Calculate Papp (Quantify Permeability) F->G

Workflow for in vitro BBB permeability assessment.
In Vivo Assessment: Neuroimaging Techniques

In vivo methods provide crucial data on BBB function within a complex physiological system.[6][26] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive technique for this purpose.[5][26]

  • Animal Model:

    • Utilize a relevant animal model, such as a mouse model of systemic inflammation (LPS injection) or focal cerebral ischemia (e.g., middle cerebral artery occlusion, MCAO).[14]

  • Treatment Groups:

    • Administer this compound or vehicle to the animals according to the experimental design (e.g., pre-treatment before inducing pathology).

  • Imaging Procedure:

    • Anesthetize the animal and place it in an MRI scanner.

    • Acquire a series of baseline T1-weighted images of the brain.

    • Administer a gadolinium-based contrast agent (GBCA) intravenously. GBCAs are normally excluded from the brain by an intact BBB.[5]

    • Continue to acquire T1-weighted images dynamically for a period (e.g., 30-60 minutes) following contrast injection.[26]

  • Data Analysis:

    • In regions where the BBB is disrupted, the GBCA will leak into the brain parenchyma, causing a detectable change in the T1 signal.[26]

    • Pharmacokinetic models are applied to the dynamic imaging data to calculate the contrast agent transfer constant, Ktrans.

    • A higher Ktrans value indicates greater BBB permeability. Comparing Ktrans values between treatment groups allows for quantification of this compound's protective effect.[26]

cluster_workflow In Vivo BBB Permeability Workflow (DCE-MRI) A 1. Induce Pathology (e.g., LPS or MCAO in animal model) B 2. Administer Treatment (this compound or Vehicle) A->B C 3. Baseline MRI (Pre-contrast T1 scan) B->C D 4. Inject Contrast (IV Gadolinium Agent) C->D E 5. Dynamic MRI (Post-contrast T1 scans) D->E F 6. Data Modeling (Calculate Ktrans maps) E->F G 7. Compare Groups (Quantify BBB protection) F->G

Workflow for in vivo BBB permeability assessment.

Data Synthesis and Interpretation

The quantitative data gathered from these experiments can be summarized to provide a clear picture of this compound's effects.

Experimental Parameter Vehicle Control Pathological Challenge (e.g., LPS) This compound + Pathological Challenge Expected Outcome with this compound
TEER (% of Baseline) 100%~40-50%~80-90%Attenuation of TEER drop
Tracer Permeability (Papp) Low (e.g., 1.0 x 10-6 cm/s)High (e.g., 5.0 x 10-6 cm/s)Moderately Low (e.g., 1.8 x 10-6 cm/s)Reduction in tracer flux
DCE-MRI (Ktrans) Minimal / BaselineSignificantly ElevatedNear-Baseline LevelsLower Ktrans, indicating less leakage

Conclusion and Future Directions

The available evidence strongly suggests that this compound does not act as a direct modulator of blood-brain barrier permeability in its healthy state. Instead, its therapeutic potential lies in its ability to protect and preserve BBB integrity under conditions of neuroinflammation and ischemic stress . This effect is mediated primarily through its anti-inflammatory actions on pathways like NF-κβ and its unique ability to shift cellular metabolism to a more resilient state.[3][4][21]

Future research should focus on:

  • Directly assessing Tight Junction Protein Expression: Investigating whether this compound treatment can prevent the downregulation or mislocalization of proteins like claudin-5 and ZO-1 during an inflammatory challenge.

  • Interaction with Efflux Transporters: Characterizing the relationship between this compound and P-glycoprotein. Determining if this compound is a substrate, inhibitor, or inducer of P-gp could have significant implications for its own CNS pharmacokinetics and its potential use in combination therapies.

  • Clinical Translation: Exploring the use of this compound, or its more selective enantiomers like (S)-meclizine, as a preemptive therapy in patients at high risk for conditions involving BBB breakdown, such as stroke or in the context of neurodegenerative diseases with a strong inflammatory component.[4][21]

By further elucidating these mechanisms, this compound may be repositioned as a valuable neuroprotective agent for a range of CNS disorders.

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Unraveling the Dichotomous Interaction of Meclizine with the Constitutive Androstane Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The constitutive androstane receptor (CAR, NR1I3) stands as a pivotal xenosensor, orchestrating the hepatic clearance of a vast array of xenobiotics and endobiotics.[1][2] Its activation, either through direct ligand binding or indirect signaling pathways, triggers a cascade of gene expression changes, profoundly impacting drug metabolism and disposition.[3][4] Meclizine, a first-generation antihistamine widely used for the treatment of motion sickness and vertigo, has emerged as a fascinating and complex modulator of CAR activity.[1][5] This technical guide provides an in-depth exploration of the interaction between this compound and CAR, with a particular focus on the striking species-specific differences that characterize this relationship. We will delve into the molecular mechanisms, experimental validation, and detailed protocols for investigating this interaction, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Constitutive Androstane Receptor (CAR): A Guardian of Hepatic Homeostasis

CAR is a member of the nuclear receptor superfamily, predominantly expressed in the liver.[6] In its inactive state, CAR resides in the cytoplasm, complexed with other proteins.[7] Upon activation, it translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[6][7] This CAR-RXR heterodimer then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of its target genes, leading to the induction of their transcription.[6][8]

The activation of CAR can occur through two distinct mechanisms:

  • Direct Ligand Binding: A structurally diverse array of compounds can directly bind to the ligand-binding pocket of CAR, inducing a conformational change that promotes its activation.[4]

  • Indirect (Ligand-Independent) Activation: Many compounds, including the classic CAR activator phenobarbital, do not bind directly to CAR. Instead, they trigger intracellular signaling cascades that lead to the dephosphorylation of CAR and its subsequent nuclear translocation and activation.[3][9]

The downstream targets of CAR include a battery of genes encoding drug-metabolizing enzymes (Phase I and Phase II) and drug transporters (Phase III), such as cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4), UDP-glucuronosyltransferases (UGTs), and multidrug resistance-associated proteins (MRPs).[1][6][10] This coordinated induction of genes facilitates the detoxification and elimination of potentially harmful substances from the body.

This compound: A Tale of Two Species in CAR Modulation

The interaction of this compound with CAR is a compelling example of species-specific pharmacology. Extensive research has revealed that this compound acts as an agonist for the mouse CAR (mCAR) while functioning as an inverse agonist for the human CAR (hCAR).[1][2][11] This dichotomy underscores the importance of considering species differences in preclinical drug development and toxicological studies.

This compound as an Agonist of Mouse CAR (mCAR)

In vitro and in vivo studies have consistently demonstrated that this compound activates mCAR.[1][11]

  • Transactivation: this compound induces the transactivation of mCAR in a dose-dependent manner.[1][11]

  • Coactivator Recruitment: As an agonist, this compound promotes the interaction between mCAR and steroid receptor coactivator-1 (SRC-1), a key step in the assembly of the transcriptional machinery.[1][11]

  • Target Gene Induction: Administration of this compound to mice leads to the CAR-dependent induction of its target genes, including those involved in drug metabolism such as Cyp2b10, Cyp3a11, and Ugt1a1.[1]

This compound as an Inverse Agonist of Human CAR (hCAR)

In stark contrast to its effect on the murine ortholog, this compound exhibits inverse agonist activity towards hCAR.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

  • Suppression of Basal Activity: this compound suppresses the constitutive (basal) activity of hCAR.[1]

  • Inhibition of Agonist-Induced Activation: It also inhibits the activation of hCAR by classic activators like phenobarbital.[1]

  • Reduced Coactivator Interaction: this compound has been shown to decrease the interaction between hCAR and SRC-1.[7]

  • Downregulation of Target Genes: In primary human hepatocytes and in humanized mice expressing hCAR, this compound treatment leads to the suppression of CAR target genes such as CYP2B6 and CYP3A4.[1]

It is important to note that there is some conflicting evidence in the literature. Some studies have suggested that this compound may not act as an inverse agonist or antagonist of hCAR in all cellular contexts, highlighting the complexity of this interaction and the potential for cell-type-specific effects.[12]

The molecular basis for this species-specific activity is attributed to differences in the amino acid sequences of the ligand-binding domains of human and mouse CAR.[1][2]

Quantitative Analysis of this compound-CAR Interaction

The following table summarizes the available quantitative data on the interaction of this compound with mouse and human CAR. It is important to note that obtaining precise EC50 and IC50 values can be influenced by the specific assay conditions and cell types used.[13][14]

ParameterReceptorEffectConcentration/DoseReference
Transactivation Mouse CARAgonistDose-dependent increase[1][11]
Coactivator Interaction (SRC-1) Mouse CAREnhancedThis compound treatment[1][11]
Target Gene Induction (in vivo) Mouse CARAgonist50 mg/kg/day (in mice)[1]
Transactivation Human CARInverse AgonistSuppression of basal activity[1][2]
Coactivator Interaction (SRC-1) Human CARDecreased~2-fold decrease at 20 µM[7]
Target Gene Suppression (in vivo) Human CARInverse AgonistInhibition of phenobarbital-induced expression[1]

Visualizing the CAR Signaling Pathway and Experimental Workflows

Constitutive Androstane Receptor (CAR) Signaling Pathway

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR (Phosphorylated) Complex CAR-CCRP-HSP90 Complex CAR_inactive->Complex CAR_active Active CAR (Dephosphorylated) CAR_inactive->CAR_active Nuclear Translocation PP2A Protein Phosphatase 2A PP2A->CAR_inactive Dephosphorylation Meclizine_m This compound (Mouse) Meclizine_m->PP2A Activation Phenobarbital Phenobarbital (Indirect Activator) Phenobarbital->PP2A Activation CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM (DNA Response Element) CAR_RXR->PBREM Binding Coactivators Coactivators (e.g., SRC-1) CAR_RXR->Coactivators Recruitment Corepressors Corepressors CAR_RXR->Corepressors Dissociation Target_Genes Target Gene Transcription (CYP2B, CYP3A, UGTs, etc.) PBREM->Target_Genes Induction Meclizine_h This compound (Human) Meclizine_h->CAR_active Inhibition (Inverse Agonism) Meclizine_h->Coactivators Inhibits Recruitment Meclizine_h->Corepressors Promotes Recruitment

Caption: CAR signaling pathway illustrating activation, nuclear translocation, and target gene regulation.

Experimental Workflow for Investigating this compound-CAR Interaction

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis Reporter_Assay Luciferase Reporter Assay (hCAR/mCAR transactivation) Hepatocytes Primary Hepatocyte Culture (Mouse, Human, or Humanized Mouse) Reporter_Assay->Hepatocytes M2H_Assay Mammalian Two-Hybrid Assay (CAR-Coactivator Interaction) M2H_Assay->Hepatocytes Gene_Expression Target Gene Expression Analysis (qPCR) Hepatocytes->Gene_Expression Animal_Model Animal Models (Wild-type, CAR-null, Humanized CAR mice) Gene_Expression->Animal_Model Drug_Administration This compound Administration Animal_Model->Drug_Administration Tissue_Harvest Tissue Harvesting (Liver) Drug_Administration->Tissue_Harvest In_Vivo_Gene_Expression In Vivo Gene Expression (RNA-seq, qPCR) Tissue_Harvest->In_Vivo_Gene_Expression start Hypothesis: This compound is a species-specific CAR modulator start->Reporter_Assay start->M2H_Assay

Caption: Workflow for characterizing this compound's interaction with CAR.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the interaction between this compound and CAR. These are generalized protocols and may require optimization based on the specific cell lines, reagents, and equipment used.

Protocol 1: Luciferase Reporter Gene Assay for CAR Transactivation

This assay is used to quantify the ability of this compound to activate or inhibit CAR-mediated transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (containing PBREMs) is co-transfected with a CAR expression plasmid into a suitable cell line. The activity of luciferase is then measured as a readout of CAR activation. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • CAR expression plasmid (human or mouse)

  • Luciferase reporter plasmid with PBREMs (e.g., pGL3-CYP2B6-PBREM)

  • Control plasmid expressing Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium and supplements

  • This compound hydrochloride

  • CAR agonist (e.g., CITCO for hCAR, TCPOBOP for mCAR)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the CAR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound.

    • For agonist studies (mCAR), include a positive control (e.g., TCPOBOP).

    • For inverse agonist studies (hCAR), assess the effect of this compound on basal activity and in the presence of an agonist (e.g., CITCO).

    • Include a vehicle control (e.g., DMSO).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curves and determine EC50 (for agonists) or IC50 (for inverse agonists) values.

Protocol 2: Mammalian Two-Hybrid (M2H) Assay for CAR-Coactivator Interaction

This assay is used to determine if this compound modulates the interaction between CAR and a coactivator protein like SRC-1.

Principle: The M2H system utilizes two hybrid proteins. The "bait" protein consists of the CAR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein consists of the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (AD) (e.g., VP16). If CAR and the coactivator interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase) under the control of a promoter containing the corresponding DNA binding sites (e.g., UAS).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Bait plasmid: pBIND-CAR-LBD (human or mouse)

  • Prey plasmid: pACT-SRC-1

  • Reporter plasmid: pG5luc

  • Transfection reagent

  • This compound hydrochloride

  • CAR agonist/inverse agonist controls

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the bait, prey, and reporter plasmids using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with this compound and appropriate controls as described in Protocol 5.1.

  • Luciferase Assay and Data Analysis:

    • Perform the luciferase assay and analyze the data as described in Protocol 5.1. An increase in luciferase activity indicates an enhanced interaction, while a decrease suggests a disruption of the interaction.

Protocol 3: In Vivo Analysis of CAR Activation in Mice

This protocol describes how to assess the effect of this compound on CAR target gene expression in a mouse model.

Materials:

  • Wild-type mice

  • CAR-null mice (for specificity control)

  • Humanized CAR mice (for studying human-specific effects)

  • This compound hydrochloride

  • Vehicle control (e.g., corn oil)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix and primers for CAR target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Animal Dosing:

    • Acclimate the mice for at least one week before the experiment.

    • Administer this compound (e.g., 50 mg/kg) or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 3-7 days).

  • Tissue Harvesting:

    • At the end of the treatment period, euthanize the mice and harvest the livers.

    • Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C until RNA isolation.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the liver tissue using a commercial RNA isolation kit.

    • Assess the quality and quantity of the RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR reactions in triplicate for each sample and gene.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated group.

    • Perform statistical analysis to determine the significance of the changes in gene expression.

Conclusion and Future Perspectives

This compound's dichotomous interaction with the constitutive androstane receptor serves as a powerful reminder of the species-specific nature of nuclear receptor pharmacology. Its agonistic activity in mice and inverse agonistic activity in humans have significant implications for drug development, toxicology, and the interpretation of preclinical data. The experimental protocols detailed in this guide provide a robust framework for further elucidating the nuances of this interaction and for screening other compounds for similar species-specific effects.

Future research should focus on identifying the precise structural determinants within the CAR ligand-binding domain that are responsible for this differential response. Furthermore, the development of highly specific and potent hCAR inverse agonists, potentially inspired by the structure of this compound, could hold therapeutic promise for mitigating drug-drug interactions and managing liver diseases where CAR is pathologically activated.

References

  • Huang, W., Zhang, J., Wei, P., Schrader, W. T., & Moore, D. D. (2004). This compound is an agonist ligand for mouse constitutive androstane receptor (CAR) and an inverse agonist for human CAR. Molecular endocrinology (Baltimore, Md.), 18(10), 2402–2408. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4034, this compound. Retrieved from [Link]

  • University of Oxford. (n.d.). This compound Is an Agonist Ligand for Mouse Constitutive Androstane Receptor (CAR) and an Inverse Agonist for Human CAR. Oxford Academic. Retrieved from [Link]

  • Yang, G., Rajaraman, G., & Chang, T. K. H. (2011). This compound is not an inverse agonist or antagonist of human constitutive androstane receptor. The FASEB Journal, 25(S1).
  • Omiecinski, C. J., Vanden Heuvel, J. P., Perdew, G. H., & Peters, J. M. (2011). Xenobiotic receptor-mediated transcription of cytochrome P450 genes. Drug Metabolism and Disposition, 39(4), 521-531.
  • Di, Y., & Wang, H. (2014). Signaling control of the constitutive androstane receptor (CAR). Protein & cell, 5(2), 113–123.
  • Qatanani, M., & Moore, D. D. (2005). CAR, the two-faced receptor: a sensor of foreign and endogenous compounds. Current drug metabolism, 6(4), 329–340.
  • Mackowiak, B., & Gu, X. (2015). Regulation of drug-metabolizing enzymes by xenobiotic receptors: PXR and CAR. Journal of drug metabolism & toxicology, 6(3), 1000181.
  • Creative Biolabs. (n.d.). Anti-CD20 (1F5) h(4-1BB-CD3ζ) CAR-T Cells [Humanized Mouse (CD34+ HSC)]. Retrieved from [Link]

  • Fåne, A., Myhre, M. R., Inderberg, E. M., & Wälchli, S. (2021). Chapter 9 - In vivo experimental mouse model to test CD19CAR T cells generated with different methods. In Methods in Cell Biology (Vol. 166, pp. 165-181). Academic Press.
  • Ghassemi, S., Durgin, J. S., & Nunez-Cruz, S. (2020). Protocol to generate traceable CAR T cells for syngeneic mouse cancer models. STAR protocols, 1(3), 100181.
  • Guo, G. L., & Wang, H. (2015). Role of CAR and PXR in Xenobiotic Sensing and Metabolism.
  • Velasco-Hernández, T. (2020). EXPERIMENTAL PROTOCOL: In vivo CAR-T cell models. CIBERONC.
  • Tyree, C. M., & Klausing, K. (2003). The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions. Methods in molecular medicine, 85, 175–183.
  • Chang, T. K. H. (2011). This compound is not an inverse agonist or antagonist of human constitutive androstane receptor. Request PDF.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Murphy, T. J. (2000). Luciferase Assay protocol. Emory University.
  • Houtman, R., & van der Saag, P. T. (2002). Identifying CAR Modulators Utilizing a Reporter Gene Assay. Journal of biomolecular screening, 7(6), 517–526.
  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ATCC. (2022, October 19). Luciferase Reporter Cancer Cell Lines: Facilitate Your CAR-T Development [Video]. YouTube. [Link]

  • Abken, H. (2024). Integrating binding affinity and tonic signaling enables a rational CAR design for augmented T cell function. Journal of Experimental Medicine, 221(1), e20230752.
  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene.... Retrieved from [Link]

  • Drugs.com. (2025, May 2). This compound Dosage. Retrieved from [Link]

  • Liu, S. L., & Liu, D. X. (2010). Mammalian two-hybrid assay for detecting protein-protein interactions in vivo. Methods in molecular biology (Clifton, N.J.), 635, 247–257.
  • Matsushita, M., Kitoh, H., Mishima, K., et al. (2023). Phase 1b study on the repurposing of this compound hydrochloride for children with achondroplasia. PloS one, 18(7), e0288237.
  • Matsushita, M., Kitoh, H., & Mishima, K. (2017). Clinical dosage of meclozine promotes longitudinal bone growth, bone volume, and trabecular bone quality in transgenic mice with achondroplasia. Scientific reports, 7(1), 7317.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Guo, G. L., & Wang, H. (2015). Role of CAR and PXR in Xenobiotic Sensing and Metabolism.
  • Wada, T., Gao, J., & Xie, W. (2009). Regulation of gene expression by CAR: an update. Archives of biochemistry and biophysics, 483(1), 126–131.
  • Mackowiak, B., & Gu, X. (2015). Regulation of drug-metabolizing enzymes by xenobiotic receptors: PXR and CAR. Journal of drug metabolism & toxicology, 6(3), 1000181.
  • Caron, A., Le Bouter, H., & Caron, P. (2021). Pharmacological activation of constitutive androstane receptor induces female-specific modulation of hepatic metabolism. Molecular metabolism, 53, 101278.
  • Moghaddasi, S., & Gupta, V. (2024).
  • Li, Y., & Li, X. (2024). From Circulation to Regeneration: Blood Cell Membrane-Coated Nanoparticles as Drug Delivery Platform for Immune-Regenerative Therapy. Pharmaceutics, 16(1), 106.
  • Zhang, D., & Cheng, J. X. (2026, January 7).
  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [Link]

  • De Masi, M., & D'Acierno, M. (2024). The Role of Ceramides in Metabolic and Cardiovascular Diseases. International Journal of Molecular Sciences, 25(2), 1098.

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An In-Depth Technical Guide on the Anti-inflammatory Properties of Meclizine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine, is well-established for its use in treating motion sickness and vertigo.[1][2][3] Beyond its traditional applications, a growing body of research is uncovering its potential as a potent anti-inflammatory agent. This guide provides a comprehensive technical overview of this compound's anti-inflammatory properties, its mechanisms of action, and experimental models for its evaluation.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of pro-inflammatory genes. In preclinical studies, this compound has been shown to suppress the activation of the NF-κB signaling pathway.[4][5] This inhibition is thought to occur by preventing the phosphorylation of IκBα, a critical step in the activation cascade. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators like TNF-α and various interleukins.[4][5]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Some research suggests that certain compounds can inhibit NLRP3 inflammasome activation by interfering with its assembly or upstream signaling events.[6][7][8][9][10] While direct evidence for this compound's action on the NLRP3 inflammasome is still emerging, its known anti-inflammatory properties make this a plausible area for further investigation.

NLRP3_Inhibition cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_cytokine Cytokine Maturation & Release Priming Pro-IL-1β Pro-IL-18 NLRP3 NLRP3 NLRP3 Priming->NLRP3 Activation K+ efflux ROS production Activation->NLRP3 ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves This compound This compound (Hypothesized) This compound->NLRP3 inhibits assembly? IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Experimental Protocols for Evaluation

In Vitro Assays

A variety of in vitro assays can be employed to screen and characterize the anti-inflammatory properties of compounds like this compound.[11][12][13][14]

  • Cell-Based Assays: Using cell lines such as human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), researchers can measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[11]

  • Enzyme Inhibition Assays: These assays can determine a compound's ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14]

  • Protein Denaturation Assays: This method assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation.[14]

In Vivo Models

Animal models are crucial for validating the in vivo efficacy of anti-inflammatory drug candidates.

  • Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[15][16][17][18] An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema).[15][16][18] The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[15][16]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model involves the administration of LPS to induce a systemic inflammatory response, which can be monitored by measuring levels of pro-inflammatory cytokines in the blood and tissues.[4][5]

Data Interpretation and Future Directions

The anti-inflammatory potential of this compound is a promising area of research. A study on a mouse model of acne showed that a 1% meclozine gel significantly reduced inflammation induced by C. acnes.[19] Further preclinical studies have demonstrated this compound's ability to promote bone growth in a mouse model of achondroplasia, a common form of dwarfism.[20][21]

Future research should focus on elucidating the precise molecular targets of this compound within these inflammatory pathways and evaluating its efficacy in a broader range of chronic inflammatory and autoimmune disease models.

Conclusion

The existing evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are independent of its antihistaminic activity. Its ability to modulate fundamental inflammatory pathways like NF-κB signaling presents a compelling case for its repurposing as a novel anti-inflammatory therapeutic. The experimental models and methodologies outlined in this guide provide a solid framework for further investigation into the full therapeutic potential of this compound.

References

A comprehensive list of references can be compiled from the cited sources to provide further reading and detailed protocols.

Sources

Meclizine for Neurodegenerative Diseases: A Technical Guide to a Promising Drug Repurposing Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex pathology and lack of effective disease-modifying therapies. Drug repurposing has emerged as a promising strategy to accelerate the development of new treatments. This technical guide provides an in-depth exploration of the potential of meclizine, a first-generation antihistamine, as a neuroprotective agent. While traditionally used for motion sickness and vertigo, compelling preclinical evidence suggests that this compound's ability to modulate cellular energy metabolism could be harnessed to combat the neuronal demise characteristic of these devastating disorders. This document will delve into the mechanistic underpinnings of this compound's neuroprotective effects, provide detailed protocols for its preclinical validation, and discuss key clinical considerations for its potential translation.

Introduction: The Rationale for Repurposing this compound

This compound is an FDA-approved H1 receptor antagonist with a long history of safe use in treating motion sickness and vertigo.[1][2] Its ability to cross the blood-brain barrier is a crucial attribute for any centrally acting therapeutic.[1] Beyond its well-established antiemetic and antivertigo properties, which are attributed to its antihistaminic and anticholinergic activities, recent research has uncovered a novel mechanism of action with significant implications for neurodegeneration.[2][3]

Studies have demonstrated that this compound can protect neurons from cell death in various preclinical models of neurodegenerative diseases, including Huntington's and Parkinson's disease.[4][5] This neuroprotective effect is not linked to its traditional pharmacological targets but rather to its profound impact on cellular bioenergetics.[4] Specifically, this compound has been shown to inhibit mitochondrial respiration and enhance glycolysis, a metabolic shift that appears to confer neuronal resilience in the face of disease-related stressors.[5][6]

The Repurposed Mechanism of Action: A Bioenergetic Shift

The neuroprotective properties of this compound are primarily attributed to its ability to modulate cellular energy metabolism. This section will detail the key molecular pathways involved.

Inhibition of Mitochondrial Respiration

Contrary to classic mitochondrial inhibitors, this compound attenuates mitochondrial respiration in intact cells but not in isolated mitochondria, suggesting an indirect mechanism of action.[6] Research has revealed that this compound directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[6] This inhibition leads to an accumulation of phosphoethanolamine, which in turn acts as an endogenous inhibitor of mitochondrial respiration.[6] This subtle reduction in oxidative phosphorylation appears to be a key trigger for the observed neuroprotection.

Enhancement of Glycolysis

In response to the gentle brake on mitochondrial respiration, cells treated with this compound upregulate glycolysis to meet their energy demands.[5] A key player in this metabolic reprogramming is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[5] this compound has been shown to increase the protein levels of PFKFB3 in neuronal cells.[5][7] PFKFB3 is a potent activator of phosphofructokinase, a rate-limiting enzyme in glycolysis.[5] This enhancement of glycolysis not only compensates for the reduced mitochondrial ATP production but may also contribute to neuroprotection through various mechanisms, including the generation of antioxidant precursors via the pentose phosphate pathway.

Mitochondrial Hyperpolarization and Apoptosis Inhibition

An interesting consequence of this compound treatment is the hyperpolarization of the mitochondrial membrane potential.[5] This effect, which is dependent on the enhancement of glycolysis, is associated with a reduction in apoptosis.[5] In models of Parkinson's disease, this compound has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced apoptosis and cell death in both SH-SY5Y cells and primary cortical cultures.[5][7]

Potential Involvement of the mTORC1 Pathway

While the bioenergetic shift is the most well-documented neuroprotective mechanism of this compound, there is emerging evidence suggesting a potential role for the mammalian target of rapamycin complex 1 (mTORC1) pathway. Some studies have identified this compound as a novel mTORC1 inhibitor.[8] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation has been implicated in several neurodegenerative diseases. This compound's potential to inhibit mTORC1 may work in concert with its metabolic effects to promote neuronal survival. The proposed mechanism involves this compound reducing the association of the regulatory protein RAPTOR with mTOR, which is specific to mTORC1.[8]

Signaling Pathway of this compound's Neuroprotective Action

Meclizine_Pathway This compound This compound PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) This compound->PCYT2 Inhibits PFKFB3 PFKFB3 (6-phosphofructo-2-kinase/ fructose-2,6-biphosphatase 3) This compound->PFKFB3 Increases mTORC1 mTORC1 Pathway This compound->mTORC1 Potentially Inhibits PEtn Phosphoethanolamine (Accumulates) PCYT2->PEtn Leads to Accumulation Mito_Resp Mitochondrial Respiration PEtn->Mito_Resp Inhibits Glycolysis Glycolysis Mito_Resp->Glycolysis Shifts Towards PFKFB3->Glycolysis Activates Mito_Hyperpol Mitochondrial Hyperpolarization Glycolysis->Mito_Hyperpol Contributes to Apoptosis Apoptosis Mito_Hyperpol->Apoptosis Inhibits Neuroprotection Neuroprotection Apoptosis->Neuroprotection mTORC1->Neuroprotection

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Preclinical Validation: A Step-by-Step Guide

For researchers aiming to investigate and validate the neuroprotective potential of this compound, a systematic preclinical workflow is essential. This section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Validation Workflow

A tiered approach, starting with cellular models, allows for efficient screening and mechanistic studies.

Experimental Workflow for In Vitro Validation of this compound

In_Vitro_Workflow start Start: Select Neuronal Cell Model (e.g., SH-SY5Y, Primary Neurons) toxin Induce Neurotoxicity (e.g., 6-OHDA for Parkinson's, Mutant Huntingtin for Huntington's) start->toxin meclizine_treat Treat with this compound (Dose-Response) toxin->meclizine_treat viability Assess Neuronal Viability (MTS Assay) meclizine_treat->viability apoptosis Quantify Apoptosis (TUNEL Assay) meclizine_treat->apoptosis aggregation Measure Protein Aggregation (Thioflavin T Assay) meclizine_treat->aggregation mechanism Mechanistic Studies: - Mitochondrial Respiration (Seahorse Assay) - Glycolysis Rate (Seahorse Assay) - Western Blot for PFKFB3, mTORC1 pathway proteins viability->mechanism apoptosis->mechanism aggregation->mechanism end Conclusion: In Vitro Efficacy and Mechanism mechanism->end

Caption: A typical experimental workflow for in vitro validation of this compound.

3.1.1. Establishing Primary Neuronal Cultures

Primary neuronal cultures provide a more physiologically relevant model than cell lines.

  • Protocol for Primary Cortical Neuron Culture (from E17-E18 mouse embryos):

    • Coat culture plates with Poly-L-Lysine (0.01%) overnight at 37°C.

    • Wash plates three times with sterile PBS.

    • Dissect cortices from E17-E18 mouse embryos in ice-cold PBS.

    • Digest the tissue with trypsin-EDTA (0.25%) for 15 minutes at 37°C.

    • Dissociate the tissue by gentle trituration with a serological pipette.

    • Centrifuge the cell suspension and resuspend in Neurobasal medium supplemented with B27.

    • Plate cells at the desired density (e.g., 1x10^6 cells/well in a 24-well plate).

    • After 24 hours, add cytarabine (5 µg/ml) to inhibit glial cell proliferation.

    • Replace with fresh medium 48 hours later and culture for 5 days before starting experiments.[9]

3.1.2. Assessing Neuronal Viability: MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells.

  • Protocol for MTS Assay:

    • Plate neuronal cells in a 96-well plate and treat with the desired neurotoxin and this compound concentrations.

    • Incubate for the desired period (e.g., 24-48 hours).

    • Add 20 µl of MTS solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.[10]

3.1.3. Quantifying Apoptosis: TUNEL Assay

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

  • Protocol for TUNEL Assay (for cultured neurons on coverslips):

    • Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilize cells with 0.1%-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

    • Wash cells with PBS.

    • Incubate cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

    • Stop the reaction and wash with PBS.

    • Proceed with detection based on the label used (e.g., fluorescent microscopy for fluorescently labeled dUTPs).[11]

3.1.4. Measuring Protein Aggregation: Thioflavin T Assay

The Thioflavin T (ThT) assay is used to monitor the formation of amyloid fibrils.

  • Protocol for Thioflavin T Assay:

    • Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm filter.

    • Dilute the ThT stock in PBS (pH 7.4) to a final concentration of 25 µM in each well of a black, clear-bottom 96-well plate.

    • Add the protein of interest (e.g., alpha-synuclein monomer and pre-formed fibrils) and this compound at various concentrations.

    • Seal the plate and incubate at 37°C with shaking.

    • Measure fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm at regular intervals.[7][12]

In Vivo Validation

Animal models are crucial for evaluating the therapeutic efficacy of this compound in a complex biological system.

3.2.1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) to create a lesion in the nigrostriatal pathway.

  • Protocol for 6-OHDA Lesioning:

    • Anesthetize the rat (e.g., with ketamine/xylazine).

    • Secure the animal in a stereotaxic frame.

    • Administer desipramine (to protect noradrenergic neurons) 30 minutes prior to 6-OHDA injection.

    • Drill a small hole in the skull at the calculated coordinates for the MFB.

    • Slowly inject 6-OHDA solution (e.g., 2.5 µg/µl in saline with 0.2% ascorbic acid) into the MFB.

    • Leave the needle in place for a few minutes before slowly retracting it.

    • Suture the incision and provide post-operative care.[3][13]

3.2.2. Preclinical Dose-Response Data

The following table summarizes effective doses of this compound from preclinical studies.

Disease ModelSpecies/Cell LineToxin/InsultThis compound Concentration/DoseObserved EffectReference
Parkinson's DiseasePrimary Rat Cortical Neurons10 µM 6-OHDA3.125 µMSignificant reduction in neuronal death[5][7]
Parkinson's DiseaseSH-SY5Y cells30 µM 6-OHDA3.125 µM & 12.5 µMDose-dependent reduction in cytotoxicity[7]
Huntington's DiseaseMurine Striatal Cells (STHdhQ111/111)Serum withdrawal5-50 µMDose-dependent increase in viability[4]
Huntington's DiseaseC. elegans (polyQ model)Mutant Huntingtin33.3 µMImproved sensory response[4]
Huntington's DiseaseD. melanogaster (polyQ model)Mutant Huntingtin33 µMProtection against rhabdomere loss[4]

Clinical Considerations and Future Directions

While the preclinical data for this compound in neurodegenerative diseases are promising, several factors must be considered for its potential clinical translation.

Pharmacokinetics and Blood-Brain Barrier Penetration

This compound is orally bioavailable and is known to cross the blood-brain barrier.[1] Its metabolism is primarily mediated by the CYP2D6 enzyme, which is subject to genetic polymorphisms, potentially leading to interindividual variability in drug levels.[13] The plasma half-life of this compound is approximately 6 hours.[1]

Safety Profile and Potential for Long-Term Use

This compound is generally well-tolerated for short-term use, with the most common side effects being drowsiness and dry mouth.[14] However, its long-term use, particularly in the elderly, raises concerns. As a potent anticholinergic drug, prolonged use of this compound has been associated with an increased risk of dementia.[15][16][17] This is a critical consideration, as neurodegenerative diseases require chronic treatment. The dose-response relationship observed in these studies suggests that higher cumulative exposure leads to a greater risk.[15]

Current Status of Clinical Trials

As of early 2026, a comprehensive search of clinical trial registries reveals no registered or completed clinical trials investigating this compound specifically for the treatment of Alzheimer's, Parkinson's, or Huntington's disease. The existing clinical trials for this compound are primarily focused on its established indications or new formulations for faster absorption.[18]

Future Perspectives

The preclinical evidence strongly supports further investigation into this compound as a neuroprotective agent. Future research should focus on:

  • Dose-finding studies: Determining the optimal therapeutic window that maximizes neuroprotection while minimizing anticholinergic side effects.

  • Combination therapies: Exploring the potential of this compound in combination with other neuroprotective agents or symptomatic treatments.

  • Biomarker development: Identifying biomarkers to monitor the metabolic effects of this compound in patients and to select individuals most likely to respond to treatment.

  • Investigating the (S)-enantiomer: Preclinical studies suggest that the (S)-enantiomer of this compound retains its ability to inhibit mitochondrial respiration while having reduced H1 receptor binding, potentially offering a better safety profile.

Conclusion

This compound represents a compelling drug repurposing candidate for neurodegenerative diseases. Its unique mechanism of action, centered on the modulation of cellular bioenergetics, offers a novel therapeutic avenue. The extensive preclinical data, coupled with its known ability to penetrate the central nervous system, provides a strong rationale for its further investigation. However, the potential for adverse effects with long-term use, particularly its anticholinergic properties, necessitates a cautious and well-designed approach to any future clinical trials. This technical guide provides researchers with the foundational knowledge and experimental framework to rigorously evaluate the therapeutic potential of this compound and to pave the way for its potential translation into a much-needed treatment for neurodegenerative diseases.

References

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  • Gohil, V. M., et al. (2011). This compound is neuroprotective in models of Huntington's disease. Human Molecular Genetics, 20(2), 294-300. [Link]

  • Gohil, V. M., et al. (2011). This compound is neuroprotective in models of Huntington's disease. PMC. [Link]

  • Akay, C. N., et al. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. Stroke. [Link]

  • Grinkemeyer, M. D., et al. (2020). Novel mTORC1 Inhibitors Kill Glioblastoma Stem Cells. bioRxiv. [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). BosterBio. Retrieved from [Link]

  • Long Term this compound Use May Increase Risk of Dementia. (2025). Bespoke Physical Therapy. Retrieved from [Link]

  • Akay, C. N., et al. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. PMC. [Link]

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  • Is this compound Dangerous for treating Vertigo? (2020). Dr. Kim Bell, DPT. Retrieved from [Link]

  • 6-OHDA rat models. (2019). Conduct Science. Retrieved from [Link]

  • TUNEL Apoptosis Assay (TUNEL). (n.d.). ScienCell. Retrieved January 9, 2026, from [Link]

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Methodological & Application

Meclizine dose-response curve in SH-SY5Y neuroblastoma cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterizing the Dose-Response Relationship of Meclizine in SH-SY5Y Human Neuroblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing a dose-response curve for this compound using the SH-SY5Y human neuroblastoma cell line. This compound, a first-generation antihistamine, has garnered recent attention for its secondary activities, including the modulation of cellular energy metabolism and neuroprotective properties.[1][2] Understanding its cytotoxic or cytostatic profile in a cancer cell line of neural origin, such as SH-SY5Y, is critical for exploring its therapeutic potential in oncology and neurobiology. We present detailed, field-proven protocols for the culture of SH-SY5Y cells, the execution of a dose-response study using a colorimetric MTT assay for cell viability, and a mechanistic follow-up assay to quantify apoptosis via Caspase-3 activity. The methodologies are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible data generation.

Introduction: this compound and the SH-SY5Y Model

This compound: Beyond an Antihistamine

This compound is an FDA-approved drug primarily known for its antagonist activity at the histamine H1 receptor, which underlies its use as an antiemetic for motion sickness and vertigo.[2][3] However, recent research has unveiled a more complex pharmacological profile. Studies have demonstrated that this compound can suppress mitochondrial respiration, forcing a metabolic shift towards glycolysis.[4][5][6] This ability to modulate cellular bioenergetics has been linked to neuroprotective effects in models of Huntington's and Parkinson's disease.[1][7] Furthermore, by inhibiting a key enzyme in phospholipid biosynthesis, this compound presents a potential therapeutic avenue for diseases characterized by rapid cell proliferation, such as cancer.[8]

The SH-SY5Y Cell Line: A Versatile Neurological Model

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neuroscientific research.[9] Derived from a metastatic bone tumor, this cell line exhibits a neuroblast-like phenotype and can be differentiated into more mature, neuron-like cells.[10][11] Its human origin and expression of key dopaminergic markers make it a relevant system for studying neurodegenerative diseases, neurotoxicity, and the effects of pharmacological agents on neuronal cells.[9][12] Determining the dose-dependent effects of this compound on the viability and apoptotic pathways within these cells is a fundamental step in evaluating its potential as a neuro-active or anti-cancer agent.

Experimental Design & Workflow

A logical workflow is essential for generating a reliable dose-response curve. The process begins with proper cell culture and preparation, followed by compound treatment across a range of concentrations. Finally, endpoint assays are performed to measure cell viability and probe the mechanism of action.

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis A Thaw & Culture SH-SY5Y Cells B Passage & Expand (Target 80% Confluency) A->B C Harvest & Count Cells (Trypan Blue Exclusion) B->C D Seed Cells in 96-Well Plates C->D F Treat Cells with this compound (e.g., 24-48h Incubation) D->F E Prepare this compound Serial Dilutions E->F G MTT Assay (Cell Viability) F->G H Caspase-3 Assay (Apoptosis) F->H I Measure Absorbance (Plate Reader) G->I H->I J Calculate % Viability & IC50 Value I->J K Calculate Fold Change in Caspase-3 Activity I->K

Caption: Overall experimental workflow for determining the dose-response of this compound.

Detailed Protocols

Protocol 1: Culturing SH-SY5Y Neuroblastoma Cells

Principle: Proper cell culture technique is the foundation of reproducible results. SH-SY5Y cells are adherent but can be weakly so, often growing in clusters that may detach and float.[11] Maintaining them at an optimal density (below 80-90% confluency) prevents spontaneous cell death and ensures a healthy population for experiments.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and Ham's F12 Medium.[11][13]

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell culture flasks (T-75) and 96-well plates

  • Humidified incubator set to 37°C and 5% CO₂

Procedure:

  • Thawing Frozen Cells: Thaw a cryovial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh growth medium, and transfer to a T-75 flask.

  • Maintaining Cultures: Change the growth medium every 2-3 days. Monitor cells daily for confluency and morphology.

  • Subculturing (Passaging): When cells reach ~80% confluency, aspirate the medium and wash the monolayer once with PBS.[13]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette the cell suspension up and down to break up cell clumps.[14]

  • Transfer a fraction of the cell suspension (typically a 1:10 to 1:20 split ratio) to a new flask containing fresh medium.[11]

Protocol 2: this compound Dose-Response Using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.

Materials:

  • Healthy, sub-confluent SH-SY5Y cells

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630-690 nm)

Procedure:

  • Cell Seeding: Harvest SH-SY5Y cells and perform a cell count using a hemocytometer and Trypan Blue. Dilute the cells in growth medium to a concentration of 1 x 10⁵ cells/mL. Seed 100 µL per well (1 x 10⁴ cells/well) into a 96-well plate.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in serum-free medium. A typical final concentration range to test might be 0.1 µM to 100 µM. Remember to prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Cell Treatment: After 24 hours, carefully remove the growth medium from the wells. Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. Include wells with medium only as a blank control.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette gently to mix. Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight in the incubator) to ensure complete dissolution of the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

Protocol 3: Apoptosis Assessment via Caspase-3 Activity Assay

Principle: Caspase-3 is a key "executioner" caspase that, when activated, cleaves cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17] This colorimetric assay utilizes a peptide substrate (DEVD) conjugated to a chromophore (p-nitroaniline, pNA). Active Caspase-3 in the cell lysate cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[18][19]

Materials:

  • SH-SY5Y cells treated with this compound as in Protocol 3.2

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Chilled PBS

  • Microcentrifuge

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Cell Treatment & Harvesting: Seed and treat cells in a 6-well plate or T-25 flask to obtain sufficient cell numbers (e.g., 1-2 x 10⁶ cells per condition).

  • After treatment with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control, collect all cells (adherent and floating) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Cell Lysis: Wash the cell pellet with chilled PBS. Resuspend the pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10⁶ cells.[17]

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]

  • Assay Reaction: Transfer the supernatant (cytosolic extract) to a new, chilled tube. Determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize activity.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Prepare the Reaction Mix according to the kit manufacturer's instructions (typically Reaction Buffer + DTT + DEVD-pNA substrate).[17] Add 50 µL of the Reaction Mix to each well.

  • Incubation and Measurement: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.[18][19]

Data Analysis and Presentation

This compound's Effect on Cell Viability

The raw absorbance data from the MTT assay is used to calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

Calculation:

  • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well)

  • % Viability = [Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)] x 100

The results can be plotted on a semi-log graph with % Viability on the y-axis and log[this compound Concentration] on the x-axis to generate a dose-response curve. The IC50 (half-maximal inhibitory concentration) can then be determined using non-linear regression analysis.

Table 1: Example MTT Assay Data for this compound in SH-SY5Y Cells (48h)

This compound (µM) Mean Absorbance (570nm) Corrected Absorbance % Viability
0 (Vehicle) 1.254 1.204 100.0%
1 1.231 1.181 98.1%
5 1.156 1.106 91.9%
10 0.988 0.938 77.9%
25 0.652 0.602 50.0%
50 0.341 0.291 24.2%
100 0.189 0.139 11.5%
Blank 0.050 - -

From this data, the estimated IC50 is 25 µM.

This compound's Effect on Apoptosis

The data from the Caspase-3 assay is analyzed by comparing the absorbance of treated samples to the untreated or vehicle control. The results are often expressed as a fold-increase in activity.

Calculation:

  • Fold-Increase = Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)

Table 2: Example Caspase-3 Activity Data

Treatment Mean Absorbance (405nm) Fold-Increase vs. Control
Untreated Control 0.150 1.0
Vehicle (DMSO) 0.155 1.03
This compound (25 µM) 0.465 3.1
This compound (50 µM) 0.720 4.8
Staurosporine (1 µM)* 0.855 5.7

*Staurosporine is a common positive control for inducing apoptosis.[21]

G This compound This compound Mito Mitochondrial Respiration (OCR) This compound->Mito Inhibits Viability Decreased Cell Viability This compound->Viability Leads to at high doses Glycolysis Glycolysis (ECAR) Mito->Glycolysis Apoptosis Apoptosis Viability->Apoptosis via Casp3 Caspase-3 Activation Apoptosis->Casp3

Caption: Hypothesized mechanism of this compound-induced cytotoxicity in SH-SY5Y cells.

Discussion and Interpretation

The data generated from these protocols will allow researchers to quantify the potency of this compound in reducing the viability of SH-SY5Y neuroblastoma cells, as defined by its IC50 value. The Caspase-3 assay provides crucial mechanistic insight. An increase in Caspase-3 activity that correlates with decreasing cell viability strongly suggests that this compound induces apoptosis at cytotoxic concentrations.

It is important to consider this compound's dual role. At lower, non-toxic concentrations, its metabolic-shifting properties might be neuroprotective against other insults, as has been shown in studies where this compound protected SH-SY5Y cells from toxins like 6-OHDA by reducing caspase-3 activation.[1][22] However, at higher concentrations, the profound inhibition of mitochondrial respiration may become unsustainable, overwhelming the cell's glycolytic capacity and triggering an apoptotic cascade. This dose-dependent duality is a critical concept in pharmacology and underscores the importance of establishing a full dose-response curve.

References

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific Reports. [Link]

  • SH-SY5Y culturing. Protocols.io. [Link]

  • Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. National Institutes of Health (NIH). [Link]

  • How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. Procell. [Link]

  • FarnhamLab_Culture protocol for SH_SY5Y cells. UCSC Genome Browser. [Link]

  • This compound protected apoptosis and cell death in PD cellular model. ResearchGate. [Link]

  • MTT assay. Protocols.io. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Cell viability evaluation of SH-SY5Y using the MTT assay. ResearchGate. [Link]

  • This compound. StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of action of this compound? Dr.Oracle. [Link]

  • This compound is neuroprotective in models of Huntington's disease. National Institutes of Health (NIH). [Link]

  • What is the recommended dosage and treatment guidelines for this compound? Dr.Oracle. [Link]

  • Effects of this compound on cellular energy metabolism. ResearchGate. [Link]

  • Old drug may teach new tricks in treating infectious diseases, cancer. ScienceDaily. [Link]

  • Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy. National Institutes of Health (NIH). [Link]

  • The effects of this compound on motion sickness revisited. PubMed Central (PMC). [Link]

  • This compound Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • This compound: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

  • Effect of compounds on the cell viability of SH-SY5Y cells. ResearchGate. [Link]

  • Augmentation of Glycolytic Metabolism by this compound is Indispensable for Protection of Dorsal Root Ganglion Neurons from Hypoxia-Induced Mitochondrial Compromise. PubMed Central (PMC). [Link]

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  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. [Link]

  • Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine. MDPI. [Link]

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Application Notes & Protocols: In Vivo Administration of Meclizine in Mouse Models of Stroke

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

Ischemic stroke, characterized by the interruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. A promising therapeutic strategy involves "chemical preconditioning," where a pharmacological agent is used to induce a state of tolerance to a subsequent ischemic insult. Meclizine, an over-the-counter H1 antihistamine used for motion sickness, has emerged as a compelling candidate for this role.[1][2][3]

The neuroprotective mechanism of this compound is not linked to its antihistaminic properties but rather to its ability to modulate cellular metabolism.[2] Key research has demonstrated that this compound confers protection by mildly inhibiting mitochondrial respiration.[3][4] This action toggles cellular energy production from highly efficient but oxygen-dependent oxidative phosphorylation towards glycolysis.[1][5][6] In an impending ischemic scenario, this metabolic shift reduces the brain's reliance on oxygen, delays the onset of catastrophic energy failure (anoxic depolarization), and ultimately decreases infarct volume following ischemia-reperfusion injury.[1][4][5]

Recent studies have provided the first in vivo evidence of this metabolic shift, showing that this compound pretreatment increases glucose uptake in the ischemic penumbra, the salvageable tissue surrounding the infarct core.[1][5][7] This guide provides a detailed protocol for the administration of this compound in mouse models of stroke, focusing on the widely used middle cerebral artery occlusion (MCAO) model, to enable researchers to robustly evaluate its neuroprotective potential.

Pre-Clinical Experimental Design

A well-designed experiment is crucial for obtaining reproducible and translatable results. The following factors must be carefully considered.

Choice of Stroke Model

The transient intraluminal filament model of middle cerebral artery occlusion (MCAO) is the most common and clinically relevant model for focal cerebral ischemia in mice.[8][9][10] It mimics human stroke by occluding the MCA, and the transient nature (by withdrawing the filament) models reperfusion, which occurs in many clinical cases.[10] This model produces a reproducible infarct in the MCA territory, including the frontoparietal cortex and lateral caudoputamen.[8]

Animal Considerations
  • Species and Strain: C57BL/6J mice (male, 2-3 months old) are commonly used due to their consistent vascular anatomy and the availability of extensive genetic tools.[7] Using only male mice can avoid the confounding neuroprotective effects of the female estrus cycle.[7]

  • Housing and Acclimatization: Animals should be housed on a 12-hour light/dark cycle with ad libitum access to food and water.[7] A proper acclimatization period is necessary before any experimental procedures.

  • Blinding and Randomization: To ensure unbiased results, the experimenter performing the surgery, drug administration, and outcome assessments should be blinded to the treatment groups. Animals should be randomly assigned to vehicle or this compound groups.

This compound Formulation and Vehicle

This compound hydrochloride is sparingly soluble in water. The choice of vehicle is critical to ensure complete dissolution and bioavailability while minimizing toxicity.

  • Recommended Vehicle: A common and effective vehicle for intraperitoneal (IP) administration is a solution of 5% DMSO, 5% Tween 80, and 90% Saline .

  • Alternative Formulations: For oral administration, this compound can be suspended in a solution of carboxymethyl cellulose.[11] For intravenous use, formulations with cyclodextrins have been developed to improve solubility.[12][13] However, for pre-clinical stroke studies, IP injection is a reliable and frequently used method.

Detailed Administration Protocol

This protocol is designed for a preconditioning paradigm, where this compound is administered prior to the induction of stroke.

Materials and Reagents
  • This compound Dihydrochloride (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile 1 mL syringes with 27-gauge needles

  • Microcentrifuge tubes

  • Vortex mixer

Preparation of this compound Stock Solution (e.g., for a 30 mg/kg dose)
  • Calculate Required Amount: Determine the total volume of injection solution needed based on the number of mice and an injection volume of 10 µL per gram of body weight.

  • Weigh this compound: Accurately weigh the required amount of this compound dihydrochloride powder.

  • Dissolution:

    • In a sterile microcentrifuge tube, first dissolve the this compound powder in DMSO to a volume that is 5% of the final total volume. Vortex thoroughly.

    • Add Tween 80 to a volume that is 5% of the final total volume. Vortex again.

    • Slowly add sterile 0.9% Saline to reach the final desired volume (making up the remaining 90%). Vortex until the solution is clear and homogenous.

    • Example Calculation for a 3 mg/mL solution (for a 30 mg/kg dose in a 25g mouse at 10 µL/g): For a final volume of 1 mL, use 50 µL DMSO, 50 µL Tween 80, and 900 µL Saline. Dissolve 3 mg of this compound.

Dosing and Administration Regimen

Recent studies have demonstrated a robust neuroprotective effect using a two-dose pre-treatment schedule.[1][5][14] This regimen is thought to effectively induce the metabolic preconditioning state.

  • Dose: 30-50 mg/kg is a commonly cited effective dose range in the literature for stroke models. Some studies in other ischemia-reperfusion models have used up to 100 mg/kg.[2][15][16] A pilot study to determine the optimal dose and tolerance in your specific mouse strain is recommended.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Timing:

    • First Dose: Administer 17 hours prior to MCAO surgery.[1][5][14]

    • Second Dose: Administer 3 hours prior to MCAO surgery.[1][5][14]

  • Vehicle Control: The control group should receive an identical volume of the vehicle solution (5% DMSO, 5% Tween 80, 90% Saline) on the same administration schedule.

Table 1: Example Dosing Regimens for this compound in Mouse Ischemia Models

Study Focus Dose Route Timing Relative to Ischemia Key Finding Reference
Stroke Not Specified IP -17 and -3 hours Reduced infarct volume, delayed anoxic depolarization [1],[5]
Kidney IRI 100 mg/kg IP -17 hours Reduced kidney injury markers and inflammation [15]

| Stroke | Not Specified | IP | -17 and -3 hours | Increased glucose uptake in ischemic penumbra |[14] |

Experimental Workflow & Outcome Assessment

A standardized workflow is essential for minimizing variability.

Visualized Experimental Workflow

G cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative Assessment acclimate Animal Acclimatization (7 days) randomize Randomization (Vehicle vs. This compound) acclimate->randomize Day -2 dose1 First IP Injection (T = -17h) randomize->dose1 dose2 Second IP Injection (T = -3h) dose1->dose2 14 hours mcao Anesthesia & transient MCAO Surgery (T = 0h) dose2->mcao 3 hours reperfusion Reperfusion (Filament Withdrawal) mcao->reperfusion e.g., 60 min neuro_score Neurological Scoring (T = 24h) reperfusion->neuro_score 24 hours euthanasia Euthanasia & Brain Harvest (T = 24h) neuro_score->euthanasia ttc TTC Staining & Infarct Volume Analysis euthanasia->ttc G cluster_pathway Ischemic Penumbra Neuron cluster_mito Mitochondrion cluster_glyco Cytosol This compound This compound mito_resp Mitochondrial Respiration (OxPhos) This compound->mito_resp Inhibits glycolysis Glycolysis This compound->glycolysis Upregulates atp_ox High ATP Yield (O₂ Dependent) mito_resp->atp_ox atp_glyco Low ATP Yield (O₂ Independent) glycolysis->atp_glyco glucose Glucose Uptake glucose->glycolysis Substrate outcome Delayed Anoxic Depolarization & Reduced Infarct Volume atp_glyco->outcome Supports Basal Energy Needs

Caption: this compound shifts metabolism from OxPhos to glycolysis, protecting neurons.

References

  • Mechanism of Action and Translational Potential of ()-Meclizine in Preemptive Prophylaxis Against Stroke.Broad Institute.
  • Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke | Request PDF.
  • Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke.PubMed.
  • Protocol for middle cerebral artery occlusion by an intraluminal suture method.PMC - NIH.
  • MCAO Stroke Model Protocol for Mouse.Protocol Exchange.
  • Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke.AHA Journals.
  • Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke.AHA Journals.
  • Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice.JoVE.
  • Mouse Model of Middle Cerebral Artery Occlusion.PMC - NIH.
  • Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke.PMC - NIH.
  • Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke.AHA Journals.
  • This compound is neuroprotective in models of Huntington's disease.PMC - NIH.
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Cell viability assay protocol for Meclizine in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening for Anti-Proliferative Effects of Meclizine Using a Cell Viability Assay in Cancer Cell Lines

Abstract

This compound, a first-generation antihistamine primarily used for motion sickness, is gaining attention for its potential as a repurposed anti-cancer agent.[1] This document provides a comprehensive guide for researchers to assess the cytotoxic and cytostatic effects of this compound on adherent cancer cell lines. We detail the scientific rationale for investigating this compound, focusing on its known mechanisms of action, including the induction of apoptosis and inhibition of mitochondrial respiration.[1][2] A detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is provided, along with guidelines for data analysis, interpretation, and troubleshooting. This application note is designed to equip cancer researchers and drug development professionals with a robust framework for evaluating this compound's therapeutic potential in vitro.

Scientific Background: The Rationale for Repurposing this compound

This compound is a non-selective H1 antagonist with central anticholinergic properties, historically used to manage nausea and vertigo.[3] However, compelling evidence suggests its utility extends beyond antiemetic effects, pointing towards distinct anti-neoplastic activities. The investigation of this compound in oncology is grounded in several key observations:

  • Induction of Apoptosis and Cell Cycle Arrest: Studies in human colon cancer cell lines (COLO 205 and HT-29) have demonstrated that this compound can induce apoptosis in a dose-dependent manner.[2] The proposed mechanism involves the upregulation of tumor suppressor proteins p53 and p21, and downregulation of the anti-apoptotic protein Bcl-2. This cascade leads to the release of mitochondrial cytochrome C, activation of caspases, and ultimately, programmed cell death.[2] Furthermore, this compound was shown to arrest cells in the G0/G1 phase of the cell cycle, inhibiting their proliferation.[2]

  • Inhibition of Mitochondrial Respiration: A key discovery identified a novel target for this compound: the inhibition of an enzyme involved in phospholipid biosynthesis.[1] This disruption of membrane building blocks indirectly impairs mitochondrial respiration, a critical pathway for the high energy demands of proliferating cancer cells.[1] This metabolic targeting presents a promising therapeutic window, as cancer cells are often more reliant on specific metabolic pathways than normal cells.

  • Modulation of Key Signaling Pathways: As a piperazine-type antihistamine, this compound's activity may also intersect with other critical cancer pathways.[4] Related compounds have been shown to interact with the Translationally Controlled Tumor Protein (TCTP), a factor involved in tumor reversion and cell differentiation.[4] While not a primary focus of this protocol, these broader effects underscore the multifaceted potential of this compound.

These mechanisms provide a strong scientific basis for evaluating this compound's effect on the viability of various cancer cell lines. A cell viability assay serves as the foundational experiment to quantify its potency and determine the effective concentration range for further mechanistic studies.

Principle of the Cell Viability Assay

To quantify the effect of this compound, we will employ the MTT assay, a cornerstone method for evaluating cell viability and proliferation.[5] This colorimetric assay provides a quantitative measure of metabolically active cells.

The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture well.[6] The insoluble formazan is then solubilized using a detergent or solvent (like DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in signal in this compound-treated wells compared to untreated control wells indicates a reduction in cell viability.

While the MTT assay is robust and widely used, an alternative method is the Sulforhodamine B (SRB) assay. The SRB assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is proportional to the total cellular biomass.[8] This method is less dependent on the metabolic state of the cells and can be a useful confirmatory assay.[9]

Experimental Workflow and Signaling

The following diagrams illustrate the experimental process and a simplified view of this compound's pro-apoptotic signaling pathway.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture & Harvest Cancer Cells seed_plate 2. Seed Cells into 96-Well Plate cell_culture->seed_plate add_drug 4. Treat Cells with This compound & Controls seed_plate->add_drug prepare_drug 3. Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate_drug 5. Incubate for 48-72 hours add_drug->incubate_drug add_mtt 6. Add MTT Reagent to each well incubate_drug->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_plate 9. Read Absorbance at 570 nm solubilize->read_plate calculate 10. Calculate % Viability & Plot Dose-Response Curve read_plate->calculate determine_ic50 11. Determine IC50 Value calculate->determine_ic50

Caption: General workflow for the MTT cell viability assay.

Meclizine_Apoptosis_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion This compound This compound p53 p53 This compound->p53 upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates p21 p21 p53->p21 activates Apoptosis Apoptosis p21->Apoptosis G0/G1 Arrest CytoC Cytochrome C Release Bcl2->CytoC inhibits Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis executes

Caption: Simplified this compound-induced apoptotic pathway.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.

Materials and Reagents
  • Selected cancer cell line(s) (e.g., HT-29, COLO 205, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in sterile PBS). Prepare this solution, filter-sterilize, and store in light-protected aliquots at -20°C.[6]

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm if desired)[5]

Cell Seeding
  • Cell Culture: Grow cells in T-75 flasks under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency. Ensure cells are in the exponential growth phase.

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

  • Cell Counting: Determine the cell density using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired concentration. The optimal seeding density must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.[9] Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and recover.

This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in DMSO. Mix thoroughly until fully dissolved. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, thaw the stock solution. Prepare a series of working solutions by diluting the stock in serum-free or low-serum medium. A typical final concentration range to test would be 1 µM to 100 µM.

    • Causality Note: A wide concentration range is crucial for capturing the full dose-response curve and accurately determining the IC50 value, which is the concentration of a drug that inhibits a biological process by 50%.[10]

  • Treatment: After the 24-hour cell attachment period, carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Controls: It is critical to include the following controls on every plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.2%). This accounts for any solvent-induced toxicity.

    • Untreated Control: Cells treated with medium only. This represents 100% cell viability.

    • Blank Control: Wells containing medium only (no cells). This is used for background absorbance subtraction.[11]

  • Incubation: Return the plate to the incubator and treat the cells for the desired time period, typically 48 or 72 hours.

MTT Assay Procedure
  • Add MTT: After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]

  • Solubilize Formazan: Carefully remove the medium containing MTT from each well. Caution: Do not disturb the formazan crystals or the cell monolayer. Add 100 µL of DMSO to each well to dissolve the crystals.[6]

  • Mix: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[5]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.[9]

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Determine IC50: Plot the percent viability against the log of this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Data Interpretation and Expected Results

The primary output of this assay is the IC50 value, which represents the potency of this compound against the tested cell line. A lower IC50 value indicates higher potency.

ParameterExpected OutcomeInterpretation
Dose-Response Curve A sigmoidal curve showing decreasing viability with increasing this compound concentration.Confirms a dose-dependent cytotoxic or anti-proliferative effect.
IC50 Value Varies by cell line. Based on existing literature, effective concentrations may range from 10 µM to over 100 µM.[2][4]Provides a quantitative measure of this compound's potency. Useful for comparing sensitivity across different cancer cell lines.
Maximum Inhibition The curve may not reach 0% viability, plateauing at a higher value.Suggests a cytostatic (inhibiting proliferation) rather than a purely cytotoxic (cell-killing) effect at higher concentrations.

Note: The IC50 values for this compound are not extensively documented across a wide range of cancer cells. Initial experiments should test a broad concentration range (e.g., 0.1 µM to 200 µM) to accurately define the effective dose.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects on the plate; Incomplete formazan solubilization.Ensure a single-cell suspension before seeding; Avoid using the outermost wells of the plate; Increase mixing time after adding DMSO.
Low absorbance in control wells Insufficient cell number; Low metabolic activity of the cell line; MTT reagent degraded.Optimize initial seeding density; Extend MTT incubation time (up to 4 hours); Use a fresh aliquot of MTT solution stored protected from light.[11]
High background in blank wells Contamination of medium or reagents; Phenol red or serum interference.[5]Use sterile technique and fresh reagents; Prepare a blank control with the specific medium used for drug dilutions to accurately subtract background.
No dose-response observed This compound concentration is too low or too high; Cell line is resistant; Inactive compound.Test a wider range of concentrations; Try a different, potentially more sensitive, cell line; Verify the source and purity of the this compound.

References

  • Tu, C., et al. (2010). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by this compound. Journal of Surgical Research. Available at: [Link]

  • Gohil, V.M., et al. (2013). This compound inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism. Journal of Biological Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • MolecularCloud. (2025). Cell Viability Assays: An Overview. MolecularCloud. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Canvax Biotech. (2023). SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. Available at: [Link]

  • Ramesh, E., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. Available at: [Link]

  • Uckun, F. M., et al. (2016). Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy. Oncotarget. Available at: [Link]

  • Riss, T. L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules. Available at: [Link]

  • Kasi, P.M. (2023). This compound. StatPearls. Available at: [Link]

  • National Cancer Institute. (n.d.). This compound in Treating Participants with Liver Carcinoma. NCI. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effects of this compound on cellular energy metabolism. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effects of this compound on cellular energy metabolism. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2025). IC50 values of 126−165 against cancer and normal cell lines. The Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). IC50 values of 50−125 against cancer and normal cell lines. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sensitivity (IC50) of different cancer cell lines to extracts. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Antihistamine. Wikipedia. Available at: [Link]

  • PubMed Central. (n.d.). Role of the Crosstalk between Autophagy and Apoptosis in Cancer. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Mechanistic Insights into Autophagy-Dependent Cell Death (ADCD). MDPI. Available at: [Link]

  • CORE. (2013). Mechanical regulation of cancer cell apoptosis and autophagy. CORE. Available at: [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Available at: [Link]

  • Everyday Health. (2026). There's a New Drug for Motion Sickness. Everyday Health. Available at: [Link]

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  • PubMed Central. (2019). Chemokines Modulate Immune Surveillance in Tumorigenesis. PubMed Central. Available at: [Link]

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Application Note: A Validated HPLC-UV Method for the Robust Quantification of Meclizine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Meclizine is a first-generation H1 histamine receptor antagonist widely utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1][2] Its therapeutic efficacy is governed by its pharmacokinetic profile, making the accurate quantification of this compound concentrations in biological matrices, such as plasma, a critical requirement for clinical and preclinical studies. This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in human plasma.

The described method employs a straightforward protein precipitation (PP) technique for sample preparation, which offers a balance of simplicity, speed, and efficiency.[3][4] Chromatographic separation is achieved on a C8 reversed-phase column, providing excellent resolution and peak shape for the hydrophobic and basic this compound molecule.[5][6] This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices. The method has been validated in accordance with the principles outlined in international bioanalytical method validation guidelines to ensure data integrity and reliability.[7][8]

Principle of the Method

The quantification of this compound from a complex biological matrix like plasma necessitates a multi-stage process. The core principle of this method involves:

  • Sample Clean-up: The primary challenge in bioanalysis is the removal of endogenous interferences, mainly proteins, which can precipitate within the HPLC system and interfere with chromatographic analysis. This method utilizes protein precipitation with acetonitrile, a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins by disrupting their hydration layer.[9] The precipitated proteins are then easily removed by centrifugation, leaving the analyte of interest in the supernatant.

  • Chromatographic Separation: The clarified supernatant, containing this compound and an internal standard (IS), is injected into a reversed-phase HPLC system. This compound, being a relatively non-polar (hydrophobic) molecule, is retained on a C8 stationary phase.[5] It is eluted using a mobile phase consisting of an organic modifier (acetonitrile) and an acidic aqueous buffer. The acidic pH of the mobile phase is critical; as a basic compound, this compound's secondary amine groups are protonated at a low pH, which minimizes undesirable interactions with residual silanols on the silica-based column packing, thereby ensuring a sharp, symmetrical peak shape.[5][10]

  • Detection and Quantification: As the separated components elute from the column, they pass through a UV detector. This compound possesses a strong chromophore, exhibiting maximum absorbance (λmax) at approximately 230 nm.[1][2] The detector measures the absorbance at this wavelength, which is directly proportional to the concentration of this compound in the sample. An internal standard, a compound with similar chemical and physical properties added at a constant concentration to all samples, is used to correct for potential variability during sample preparation and injection, thereby enhancing the accuracy and precision of the method.

Materials and Methods

Reagents and Equipment
  • Chemicals: this compound Hydrochloride (Reference Standard), Carbamazepine (Internal Standard), HPLC-grade Acetonitrile, HPLC-grade Methanol, Orthophosphoric Acid (85%), and Type I Ultrapure Water.

  • Biological Matrix: Drug-free, pooled human plasma (with K2-EDTA as anticoagulant).

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical Balance (4-decimal place).

    • Microcentrifuge capable of >12,000 x g.

    • Vortex Mixer.

    • Calibrated Micropipettes.

    • pH Meter.

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
HPLC Column C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v), pH adjusted to 3.0 with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 10 minutes

Rationale for Selection: A C8 column was chosen as it provides sufficient hydrophobicity to retain this compound without causing excessively long run times.[11] The acetonitrile/water mobile phase offers good eluting strength, and adjusting the pH to 3.0 ensures the analyte is in its ionized form, leading to improved peak symmetry.[5][12] A detection wavelength of 230 nm corresponds to the absorbance maximum of this compound, providing optimal sensitivity.[1][10]

Preparation of Standard and Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound HCl and Carbamazepine (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the carbamazepine primary stock solution with acetonitrile. This solution will also serve as the protein precipitation agent.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking appropriate volumes of the working standard solutions into blank human plasma. A typical calibration range might be 10-2000 ng/mL. QC samples should be prepared independently at a minimum of three levels: Low, Medium, and High (e.g., 30, 300, and 1500 ng/mL).

Detailed Experimental Protocols

Plasma Sample Preparation Protocol

This protocol outlines the protein precipitation procedure for extracting this compound from plasma samples.

  • Aliquot Sample: Pipette 200 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard/Precipitation Agent: Add 400 µL of the Internal Standard Working Solution (5 µg/mL Carbamazepine in acetonitrile). The 2:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[3][13]

  • Vortex Mix: Cap the tube and vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant (~500 µL) to a clean autosampler vial.

  • Inject: Inject 20 µL of the supernatant into the HPLC system for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma Sample (Unknown, CS, or QC) add_is 2. Add 400 µL Acetonitrile with Internal Standard plasma->add_is 2:1 ratio (v/v) vortex 3. Vortex for 60 seconds add_is->vortex centrifuge 4. Centrifuge at 12,000 x g for 10 minutes vortex->centrifuge supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject 6. Inject 20 µL into HPLC supernatant->inject

Caption: Workflow for this compound extraction from plasma.

Bioanalytical Method Validation Protocol

The developed method must be rigorously validated to ensure it is fit for its intended purpose. The validation should be performed according to the US FDA or EMA guidelines, which are largely harmonized under the ICH M10 guideline.[8][14]

G cluster_core Core Validation Parameters cluster_stability Analyte Stability Assessment Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Test blank plasma from ≥ 6 sources for interferences at the retention times of analyte and IS. Validation->Selectivity Linearity Linearity & Range Analyze calibration curve over the expected concentration range. Assess correlation coefficient (r²). Validation->Linearity Accuracy Accuracy & Precision Analyze QC samples (Low, Med, High) in replicate (n≥5). Intra-day and Inter-day runs. Validation->Accuracy LLOQ Sensitivity (LLOQ) Lowest standard on the curve with acceptable accuracy (±20%) and precision (≤20% CV). Validation->LLOQ Recovery Recovery Compare analyte response in extracted samples vs. unextracted standards. Validation->Recovery Stability Stability - Freeze-Thaw - Bench-Top (Short-term) - Long-Term Storage Validation->Stability

Caption: Key parameters for bioanalytical method validation.

The acceptance criteria for these validation parameters are summarized below.

Validation ParameterAcceptance Criteria (based on ICH M10)[8]
Selectivity Response in blank samples from at least 6 sources should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99.
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% for QC samples (≤ 20% at LLOQ).
Recovery Should be consistent, precise, and reproducible. While not requiring 100%, consistency across concentrations is key.
Stability Mean concentration of stability QC samples must be within ±15% of the nominal concentration.

Example Results & Discussion

The following tables present representative data that would be expected from a successful validation of this method.

Table 1: Linearity of Calibration Curve

Nominal Conc. (ng/mL) Calculated Conc. (Mean, n=3) Accuracy (%)
10 (LLOQ) 9.8 98.0
25 25.7 102.8
100 101.2 101.2
500 490.5 98.1
1000 1015.0 101.5
2000 1950.0 97.5

Regression Equation: y = 0.0015x + 0.002; r² = 0.9995

Table 2: Intra-day and Inter-day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-day (n=5) Mean Conc. ± SD Accuracy (%) Precision (%CV) Inter-day (3 runs, n=15) Mean Conc. ± SD Accuracy (%) Precision (%CV)
Low 30 29.5 ± 1.2 98.3 4.1 30.8 ± 1.9 102.7 6.2
Medium 300 306.1 ± 9.8 102.0 3.2 294.6 ± 12.1 98.2 4.1

| High | 1500 | 1488.0 ± 47.6 | 99.2 | 3.2 | 1521.0 ± 65.4 | 101.4 | 4.3 |

The protein precipitation method was selected for its high-throughput capability and simplicity, which are advantageous over more labor-intensive techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[15] While LLE can sometimes provide cleaner extracts, it often involves solvent evaporation and reconstitution steps, adding time and potential for error.[16] SPE can offer the cleanest extracts but requires significant method development and is more costly.[17] For the purposes of routine pharmacokinetic analysis, the efficiency and robustness of protein precipitation are often superior.[18] The results demonstrate that this simple sample preparation, when coupled with a well-designed HPLC-UV method, provides the accuracy and precision required for regulated bioanalysis.

Conclusion

This application note presents a simple, rapid, and robust HPLC-UV method for the quantification of this compound in human plasma. The protein precipitation extraction protocol is efficient and suitable for routine analysis of a large number of samples. The method demonstrates excellent performance characteristics and meets the stringent validation criteria set by international regulatory agencies. This validated protocol provides a reliable and cost-effective analytical tool for pharmacokinetic and bioequivalence studies of this compound.

References

  • Wang, Z., Qian, S., Zhang, Q., & Chow, M. S. (2011). Quantification of this compound in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99. Available at: [Link]

  • Nowak, M., Głowka, F. K., & Kilańczyk, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Pawar, P., et al. (2020). Simultaneous Estimation and Validation of this compound Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of this compound. Available at: [Link]

  • Al-kassas, R., & El-sayed, Y. M. (2013). Separation and Simultaneous Quantitation of this compound Hydrochloride and Pyridoxine Hydrochloride in their Solid and Semi-Solid Preparations. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 138-142. Available at: [Link]

  • Al-khalidi, B., Al-hussain, S. A., & Al-obaidi, H. (2022). Ultra HPLC method development and validation for the determination of this compound in pharmaceutical formulation. Journal of Advanced Pharmacy Education & Research, 12(3), 73-77. Available at: [Link]

  • ResearchGate. (n.d.). Optimized RP-HPLC chromatogram for this compound hydrochloride. Available at: [Link]

  • ResearchGate. (2018). (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]

  • ScienceDirect. (n.d.). Bioanalytical method validation and bioanalysis in regulated settings. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Formulation and evaluation of orodispersible tablets - this compound hcl. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Forensic and Clinical Applications of Solid Phase Extraction. Available at: [Link]

  • ResearchGate. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). Quantification of total this compound hydrochloride content in pharmaceutical formulation by UV spectrophotometric. Available at: [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2023). A novel analytical method development and validation of estimation of this compound HCL by UV spectroscopic method. Available at: [Link]

  • Current Pharmaceutical Analysis. (n.d.). A Simple and Sensitive Spectrophotometric Method for the Determination of this compound Hydrochloride in Pharmaceutical Formulations. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Development & validation of uv spectrophotometric methods for the estimation of this compound hcl. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available at: [Link]

  • ResearchGate. (2022). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible this compound Hydrochloride Tablet. Available at: [Link]

  • ResearchGate. (2014). Spectrophotometric micro determination of this compound hydrochloride in their pharmaceutical formulations and spiked plasma. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • PubMed. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of this compound hydrochloride in tablet dosage form. Available at: [Link]

  • ResearchGate. (2005). A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a Drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Available at: [Link]

  • ResearchGate. (2008). Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. Available at: [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Available at: [Link]

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Using Meclizine to induce a glycolytic shift in cultured neurons

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Using Meclizine to Induce a Glycolytic Shift in Cultured Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurons are highly energetic cells that traditionally rely on mitochondrial oxidative phosphorylation (OXPHOS) to meet their ATP demands. However, emerging evidence reveals a significant capacity for metabolic plasticity, allowing neurons to shift towards glycolysis under certain physiological or pathological conditions. This metabolic reprogramming can be a critical survival mechanism, particularly in contexts of mitochondrial stress or injury. This compound, an over-the-counter H1-antihistamine, has been identified as a potent modulator of cellular metabolism, capable of inducing a robust shift from OXPHOS to glycolysis.[1][2] This property has positioned this compound as a valuable pharmacological tool for studying neuronal metabolic plasticity and as a potential neuroprotective agent in models of Parkinson's disease, Huntington's disease, and hypoxic injury.[3][4][5]

This guide provides a comprehensive framework for researchers to utilize this compound to induce and analyze a glycolytic shift in cultured neurons. It details the underlying mechanisms of action, provides step-by-step protocols for neuronal culture and this compound treatment, and outlines key assays to validate and quantify the metabolic reprogramming.

Scientific Background: The Mechanism of this compound-Induced Glycolytic Shift

While historically known for its antiemetic and antivertigo effects through H1 receptor antagonism, this compound's influence on cell metabolism is independent of this activity.[2][6] Its ability to drive a glycolytic phenotype in neurons appears to be multifactorial, involving both the inhibition of mitochondrial respiration and the direct activation of the glycolytic pathway.

Inhibition of Mitochondrial Respiration

This compound attenuates mitochondrial respiration in intact cells, reducing the reliance on OXPHOS for ATP production.[1][2] The mechanism is not a direct inhibition of the electron transport chain complexes. Instead, research points to an indirect pathway involving the biosynthesis of phosphatidylethanolamine. This compound directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[7][8] This inhibition leads to the accumulation of its substrate, phosphoethanolamine (PEtn), which has been shown to be an endogenous inhibitor of mitochondrial respiration.[7][8][9] By dampening mitochondrial activity, the cell is forced to upregulate alternative energy-producing pathways, primarily glycolysis.

Activation of Glycolysis

Concurrently, this compound actively promotes the glycolytic pathway. Studies have shown that this compound treatment increases the protein levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[4][10] PFKFB3 synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1).[10][11] PFK-1 is a critical rate-limiting enzyme in glycolysis, and its activation by this compound-induced PFKFB3 significantly enhances glycolytic flux.[4][10] This dual-pronged mechanism—suppressing OXPHOS while simultaneously activating glycolysis—results in a decisive and measurable metabolic shift.

Diagram: this compound's Dual Mechanism of Action on Neuronal Metabolism

Meclizine_Mechanism cluster_glycolysis Glycolysis Activation cluster_oxphos OXPHOS Inhibition This compound This compound PFKFB3 PFKFB3 This compound->PFKFB3 upregulates PCYT2 PCYT2 This compound->PCYT2 inhibits F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP synthesizes PFK1 Phosphofructokinase-1 (PFK-1) (Rate-Limiting Enzyme) F26BP->PFK1 allosterically activates Glycolysis Increased Glycolytic Flux PFK1->Glycolysis drives PEtn Phosphoethanolamine (PEtn) PCYT2->PEtn substrate accumulates Mito Mitochondrial Respiration (OXPHOS) PEtn->Mito inhibits

Caption: this compound induces a glycolytic shift via two main pathways.

Experimental Design and Workflow

A successful experiment requires careful planning, from cell culture to final data analysis. The general workflow involves establishing healthy neuronal cultures, treating them with an optimized concentration of this compound, and then performing a panel of assays to measure the metabolic shift and confirm cell viability.

Diagram: General Experimental Workflow

Workflow A Phase 1: Neuronal Culture B Phase 2: This compound Treatment (Dose-Response & Time-Course) A->B Establish healthy, stable cultures C Phase 3: Metabolic & Viability Assays B->C Induce metabolic shift D Phase 4: Data Analysis & Interpretation C->D Quantify changes

Caption: A four-phase workflow for studying this compound's metabolic effects.

Detailed Protocols

The following protocols provide a foundation for inducing and measuring a glycolytic shift in primary neurons. It is crucial to maintain aseptic techniques throughout all cell culture procedures.[12]

Protocol 1: Primary Cortical Neuron Culture (from E18 Rat Embryos)

This protocol is adapted from established methods for generating primary neuronal cultures.[12][13][14]

Materials:

  • Culture vessel coating: Poly-D-Lysine (PDL) and Laminin[12][15]

  • Dissection medium: Hibernate-E or HBSS, chilled[14]

  • Digestion enzymes: Papain and DNase I[12]

  • Culture medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMax, and Penicillin-Streptomycin[13]

Procedure:

  • Plate Coating: a. Coat culture plates/coverslips with 10 µg/mL Poly-D-Lysine in sterile water overnight at room temperature.[14] b. The next day, wash wells twice with sterile water and allow to dry completely. c. Add 5 µg/mL Laminin in sterile PBS and incubate for at least 4 hours at 37°C before plating cells. Aspirate just before adding the cell suspension.[12]

  • Tissue Dissection: a. Euthanize a timed-pregnant rat (embryonic day 18) according to approved institutional animal care and use committee (IACUC) protocols. b. Dissect embryos and place them in chilled dissection medium.[14] c. Under a dissecting microscope, isolate the cerebral cortices and remove the meninges.

  • Dissociation: a. Transfer cortical tissue to a tube containing a pre-warmed papain/DNase I solution (e.g., 20 U/mL papain, 100 U/mL DNase I).[12] b. Incubate at 37°C for 20-30 minutes. c. Gently triturate the tissue with a fire-polished Pasteur pipette until the solution is homogenous.[12]

  • Plating and Culture: a. Centrifuge the cell suspension at 200 x g for 5 minutes. b. Resuspend the cell pellet in complete Neurobasal medium. c. Perform a cell count using a hemocytometer and Trypan Blue to assess viability. d. Seed cells onto the pre-coated plates at a density of 1,000–5,000 cells/mm².[15] e. Incubate at 37°C in a 5% CO₂ humidified incubator. Perform a half-media change every 3-4 days.[12] Allow neurons to mature for at least 7-10 days in vitro (DIV) before starting experiments.

Protocol 2: this compound Treatment of Cultured Neurons

Materials:

  • This compound hydrochloride powder

  • DMSO (cell culture grade)

  • Complete Neurobasal medium

Procedure:

  • Stock Solution Preparation: a. Prepare a 50 mM stock solution of this compound in DMSO. b. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Determining Optimal Concentration (Dose-Response): a. It is essential to determine the optimal concentration for your specific neuron type and culture conditions. A starting range of 10 µM to 50 µM is recommended based on published studies.[10][16] b. Plate neurons in a 96-well plate. c. Treat cultures with a range of this compound concentrations (e.g., 0, 5, 12.5, 25, 50, 100 µM) for 24-48 hours. d. Include a "vehicle control" group treated with the same volume of DMSO used for the highest this compound concentration. e. After treatment, perform a viability assay (Protocol 4) and a primary metabolic assay (e.g., ECAR, Protocol 3.1) to identify the concentration that induces a metabolic shift without causing significant cell death.

  • Experimental Treatment: a. Once the optimal concentration is determined (e.g., 25 µM), treat mature neuronal cultures for the desired duration (typically 24-48 hours). b. Always include a parallel vehicle control culture.

Protocol 3: Assessment of Glycolytic Shift

These assays provide quantitative data on the metabolic state of the neurons.

3.1. Extracellular Acidification Rate (ECAR) Measurement

The Seahorse XF Analyzer is a standard tool for measuring ECAR, which is a key indicator of lactic acid production and thus glycolysis.[17][18]

Procedure (Glycolysis Stress Test):

  • Seed neurons in a Seahorse XF cell culture microplate.

  • One hour before the assay, replace the culture medium with XF Base Medium (unbuffered) supplemented with glucose, glutamine, and pyruvate, and incubate at 37°C in a non-CO₂ incubator.

  • Load the sensor cartridge with the following compounds for sequential injection:

    • Port A: Glucose (to measure glycolysis)

    • Port B: Oligomycin (an ATP synthase inhibitor, forces maximal glycolysis)

    • Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)

  • Run the assay on the Seahorse XF Analyzer. ECAR is measured in mpH/min.

  • Interpretation: this compound-treated neurons are expected to show a higher basal ECAR and a higher maximal glycolytic capacity (after oligomycin injection) compared to controls.[16]

3.2. Glucose Uptake Assay

This assay measures the amount of glucose consumed by the cells.

Procedure (using a fluorescent 2-NBDG probe):

  • Treat neurons with this compound as described in Protocol 2.

  • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate cells with a fluorescent glucose analog, 2-NBDG, for 30-60 minutes.

  • Wash away excess 2-NBDG and lyse the cells.

  • Measure the fluorescence of the lysate using a plate reader.

  • Normalize the fluorescence signal to the total protein content in each well.

  • Interpretation: A significant increase in fluorescence indicates higher glucose uptake in this compound-treated cells.[1]

3.3. Lactate Production Assay

This assay quantifies the end product of glycolysis.

Procedure (using a colorimetric or fluorometric kit):

  • Collect the culture medium from control and this compound-treated neurons.

  • Use a commercially available lactate assay kit (e.g., from Promega, Abcam) following the manufacturer's instructions.[19] These kits typically use an enzyme-coupled reaction to generate a product that can be measured by absorbance or fluorescence.

  • Normalize the lactate concentration to the number of cells or total protein content.

  • Interpretation: this compound treatment should lead to a marked increase in lactate secretion into the medium.[3]

Protocol 4: Control Experiment - Neuronal Viability Assay

It is critical to confirm that the observed metabolic changes are not a byproduct of cellular toxicity.

Procedure (using an ATP-based assay like CellTiter-Glo®):

  • Treat neurons in a 96-well plate with this compound and vehicle controls.

  • At the end of the treatment period, add the CellTiter-Glo® reagent directly to the wells.

  • Incubate according to the manufacturer's protocol to lyse cells and stabilize the luminescent signal.

  • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP, and thus, the number of viable cells.[2]

  • Interpretation: The optimal this compound concentration should not cause a significant decrease in the luminescent signal compared to the vehicle control.

Data Presentation and Interpretation

Organize quantitative data in tables for clear comparison.

Parameter Vehicle Control (Mean ± SD) This compound-Treated (Mean ± SD) Expected Outcome
Basal ECAR (mpH/min) 50 ± 5110 ± 10Increase
Glycolytic Capacity (mpH/min) 80 ± 8150 ± 15Increase
Glucose Uptake (RFU/µg protein) 1500 ± 2003500 ± 300Increase
Lactate Production (µM/mg protein) 25 ± 475 ± 9Increase
Cell Viability (% of Control) 100%>90%No Significant Decrease

A successful glycolytic shift is confirmed by statistically significant increases in ECAR, glucose uptake, and lactate production in the this compound-treated group, coupled with maintained cell viability.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death in All Wells Poor initial culture health; Contamination; Harsh dissociation.Optimize neuronal isolation protocol; Ensure sterile technique; Use a gentler trituration method.
This compound Causes High Toxicity Concentration is too high; Treatment duration is too long.Perform a more detailed dose-response curve with lower concentrations (1-25 µM); Reduce treatment time (e.g., 12 or 18 hours).
No Significant Change in Glycolysis This compound concentration is too low; Assay is not sensitive enough; Neurons are not healthy.Increase this compound concentration; Validate assay with a positive control (e.g., oligomycin); Check neuronal morphology and viability before treatment.
High Variability Between Replicates Inconsistent cell seeding; Edge effects in plates; Pipetting errors.Ensure a homogenous cell suspension before plating; Avoid using the outer wells of the plate; Use calibrated pipettes and reverse pipetting for viscous solutions.

Conclusion

This compound serves as a reliable and accessible pharmacological tool to induce a metabolic shift towards glycolysis in cultured neurons. This application note provides the foundational protocols and scientific rationale for researchers to explore the dynamics of neuronal metabolic plasticity. By carefully controlling experimental conditions and validating results with appropriate assays, the use of this compound can yield significant insights into the role of glycolysis in neuronal function, survival, and disease.

References

  • Gogol, O., et al. (2016). Augmentation of Glycolytic Metabolism by this compound is Indispensable for Protection of Dorsal Root Ganglion Neurons from Hypoxia-Induced Mitochondrial Compromise. Neurobiology of Disease, 89, 105-117. Retrieved from [Link]

  • Hong, C. T., et al. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific Reports, 6, 25344. Retrieved from [Link]

  • Zhu, W., et al. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. Stroke, 55(4), 1085-1095. Retrieved from [Link]

  • Gohil, V. M., et al. (2013). This compound inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism. Journal of Biological Chemistry, 288(49), 35387-35395. Retrieved from [Link]

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  • TeSlaa, T., & Teitell, M. A. (2014). Measuring energy metabolism in cultured cells, including human pluripotent stem cells and differentiated cells. Nature Protocols, 9(12), 2843-2856. Retrieved from [Link]

  • Beaudoin, G. M., et al. (2011). Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol. Journal of Visualized Experiments, (56), 3215. Retrieved from [Link]

  • Gohil, V. M., et al. (2013). This compound Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. Journal of Biological Chemistry, 288(49), 35387-35395. Retrieved from [Link]

  • Quantitative assessments of glycolysis from single cells. (2017). Nature Biomedical Engineering, 1, 0078. Retrieved from [Link]

  • Gohil, V. M., et al. (2011). This compound is neuroprotective in models of Huntington's disease. Human Molecular Genetics, 20(2), 294-301. Retrieved from [Link]

  • Gogol, O., et al. (2016). Augmentation of glycolytic metabolism by this compound is indispensable for protection of dorsal root ganglion neurons from hypoxia-induced mitochondrial compromise. Neurobiology of Disease, 89, 105-117. Retrieved from [Link]

  • Hong, C. T., et al. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific Reports, 6, 25344. Retrieved from [Link]

  • Techniques to Monitor Glycolysis. (2015). Methods in Enzymology, 562, 79-98. Retrieved from [Link]

  • This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. (2016). Taipei Medical University. Retrieved from [Link]

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  • Increased glycolysis upon this compound treatment was associated with... (n.d.). ResearchGate. Retrieved from [Link]

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  • Experimental protocol for exposure of cultured neurons to hypoxia or... (n.d.). ResearchGate. Retrieved from [Link]

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  • Gohil, V. M., et al. (2013). This compound Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. Journal of Biological Chemistry, 288(49), 35387-35395. Retrieved from [Link]

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  • Reversible High Affinity Inhibition of Phosphofructokinase-1 by Acyl-CoA: A MECHANISM INTEGRATING GLYCOLYTIC FLUX WITH LIPID METABOLISM. (2014). Journal of Biological Chemistry, 289(4), 2033-2044. Retrieved from [Link]

Sources

Application Notes & Protocols: Establishing a Meniere's Disease Animal Model for Meclizine Testing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meniere's disease is a debilitating disorder of the inner ear characterized by episodic vertigo, fluctuating hearing loss, tinnitus, and aural fullness. The pathological hallmark of Meniere's disease is endolymphatic hydrops (EH), a condition of excess endolymphatic fluid in the inner ear.[1][2] To facilitate the development of novel therapeutics, robust and reproducible animal models that recapitulate key aspects of the disease are essential. This document provides a comprehensive guide for establishing a chemically-induced Meniere's disease animal model in rodents and outlines a detailed protocol for evaluating the therapeutic potential of Meclizine, a first-generation antihistamine and vestibular suppressant.[3][4]

Introduction: The Rationale for a Meniere's Disease Animal Model

The complex and multifactorial nature of Meniere's disease presents significant challenges for research and drug development.[5] While the exact etiology remains elusive, the presence of endolymphatic hydrops is a consistent finding in temporal bone studies of patients with Meniere's disease.[1][6][7][8] Animal models are therefore crucial for investigating the pathophysiology of EH and for the preclinical assessment of potential therapeutic agents.[5][9]

Several methods exist for inducing EH in animals, including surgical ablation of the endolymphatic sac and chemical induction.[5] Chemical induction offers a less invasive and often more consistent approach. This guide will focus on the use of 3,3'-iminodipropionitrile (IDPN), a neurotoxin that has been shown to induce both cochlear and vestibular deficits, providing a relevant model for studying the symptoms of Meniere's disease.[10][11][12][13]

This compound is an FDA-approved medication for motion sickness and vertigo, symptoms that are prominent in Meniere's disease.[4] Its mechanism of action involves antagonism of histamine H1 receptors and central anticholinergic effects, which help to suppress the vestibular system and alleviate dizziness and nausea.[3][4][14][15] By testing this compound in a well-characterized animal model of Meniere's disease, we can gain valuable insights into its efficacy and potential for broader application in managing this condition.

Establishing the Meniere's Disease Animal Model

This section details the protocol for inducing a Meniere's disease-like phenotype in mice using 3,3'-iminodipropionitrile (IDPN).

Animal Model Selection

C57BL/6J mice are a commonly used inbred strain in inner ear research and are suitable for this model.[10] Adult mice (8-10 weeks old) of either sex can be used. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Chemical Induction of Endolymphatic Hydrops with IDPN

IDPN is a potent neurotoxin and should be handled with appropriate safety precautions.

Materials:

  • 3,3'-iminodipropionitrile (IDPN)

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL) and needles (25-27 gauge)[16]

  • Animal scale

Protocol:

  • Prepare a stock solution of IDPN in sterile saline. The concentration should be calculated to deliver the desired dose in a volume of less than 10 ml/kg.[16] A commonly used dose for inducing vestibular dysfunction is 6 g/kg body weight.[11]

  • Weigh each mouse accurately to determine the precise volume of IDPN solution to be administered.

  • Administer the IDPN solution via a single intraperitoneal (IP) injection.[10][17]

    • Restrain the mouse securely.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[16]

    • Aspirate to ensure the needle is not in a blood vessel before injecting the solution.

  • Monitor the animals closely for any signs of distress or adverse reactions following the injection. Provide supportive care as needed.

  • The development of vestibular dysfunction and hearing loss typically occurs within 7 days post-injection.[11]

Evaluation of the Animal Model Phenotype

To confirm the successful establishment of the Meniere's-like phenotype, a battery of functional and histological assessments should be performed.

Vestibular Function Assessment

Several behavioral tests can be used to quantify vestibular dysfunction.[18][19]

3.1.1. Rotarod Test The rotarod test assesses motor coordination and balance.[18][20]

Protocol:

  • Place the mouse on the rotating rod of the rotarod apparatus.

  • Start the rotation at a low speed (e.g., 4 RPM) and gradually accelerate.

  • Record the latency to fall from the rod.

  • Perform multiple trials for each animal and average the results. A significant decrease in the latency to fall compared to baseline or control animals indicates vestibular impairment.

3.1.2. Tail-Hanging Test This test is a specific measure of vestibular function.[21]

Protocol:

  • Suspend the mouse by its tail.

  • Observe and record the animal's posture and any spinning or circling behavior.

  • Quantify the degree of abnormal movement (e.g., number of rotations, angle of deviation from vertical). Healthy mice will typically extend their bodies, while those with vestibular deficits may exhibit curling or spinning.

Auditory Function Assessment

3.2.1. Auditory Brainstem Response (ABR) ABR is an electrophysiological measurement that provides an objective assessment of hearing thresholds.[5][22][23][24]

Protocol:

  • Anesthetize the animal according to an approved protocol.

  • Place subdermal needle electrodes at the vertex, mastoid, and a ground location.

  • Present a series of click or tone-burst stimuli at varying intensities.

  • Record the resulting electrical activity from the auditory pathway.

  • Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR waveform. An elevated ABR threshold indicates hearing loss.[23]

Histological Analysis

Histological examination of the inner ear is the gold standard for confirming the presence of endolymphatic hydrops.[1][5]

Protocol:

  • At the end of the study, euthanize the animals and perfuse with a fixative (e.g., 4% paraformaldehyde).

  • Decalcify the temporal bones.

  • Embed the tissues in paraffin or resin and section them.

  • Stain the sections with hematoxylin and eosin (H&E) or other relevant stains.

  • Examine the sections under a light microscope to assess the degree of distension of Reissner's membrane and the overall morphology of the cochlea and vestibular organs.[1]

This compound Treatment Protocol and Efficacy Evaluation

Once the Meniere's disease animal model is established and validated, it can be used to test the efficacy of therapeutic agents like this compound.

This compound Administration

Materials:

  • This compound hydrochloride

  • Vehicle for dissolution (e.g., sterile water or saline)

  • Gavage needles

Protocol:

  • Prepare a solution of this compound in the chosen vehicle. A typical dose for vertigo in humans is 25-100 mg daily, which can be allometrically scaled for mice.[25]

  • Administer the this compound solution or vehicle (for the control group) orally via gavage.

  • The treatment regimen (e.g., frequency and duration) should be determined based on the specific research question. Treatment can be initiated before or after the induction of the Meniere's phenotype to assess prophylactic or therapeutic effects, respectively.

Efficacy Evaluation

The efficacy of this compound treatment should be assessed using the same functional tests described in Section 3.

4.2.1. Vestibular Function Perform the rotarod and tail-hanging tests at regular intervals throughout the treatment period. A significant improvement in performance in the this compound-treated group compared to the vehicle-treated group would indicate a therapeutic effect on vestibular function.

4.2.2. Auditory Function Conduct ABR measurements at the end of the treatment period to determine if this compound has any protective or restorative effects on hearing.

4.2.3. Histological Analysis At the conclusion of the study, perform histological analysis of the inner ears to assess whether this compound treatment has any effect on the degree of endolymphatic hydrops or cellular damage.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.

Table 1: Example of Vestibular Function Data

Treatment GroupBaseline Latency to Fall (s)Post-IDPN Latency to Fall (s)Post-Meclizine Latency to Fall (s)
Vehicle Control
This compound

Table 2: Example of Auditory Function Data

Treatment GroupBaseline ABR Threshold (dB SPL)Post-IDPN ABR Threshold (dB SPL)Post-Meclizine ABR Threshold (dB SPL)
Vehicle Control
This compound

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

G cluster_0 Animal Model Establishment cluster_1 Phenotype Validation cluster_2 Therapeutic Intervention cluster_3 Efficacy Evaluation A Animal Selection (C57BL/6J mice) B IDPN Administration (Intraperitoneal Injection) A->B C Development of Meniere's Phenotype B->C D Vestibular Function Tests (Rotarod, Tail-Hanging) C->D E Auditory Function Test (ABR) C->E G This compound Administration (Oral Gavage) C->G H Vehicle Control C->H F Histological Analysis L Data Analysis and Conclusion F->L I Post-Treatment Vestibular Function G->I J Post-Treatment Auditory Function G->J K Post-Treatment Histology G->K H->I H->J H->K I->L J->L K->L

Caption: Experimental workflow for this compound testing in a Meniere's disease animal model.

G cluster_0 Vestibular System cluster_1 This compound's Mechanism of Action A Inner Ear (Vestibular Apparatus) B Vestibular Nuclei (Brainstem) A->B Vestibular Signals C Vomiting Center (Medulla) B->C Excitatory Signals G Suppression of Vestibular System B->G C->G D This compound E H1 Receptor Antagonism D->E F Anticholinergic Effects D->F E->G F->G H Reduction of Vertigo, Nausea, and Vomiting G->H

Caption: Proposed mechanism of action of this compound in the vestibular system.

Conclusion

The protocols outlined in this document provide a robust framework for establishing a chemically-induced animal model of Meniere's disease and for evaluating the therapeutic potential of this compound. By following these detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of Meniere's disease and facilitate the development of new and improved treatments.

References

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Application Notes and Protocols: Meclizine Treatment in a Drosophila Model of Huntington's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of motor and cognitive functions, for which there is currently no cure. The disease is caused by an expansion of polyglutamine (polyQ) repeats in the huntingtin (Htt) protein, leading to the formation of toxic protein aggregates. Drosophila melanogaster has emerged as a powerful model organism for studying HD due to its genetic tractability and the conservation of key cellular pathways.[1][2][3][4][5] This document provides a comprehensive guide for researchers on the application of meclizine, an over-the-counter antihistamine, as a potential therapeutic agent in a Drosophila model of HD. We will delve into the scientific rationale, detailed experimental protocols, and expected outcomes, providing a robust framework for investigating the neuroprotective effects of this compound.

Introduction: The Rationale for this compound in Huntington's Disease

Defects in cellular energy metabolism are an early and critical feature of many neurodegenerative diseases, including Huntington's disease.[6][7][8] Recent research has highlighted that targeting these metabolic pathways can offer a protective effect against neuronal cell death.[6][7][8] this compound, a drug clinically used to treat motion sickness and vertigo, has been identified as a potent modulator of cellular metabolism.[9] Its neuroprotective properties stem from its ability to suppress mitochondrial respiration, shifting the cell's energy production towards glycolysis.[6][7][8][10][11][12][13] This metabolic shift has been shown to be beneficial in models of polyQ toxicity.[6][7][8][10][13]

The primary mechanism of this compound's action is not through its well-known anti-histaminergic or anti-muscarinic activities.[6][7][8][10] Instead, it directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a key component of the Kennedy pathway for phosphatidylethanolamine biosynthesis.[11][12] This inhibition leads to an accumulation of phosphoethanolamine, which in turn suppresses mitochondrial respiration.[11][12] This reduction in oxidative metabolism is thought to alleviate the cellular stress and apoptotic cell death associated with mutant huntingtin expression.[6][7][10][13]

Drosophila models of HD, which express a fragment of the human huntingtin protein with an expanded polyglutamine tract, recapitulate key features of the human disease, including progressive motor dysfunction, neurodegeneration, and a reduced lifespan.[1][2][3][4][5][14] These models provide an excellent platform to investigate the therapeutic potential of compounds like this compound in a whole-organism context.[3][15][16]

This compound's Proposed Mechanism of Action in HD

The neuroprotective effect of this compound in the context of Huntington's disease is multifaceted, primarily revolving around the modulation of cellular energy metabolism and the mitigation of downstream pathological events.

  • Inhibition of Mitochondrial Respiration: this compound attenuates mitochondrial respiration, which can reduce the production of reactive oxygen species (ROS), a major contributor to cellular damage in neurodegenerative diseases.[6][7][10][17][18]

  • Enhancement of Glycolysis: By shifting the metabolic balance towards glycolysis, this compound may help maintain cellular ATP levels and preserve essential stores of NADPH and glutathione, which are crucial for combating oxidative stress.[17][18]

  • Suppression of Apoptosis: this compound has been shown to suppress apoptotic cell death in neuronal cells expressing mutant huntingtin, potentially by inhibiting the activation of caspases.[10][19][20]

  • Reduction of Neuronal Dystrophy: In vivo studies in C. elegans and Drosophila have demonstrated that this compound can reduce neuronal dystrophy, such as axonal swelling, independent of its effect on polyQ protein aggregation.[10][21][22]

The following diagram illustrates the proposed signaling pathway of this compound's neuroprotective action.

Meclizine_Mechanism This compound This compound PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) This compound->PCYT2 Inhibits Glycolysis Glycolysis This compound->Glycolysis Shifts towards PEtn Phosphoethanolamine (Accumulates) PCYT2->PEtn Catalyzes (Blocked) MitoResp Mitochondrial Respiration PEtn->MitoResp Inhibits ROS Reduced ROS Production MitoResp->ROS Apoptosis Suppressed Apoptosis MitoResp->Apoptosis ATP Maintained ATP Levels Glycolysis->ATP ROS->Apoptosis Neuroprotection Neuroprotection ATP->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effects.

Experimental Protocols

This section outlines detailed protocols for evaluating the efficacy of this compound in a Drosophila model of Huntington's disease.

Drosophila Stocks and Maintenance
  • HD Model Flies: A commonly used model involves the expression of an N-terminal fragment of the human huntingtin protein with an expanded polyglutamine tract (e.g., UAS-Htt-Q128) under the control of a tissue-specific GAL4 driver (e.g., elav-GAL4 for pan-neuronal expression).[7][21]

  • Control Flies: The corresponding GAL4 driver line and UAS line without the polyQ expansion (e.g., UAS-Htt-Q20) should be used as controls.

  • Fly Husbandry: Flies should be maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.[23][24]

This compound Administration

This compound hydrochloride can be dissolved in dimethyl sulfoxide (DMSO) and then mixed into the fly food.

Protocol: Preparation of this compound-Containing Fly Food

  • Prepare standard fly food and cool it to approximately 65°C.[24]

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound stock solution to the cooled food to achieve the desired final concentration (e.g., 33 µM).[7][21] A corresponding amount of DMSO should be added to the control food.

  • Mix thoroughly and dispense into vials.

  • Allow the food to solidify at room temperature before use.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the effects of this compound.

Experimental_Workflow Start Start: Cross HD Model Flies Collect Collect Progeny (Age-Synchronized) Start->Collect Transfer Transfer to Control (DMSO) or This compound-Containing Food Collect->Transfer Assays Perform Phenotypic Assays Transfer->Assays Lifespan Lifespan Assay Assays->Lifespan Climbing Climbing Assay Assays->Climbing Eye Eye Degeneration Assay Assays->Eye Aggregation Protein Aggregation Assay Assays->Aggregation Data Data Analysis and Interpretation Lifespan->Data Climbing->Data Eye->Data Aggregation->Data

Caption: General experimental workflow for this compound treatment.

Phenotypic Assays

This assay determines if this compound treatment can extend the reduced lifespan typically observed in HD model flies.[1][3]

Protocol: Lifespan Assay

  • Collect age-synchronized adult flies (within 24 hours of eclosion).[23][25][26][27]

  • Separate flies by sex and place them in vials containing either control or this compound food (e.g., 20-25 flies per vial).[23][24][25][26]

  • Maintain the vials at 25°C.

  • Transfer flies to fresh food every 2-3 days, and record the number of dead flies at each transfer.[24][27]

  • Continue until all flies have died.

  • Generate survival curves and perform statistical analysis (e.g., Log-rank test).

This assay assesses motor function, which is progressively impaired in HD model flies.[1][28][29]

Protocol: Climbing Assay

  • Use flies of a specific age (e.g., 10 days post-eclosion).

  • Place a set number of flies (e.g., 10-20) in a vertical vial or measuring cylinder with a marked height (e.g., 8 cm).[30][31]

  • Gently tap the flies to the bottom of the container.[29][30][31]

  • Measure the time it takes for the flies to climb past the marked line, or count the number of flies that cross the line within a set time (e.g., 10-12 seconds).[29][30][31]

  • Repeat the trial multiple times with rest intervals.[29][30]

  • Calculate the average climbing performance for each group.

Expression of mutant Htt in the Drosophila eye leads to a progressive loss of photoreceptor neurons (rhabdomeres), which can be quantified.[1][7][21]

Protocol: Pseudopupil Assay for Eye Degeneration

  • Age flies on control or this compound food for a specific duration (e.g., 10 days).[7][21]

  • Anesthetize the flies and mount them on a microscope slide.

  • Use a light microscope with appropriate optics to visualize the rhabdomeres within individual ommatidia.

  • Count the number of visible rhabdomeres per ommatidium for a set number of ommatidia per eye.

  • Compare the average number of rhabdomeres between the treatment groups.

This assay quantifies the amount of insoluble polyQ aggregates.[32][33][34][35][36]

Protocol: Filter Trap Assay

  • Collect a set number of fly heads from each treatment group.

  • Homogenize the heads in a lysis buffer containing SDS.

  • Boil the samples to denature soluble proteins.

  • Filter the lysates through a cellulose acetate membrane using a dot-blot apparatus. Insoluble aggregates will be trapped on the membrane.[32][35]

  • Wash the membrane to remove any remaining soluble proteins.

  • Perform immunoblotting using an antibody that recognizes the huntingtin protein to detect the trapped aggregates.

  • Quantify the signal to compare the levels of aggregation between groups.

Expected Outcomes and Data Presentation

The following table summarizes the expected outcomes if this compound is effective in the Drosophila HD model.

AssayExpected Outcome in this compound-Treated HD Flies
Lifespan Assay Increased mean and maximum lifespan compared to control-treated HD flies.
Climbing Assay Improved climbing performance (faster climbing time or more flies crossing the line).
Eye Degeneration Assay Reduced loss of rhabdomeres, resulting in a higher average number of rhabdomeres per ommatidium.[7][21]
Protein Aggregation Assay Potentially no significant change in the amount of insoluble aggregates, as this compound's primary effect is not on aggregation.[10][22]

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for investigating the therapeutic potential of this compound in a Drosophila model of Huntington's disease. The multifaceted nature of this compound's action, particularly its ability to modulate cellular metabolism and reduce apoptosis, makes it a promising candidate for neuroprotection.[6][7][8][10][13][17][18]

Future studies could explore the optimal dosage and treatment window for this compound administration. Additionally, combining this compound with other therapeutic agents that target different pathological pathways in HD could be a promising avenue for developing more effective combinatorial therapies.[15][16] The genetic tractability of Drosophila also allows for screening for genetic enhancers or suppressors of this compound's effects, which could further elucidate its mechanism of action and identify novel therapeutic targets.

References

  • Gohil, V. M., Offner, N., Walker, J. A., Sheth, S. A., Fossale, E., Gusella, J. F., MacDonald, M. E., Neri, C., & Mootha, V. K. (2011). This compound is neuroprotective in models of Huntington's disease. Human Molecular Genetics, 20(2), 294–300. [Link]

  • PubMed. (2011). This compound is neuroprotective in models of Huntington's disease. [Link]

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  • Gohil, V. M., et al. (2013). This compound Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. Journal of Biological Chemistry, 288(49), 35387-35395. [Link]

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  • PubMed. (2016). Augmentation of glycolytic metabolism by this compound is indispensable for protection of dorsal root ganglion neurons from hypoxia-induced mitochondrial compromise. [Link]

  • JoVE. (2023). Video: Fly Climbing Assay: A Method to Test General Locomotion in Drosophila melanogaster. [Link]

  • Oxford Academic. (2010). This compound is neuroprotective in models of Huntington's disease. [Link]

  • PubMed Central. (2016). Augmentation of Glycolytic Metabolism by this compound is Indispensable for Protection of Dorsal Root Ganglion Neurons from Hypoxia-Induced Mitochondrial Compromise. [Link]

  • ResearchGate. (n.d.). Effect of this compound on bioenergetics of isolated mitochondria.(a–c)... [Link]

  • PubMed Central. (2018). Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates. [Link]

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  • ResearchGate. (2012). Choosing and using Drosophila models to characterize modifiers of Huntington's disease. [Link]

  • JoVE. (2023). Video: Lifespan Quantification in Drosophila and C.elegans. [Link]

  • YouTube. (2022). Measurement: Lifespan In Drosophila melanogaster l Protocol Preview. [Link]

  • Springer Nature Experiments. (n.d.). Measurement of Chaperone-Mediated Effects on Polyglutamine Protein Aggregation by the Filter Trap Assay. [Link]

  • Springer Nature Experiments. (n.d.). TRAP Assay Protocols and Methods. [Link]

  • PubMed. (2016). Using Drosophila models of Huntington's disease as a translatable tool. [Link]

  • Bio-protocol. (2018). Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates. [Link]

  • PubMed Central. (2013). Measurement of Lifespan in Drosophila melanogaster. [Link]

  • MDPI. (2020). Modeling Neurodegenerative Disorders in Drosophila melanogaster. [Link]

  • NIH. (n.d.). Modeling Huntington disease in Drosophila: Insights into axonal transport defects and modifiers of toxicity. [Link]

  • ResearchGate. (n.d.). Experimental setup for the Filter Trap Assay (FTA). (a) Schematic... [Link]

  • PubMed Central. (2014). Alleviating neurodegeneration in Drosophila models of PolyQ diseases. [Link]

  • PubMed. (2008). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by this compound. [Link]

  • ResearchGate. (n.d.). This compound protects against neuronal dystrophy in a worm model of polyQ... [Link]

  • PubMed. (2005). Identification of combinatorial drug regimens for treatment of Huntington's disease using Drosophila. [Link]

  • PubMed Central. (2005). Identification of combinatorial drug regimens for treatment of Huntington's disease using Drosophila. [Link]

  • American Heart Association Journals. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. [Link]

  • Frontiers. (2021). Protein Aggregation Inhibitors as Disease-Modifying Therapies for Polyglutamine Diseases. [Link]

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  • The Littleton Lab at MIT. (n.d.). Modeling Huntington Disease in Drosophila. [Link]

  • PubMed. (2003). [Huntington Chorea in Drosophila and Mice: Toward New Therapeutic Steps]. [Link]

  • PubMed. (2022). Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways. [Link]

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Sources

Seahorse XF analyzer protocol for measuring Meclizine's effect on OCR and ECAR

Author: BenchChem Technical Support Team. Date: January 2026

Measuring the Bioenergetic Effects of Meclizine Using the Seahorse XF Analyzer

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing the Agilent Seahorse XF Extracellular Flux Analyzer to investigate the metabolic effects of this compound. This compound, a first-generation antihistamine, has been identified as a modulator of cellular bioenergetics, capable of shifting the balance between mitochondrial respiration and glycolysis.[1][2] We present a detailed protocol for measuring real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells, offering a robust framework for assessing this compound's impact on cellular metabolism. The guide emphasizes experimental design, optimization, and data interpretation to ensure scientifically sound and reproducible results.

Scientific Background

The Seahorse XF Analyzer: A Window into Cellular Metabolism

The Agilent Seahorse XF Analyzer is a powerful tool that performs real-time measurements of the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.[3][4] It achieves this by using solid-state sensors to simultaneously measure the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) in a microplate format.

  • Oxygen Consumption Rate (OCR): A direct indicator of mitochondrial respiration and oxidative phosphorylation. Oxygen is the terminal electron acceptor in the electron transport chain (ETC).

  • Extracellular Acidification Rate (ECAR): An indicator of the rate of glycolysis. The conversion of glucose to lactate results in the net extrusion of protons into the extracellular medium, causing acidification.[5][6]

These measurements provide a dynamic view of cellular metabolism, allowing researchers to understand how cells respond to various stimuli, including pharmacological agents like this compound.

This compound: From Antihistamine to Metabolic Modulator

This compound is an FDA-approved drug primarily used for its antiemetic and antivertigo properties, which are attributed to its action as a histamine H1 receptor antagonist.[7][8][9] However, recent studies have uncovered a novel role for this compound as a potent modulator of cellular energy metabolism. Research has shown that this compound can induce a metabolic shift from oxidative phosphorylation towards glycolysis.[1][10]

The proposed mechanism involves the attenuation of mitochondrial respiration. Interestingly, this effect does not appear to stem from direct inhibition of the electron transport chain complexes in isolated mitochondria.[1][11] Instead, evidence suggests this compound acts on cytosolic pathways, such as inhibiting CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), which leads to the accumulation of phosphoethanolamine, an endogenous inhibitor of mitochondrial respiration.[2] This reduction in mitochondrial activity is often accompanied by a compensatory increase in glycolysis to meet the cell's ATP demands.[12]

This unique metabolic reprogramming capability makes this compound a compound of interest for studying cellular plasticity and for potential therapeutic applications in diseases ranging from ischemic injury to cancer.[1]

cluster_Mito Mitochondrion cluster_Cyto Cytosol TCA TCA Cycle ETC Electron Transport Chain (ETC) (Complex I-IV) TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient O2 O₂ H2O H₂O O2->H2O Consumption OCR_label OCR Measurement O2->OCR_label Phosphoethanolamine Phosphoethanolamine Phosphoethanolamine->ETC Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate + H⁺ Glycolysis->Lactate ECAR_label ECAR Measurement Lactate->ECAR_label Proton Efflux This compound This compound Pcyt2 Pcyt2 Enzyme This compound->Pcyt2 Inhibits Pcyt2->Phosphoethanolamine blocks conversion

Caption: this compound's effect on cellular energy pathways.

Experimental Design and Optimization

A robust experimental design is paramount for obtaining reliable and interpretable Seahorse XF data. The following steps must be performed for each new cell line or experimental condition to ensure the assay is self-validating.

Cell Seeding Density Optimization

Causality: The number of cells seeded per well directly impacts the magnitude of the OCR and ECAR signals. Too few cells will result in rates that are too low to be accurately measured by the instrument. Conversely, too many cells can lead to rapid depletion of oxygen or nutrients, creating an artificial ceiling on metabolic rates and masking the true biological effect of a treatment.[4] An optimal cell density ensures that both basal and maximal OCR/ECAR rates fall within the linear range of the instrument.

Protocol:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a range of cell densities on an XF microplate (e.g., for a 96-well plate, titrate from 5,000 to 80,000 cells/well).[13]

  • Culture the cells overnight in a standard CO₂ incubator.

  • On the day of the assay, perform a standard Seahorse XF Cell Mito Stress Test (detailed in Section 3).

  • Analysis: Plot the basal and maximal OCR values against the cell number. Select a cell density that is on the linear portion of the curve for both parameters. This density will be used for all subsequent experiments.

This compound Concentration and Incubation Time

Causality: The pharmacological effect of this compound on metabolism is dose- and time-dependent. A concentration titration is essential to identify the optimal dose that elicits a significant metabolic shift without inducing widespread cell death or off-target effects. The incubation time should be sufficient to allow for the drug to exert its mechanism of action.

Protocol:

  • Seed cells at the optimized density determined in Section 2.1.

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (e.g., 24 hours). The incubation time can also be a variable to optimize.

  • Perform the Seahorse XF assay to measure basal OCR and ECAR.

  • Analysis: Plot the basal OCR and ECAR as a function of this compound concentration. Select a concentration that provides a robust and consistent metabolic change for further studies. It is also advisable to perform a parallel cytotoxicity assay (e.g., LDH release or live/dead staining) to ensure the chosen concentration is not overtly toxic.

Detailed Protocol: The Seahorse XF Mito Stress Test

This protocol outlines the steps to measure the effect of pre-treating cells with this compound on key parameters of mitochondrial function.

Materials
  • Agilent Seahorse XF Analyzer (XFe96, XFe24, or XF Pro)

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Sensor Cartridge

  • Agilent Seahorse XF Calibrant

  • Assay Medium: Bicarbonate-free DMEM or RPMI (e.g., Agilent XF Base Medium) supplemented with:

    • 10 mM Glucose

    • 2 mM L-Glutamine

    • 1 mM Sodium Pyruvate

    • Adjust pH to 7.4 at 37°C.[5][14]

  • This compound Hydrochloride (prepare stock in DMSO)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (or individual compounds):

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone & Antimycin A (Complex I & III inhibitors)

Experimental Workflow

cluster_Day1 Day 1: Preparation cluster_Day2 Day 2: Assay Execution Hydrate 1. Hydrate Sensor Cartridge in XF Calibrant at 37°C (non-CO₂) Seed 2. Seed Cells at Optimized Density in XF Microplate Treat 3. Allow Adherence, then Treat with this compound or Vehicle Incubate 4. Incubate Overnight at 37°C in CO₂ Incubator PrepMedia 5. Prepare XF Assay Medium and Warm to 37°C Incubate->PrepMedia PrepCompounds 6. Prepare Injection Compounds: Oligomycin, FCCP, Rot/AA Wash 7. Wash Cells & Replace with 180 µL XF Assay Medium Incubate2 8. Incubate Plate at 37°C (non-CO₂) for 1 hour Load 9. Load 20-25 µL of Compounds into Sensor Cartridge Ports (A, B, C) Run 10. Calibrate & Run Assay on Seahorse XF Analyzer

Caption: Step-by-step experimental workflow.
Step-by-Step Methodology

Part A: Day Before Assay

  • Hydrate Sensor Cartridge: Add 200 µL of Agilent XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[15][16]

  • Seed Cells: Plate cells in an XF cell culture microplate at the pre-determined optimal density in their normal growth medium. Do not seed cells in the four corner wells, which serve as background controls.[13]

  • Treat Cells: After cells have adhered (typically 4-6 hours), carefully replace the medium with fresh growth medium containing either the desired concentration of this compound or a vehicle control.

  • Incubate: Return the plate to a standard 37°C, 5% CO₂ incubator and incubate for the desired treatment duration (e.g., 16-24 hours).

Part B: Day of Assay

  • Prepare Assay Medium: Prepare the XF Assay Medium with supplements (glucose, glutamine, pyruvate) and warm to 37°C. Ensure the pH is adjusted to 7.4.

  • Prepare Compounds: Reconstitute the Mito Stress Test compounds and this compound (if acute treatment is desired) in the prepared XF Assay Medium to the desired working concentrations. See the table below for typical ranges.

  • Wash Cell Plate: Remove the cell plate from the incubator. Gently aspirate the culture medium and wash the cells once with 180 µL of warmed XF Assay Medium. Finally, add 180 µL of XF Assay Medium to each well.[3]

  • Incubate: Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow the cells to equilibrate.

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the prepared compounds. For a standard Mito Stress Test:

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A mixture

  • Run Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer and start the pre-programmed assay protocol. The instrument will first calibrate the sensors and then proceed with the measurement cycles and compound injections.

Recommended Compound Concentrations
CompoundStock Conc. (in DMSO)Final Working Conc. RangePurpose
This compound 10-100 mM1-100 µMTest Compound
Oligomycin 1-2 mM1.0 - 2.0 µMInhibits ATP Synthase (Complex V)
FCCP 1-2 mM0.5 - 2.0 µMUncouples mitochondrial membrane potential
Rotenone 0.5-1 mM0.5 - 1.0 µMInhibits Complex I
Antimycin A 0.5-1 mM0.5 - 1.0 µMInhibits Complex III
Note: Optimal concentrations for Oligomycin and especially FCCP are cell-type dependent and should be determined empirically through titration experiments.[17]

Data Analysis and Interpretation

Normalization is Critical

Rationale: Well-to-well variability in cell number is a common source of error in microplate-based assays. Normalization corrects for these differences, ensuring that observed changes in OCR and ECAR are due to the experimental treatment and not variations in cell plating.[18] While traditional methods like protein assays (BCA) can be used, direct cell counting after the assay is often preferred as it is non-destructive and highly accurate.[19][20]

Recommended Method: Post-Assay Cell Counting

  • After the Seahorse run is complete, remove the cell plate.

  • Aspirate the assay medium.

  • Add a nuclear stain (e.g., Hoechst 33342) in PBS or saline.[19][21]

  • Incubate for 15-20 minutes.

  • Image the wells using a fluorescence microscope or an integrated imaging system (e.g., Agilent XF Imaging and Normalization System).[22]

  • Use software to count the number of nuclei per well.

  • Normalize the OCR and ECAR data (pmol/min or mpH/min) by the cell count in each well. The final units will be pmol/min/10k cells or mpH/min/10k cells.

Interpreting Metabolic Changes

The primary hypothesis is that this compound will decrease mitochondrial respiration and increase glycolysis. The Mito Stress Test allows for a detailed dissection of this effect.

y_axis OCR (pmol/min) x_axis Time origin origin origin->y_axis origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 inj1 Oligomycin inj2 FCCP inj3 Rot/AA inj1_line inj1_line 2.5,5 2.5,5 inj1_line->2.5,5 inj2_line inj2_line 4.5,5 4.5,5 inj2_line->4.5,5 inj3_line inj3_line 6.5,5 6.5,5 inj3_line->6.5,5 basal Basal Respiration atp ATP Production max Maximal Respiration non_mito Non-Mitochondrial spare Spare Respiratory Capacity 5.5,2 5.5,2 5.5,4 5.5,4 5.5,2->5.5,4

Caption: Key parameters derived from the Cell Mito Stress Test profile.

Expected Results with this compound Treatment:

ParameterDefinitionExpected Effect of this compoundRationale
Basal OCR Baseline oxygen consumption rate.Decrease This compound attenuates mitochondrial respiration.[1][2]
Basal ECAR Baseline extracellular acidification rate.Increase Cells increase glycolysis to compensate for reduced mitochondrial ATP production.[10][12]
ATP-Linked Respiration OCR decrease after Oligomycin injection.Decrease Reflects the overall decrease in mitochondrial respiration dedicated to ATP synthesis.
Maximal Respiration OCR after FCCP injection, revealing the maximum ETC capacity.Decrease The inhibition by this compound limits the electron transport chain's ability to respond to uncoupling.
Spare Respiratory Capacity (Maximal OCR) - (Basal OCR).Decrease Indicates a reduced ability of the cell to respond to energetic stress.
Non-Mitochondrial OCR OCR remaining after Rotenone/Antimycin A injection.No Change This respiration is from cytosolic enzymes, which are not the primary targets of this compound.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High well-to-well CV% (>15%) Inconsistent cell seeding; Edge effects.Practice pipetting technique; Ensure single-cell suspension; Avoid using outer wells of the plate if edge effects are persistent.
Low OCR/ECAR signals Too few cells seeded; Cells are metabolically inactive.Re-optimize cell seeding density (Section 2.1); Check cell health and viability prior to assay.
No response to FCCP Sub-optimal FCCP concentration; Cells are unhealthy or dying.Perform an FCCP titration to find the optimal concentration for your cell type[17]; Check cell morphology before and after the assay.
Cells detaching during assay Stress from medium exchange; Medium lacks essential nutrients for adherence.Be gentle during wash steps; Ensure assay medium is appropriate for the cell type; For sensitive cells, minimize incubation time in assay medium.[23]

References

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]

  • Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent Technologies. [Link]

  • Agilent Seahorse XF Glycolytic Rate Assay Kit. SickKids Research Institute. [Link]

  • Augmentation of Glycolytic Metabolism by this compound is Indispensable for Protection of Dorsal Root Ganglion Neurons from Hypoxia-Induced Mitochondrial Compromise. PubMed Central. [Link]

  • Nutrient-sensitized screening for drugs that shift energy metabolism from mitochondrial respiration to glycolysis. Mootha Lab. [Link]

  • Which way is better for seahorse assay cell number normalization, by measuring protein or DNA? ResearchGate. [Link]

  • Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay. YouTube. [Link]

  • Effect of this compound on bioenergetics of isolated mitochondria. ResearchGate. [Link]

  • Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. PubMed Central. [Link]

  • Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons. Protocols.io. [Link]

  • Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells: Methods and Protocols. ResearchGate. [Link]

  • Tools for Characterizing Metabolic Change in Cell-Based Systems. YouTube. [Link]

  • This compound Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. ResearchGate. [Link]

  • Mitochondrial hyperpolarization and prevention of cell death upon this compound treatment in SH-SY5Y cells was resulted from increased glycolysis. ResearchGate. [Link]

  • How the Extracellular Flux Analyzer XF-96 Seahorse is used for Immunometabolism research at LJI. YouTube. [Link]

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Lentiviral-based shRNA knockdown to study Meclizine's targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating the Molecular Targets of Meclizine Using Lentiviral-Based shRNA Knockdown

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a first-generation antihistamine widely used for the treatment of motion sickness and vertigo.[1][2] Its primary mechanism is understood to be antagonism of the histamine H1 receptor, coupled with anticholinergic properties that depress the central nervous system and reduce vestibular stimulation.[2][3][4] However, the complete set of molecular interactions contributing to its therapeutic effects and potential for drug repositioning remains incompletely defined. This guide provides a comprehensive framework for employing a pooled lentiviral short hairpin RNA (shRNA) library screen to perform a loss-of-function genetic screen. The objective is to identify novel molecular targets or pathways that modulate cellular sensitivity to this compound, thereby revealing genes that either mediate its therapeutic action or confer resistance. We present a self-validating experimental workflow, from initial high-throughput screening to rigorous hit validation and phenotypic rescue, designed to ensure scientific integrity and produce actionable insights.

Scientific Foundation and Rationale

This compound: Beyond H1-Receptor Antagonism

This compound's efficacy in treating nausea and vertigo is primarily attributed to its blockade of H1 receptors in the brainstem's vomiting center and chemoreceptor trigger zone (CTZ).[2][5] This action inhibits signaling from the vestibular nuclei, effectively dampening the sensory mismatch that causes motion sickness.[5][6] Despite this established mechanism, the full spectrum of its cellular effects is not completely understood. For instance, some studies suggest this compound may also act as a weak dopamine antagonist and an inverse agonist for the human constitutive androstane receptor (CAR), indicating a broader pharmacological profile.[3][7] Unraveling these secondary targets is crucial for understanding its side-effect profile (e.g., drowsiness) and exploring its potential in other therapeutic areas.

Lentiviral shRNA for Target Identification

RNA interference (RNAi) is a powerful tool for systematically silencing gene expression to study function.[8] Lentiviral vectors are a preferred delivery system for shRNA because they can efficiently transduce a wide variety of cell types, including non-dividing cells, and integrate into the host genome.[9][10] This integration ensures stable, long-term knockdown of the target gene, which is essential for screens that require prolonged cell culture and selection.[10]

A pooled shRNA library screening approach, where a mixed population of lentiviral particles targeting thousands of genes is used to transduce cells in a single experiment, is a highly efficient and cost-effective strategy for target discovery.[11] By treating the transduced cell population with this compound, we can identify which gene knockdowns cause sensitization or resistance to the drug by measuring the depletion or enrichment of their corresponding shRNA sequences via next-generation sequencing (NGS).[12][13]

Global Experimental Workflow

The overall strategy is to identify genes whose suppression alters a cell's response to this compound. A gene whose knockdown phenocopies the drug's effect (e.g., reduces cell viability) or enhances it is a potential therapeutic target. Conversely, a gene whose knockdown confers resistance may represent a mechanism of evasion or a counter-regulatory pathway.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation & Confirmation cluster_2 Phase 3: Specificity & Mechanism A Transduce Cells with Pooled shRNA Library B Split Population: - this compound Treatment - Vehicle Control A->B C Allow for Phenotypic Selection (Cell Proliferation/Death) B->C D Isolate Genomic DNA from Both Populations C->D E PCR Amplify shRNA Cassettes & Perform Deep Sequencing D->E F Bioinformatic Analysis: Identify Enriched/Depleted shRNAs (Hits) E->F G Validate Hits with Individual shRNA Constructs (≥2 shRNAs per gene) F->G H Confirm Knockdown Efficiency (qRT-PCR, Western Blot) G->H I Validate Phenotype (Cell Viability Assay with this compound) G->I J Perform Phenotypic Rescue: Express shRNA-Resistant cDNA I->J K Downstream Pathway Analysis of Validated Target J->K

Caption: High-level workflow for this compound target identification.

Detailed Methodologies and Protocols

Protocol 1: Pooled Lentiviral shRNA Library Screening

This protocol describes the initial screen to identify candidate genes that modify cellular response to this compound.

Causality and Experimental Choices:

  • Cell Line Selection: Choose a cell line relevant to this compound's known effects (e.g., a neuronal cell line for CNS effects) or a cancer cell line if exploring repositioning. The cell line must be readily transducible by lentivirus.

  • This compound Concentration (IC50): Determine the half-maximal inhibitory concentration (IC50) of this compound on the chosen cell line. The screen is typically run at or near the IC50 to maximize the dynamic range for detecting both sensitization and resistance.

  • Library Representation: It is critical to maintain high representation of the shRNA library throughout the experiment (typically >500 cells per shRNA construct) to ensure statistical power.[11]

Materials:

  • Selected mammalian cell line

  • Pooled lentiviral shRNA library (e.g., MISSION® TRC libraries)[14]

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for viral production[15]

  • Transfection reagent

  • Polybrene (Hexadimethrine Bromide)

  • This compound Hydrochloride

  • Cell culture reagents

  • Genomic DNA extraction kit

Procedure:

  • Lentivirus Production (Standard Protocol):

    • Day 1: Seed HEK293T cells. They should be 70-80% confluent on the day of transfection.[9]

    • Day 2: Co-transfect HEK293T cells with the shRNA library plasmid pool and the packaging plasmids using a suitable transfection reagent.

    • Day 4-5: Harvest the virus-containing supernatant 48-72 hours post-transfection. Filter through a 0.45 µm filter. Viral particles can be concentrated if necessary.[15] Determine viral titer.

  • Transduction of Target Cells:

    • Day 1: Seed the target cells.

    • Day 2: Transduce the cells with the pooled shRNA lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5. This minimizes the probability of single cells receiving multiple viral integrations.[16] The total number of cells transduced must be sufficient to maintain library representation.

    • Day 3: Replace media. Allow cells to recover for 24-48 hours.

  • Antibiotic Selection & Baseline Sample:

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin) until a non-transduced control population is completely killed (typically 3-5 days).[14][16]

    • Expand the surviving cell population.

    • Harvest a portion of the cells (enough for >500x library representation) as the T0 (baseline) sample. Store cell pellets at -80°C.

  • This compound Treatment:

    • Split the remaining cell population into two arms: a Treatment group (cultured with this compound at the predetermined IC50) and a Vehicle Control group (cultured with DMSO or saline).

    • Culture the cells for 10-14 days (or approximately 10 population doublings), maintaining library representation at each passage. Replenish this compound/vehicle with each media change.

  • Sample Collection and Genomic DNA Extraction:

    • At the end of the treatment period, harvest cells from both the Treatment and Vehicle arms.

    • Extract genomic DNA from the T0, Treatment, and Vehicle cell pellets using a commercial kit. Ensure high-quality DNA is obtained.

  • NGS and Data Analysis:

    • Use PCR to amplify the shRNA-containing cassettes from the genomic DNA.

    • Submit the amplicons for next-generation sequencing.

    • Align sequencing reads to the shRNA library database and count the occurrences of each shRNA.

    • Compare the shRNA counts in the Treatment sample to the Vehicle sample (or T0). Use statistical packages (e.g., MAGeCK) to calculate an enrichment or depletion score and a p-value for each shRNA. Hits are defined as genes for which multiple shRNAs are significantly enriched or depleted.[13]

Protocol 2: Hit Confirmation and Validation

This protocol is essential to eliminate false positives from the primary screen.

Causality and Experimental Choices:

  • Knockdown Confirmation: It is imperative to confirm that the shRNA is actually reducing the expression of its target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.[8]

Procedure:

  • Individual shRNA Lentivirus Production: For each top candidate gene, produce lentivirus for at least two different shRNA sequences and a non-targeting control (NTC) shRNA.

  • Transduction and Knockdown Verification:

    • Transduce fresh target cells with each individual shRNA virus and the NTC virus.

    • Select with the appropriate antibiotic.

    • After selection, expand the cells and harvest a portion for analysis.

    • qRT-PCR: Extract RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Expression should be normalized to a stable housekeeping gene.

    • Western Blot: Lyse cells and perform a Western blot using a validated antibody against the target protein to confirm reduced protein levels.

  • Phenotype Validation:

    • Plate the validated knockdown cells and NTC cells.

    • Treat with a dose-response range of this compound.

    • After 72 hours, perform a cell viability assay (e.g., CellTiter-Glo®, MTS).

    • Confirm that the knockdown of the candidate gene recapitulates the phenotype (sensitization or resistance) observed in the primary screen.

Protocol 3: Phenotypic Rescue for Specificity

This is the gold standard for demonstrating that the observed phenotype is a direct result of knocking down the target gene.[19][20][21]

Causality and Experimental Choices:

  • An shRNA-resistant cDNA contains silent mutations in the shRNA target sequence. This allows the rescue protein to be expressed while the endogenous gene is silenced, directly testing for on-target effects.[19]

Procedure:

  • Construct Design: Obtain or create a cDNA expression vector for your validated hit. Introduce silent point mutations into the shRNA target site without altering the amino acid sequence.

  • Co-expression: Transduce the validated shRNA-expressing stable cell line with the shRNA-resistant cDNA construct (or a control vector).

  • Phenotypic Analysis:

    • Confirm expression of the rescue protein via Western blot.

    • Treat the cells (NTC control, knockdown, knockdown + rescue) with this compound.

    • Perform a cell viability assay.

Data Presentation and Interpretation

Screening data should be rigorously analyzed to identify high-confidence hits.

Table 1: Hypothetical Results from a this compound Sensitization Screen

Gene SymbolshRNA IDLog2 Fold Change (Depletion)p-valueRankValidation Status
GENE-A TRCN000012345-3.11.2e-61Confirmed
GENE-A TRCN000012346-2.84.5e-64Confirmed
GENE-B TRCN000054321-2.92.1e-62Confirmed
GENE-C TRCN000067890-2.78.9e-63Failed (Off-target)
GENE-B TRCN000054322-2.51.5e-55Confirmed

In this example, GENE-A and GENE-B are considered high-confidence hits because multiple shRNAs targeting these genes were significantly depleted and the phenotype was confirmed in validation experiments.

Investigating Signaling Pathways

Once a target is validated, the next step is to place it within a biological context. This compound's primary target, the H1 receptor, is a Gq-coupled protein that activates the Phospholipase C (PLC) pathway. A validated hit could be a novel component or regulator of this pathway.

G Histamine Histamine H1R H1 Receptor (Gq-protein coupled) Histamine->H1R activates PLC Phospholipase C H1R->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., Neurotransmission) Ca->CellularResponse PKC->CellularResponse This compound This compound This compound->H1R inhibits ValidatedHit Validated Target (e.g., GENE-A) ValidatedHit->PKC shRNA knockdown might inhibit

Caption: Hypothetical signaling pathway modulated by this compound.

If knockdown of "GENE-A" sensitizes cells to this compound, it could imply that GENE-A is part of a compensatory survival pathway that is activated when the primary H1R-PKC pathway is inhibited. Knocking down GENE-A would remove this compensatory mechanism, leading to enhanced cell death upon this compound treatment. This hypothesis can be tested by measuring the activity of key nodes in this and other pathways (e.g., via phospho-specific antibodies) in the knockdown cells.

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Intranasal delivery of Meclizine for rapid CNS effects in rats

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Intranasal Delivery of Meclizine for Rapid Central Nervous System Effects in Rats

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a first-generation antihistamine, is widely utilized for its antiemetic and antivertigo properties, which stem from its antagonist activity at H1 histamine receptors and its central anticholinergic effects.[1][2] Conventional oral administration results in a delayed onset of action, with peak plasma levels achieved approximately 3 hours post-administration, limiting its utility in acute scenarios.[1][3] This document provides a comprehensive guide to leveraging the intranasal (IN) route for the direct delivery of this compound to the central nervous system (CNS) in a rat model. By bypassing the blood-brain barrier (BBB) via the olfactory and trigeminal nerve pathways, IN administration facilitates rapid drug uptake into the CNS, offering a superior pharmacokinetic profile compared to oral delivery.[4][5][6] We present the scientific rationale, detailed protocols for formulation and administration, and methodologies for evaluating the subsequent rapid CNS effects.

Scientific Rationale & Background

Mechanism of Action of this compound

This compound exerts its therapeutic effects through a multi-faceted mechanism. Its primary action is the antagonism of H1 histamine receptors.[7][8] This blockade occurs in the brainstem, specifically within the vomiting center and the chemoreceptor trigger zone (CTZ) in the medulla, inhibiting signals from the vestibular nuclei.[1] Additionally, this compound possesses significant anticholinergic properties, further dampening excitatory neural pathways involved in vestibular stimulation.[2][9] This dual action effectively reduces the sensation of movement and alleviates symptoms of vertigo and motion sickness.[2] While effective, the therapeutic utility of oral this compound is constrained by its pharmacokinetics; the onset of action is approximately one hour, with peak plasma concentrations occurring much later.[1][9]

The Intranasal Advantage: Direct Nose-to-Brain (N2B) Delivery

The intranasal route offers a non-invasive method to bypass the restrictive BBB and achieve rapid drug delivery to the CNS.[5][10] The nasal cavity's roof is in close proximity to the brain and is innervated by the olfactory and trigeminal nerves, which provide direct conduits to the CNS.[6]

G cluster_nasal Nasal Cavity cluster_cns Central Nervous System (CNS) IN_Admin Intranasal This compound Formulation Olfactory_Mucosa Olfactory Mucosa IN_Admin->Olfactory_Mucosa Absorption Trigeminal_Nerves Trigeminal Nerve Endings IN_Admin->Trigeminal_Nerves Absorption Systemic_Circulation Systemic Circulation (via Respiratory Mucosa) IN_Admin->Systemic_Circulation Partial Absorption Olfactory_Bulb Olfactory Bulb Olfactory_Mucosa->Olfactory_Bulb Brainstem Brainstem / Pons Trigeminal_Nerves->Brainstem Trigeminal Pathway (Direct Transport) Higher_Centers Higher Brain Centers (e.g., Cortex) Olfactory_Bulb->Higher_Centers Brainstem->Higher_Centers BBB Blood-Brain Barrier (Slow Penetration) Systemic_Circulation->BBB BBB->Higher_Centers Limited Access

Figure 1: Diagram illustrating the direct nose-to-brain transport pathways for intranasally administered this compound, bypassing the blood-brain barrier.

This direct N2B pathway circumvents first-pass metabolism and avoids the dilution effect of systemic circulation, leading to a faster onset of action and higher drug concentrations in the brain at a reduced overall dose.[4][5]

Pharmacokinetic Superiority of Intranasal this compound in Rats

Studies directly comparing administration routes in rats have demonstrated the profound advantages of IN delivery. Intranasal this compound achieves peak plasma levels significantly faster and results in substantially higher bioavailability compared to oral administration.

ParameterIntranasal (IN)Oral (PO)Intravenous (IV)
Time to Peak (Tmax) ~8.5 minutes~49.0 minutesN/A
Relative Bioavailability ~6x higher than POBaseline~2x higher than IN
Table 1: Comparative Pharmacokinetics of this compound in Rats. Data synthesized from a study demonstrating the rapid absorption and enhanced bioavailability of intranasal this compound dihydrochloride compared to the oral route.[4]

Protocol: Formulation of this compound for Intranasal Delivery

Causality and Formulation Strategy

This compound hydrochloride exhibits low aqueous solubility, which presents a challenge for preparing a concentrated solution suitable for the small administration volumes required for IN delivery in rats.[11][12] To overcome this, a solubilizing agent is necessary. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is an excellent candidate, as it can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability without causing significant nasal irritation.[11][13] Furthermore, incorporating a mucoadhesive polymer like Hydroxypropyl Methylcellulose (HPMC) can increase the formulation's residence time in the nasal cavity, promoting greater absorption.[6][14]

Materials & Reagents
  • This compound Dihydrochloride (USP grade)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Hydroxypropyl Methylcellulose K4M (HPMC K4M)

  • Sodium Chloride (NaCl)

  • Phosphate Buffer components (for PBS, pH 6.0-6.5)

  • Sterile, deionized water

  • 0.22 µm syringe filter

ComponentFunctionConcentration (w/v)
This compound DihydrochlorideActive Pharmaceutical Ingredient10 mg/mL (1.0%)
HP-β-CyclodextrinSolubilizing Agent12-15%
HPMC K4MMucoadhesive/Viscosity Agent0.5%
Sodium ChlorideIsotonicity Agentq.s. to ~290 mOsm/kg
Phosphate Buffered SalineVehicle/Buffer (pH 6.2)q.s. to 100%
Table 2: Example Formulation for Intranasal this compound Solution. Concentrations may require optimization based on specific experimental needs.
Step-by-Step Formulation Protocol
  • Prepare Vehicle: Prepare sterile phosphate-buffered saline (PBS) at a pH of approximately 6.2. This pH is well-tolerated by the nasal mucosa.

  • Dissolve Excipients: To 80% of the final volume of PBS, slowly add the HP-β-Cyclodextrin while stirring until fully dissolved. Subsequently, slowly sprinkle in the HPMC K4M and continue to stir until a homogenous, viscous solution is formed. Avoid vigorous vortexing to prevent air bubble entrapment.

  • Incorporate API: Weigh the this compound Dihydrochloride and slowly add it to the excipient solution. Stir continuously. The formation of the inclusion complex with HP-β-CD will facilitate its dissolution. This may take 30-60 minutes.

  • Adjust for Isotonicity: Measure the osmolality of the solution. Adjust to near isotonicity (~290 mOsm/kg) by adding a calculated amount of NaCl if necessary. This minimizes potential irritation to the nasal cilia.

  • Finalize Volume & Sterilize: Bring the solution to the final volume with the remaining PBS. Filter the final formulation through a 0.22 µm syringe filter into a sterile container.

  • Quality Control: Visually inspect for particulates, measure the final pH, and confirm drug concentration using a validated analytical method (e.g., HPLC-UV).

Protocol: Intranasal Administration in Rats

Rationale for Procedural Choices

Proper administration technique is critical for maximizing nose-to-brain delivery while minimizing drug loss to the lungs or gastrointestinal tract.[15] The use of light anesthesia prevents sneezing and struggling, which can lead to aspiration.[15] Administering small, sequential droplets with the rat in a supine, head-tilted position uses gravity to direct the formulation towards the olfactory region at the roof of the nasal cavity.[15]

G start Start prep Prepare Formulation & Load Micropipette start->prep anesthetize Anesthetize Rat (e.g., light isoflurane) prep->anesthetize position Position Rat Supine with Head Tilted Back (70-90°) anesthetize->position administer Administer 5-10 µL Droplet to One Nostril position->administer wait1 Wait 30-60 Seconds for Inhalation/Absorption administer->wait1 alternate Administer 5-10 µL Droplet to Other Nostril wait1->alternate wait2 Wait 30-60 Seconds for Inhalation/Absorption alternate->wait2 check_complete Is Total Dose Administered? wait2->check_complete check_complete->administer No maintain_pos Maintain Supine Position for 1-2 Minutes Post-Dose check_complete->maintain_pos Yes recover Allow Animal to Recover from Anesthesia maintain_pos->recover monitor Monitor for Adverse Effects and Onset of CNS Symptoms recover->monitor end End monitor->end

Figure 2: Standardized workflow for the intranasal administration of this compound to a rat to maximize nose-to-brain delivery.

Materials & Equipment
  • Rat (e.g., Sprague-Dawley, 225-250g)

  • Anesthesia system (e.g., isoflurane vaporizer)

  • P20 or P100 micropipette with sterile tips

  • Heating pad for maintaining body temperature

  • Timer

ParameterRecommended ValueRationale
Animal Model Male Sprague-Dawley RatCommonly used in pharmacokinetic studies.
Weight 225 - 250 gStandard adult weight; dosing is per kg.
Dose 10-20 mg/kgDose should be optimized; higher doses may be needed to elicit strong behavioral effects.[16]
Volume per Nostril 5 - 10 µLMinimizes runoff and aspiration into the lungs.[15][17]
Total Volume ≤ 20 µLRespects the limited volume of the rat nasal cavity.[15]
Anesthesia Light IsofluranePrevents sneezing and facilitates correct positioning.[15]
Head Position Supine, 70-90° tilt backDirects fluid to the olfactory epithelium.[15]
Table 3: Key Parameters for Intranasal Dosing Protocol in Rats.
Step-by-Step Administration Protocol
  • Animal Preparation: Acclimatize the animal to the procedure room. Weigh the rat to calculate the precise dose volume.

  • Anesthesia: Induce light anesthesia using isoflurane. The animal should be unconscious but maintain a stable respiratory rate. Monitor the depth of anesthesia throughout the procedure.[18]

  • Positioning: Place the rat in a supine (dorsal recumbency) position on a heating pad. Gently tilt the head back to an angle of 70-90 degrees to ensure the nasal passages are oriented upwards.[15]

  • Dosing: Using a micropipette, carefully dispense a small droplet (5-10 µL) of the this compound formulation onto the opening of one nostril, allowing the animal to inhale it passively.[17][19]

  • Wait and Alternate: Wait for 30-60 seconds to allow for absorption before administering the next droplet to the alternate nostril.[15]

  • Repeat: Continue alternating nostrils until the full dose volume has been administered.

  • Post-Administration: Maintain the animal in the supine position for an additional 1-2 minutes to maximize absorption into the olfactory region before runoff can occur.[15]

  • Recovery: Turn off the anesthetic and monitor the animal until it has fully recovered and is ambulatory. Place it in a clean cage for observation.

Protocol: Evaluation of Rapid CNS Effects

Pharmacokinetic (PK) Analysis

To confirm rapid CNS uptake, a pharmacokinetic study is essential.

  • Experimental Groups: Establish groups for IN and PO administration, plus an IV group to determine absolute bioavailability. Include multiple time points (e.g., 2, 5, 10, 15, 30, 60, 120 min) for sample collection.

  • Sample Collection: At each designated time point, collect blood (via cardiac puncture or tail vein) into heparinized tubes and immediately harvest the brain.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store at -80°C.

    • Brain: Weigh the brain, add a measured volume of homogenization buffer, and homogenize thoroughly. Centrifuge the homogenate and collect the supernatant. Store at -80°C.

  • Quantification: Analyze this compound concentrations in plasma and brain homogenate supernatant using a validated LC-MS/MS method.[20][21] This provides the sensitivity and specificity required for accurate quantification.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, and Area Under the Curve (AUC) for both brain and plasma compartments.

Pharmacodynamic (PD) / Behavioral Assessment

This compound's primary CNS effects relate to the vestibular system.[22][23] Behavioral tests that assess balance and anti-gravity reflexes are ideal for evaluating its rapid onset of action. The Tail-Lift Reflex test is a sensitive and quantitative measure of vestibular function in rats.[24]

  • Baseline Testing: Before drug administration, establish a baseline score for each animal.

  • Procedure:

    • Grasp the rat by the base of its tail and lift it smoothly off the surface.

    • Observe the postural response. A healthy rat will extend its forelimbs towards the surface and maintain a specific body angle.

    • A rat with vestibular dysfunction (or under the influence of a vestibular suppressant like this compound) will exhibit a less pronounced extension, and the angle between its head, neck, and tail base will be altered.[24]

  • Scoring & Timing: Record the response using slow-motion video for precise angle measurement.[24] Conduct tests at short intervals post-IN administration (e.g., 10, 20, 30, and 60 minutes) to capture the rapid onset of the drug's effect.

  • Data Analysis: Compare the post-dose reflex angles to the baseline measurements. A significant change indicates a CNS effect of this compound on the vestibular system.

Conclusion and Best Practices

Intranasal delivery of this compound in rats is a highly effective method for achieving rapid CNS effects, demonstrating significant pharmacokinetic advantages over traditional oral administration.[4] Success is contingent upon a well-designed formulation that addresses this compound's solubility challenges and a meticulous administration technique that maximizes delivery to the olfactory region.[13][15] Researchers should perform pilot studies to optimize formulation, dosage, and the timing of behavioral assessments for their specific experimental paradigm. This approach holds considerable promise for preclinical studies where a rapid onset of this compound's central effects is desired.

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Application Note: Meclizine Formulation for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge of Meclizine

This compound, a first-generation H1 histamine receptor antagonist, is widely investigated for its antiemetic, antivertigo, and neuroprotective properties.[1][2] Despite its therapeutic potential, its progression through preclinical development is hampered by a significant physicochemical hurdle: extremely poor aqueous solubility.[1][3][4][5] this compound hydrochloride is practically insoluble in water, particularly at physiological pH, which complicates the preparation of homogenous and bioavailable formulations for animal studies.[3][6]

This inherent insolubility can lead to inconsistent drug exposure, poor absorption, and ultimately, unreliable or irreproducible experimental data. The choice of vehicle and formulation strategy is therefore not a trivial procedural step but a critical experimental parameter that directly influences study outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties and detailed, validated protocols for preparing formulations suitable for various routes of administration in preclinical animal models. The focus is on explaining the causality behind formulation choices to empower researchers to select and prepare the optimal vehicle for their specific study design.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of this compound's physical and chemical characteristics is the foundation for rational formulation design. The most commonly used salt form in research is this compound hydrochloride (or dihydrochloride), a white to slightly yellowish crystalline powder.[7][8][9]

PropertyValueSignificance for Formulation
Chemical Name 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine, dihydrochlorideThe piperazine structure contributes to its basic nature.
Molecular Formula C₂₅H₂₇ClN₂ · 2HClUsed for calculating molarity and weight-to-volume concentrations.[10]
Molecular Weight 463.9 g/mol Essential for accurate weighing and concentration calculations.[10]
Appearance White or slightly yellowish crystalline powderVisual confirmation of the starting material.[8][9]
Aqueous Solubility Practically insoluble (~0.1 mg/mL); pH-dependent.[1][3][11]The primary challenge. Solubility is higher at low pH (<2.0) and decreases sharply as pH rises.[3][12]
Organic Solubility DMF: ~5 mg/mLDMSO: ~0.1-0.17 mg/mLEthanol: ~0.1 mg/mLLimited solubility in common lab solvents necessitates co-solvent systems or alternative strategies.[10][13]

The key takeaway from these properties is that simple aqueous solutions are not feasible for achieving typical preclinical dose levels. Formulation strategies must focus on enhancing solubility or creating stable, uniform suspensions.

Formulation Strategies & Rationale for Vehicle Selection

The choice of formulation is dictated by the intended route of administration and the required dose.

  • Expertise & Experience: The goal for parenteral (IV, IP) routes is a clear, particle-free solution to prevent embolism and ensure immediate bioavailability. For the oral (PO) route, a homogenous suspension is often the most practical and effective approach, ensuring consistent dosing.

Parenteral Formulations (IV, IP): Achieving Solubilization

To overcome this compound's poor solubility for systemic administration, solubilizing excipients are mandatory.

  • Co-Solvent Systems: These mixtures increase the solubility of a lipophilic drug by reducing the polarity of the aqueous vehicle. A common and effective system for preclinical use combines a primary organic solvent, a co-solvent, and a surfactant.[14]

    • DMSO (Dimethyl sulfoxide): Excellent for initially dissolving or "wetting" the crystalline powder, but its use should be minimized due to potential toxicity at higher concentrations.

    • PEG 300/400 (Polyethylene glycol): A non-toxic, water-miscible co-solvent that enhances solubility.

    • Tween-80 (Polysorbate 80): A non-ionic surfactant that further improves solubility and prevents precipitation upon dilution in the bloodstream.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic drug within a hydrophilic exterior. This is a highly effective method for increasing aqueous solubility.[3]

    • SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) and HP-β-CD (Hydroxypropyl-β-cyclodextrin) are chemically modified cyclodextrins widely used in parenteral formulations due to their high water solubility and low toxicity compared to unmodified β-cyclodextrin.[7][12][14]

Oral Formulations (PO): Creating Stable Suspensions

For oral gavage, achieving full solubilization is often unnecessary. The primary goal is to create a uniform suspension that can be accurately dosed.

  • Aqueous Suspensions: This is the most common approach.

    • Suspending Agent: A viscosity-enhancing agent like Methylcellulose (MC) or Carboxymethylcellulose (CMC) is used to slow the sedimentation of drug particles. A 0.5% (w/v) concentration is standard.

    • Wetting Agent: A surfactant like Tween-80 is crucial. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing them to be dispersed evenly rather than clumping together.

  • Lipid-Based Formulations: For highly lipophilic drugs, dissolving the compound in a pharmaceutically acceptable oil, such as corn oil , can be an effective strategy for oral administration.[14]

Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating. Always begin with a small-scale test formulation to confirm solubility and stability before preparing the full batch for your study. Crucially, aqueous formulations of this compound should be prepared fresh daily and not stored.

Protocol 1: Co-Solvent Formulation for IV or IP Administration

This protocol creates a clear solution suitable for systemic injection, based on a widely used vehicle system.[14]

Materials & Equipment:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG 300), USP grade

  • Tween-80, USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter

Step-by-Step Methodology:

  • Calculate Required Volumes: Determine the final volume and concentration needed. For this example, we will prepare 10 mL of a 2 mg/mL this compound solution.

    • Total this compound: 10 mL * 2 mg/mL = 20 mg

    • Vehicle Composition: 10% DMSO, 40% PEG 300, 5% Tween-80, 45% Saline.

    • Component Volumes:

      • DMSO: 10 mL * 10% = 1 mL

      • PEG 300: 10 mL * 40% = 4 mL

      • Tween-80: 10 mL * 5% = 0.5 mL

      • Saline: 10 mL * 45% = 4.5 mL

  • Initial Dissolution: Weigh 20 mg of this compound HCl and place it into the sterile glass vial. Add the 1 mL of DMSO. Vortex or sonicate briefly to ensure the powder is fully wetted and dissolved.

    • Scientist's Note: Adding the DMSO first is critical. This compound powder will not disperse well if added directly to the full aqueous vehicle.

  • Add Co-solvents: Add the 4 mL of PEG 300, followed by the 0.5 mL of Tween-80. Mix thoroughly with the magnetic stirrer until the solution is completely clear.

  • Final Dilution: Slowly add the 4.5 mL of sterile saline to the vial while stirring. The solution should remain clear.

    • Scientist's Note: Adding the saline last and slowly prevents the drug from precipitating out of the less polar solvent mixture.

  • Sterilization & Quality Control: For IV administration, sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial. Visually inspect the final solution against a black and white background to ensure it is clear and free of any particulate matter.

Protocol 2: Cyclodextrin-Based Formulation for IV or IP Administration

This protocol uses a solubilizing agent to create a true aqueous solution, which can be advantageous for minimizing vehicle-related effects.[12][14]

Materials & Equipment:

  • This compound Hydrochloride powder

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), parenteral grade

  • Sterile Water for Injection (WFI) or Saline

  • Sterile glass vial

  • Magnetic stirrer and stir bar, or shaker

  • pH meter

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in Saline. For 10 mL, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Stir until fully dissolved.

  • Calculate and Weigh this compound: Determine the required concentration. For this example, we will prepare 10 mL of a 2 mg/mL this compound solution. Weigh 20 mg of this compound HCl.

  • Complexation: Add the 20 mg of this compound HCl powder directly to the 10 mL of the 20% SBE-β-CD solution.

  • Dissolution: Seal the vial and stir vigorously with a magnetic stirrer or place on an orbital shaker. This step may take 30-60 minutes or longer. Gentle warming (to 30-40°C) can accelerate dissolution.

    • Scientist's Note: The formation of the inclusion complex is a time-dependent process. Do not proceed until the solution is completely clear.

  • Quality Control: Visually inspect the final solution for clarity. Measure the pH to ensure consistency between batches. If required, sterile filter as described in Protocol 1.

Protocol 3: Homogeneous Suspension for Oral (PO) Gavage

This is a standard and robust protocol for preparing a suspension for oral administration.

Materials & Equipment:

  • This compound Hydrochloride powder

  • Methylcellulose (MC), viscosity ~400 cP

  • Tween-80

  • Purified water

  • Glass mortar and pestle

  • Graduated cylinder and beaker

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Prepare Suspending Vehicle (0.5% MC, 0.1% Tween-80):

    • To prepare 100 mL: Heat ~50 mL of purified water to 60-70°C.

    • In a beaker, weigh 0.5 g of Methylcellulose and slowly sprinkle it onto the hot water while stirring vigorously to disperse.

    • Add 0.1 mL of Tween-80.

    • Add ~50 mL of cold water (or ice) to bring the total volume to 100 mL and continue stirring until the solution cools and becomes clear and viscous. Store refrigerated.

  • Calculate and Weigh this compound: Determine the required dose volume and concentration. For example, to dose a 25g mouse at 20 mg/kg with a dose volume of 10 mL/kg, the required concentration is 2 mg/mL. To prepare 20 mL of suspension, weigh 40 mg of this compound HCl.

  • Create a Paste: Place the 40 mg of this compound HCl powder into the glass mortar. Add a few drops of the prepared vehicle and triturate (grind) with the pestle to form a smooth, uniform paste.

    • Scientist's Note: This step is essential for breaking up powder clumps and ensuring particles can be evenly wetted and suspended.

  • Geometric Dilution: Gradually add more of the vehicle to the paste in small increments, mixing thoroughly after each addition, until the suspension is easily pourable.

  • Final Volume: Transfer the contents of the mortar to a graduated cylinder. Rinse the mortar with vehicle and add the rinsing to the cylinder to ensure a complete transfer of the drug. Adjust to the final volume (20 mL) with the vehicle.

  • Homogenization: Transfer the suspension to a vial with a magnetic stir bar and stir continuously for at least 15-30 minutes before dosing. Always stir the suspension immediately before drawing each dose to ensure uniformity.

Formulation Selection Guide

RouteFormulation TypeAdvantagesConsiderations & Disadvantages
IV, IP Co-Solvent Solution Simple to prepare with common lab reagents. Achieves moderate concentrations (e.g., 1-5 mg/mL).Potential for vehicle-induced toxicity or pharmacological effects (especially DMSO). Risk of precipitation if prepared incorrectly.
IV, IP Cyclodextrin Solution Creates a true aqueous solution, minimizing vehicle effects. Generally well-tolerated. Can achieve higher concentrations.Requires specialized, high-purity excipients (SBE-β-CD). Complexation can be time-consuming.
PO Aqueous Suspension Easy, robust, and cost-effective. Avoids organic solvents. Mimics formulation of many oral medicines.Requires continuous stirring to ensure dose uniformity. Potential for variable absorption compared to a solution.
PO Lipid-Based Solution Good for highly lipophilic drugs. May enhance oral absorption via lymphatic pathways.Not suitable for all compounds. Potential for vehicle to affect animal's metabolism or diet.

Quality Control & Stability Workflow

Authoritative preclinical research demands rigorous validation of the test article. This workflow ensures that the formulation you administer is consistent and accurate.

G cluster_prep Formulation Preparation cluster_result Final Decision prep Prepare Formulation (Per Protocol) visual Visual Inspection (Clarity / Uniformity) prep->visual ph pH Measurement (For Parenteral) visual->ph If Parenteral conc Concentration Verification (HPLC/UV-Vis) visual->conc ph->conc stability Short-Term Stability Check (e.g., 4h at RT) conc->stability pass Proceed to Dosing conc->pass Pass & Known Formulation stability->pass Pass fail Reformulate / Troubleshoot stability->fail Fail

Caption: Workflow for quality control and validation of this compound formulations.

Brief Protocol for Concentration Verification (HPLC):

  • Prepare the this compound formulation to a target concentration.

  • Create a set of calibration standards of this compound in the mobile phase (e.g., 1, 2, 5, 10, 20 µg/mL).[15]

  • Dilute a sample of your final formulation with the mobile phase to fall within the range of the calibration curve.

  • Analyze the standards and the sample using a validated HPLC method (e.g., C18 column, mobile phase of acetonitrile:water with buffer, detection at ~230 nm).[4][15][16]

  • Calculate the concentration of the sample against the standard curve to confirm it is within an acceptable range (e.g., ±10%) of the target concentration.

Conclusion

The successful use of this compound in preclinical animal research is critically dependent on overcoming its inherent poor water solubility. The selection of an appropriate formulation strategy—be it a co-solvent system, cyclodextrin complexation, or a homogenous suspension—must be a deliberate choice based on the scientific objectives and the route of administration. By following the detailed protocols and quality control measures outlined in this guide, researchers can prepare consistent and reliable formulations, thereby enhancing the integrity and reproducibility of their in vivo studies.

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Application Note: Flow Cytometry Analysis of Apoptosis in Meclizine-Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pro-Apoptotic Potential of Meclizine

This compound, a first-generation antihistamine, is widely recognized for its efficacy in managing motion sickness and vertigo.[1] Its mechanism of action has traditionally been attributed to its H1-receptor antagonist and central anticholinergic properties.[1][2] However, emerging research has illuminated a novel and compelling aspect of this compound's bioactivity: its capacity to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[3][4] This discovery has opened new avenues for investigating this compound as a potential therapeutic agent in oncology and other fields where modulation of cell death pathways is desirable.

Studies have demonstrated that this compound can trigger apoptosis through the intrinsic pathway, which involves the mitochondria.[4] Key events in this pathway include the upregulation of p53, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspases 3, 8, and 9.[3][4] Furthermore, this compound has been shown to induce cell cycle arrest, providing a multi-faceted approach to controlling cell proliferation.[3][4]

Accurate and robust quantification of apoptosis is paramount in evaluating the efficacy of potential drug candidates like this compound. Flow cytometry, a powerful technique for single-cell analysis, stands as a cornerstone methodology for this purpose.[5][6] This application note provides a comprehensive guide to utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining to analyze apoptosis in cells treated with this compound. We will delve into the scientific principles, provide a detailed experimental protocol, and offer insights into data interpretation, empowering researchers to confidently assess the pro-apoptotic effects of this compound.

Scientific Principles: The Annexin V and Propidium Iodide Assay

The Annexin V/PI assay is a widely adopted method for identifying and distinguishing between different stages of cell death.[5] Its efficacy lies in the differential staining of cells based on the integrity of their plasma membrane and the translocation of phosphatidylserine (PS).

  • Annexin V: A Marker of Early Apoptosis In healthy, viable cells, phosphatidylserine is exclusively located on the inner leaflet of the plasma membrane.[7][8] A hallmark of early apoptosis is the externalization of PS to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[5][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[5] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells with exposed PS can be readily detected by flow cytometry.[9]

  • Propidium Iodide (PI): A Marker of Membrane Integrity Propidium Iodide is a fluorescent intercalating agent that binds to DNA.[10][11] It is impermeant to the intact plasma membrane of live and early apoptotic cells.[10][12] However, in late-stage apoptotic or necrotic cells, the plasma membrane becomes compromised, allowing PI to enter and stain the nucleus.[10][13] This results in a bright red fluorescent signal.[10]

By combining Annexin V and PI staining, we can effectively differentiate four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[5]

Visualizing the Process: this compound-Induced Apoptosis and Detection Workflow

To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the putative signaling pathway of this compound-induced apoptosis and the flow cytometry workflow.

Meclizine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates p53 p53 This compound->p53 Upregulates Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria p53->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis Cell_Culture 1. Seed and Culture Cells Meclizine_Treatment 2. Treat with this compound (and Controls) Cell_Culture->Meclizine_Treatment Harvest 3. Harvest Cells (including supernatant) Meclizine_Treatment->Harvest Wash_PBS 4. Wash with cold PBS Harvest->Wash_PBS Resuspend 5. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_Stains 6. Add Annexin V-fluorochrome and Propidium Iodide Resuspend->Add_Stains Incubate 7. Incubate at RT in the dark Add_Stains->Incubate Add_Buffer 8. Add 1X Binding Buffer Incubate->Add_Buffer Acquire 9. Analyze on Flow Cytometer Add_Buffer->Acquire Analyze 10. Gate and Quantify Cell Populations Acquire->Analyze

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing apoptosis in this compound-treated cells using Annexin V and PI staining.

Materials:

  • Cell line of interest (e.g., COLO 205, HT-29, or other relevant cell lines) [3]* Complete cell culture medium

  • This compound hydrochloride (ensure appropriate solvent for stock solution, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer equipped with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI)

Protocol:

Part 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare a range of this compound concentrations to determine a dose-response. Based on published data, concentrations greater than 50 µM have been shown to induce apoptosis in colon cancer cells. [3][4] * Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

  • Positive and Negative Controls:

    • Unstained Control: Cells treated with vehicle only, with no staining reagents added. This is for setting the baseline fluorescence.

    • PI Positive Control: A sample of cells heat-shocked (e.g., 65°C for 10 minutes) or treated with a known necrotic agent to induce membrane permeability. Stained with PI only.

    • Annexin V Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure the staining procedure is working correctly. [8]Stained with Annexin V only.

Part 2: Cell Staining

  • Harvesting Cells:

    • For adherent cells, gently collect the culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant. For suspension cells, simply collect the cells.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS. 6. Staining Preparation:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Count the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. 7. Staining Reaction:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. [14]Gently vortex the tube.

    • Incubate the tubes for 15-20 minutes at room temperature in the dark. [14]8. Final Preparation for Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis. Analyze the samples on the flow cytometer as soon as possible (ideally within one hour). [5] Part 3: Flow Cytometry Acquisition and Analysis

  • Instrument Setup and Compensation:

    • Turn on the flow cytometer and allow it to warm up.

    • Use the single-stained positive controls (Annexin V only and PI only) to perform fluorescence compensation. [15][16]This is a critical step to correct for the spectral overlap between the FITC and PI emission spectra. [15][17] * Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to define the negative populations for Annexin V and PI.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the gated cell population.

  • Data Analysis:

    • Create a dot plot of FSC vs. SSC to gate on the main cell population, excluding debris.

    • From this gated population, create a quadrant dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

    • Set the quadrants based on the unstained and single-stained controls.

    • Quantify the percentage of cells in each of the four quadrants:

      • Lower Left (Q3): Viable cells (Annexin V-/PI-)

      • Lower Right (Q4): Early apoptotic cells (Annexin V+/PI-)

      • Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

      • Upper Left (Q1): Necrotic cells (Annexin V-/PI+) [5]

Data Presentation and Interpretation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and organized table for easy comparison between different treatment groups.

Table 1: Percentage of Cell Populations after this compound Treatment for 48 hours

Treatment Group% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound (25 µM)85.6 ± 3.48.1 ± 1.24.5 ± 0.81.8 ± 0.4
This compound (50 µM)60.3 ± 4.525.4 ± 3.112.1 ± 2.22.2 ± 0.6
This compound (100 µM)35.8 ± 5.240.2 ± 4.520.5 ± 3.83.5 ± 0.9
Positive Control10.1 ± 1.830.5 ± 3.955.3 ± 5.14.1 ± 1.0

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.)

Interpretation of Results:

A dose-dependent increase in the percentage of early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells following this compound treatment would strongly indicate that this compound induces apoptosis in the tested cell line. The shift from the viable population to the apoptotic populations provides a quantitative measure of the drug's efficacy.

Conclusion: A Robust Framework for Apoptosis Assessment

This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound-induced apoptosis using flow cytometry. By adhering to the detailed protocol and understanding the principles of Annexin V and PI staining, researchers can obtain reliable and reproducible data. This methodology is crucial for elucidating the mechanisms of action of this compound and for evaluating its potential as a therapeutic agent in drug development pipelines. The ability to accurately quantify apoptosis is a critical step in translating promising in vitro findings into future clinical applications.

References

  • Lin, J. C., Ho, Y. S., Lee, J. J., et al. (2007). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by this compound. Journal of Cellular Biochemistry, 102(6), 1545-1555. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Taipei Medical University. (n.d.). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by this compound. Retrieved from [Link]

  • Gnanaprakasam, J. N., & Thiyagarajan, V. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 9-14. [Link]

  • Gohil, V. M., Sheth, S. A., Nilsson, R., et al. (2011). This compound is neuroprotective in models of Huntington's disease. Human Molecular Genetics, 20(2), 294-300. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Cell Culture Dish. (n.d.). I don't understand how PI can be used for dead cells and for cell cycle. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Measuring cell death by propidium iodide uptake and flow cytometry. Current Protocols in Cytometry, Chapter 9, Unit 9.38. [Link]

  • Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]

  • Blizard Institute Flow Cytometry Core Facility. (2019). Annexin-V and Apoptosis. Retrieved from [Link]

  • American Association for Cancer Research. (2018). Abstract B57: this compound synergistically enhances anticancer effects of paclitaxel in A549 lung cancer cells. Retrieved from [Link]

  • Zhuo, M., Wang, Y., Person, M. D., et al. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. Stroke, 55(4), 1085-1095. [Link]

  • ResearchGate. (n.d.). This compound protects cells against serum withdrawal-induced apoptosis in.... Retrieved from [Link]

  • Let's learn about science. (2022, April 24). Analysis Of Apoptosis By Annexin-PI Flow Cytometry [Video]. YouTube. [Link]

  • FluoroFinder. (2023). Compensation in Flow Cytometry. Retrieved from [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 282, 301-311. [Link]

  • Bio-Resource. (2022, December 24). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ? [Video]. YouTube. [Link]

  • ResearchGate. (2019). Gating and compensation for Annexin V and PI?. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Roederer, M. (2001). "Compensation in Flow Cytometry". In: Current Protocols in Cytometry. [Link]

  • Singh, P., & Cascella, M. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). This compound protected apoptosis and cell death in PD cellular model. Retrieved from [Link]

  • Dr.Oracle. (n.d.). What is the mechanism of action of this compound (antihistamine)?. Retrieved from [Link]

  • Chen, Y. C., Tsai, C. H., & Huang, Y. C. (2024). Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways. Environmental Toxicology, 39(5), 2970-2979. [Link]

  • ResearchGate. (2024). (PDF) Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways. Retrieved from [Link]

  • Lee, D. H., & Lee, T. H. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 13(18), 4566. [Link]

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Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Meclizine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining Meclizine Beyond its Antihistamine Role

This compound, a first-generation H1-antihistamine, has been a mainstay for the treatment of motion sickness and vertigo for decades.[1][2][3][4] Its primary mechanism of action has long been attributed to its antagonist activity at H1 histamine receptors and its central anticholinergic effects, which together suppress the vestibular system and the brain's vomiting center.[2][5][6][7] However, a growing body of evidence reveals that this compound's pharmacological activities extend far beyond its classical antihistaminergic function, implicating it in the modulation of fundamental cellular signaling pathways.

Recent research has illuminated this compound's potential as a neuroprotective agent, an anticancer compound, and a modulator of cellular metabolism.[8][9][10][11][12][13][14][15] These diverse effects are not readily explained by H1 receptor blockade alone, suggesting that this compound interacts with other molecular targets to influence a range of signaling cascades. Studies have pointed to its ability to inhibit mitochondrial respiration, induce apoptosis and cell cycle arrest in cancer cells, and modulate inflammatory pathways.[1][9][10]

Western blot analysis is an indispensable technique for dissecting these molecular mechanisms. By enabling the sensitive and specific quantification of total and phosphorylated protein levels, it allows researchers to map the activation and inhibition of key signaling nodes in response to this compound treatment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to investigate the signaling pathways affected by this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation.

Core Signaling Pathways Potentially Modulated by this compound

Based on current literature, several key signaling pathways warrant investigation when studying the effects of this compound. These pathways are central to cellular processes such as survival, proliferation, apoptosis, and inflammation.

Apoptosis and Cell Cycle Regulation

Studies in human colon cancer cells have shown that this compound can induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1][16] This is reportedly achieved through the upregulation of p53 and p21, and the downregulation of Bcl-2, leading to the activation of caspases 3, 8, and 9.[1] Furthermore, this compound has been shown to induce caspase-independent cell death in lung cancer cells by increasing the expression of apoptosis-inducing factor (AIF).[10]

Inflammatory Signaling

As an antihistamine, this compound inherently modulates inflammatory responses. Its antagonism of the H1 receptor can reduce the activity of the NF-κB transcription factor.[17] More recent studies have demonstrated that this compound can also regulate the AKT/NF-κβ/ERK/JNK signaling pathway, suggesting a broader anti-neuroinflammatory role.[18]

Cellular Metabolism and Survival Pathways

Intriguingly, this compound has been shown to inhibit mitochondrial respiration and shift cellular metabolism towards glycolysis.[9][14][19] This metabolic reprogramming is linked to its neuroprotective effects in models of Huntington's and Parkinson's disease.[11][12][13][19] The PI3K/Akt pathway, a critical regulator of cell survival and metabolism, is a likely candidate for modulation by this compound in this context.

The following diagram illustrates the key signaling pathways that have been reported to be affected by this compound.

Meclizine_Signaling_Pathways cluster_0 This compound cluster_1 Cellular Processes cluster_2 Signaling Pathways This compound This compound p53_p21 p53 / p21 (Upregulation) This compound->p53_p21 Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 NFkB NF-κB (Inhibition) This compound->NFkB AKT_ERK_JNK AKT / ERK / JNK (Modulation) This compound->AKT_ERK_JNK Mito_Resp Mitochondrial Respiration (Inhibition) This compound->Mito_Resp Apoptosis Apoptosis & Cell Cycle Arrest Inflammation Inflammation Metabolism Metabolism & Survival p53_p21->Apoptosis Bcl2->Apoptosis Caspases Caspases (Activation) Bcl2->Caspases Caspases->Apoptosis NFkB->Inflammation AKT_ERK_JNK->Inflammation AKT_ERK_JNK->Metabolism Mito_Resp->Metabolism Glycolysis Glycolysis (Enhancement) Mito_Resp->Glycolysis Glycolysis->Metabolism

Caption: Key signaling pathways potentially modulated by this compound.

Experimental Design for Western Blot Analysis

A well-designed Western blot experiment is crucial for obtaining reliable and reproducible data. Here are key considerations when investigating the effects of this compound on signaling pathways.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the biological question. For example, use cancer cell lines (e.g., COLO 205, HT-29, A549) to study anticancer effects[1][10], or neuronal cell lines (e.g., SH-SY5Y) for neuroprotection studies.[11]

  • This compound Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. IC50 values can vary between cell lines. For example, an IC50 of 275 µM has been reported for A549 cells.[10]

  • Controls: Include appropriate controls:

    • Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO).

    • Positive Control: Use a known activator or inhibitor of the signaling pathway of interest to ensure the assay is working correctly.

    • Negative Control: Untreated cells to establish baseline protein expression.

Sample Preparation

Proper sample preparation is critical, especially when analyzing phosphorylated proteins.

  • Lysis Buffer: Use a lysis buffer, such as RIPA buffer, supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[20][21]

  • Protein Quantification: Accurately determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading of protein for each sample.[22]

The following diagram outlines a typical experimental workflow for Western blot analysis of this compound's effects on signaling pathways.

Western_Blot_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Western Blotting cluster_3 Phase 4: Data Analysis Cell_Culture 1. Cell Seeding & Growth (70-80% confluency) Serum_Starvation 2. Serum Starvation (Optional, 12-24h) Cell_Culture->Serum_Starvation Meclizine_Treatment 3. This compound Treatment (Dose-response & Time-course) Serum_Starvation->Meclizine_Treatment Controls 4. Include Controls (Vehicle, Positive, Negative) Meclizine_Treatment->Controls Cell_Lysis 5. Cell Lysis (RIPA buffer + inhibitors) Controls->Cell_Lysis Quantification 6. Protein Quantification (BCA or Bradford assay) Cell_Lysis->Quantification Sample_Prep 7. Sample Preparation (Laemmli buffer + boiling) Quantification->Sample_Prep SDS_PAGE 8. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 9. Protein Transfer (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 10. Blocking (BSA or non-fat milk) Transfer->Blocking Primary_Ab 11. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 12. Secondary Antibody Incubation (1 hour at RT) Primary_Ab->Secondary_Ab Detection 13. Detection (ECL) Secondary_Ab->Detection Imaging 14. Image Acquisition Detection->Imaging Densitometry 15. Densitometry Analysis Imaging->Densitometry Normalization 16. Normalization (to loading control) Densitometry->Normalization

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: After treating cells with this compound and appropriate controls, wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.[21] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA.[23]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.[22]

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[21]

Protocol 2: SDS-PAGE and Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of acrylamide will depend on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature with either 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[25] Note: For phospho-specific antibodies, use 5% BSA in TBST to avoid high background, as milk contains phosphoproteins like casein.[20][25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.[20][23][26] The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[26]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step as described above.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP activity.[21] Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Key Antibody Targets for this compound Signaling Analysis

The following table provides a list of key protein targets and their phosphorylated forms that are relevant for investigating the signaling pathways affected by this compound.

Signaling PathwayTarget ProteinPhospho-Specific TargetFunction
Apoptosis & Cell Cycle p53p-p53 (Ser15)Tumor suppressor, cell cycle arrest, apoptosis
p21-CDK inhibitor, cell cycle arrest
Bcl-2-Anti-apoptotic protein
Caspase-3Cleaved Caspase-3Executioner caspase in apoptosis
Caspase-9Cleaved Caspase-9Initiator caspase in the intrinsic apoptotic pathway
Inflammation NF-κB p65p-NF-κB p65 (Ser536)Transcription factor for inflammatory genes
IκBαp-IκBα (Ser32)Inhibitor of NF-κB, phosphorylation leads to its degradation
Survival & Metabolism Aktp-Akt (Ser473)Cell survival, proliferation, metabolism
ERK1/2p-ERK1/2 (Thr202/Tyr204)Cell proliferation, differentiation
JNKp-JNK (Thr183/Tyr185)Stress response, apoptosis, inflammation
STAT3p-STAT3 (Tyr705)Cell growth, apoptosis, immune response

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensities from the Western blot images using densitometry software.

  • Normalization: Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.

  • Phospho-Protein Analysis: For phosphorylated proteins, normalize the phospho-specific signal to the total protein signal to determine the relative phosphorylation level.[22][25]

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed changes in protein expression or phosphorylation upon this compound treatment are statistically significant.

Troubleshooting Common Western Blotting Issues

IssuePotential Cause(s)Solution(s)
No Signal Inactive antibodyUse a fresh antibody or one with a proven track record.
Insufficient protein loadingIncrease the amount of protein loaded per well.
Inefficient protein transferConfirm transfer efficiency with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and/or duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; try a different antibody clone.
Protein degradationEnsure adequate protease inhibitors in the lysis buffer.

Conclusion

The expanding research into the non-antihistaminergic effects of this compound presents exciting opportunities for drug repurposing and the development of new therapeutic strategies. Western blot analysis is a powerful and essential tool for elucidating the complex signaling pathways that underpin this compound's diverse pharmacological activities. By carefully designing experiments, adhering to robust protocols, and thoughtfully interpreting the data, researchers can significantly advance our understanding of how this well-established drug exerts its effects at the molecular level. The protocols and guidelines presented in this application note provide a solid foundation for investigating the impact of this compound on cellular signaling, ultimately paving the way for its potential application in new therapeutic areas.

References
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]

  • Lin, J. C., Ho, Y. S., Lee, J. J., et al. (2010). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by this compound. Journal of Cellular and Molecular Medicine, 14(1-2), 219-228. Retrieved from [Link]

  • PathBank. (n.d.). This compound H1-Antihistamine Action. PathBank. Retrieved from [Link]

  • Singh, P., & Cascella, M. (2024). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lin, J. C., Ho, Y. S., Lee, J. J., et al. (2009). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by this compound. Cancer Biotherapy & Radiopharmaceuticals, 24(6), 647-655. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link]

  • Valle-Mendiola, A., & Sotelo-Mundo, R. R. (2015). Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. In Methods in molecular biology (Vol. 1249, pp. 249–257). Humana Press. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]

  • Gohil, V. M., Offner, N., Walker, J. A., et al. (2011). This compound is neuroprotective in models of Huntington's disease. Human molecular genetics, 20(2), 294–300. Retrieved from [Link]

  • Dr. Oracle. (2025, December 30). What is the mechanism of action of this compound (antihistamine)?. Dr. Oracle. Retrieved from [Link]

  • protocols.io. (2017, March 15). Pan/Phospho Analysis For Western Blot Normalization. protocols.io. Retrieved from [Link]

  • ScienceDaily. (2013, October 31). Old drug may teach new tricks in treating infectious diseases, cancer. ScienceDaily. Retrieved from [Link]

  • da Silva, A. C. G., de Souza, A. P., de Faria, F. M., et al. (2018). Abstract B57: this compound synergistically enhances anticancer effects of paclitaxel in A549 lung cancer cells. Cancer Research, 78(13_Supplement), B57-B57. Retrieved from [Link]

  • Hong, C. T., Chau, K. Y., & Schapira, A. H. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific reports, 6, 25344. Retrieved from [Link]

  • Gohil, V. M., Offner, N., Walker, J. A., et al. (2011). This compound is neuroprotective in models of Huntington's disease. Human molecular genetics, 20(2), 294–300. Retrieved from [Link]

  • Hong, C. T., Chau, K. Y., & Schapira, A. H. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific reports, 6, 25344. Retrieved from [Link]

  • Lee, J. H., Houston, P., Lee, J. L., et al. (2024). Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke. Stroke, 55(5), 1335–1346. Retrieved from [Link]

  • Hong, C. T., Chau, K. Y., & Schapira, A. H. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific reports, 6, 25344. Retrieved from [Link]

  • Dr. Oracle. (2025, February 15). What is the mechanism of action of this compound?. Dr. Oracle. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. Retrieved from [Link]

  • Mostafa, R. E., El-Marasy, S. A., Abdel-Bakky, M. S., & El-Kashef, H. A. (2023). This compound moderates lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway. Metabolic brain disease, 38(8), 2797–2806. Retrieved from [Link]

  • Massaly, N., Morón, J. A., & Al-Hasani, R. (2022). This compound and Metabotropic Glutamate Receptor Agonists Attenuate Severe Pain and Ca2+ Activity of Primary Sensory Neurons in Chemotherapy-Induced Peripheral Neuropathy. eNeuro, 9(4), ENEURO.0125-22.2022. Retrieved from [Link]

  • Al-Shorbagy, M. Y., El-Sayed, Y. S., & Al-Shorbagy, O. F. (2024). Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways. Environmental toxicology, 39(5), 2970–2979. Retrieved from [Link]

  • Kim, D. Y., Park, S. J., Kim, T. S., et al. (2023). This compound, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model. Biomedicine & pharmacotherapy, 157, 114072. Retrieved from [Link]

  • Gohil, V. M., Offner, N., Walker, J. A., et al. (2011). This compound is neuroprotective in models of Huntington's disease. Human molecular genetics, 20(2), 294–300. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Singh, P., & Cascella, M. (2024). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Mraz, C., Sjöström, P., & Bergenius, J. (2020). The effects of this compound on motion sickness revisited. British journal of clinical pharmacology, 86(7), 1334–1339. Retrieved from [Link]

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Troubleshooting & Optimization

Meclizine degradation and stability in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing meclizine in long-term cell culture experiments. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the stability, solubility, and consistent performance of this compound in your in vitro systems. Our goal is to empower you with the knowledge to anticipate and solve common challenges, thereby enhancing the reproducibility and reliability of your research.

Core Principles: Understanding this compound's Behavior in Culture

This compound, typically supplied as this compound hydrochloride, is a first-generation antihistamine of the piperazine class.[1] Its utility in research is expanding, but its physicochemical properties present distinct challenges in aqueous environments like cell culture media.

Key Physicochemical Properties:

  • Poor Aqueous Solubility: this compound hydrochloride is practically insoluble in water, especially at the neutral pH of standard cell culture media (pH 7.2-7.4).[1][2][3] Its solubility is significantly higher in acidic conditions but decreases sharply at a pH greater than 2.0.[3][4]

  • High Lipophilicity: With a LogP of approximately 5.8, this compound is a highly lipophilic molecule, preferring organic environments over aqueous ones.[5] This contributes to its poor water solubility and tendency to precipitate.

  • Metabolic Susceptibility: In vivo, this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[6][7][8] While most cell lines used in basic research have low or negligible CYP activity, certain specialized cells (e.g., primary hepatocytes) could potentially metabolize the compound, leading to a decrease in the effective concentration over time.

Understanding these core properties is the first step in troubleshooting. Nearly all issues with this compound in cell culture, from precipitation to inconsistent results, can be traced back to its inherent insolubility and potential for instability in physiological buffer systems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers encounter when working with this compound. The question-and-answer format is designed for quick problem identification and resolution.

Question 1: I observed a fine, crystalline precipitate in my culture flasks immediately after adding my this compound stock solution. What happened?

Answer: This is the most common issue and is almost certainly due to the this compound crashing out of solution upon dilution into the aqueous culture medium. Your DMSO stock solution keeps the this compound soluble, but when this is diluted into the medium (which is >99% water), the concentration of this compound may exceed its solubility limit at physiological pH.

Causality & Immediate Solutions:

  • Solubility Limit Exceeded: The final concentration you are trying to achieve is likely too high for your specific medium. This compound's solubility is very low in neutral pH buffers.[3]

  • Improper Dilution Technique: Adding the DMSO stock too quickly or into cold medium can create localized areas of high concentration, triggering immediate precipitation.[9]

  • High Stock Concentration/Solvent Percentage: While counterintuitive, using an extremely concentrated stock that requires a very small transfer volume can sometimes lead to poor dispersion. Conversely, using a dilute stock that increases the final DMSO percentage can also cause issues.

Troubleshooting Steps:

  • Optimize Dilution Method: Always pre-warm your cell culture medium to 37°C before adding the drug. Add the this compound stock solution dropwise directly into the medium while gently swirling the flask or tube.[9] This ensures rapid and uniform dispersion, preventing localized over-saturation.

  • Verify Your Final Concentration: Perform a solubility test in your specific cell culture medium to determine the maximum workable concentration (see Protocol 2).

  • Reduce Serum Concentration (if applicable): While serum proteins can sometimes help solubilize compounds, they can also cause certain drugs to precipitate.[9] If your cells can tolerate it, try reducing the serum percentage.

  • Consider Solubilizing Agents: For particularly difficult cases, incorporating a low concentration of a biocompatible solubilizing agent like HP-β-cyclodextrin may be necessary.[3][10]

Question 2: My experiments show a diminishing effect of this compound over several days, even though I don't see any precipitate. Is the compound degrading?

Answer: This is a strong possibility. While the solid form of this compound is stable, its stability in an aqueous solution at 37°C over multiple days is not guaranteed. The loss of effect could be due to chemical degradation or adsorption to plasticware.

Causality & Investigation Strategy:

  • Chemical Instability: The molecule may be slowly degrading in the warm, nutrient-rich, and buffered environment of the culture medium. The in vivo plasma half-life is only about 6 hours, which, while not a direct measure of chemical stability, suggests the molecule is susceptible to clearance and transformation.[5][6]

  • Adsorption: Lipophilic compounds like this compound can adsorb to the plastic surfaces of culture flasks, plates, and pipette tips, reducing the bioavailable concentration in the medium.

  • Cellular Metabolism: If you are using metabolically active cells (e.g., hepatocytes), they may be breaking down the this compound.[7]

Troubleshooting Steps:

  • Increase Media Refreshment Frequency: The most practical solution is to replace the medium with freshly prepared this compound-containing medium more frequently (e.g., every 24-48 hours instead of every 72 hours). This is the single best way to ensure a consistent concentration.

  • Conduct a Stability Study: To definitively answer the question, you must perform a stability study by incubating this compound in your cell-free culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 24, 48, 72 hours) using an analytical method like HPLC or UV-Vis spectrophotometry.[11] (See Protocol 2).

  • Use Low-Binding Plastics: If you suspect adsorption is a major issue, consider using low-protein-binding cultureware.

Question 3: There is significant variability in results between different wells of the same multi-well plate. How can I improve consistency?

Answer: Well-to-well variability often points to inconsistent dosing, which is exacerbated by compounds prone to precipitation.

Causality & Best Practices:

  • Inconsistent Precipitation: Minor differences in pipetting technique or temperature gradients across the plate can cause the compound to precipitate differently in each well.

  • Poor Mixing: Simply adding a small volume of drug stock to each well without adequate mixing can lead to poor distribution.

Troubleshooting Steps:

  • Prepare a Master Mix: Do not add the concentrated stock directly to individual wells. Instead, prepare a single batch (master mix) of medium containing the final desired concentration of this compound. Mix this batch thoroughly before dispensing it into the wells. This ensures every well receives the exact same solution.

  • Mixing Technique: After dispensing the master mix into the plate, gently rock the plate in a cross pattern (north-south, east-west) to ensure even distribution without disturbing the cells.[12]

  • Visual Confirmation: Before placing the plate in the incubator, visually inspect it under a microscope to ensure there is no visible precipitate in any of the wells.

DOT Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitate Observed in Cell Culture Medium? check_stock Is the stock solution clear? start->check_stock Yes no_precipitate No visible precipitate, but loss of efficacy or variability observed? start:e->no_precipitate:w No check_dilution Review Dilution Protocol check_stock->check_dilution Yes, stock is clear remake_stock Precipitate in stock solution. Remake stock, ensuring full dissolution. Consider gentle warming or vortexing. check_stock->remake_stock No, stock is cloudy solubility_limit Final concentration may exceed solubility limit in media. check_dilution->solubility_limit improper_technique improper_technique check_dilution->improper_technique Technique Issue? solution_solubility Actions: 1. Lower the final concentration. 2. Perform a solubility test (Protocol 2). 3. Consider solubilizing agents (e.g., cyclodextrin). solubility_limit->solution_solubility degradation Suspect Degradation/Adsorption. - Increase media refreshment frequency. - Perform stability study (Protocol 2). - Use low-binding plasticware. no_precipitate->degradation Yes solution_technique Implement Optimized Dilution: 1. Pre-warm media to 37°C. 2. Add stock dropwise while swirling. 3. Prepare a master mix for plates. improper_technique->solution_technique Yes

Caption: A logical workflow for diagnosing and solving this compound precipitation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing this compound stock solutions? A: DMSO is the most common and recommended solvent. This compound hydrochloride is also soluble in ethanol and dimethylformamide (DMF).[13] Always use anhydrous, sterile-filtered DMSO for cell culture applications.

  • Q2: How should I prepare and store my this compound stock solution? A: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved; gentle warming (to 37°C) or vortexing can help. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.[13] A crystalline solid stored at -20°C is stable for at least 4 years.[13] Avoid repeated freeze-thaw cycles of your stock aliquots.

  • Q3: Can I pre-mix this compound into a large bottle of culture medium and store it? A: This is strongly discouraged. Given the unknown stability of this compound in solution at 4°C for extended periods, you risk using a medium with a degraded or precipitated compound. Always prepare the final working concentration of this compound fresh from a frozen DMSO stock just before adding it to your cells.

  • Q4: Is this compound sensitive to light? A: While specific data on light-induced degradation in media is scarce, it is good laboratory practice to protect all drug solutions from direct light. Store stock solutions in amber vials or wrapped in foil, and minimize the exposure of your media and plates to ambient light.

  • Q5: How often should I change the media in a long-term experiment? A: For multi-day or week-long experiments, we recommend a complete media change with freshly prepared this compound every 24 to 48 hours. This proactive approach is the most effective way to counteract potential degradation and maintain a stable, effective concentration of the drug.

Data Presentation & Key Parameters

Table 1: Solubility of this compound Hydrochloride
Solvent/MediumSolubilityCommentsSource(s)
Water (neutral pH)Practically Insoluble (~0.1 mg/mL)Very low solubility limits its use without a co-solvent.[2][5][14]
Phosphate Buffer (pH 6.8)Higher than in pure waterSolubility increases as pH decreases.[15][16]
0.1 N HClSolubleDemonstrates pH-dependent solubility.[15][16]
DMSO~0.17 mg/mLCommon solvent for stock solutions.[13]
Ethanol~0.11 mg/mLAlternative solvent for stock solutions.[13]
Dimethylformamide (DMF)~5 mg/mLHigher solubility, but check for cell line toxicity.[13]
Table 2: Recommended Storage Conditions for this compound Solutions
Solution TypeSolventConcentrationStorage Temp.Max Duration
Solid Powder N/AN/A-20°C≥ 4 years[13]
Stock Solution DMSO10-50 mM-20°C or -80°C6-12 months (in single-use aliquots)
Working Solution Cell Culture Medium1-100 µM (typical)37°C (in incubator)Use Immediately (<1 hour from prep)
Stored Medium Cell Culture MediumAny4°CNot Recommended

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol ensures the preparation of a sterile, stable stock solution for reproducible experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate the mass of this compound HCl required to make a desired volume of a high-concentration stock (e.g., 25 mM). (MW of this compound HCl is ~463.9 g/mol ).

  • Accurately weigh the calculated mass of this compound HCl powder and place it into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually confirm that no solid particles remain.

  • Draw the entire solution into a sterile syringe. Attach the sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step ensures the sterility of your stock.

  • Aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Clearly label the aliquots with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework to empirically determine the stability of this compound in your specific experimental conditions.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Your specific cell culture medium (including serum and other supplements), cell-free

  • Sterile culture flasks or tubes

  • Calibrated 37°C incubator with CO₂ supply

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Test Medium: Prepare a batch of your complete cell culture medium containing the desired final concentration of this compound (e.g., 10 µM). Ensure it is prepared using the optimized dilution technique (pre-warmed media, dropwise addition while swirling).

  • Time Point Zero (T=0): Immediately after preparation, take a sample of the medium (e.g., 1 mL). This is your T=0 reference sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining medium in a sterile, loosely capped flask in a 37°C incubator with the appropriate CO₂ level to maintain pH.

  • Subsequent Time Points: At predetermined intervals (e.g., 8, 24, 48, 72 hours), remove an aliquot (e.g., 1 mL) from the flask inside a sterile hood. Immediately store the sample at -80°C.

  • Sample Analysis: Once all time points are collected, thaw the samples. Analyze the concentration of this compound in each sample using a validated analytical method. A UV-Vis spectrophotometer can be used by measuring absorbance at ~232 nm, though HPLC is more specific and accurate.[1][15]

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant drop (>10-15%) in concentration indicates instability, suggesting that more frequent media changes are necessary for long-term experiments.

DOT Diagram 2: Experimental Workflow for Stability Assessment

G cluster_tp Collect Samples at Time Points start Prepare this compound-Containing Culture Medium (Master Mix) t0 Immediately collect Time=0 sample. Store at -80°C. start->t0 incubate Incubate remaining medium in a sterile flask at 37°C, 5% CO₂. start->incubate tp_cluster incubate->tp_cluster t8 T = 8h t24 T = 24h t48 T = 48h t72 T = 72h analysis Thaw all collected samples. Analyze this compound concentration (e.g., via HPLC-UV). t72->analysis interpret Calculate % this compound Remaining vs. Time=0 sample. analysis->interpret stable Result: Stable (<15% loss over experiment duration). Current protocol is adequate. interpret->stable <15% loss unstable Result: Unstable (>15% loss observed). Action: Increase frequency of media refreshment. interpret->unstable >15% loss

Caption: A step-by-step workflow for determining this compound stability in media.

References

  • Bhide, P., et al. (2018). Formulation development and characterisation of this compound hydrochloride fast dissolving tablets using solid dispersion technique. International Journal of Applied Pharmaceutics, 10(4), 141-146. Available at: [Link]

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  • Marx, U., & Sandig, V. (Eds.). (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(10), 2633. Available at: [Link]

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  • PubMed Central. (n.d.). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Available at: [Link]

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Technical Support Center: Identifying and Mitigating Off-Target Effects of Meclizine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meclizine, a first-generation antihistamine, is widely utilized for its antiemetic and antivertigo properties, primarily through its action as a histamine H1 receptor antagonist.[1][2][3] However, as with many small molecules, its bioactivity is not confined to a single target. Emerging research has illuminated a landscape of off-target interactions that can significantly influence experimental outcomes, leading to potential misinterpretation of data. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the off-target effects of this compound in in vitro settings. We will delve into common issues, provide detailed troubleshooting protocols, and offer a framework for ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: Beyond its well-established role as a histamine H1 receptor antagonist, this compound has been shown to interact with several other cellular targets. Notably, it acts as an agonist for the human pregnane X receptor (PXR)[4][5][6], a key regulator of drug-metabolizing enzymes.[5] Additionally, this compound can inhibit mitochondrial respiration by targeting the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[7] It has also been found to be a direct inhibitor and mechanism-based inactivator of human cytochrome P450 3A (CYP3A) enzymes.[8] Some studies have also suggested it may interact with the constitutive androstane receptor (CAR), although findings have been conflicting.[4][9]

Q2: My cells are showing unexpected cytotoxicity at concentrations where the on-target effect should be minimal. Could this be an off-target effect?

A2: Yes, this is a strong possibility. The inhibition of mitochondrial respiration by this compound can lead to reduced cell viability, especially in cell lines that are highly dependent on oxidative phosphorylation.[7][10][11] This effect is distinct from its antihistaminic activity. You may observe a dose-dependent decrease in the oxygen consumption rate (OCR) and a concurrent increase in the extracellular acidification rate (ECAR) as cells shift towards glycolysis.[10][12]

Q3: How can I differentiate between on-target (H1 receptor-mediated) and off-target effects in my experiments?

A3: Differentiating between on- and off-target effects is crucial for accurate data interpretation.[13] A multi-pronged approach is recommended:

  • Use of a Negative Control: Employ a structurally similar but inactive compound that does not bind to the H1 receptor to identify non-specific effects.[13]

  • Rescue Experiments: If possible, overexpress the H1 receptor in your cell line to see if this potentiates the observed effect. Conversely, using cells that lack the H1 receptor can help isolate off-target activities.

  • Orthogonal Assays: Confirm your findings using different experimental techniques that measure the same biological outcome through different mechanisms.[13]

  • Selective Antagonists: Co-treatment with a highly specific H1 receptor antagonist (that is structurally distinct from this compound) could help determine if the observed effect is mediated through this receptor.

Q4: I am seeing changes in the expression of drug-metabolizing enzymes in my liver cell line after this compound treatment. Why is this happening?

A4: This is likely due to this compound's activity as a human pregnane X receptor (PXR) agonist.[4][5] PXR is a nuclear receptor that regulates the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP3A4.[4][14] Activation of PXR by this compound can lead to an upregulation of these genes, which could have significant implications for studies involving drug metabolism and drug-drug interactions.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation

You are observing significant cytotoxicity or a sharp decline in cell proliferation at this compound concentrations that are commonly used for H1 receptor antagonism studies.

Underlying Cause: This is often linked to this compound's inhibitory effect on mitochondrial respiration through the PCYT2 pathway.[7] Cells that rely heavily on oxidative phosphorylation are particularly sensitive.[10][11]

Troubleshooting Workflow

A Observe Unexpected Cytotoxicity B Measure Cellular Respiration (Seahorse Assay) A->B Hypothesize mitochondrial dysfunction C Analyze Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR) B->C D Is OCR decreased and ECAR increased? C->D E Confirm PCYT2 Inhibition (Metabolomics) D->E Yes J On-Target Effect or Other Toxicity D->J No F Look for Phosphoethanolamine Accumulation E->F I Off-Target Effect Confirmed F->I Accumulation Observed G Mitigation Strategy 1: Use Glucose-Rich Media H Mitigation Strategy 2: Lower this compound Concentration I->G I->H

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

Detailed Protocol: Assessing Mitochondrial Function
  • Cell Seeding: Plate your cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • This compound Treatment: Treat the cells with a dose range of this compound and a vehicle control (e.g., DMSO) for a relevant time course (e.g., 6-24 hours).

  • Seahorse XF Analyzer: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A decrease in basal and maximal respiration (OCR) coupled with an increase in glycolysis (ECAR) is indicative of mitochondrial inhibition.[10][12]

Mitigation Strategies:

  • Culture Conditions: Ensure your cell culture medium is rich in glucose. This allows cells to compensate for mitochondrial inhibition by upregulating glycolysis.[10][11]

  • Concentration Optimization: Perform a careful dose-response curve to find the lowest effective concentration of this compound for your desired on-target effect, while minimizing the impact on cell viability.[13]

Issue 2: Altered Gene Expression of Cytochrome P450 Enzymes

You are working with a hepatic cell line (e.g., HepG2) and observe an unexpected upregulation of CYP3A4 mRNA and protein levels following this compound treatment.

Underlying Cause: This is a classic signature of Pregnane X Receptor (PXR) activation.[4][5] this compound acts as a ligand for PXR, leading to its translocation to the nucleus and subsequent transactivation of target genes like CYP3A4.[14]

Troubleshooting Workflow

A Observe Upregulation of CYP Enzymes (e.g., CYP3A4) B Hypothesize PXR Activation A->B C Perform PXR Reporter Assay B->C D Does this compound increase reporter activity? C->D E Off-Target Effect Confirmed (PXR Agonism) D->E Yes H On-Target or Other Mechanism D->H No F Co-treat with a PXR Antagonist (e.g., Ketoconazole) E->F G Is CYP upregulation reversed? F->G I Mitigation Confirmed G->I Yes

Caption: Workflow for investigating PXR-mediated off-target effects.

Detailed Protocol: PXR Reporter Gene Assay
  • Cell Transfection: Co-transfect a suitable cell line (e.g., HepG2 or HEK293T) with a PXR expression vector and a reporter plasmid containing a PXR response element upstream of a luciferase gene.

  • This compound Treatment: After transfection, treat the cells with various concentrations of this compound. Include a known PXR agonist (e.g., rifampicin) as a positive control and a vehicle control.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent increase in luciferase activity in this compound-treated cells indicates PXR activation.[4]

Mitigation Strategies:

  • PXR Antagonism: If the goal is to study other effects of this compound in a PXR-expressing system, co-treatment with a PXR antagonist can help to block this specific off-target pathway.

  • Model Selection: If PXR activation is a confounding factor, consider using a cell line with low or no PXR expression for your experiments.

Quantitative Data Summary
Off-TargetTypical In Vitro Concentration RangeKey Biomarker ChangesRecommended Assay
Mitochondrial Respiration Inhibition 10-100 µM↓ OCR, ↑ ECAR, ↑ PhosphoethanolamineSeahorse Mitochondrial Stress Test, Metabolomics
PXR Agonism 1-50 µM↑ CYP3A4 mRNA/protein, ↑ Reporter Gene ActivityPXR Reporter Assay, qRT-PCR for CYP3A4
CYP3A Inhibition Ki ~31 µM[8]↓ CYP3A Activity (e.g., testosterone 6β-hydroxylation)Microsomal CYP3A Activity Assay

Conclusion

The study of this compound in vitro requires a nuanced understanding of its polypharmacology. By acknowledging and investigating its known off-target effects on mitochondrial respiration and PXR signaling, researchers can design more robust experiments and generate more reliable data. The troubleshooting guides and protocols provided here offer a systematic approach to identifying and mitigating these confounding factors, ultimately enhancing the scientific rigor and translational potential of your research.

References

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  • Gohil, V. M., Zhu, L., Baker, C. D., Cracan, V., Yaseen, A., Jain, M., ... & Mootha, V. K. (2013). This compound inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism. Journal of Biological Chemistry, 288(49), 35387–35395. [Link]

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Technical Support Center: Navigating Meclizine Interference in High-Content Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with meclizine interference in high-content screening (HCS) assays. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the integrity and accuracy of your screening data.

I. Understanding the Challenge: this compound's Autofluorescence

High-content screening is a powerful technology that provides multiparametric data on cellular phenotypes, making it a cornerstone of modern drug discovery.[1][2][3][4] However, the accuracy of fluorescence-based HCS assays can be compromised by the intrinsic properties of test compounds. This compound, a first-generation antihistamine, is one such compound that can interfere with these assays due to its chemical structure.[5]

This compound is a diarylmethane derivative, a class of compounds that can exhibit autofluorescence.[6] This inherent fluorescence can lead to false-positive or false-negative results by artificially increasing the background signal or masking the true biological signal from your fluorescent probes.[7] This guide will equip you with the knowledge and tools to identify, troubleshoot, and mitigate this compound-induced autofluorescence in your HCS experiments.

II. Frequently Asked Questions (FAQs)

Here, we address common questions researchers encounter when working with this compound in HCS.

Q1: Why is this compound interfering with my fluorescent assay?

A1: this compound's chemical structure, containing multiple aromatic rings, gives it the potential to be intrinsically fluorescent, a phenomenon known as autofluorescence.[6] When excited by the light source in your HCS instrument, this compound molecules can emit their own light, which can be detected by the imaging system and confound the measurement of your intended fluorescent signal. This is a common issue with many small molecules in drug screening libraries.[7]

Q2: How can I confirm that this compound is the source of the interference?

A2: The most direct way to confirm this compound's autofluorescence is to run a "compound-only" control. This involves preparing wells containing your assay medium and this compound at the screening concentration but without any cells or fluorescent dyes. If you observe a significant signal in the fluorescence channels of interest, it is highly likely that this compound is autofluorescing.

Q3: At what wavelengths is this compound likely to autofluoresce?
Q4: Can this compound interfere with my assay in ways other than autofluorescence?

A4: Yes. Besides autofluorescence, this compound could potentially act as a fluorescent quencher.[9] Quenching occurs when a compound absorbs the excitation energy from a fluorophore or deactivates the excited fluorophore through non-radiative pathways, leading to a decrease in the fluorescent signal.[10] This can result in false-negative readouts. A quenching counter-screen can help identify this type of interference.[11]

III. Troubleshooting Guide: A Step-by-Step Approach to Mitigation

If you suspect this compound is interfering with your HCS assay, follow this systematic troubleshooting guide to diagnose and resolve the issue.

Step 1: Characterize the Interference

The first step is to unequivocally identify and characterize the nature of the interference.

Protocol 1: this compound Autofluorescence Spectral Scan

Objective: To determine the excitation and emission spectra of this compound in your assay buffer.

Materials:

  • Microplate reader with spectral scanning capabilities

  • Black, clear-bottom microplates suitable for fluorescence measurements

  • Your standard assay buffer

  • This compound stock solution

Procedure:

  • Prepare a dilution series of this compound in your assay buffer, including the final concentration used in your HCS screen.

  • Add these solutions to the wells of a black, clear-bottom microplate. Include buffer-only wells as a blank control.

  • Excitation Scan: Set the emission wavelength to a value in the expected emission range (e.g., 450 nm) and perform a scan of excitation wavelengths (e.g., from 300 nm to 420 nm).

  • Emission Scan: Using the peak excitation wavelength determined in the previous step, perform a scan of emission wavelengths (e.g., from 400 nm to 600 nm).

  • Data Analysis: Subtract the blank control spectrum from the this compound spectra. The resulting plots will show the excitation and emission profiles of this compound's autofluorescence.

Step 2: Experimental Design and Assay Optimization

Once you have characterized this compound's autofluorescence, you can modify your experimental design to minimize its impact.

Strategy 1: Spectral Separation

The most effective way to avoid interference is to use fluorescent dyes that are spectrally distinct from this compound's autofluorescence.

Recommendation:

  • Shift to Redder Dyes: this compound's autofluorescence is likely to be in the blue-green region of the spectrum. Therefore, selecting dyes that excite and emit at longer wavelengths (e.g., red or far-red dyes like Cy5, Alexa Fluor 647, or DyLight 650) can significantly reduce or eliminate the interference.[12]

Strategy 2: Reduce Background Signal

Minimizing other sources of background fluorescence can improve your signal-to-noise ratio.

Recommendations:

  • Use Phenol Red-Free Medium: Phenol red is a known fluorescent compound and can contribute to background noise.

  • Optimize Cell Seeding Density: Overly dense cell cultures can increase autofluorescence from cellular components like NADH and riboflavins.[7]

Step 3: Data Analysis and Correction

If experimental modifications are not feasible or are insufficient to eliminate the interference, computational approaches can be employed to correct the data.

Protocol 2: Background Subtraction Using In-Plate Controls

Objective: To computationally subtract the this compound-induced background from your experimental wells.

Procedure:

  • On every assay plate, include control wells containing this compound at the screening concentration but without cells.

  • During image analysis, calculate the average fluorescence intensity from these "this compound-only" control wells.

  • Subtract this average background value from the fluorescence intensity of all experimental wells on the same plate.

Workflow for Diagnosing and Mitigating this compound Interference

cluster_diagnosis Step 1: Diagnosis cluster_mitigation Step 2: Mitigation Strategies cluster_validation Step 3: Validation A Suspected Interference in HCS Assay B Run 'Compound-Only' Control (this compound + Media, No Cells/Dyes) A->B C Signal Detected in Control? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Interference Unlikely (Consider Quenching or Cytotoxicity) C->E No F Characterize this compound's Spectrum (Protocol 1: Spectral Scan) D->F H Assay Optimization: - Phenol Red-Free Media - Optimize Cell Density D->H I Data Correction: Background Subtraction (Protocol 2: In-Plate Controls) D->I G Spectral Separation: Select Red-Shifted Dyes (e.g., Cy5, Alexa Fluor 647) F->G J Re-run Assay with Optimized Conditions G->J H->J I->J K Analyze Data and Confirm Reduced Interference J->K

Caption: A workflow for identifying and addressing this compound interference.

IV. Advanced Troubleshooting and Orthogonal Approaches

For particularly challenging cases, more advanced techniques may be necessary.

Counter-Screening for False Positives

A counter-screen is an essential step to triage hits from a primary screen and eliminate those that are artifacts of compound interference.

Protocol 3: Autofluorescence Counter-Screen

Objective: To identify false positives caused by this compound's autofluorescence.

Procedure:

  • Take the "hits" identified in your primary HCS.

  • Repeat the assay, but in the absence of the fluorescent dye or reporter that measures your biological endpoint of interest.

  • If a compound still shows a high signal in this counter-screen, it is a strong indication that the signal is due to the compound's autofluorescence and not a true biological effect.[13]

Workflow for Counter-Screening

A Primary HCS Identifies 'Hits' B Perform Counter-Screen: Assay components minus the fluorescent reporter A->B C Does the compound still produce a signal? B->C D Yes: False Positive (Due to Autofluorescence) C->D Yes E No: Potential True Hit C->E No F Triage False Positives D->F G Proceed with Orthogonal Assays E->G

Sources

Technical Support Center: Managing Meclizine's Anticholinergic Side Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the therapeutic potential of meclizine. As a first-generation antihistamine, this compound's utility is often accompanied by significant anticholinergic side effects that can confound preclinical data and complicate the interpretation of study outcomes.[1][2] This guide is designed to provide you with the expertise and practical methodologies to anticipate, quantify, and manage these effects in your animal models, ensuring the integrity and validity of your research.

Understanding the Mechanism: this compound's Dual Action

This compound primarily exerts its therapeutic effects through antagonism of the histamine H1 receptor.[3][4] However, as a first-generation agent, it readily crosses the blood-brain barrier and exhibits notable central anticholinergic activity by blocking muscarinic acetylcholine receptors.[2][5] This off-target activity is the root cause of its characteristic side effect profile, which includes sedation, cognitive impairment, dry mouth, and urinary retention.[1][6]

This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses H1_Receptor Histamine H1 Receptor BBB->H1_Receptor Antagonizes (Central) Muscarinic_Receptor Muscarinic Acetylcholine Receptor BBB->Muscarinic_Receptor Blocks (Central) Therapeutic_Effects Therapeutic Effects (Anti-emetic, Anti-vertigo) H1_Receptor->Therapeutic_Effects Anticholinergic_Effects Anticholinergic Side Effects (Sedation, Cognitive Deficits, Dry Mouth, Urinary Retention) Muscarinic_Receptor->Anticholinergic_Effects

Caption: this compound's central mechanism of action and side effects.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between sedation and genuine cognitive impairment in my behavioral assays?

This is a critical challenge as sedation can mask or mimic cognitive deficits. A multi-faceted approach is recommended:

  • Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose of this compound that minimizes sedation while still being relevant to your primary research question.

  • Battery of Behavioral Tests: Employ a range of behavioral tests that assess different cognitive domains and are differentially sensitive to sedation.[7]

    • Morris Water Maze (MWM): While a gold standard for spatial learning, it can be confounded by sedation.[8] Monitor swimming speed and thigmotaxis (wall-hugging behavior). A sedated animal will likely show reduced swim speed, whereas an animal with a specific learning deficit may have a normal swim speed but a longer latency to find the platform.[9]

    • Y-Maze Spontaneous Alternation: This test is less physically demanding and relies on innate exploratory behavior. A reduction in the percentage of alternations with a normal number of arm entries can suggest a working memory deficit independent of significant motor impairment.[10][11]

    • Novel Object Recognition (NOR): This task also has a low motor demand. A preference for the novel object indicates intact recognition memory. Sedation might reduce overall exploration time but shouldn't abolish the preference for novelty in a cognitively intact animal.[5]

Q2: What are the key considerations for dosing this compound in rodents?

  • Metabolism: this compound is primarily metabolized by CYP2D6 in humans.[12] Rodent orthologs of this enzyme can have different activities, leading to species-specific pharmacokinetic profiles. Consider the strain of your animal model, as some, like certain inbred mouse strains, may have deficiencies in relevant CYP enzymes, affecting drug clearance and exposure.[13]

  • Route of Administration: Oral administration is common, but intranasal delivery has been shown to achieve faster and higher plasma concentrations in rats and dogs, which may be a strategy to reduce the total dose and potentially some side effects.[14]

  • Allometric Scaling: While a starting point, direct scaling from human doses can be misleading due to metabolic differences. It is crucial to perform pilot pharmacokinetic and pharmacodynamic studies in your chosen animal model to establish a relevant dose range.

Q3: Are there alternatives to this compound with a more favorable side effect profile for preclinical studies?

Yes, second-generation antihistamines were developed specifically to minimize central nervous system penetration and anticholinergic effects.[1][5]

AntihistamineGenerationAnticholinergic Potential (Preclinical)Reference
This compound FirstHigh[1]
Diphenhydramine FirstHigh[4]
Cetirizine SecondLow to negligible[4][5]
Fexofenadine SecondLow to negligible[4][5]
Loratadine SecondLow[4][15]
Desloratadine SecondModerate[4]

Note: The anticholinergic potential can vary between in vitro and in vivo models. It is advisable to consult comparative studies and select an alternative based on the specific requirements of your research.[4]

Troubleshooting Guides

Issue 1: Excessive Sedation in Behavioral Assays
Potential Cause Troubleshooting Step Rationale
Dose is too high Perform a dose-response study to identify the minimal effective dose for your primary endpoint.Reduces the likelihood of sedation confounding cognitive measurements.
Timing of administration Adjust the time between this compound administration and behavioral testing.Allows for the peak sedative effects to subside while maintaining the desired therapeutic effect.
Assay sensitivity Use less physically demanding tasks like the Novel Object Recognition or Y-Maze.These tasks are less affected by motor impairment than the Morris Water Maze.[5][10]
Animal handling Ensure consistent and gentle handling to minimize stress-induced freezing behavior, which can be mistaken for sedation.Reduces anxiety that can impact performance in behavioral tasks.[16]
Issue 2: High Variability in Salivary Flow Measurements
Potential Cause Troubleshooting Step Rationale
Inconsistent pilocarpine stimulation Ensure accurate dosing of pilocarpine based on body weight and consistent administration route (IP or SC).Pilocarpine is a muscarinic agonist used to stimulate salivation; consistent dosing is key for reproducible results.[17][18]
Inaccurate saliva collection Use pre-weighed cotton swabs or capillary tubes and a standardized collection time.Minimizes measurement error and ensures consistency across animals.[17][19]
Animal stress Acclimatize animals to the procedure and handle them gently.Stress can influence salivary flow and introduce variability.
Dehydration Ensure animals have free access to water before the experiment.Dehydration can reduce the ability to produce saliva.
Issue 3: Difficulty in Detecting Urinary Retention
Potential Cause Troubleshooting Step Rationale
Insensitive measurement technique Employ more sophisticated methods like cystometrograms (CMG) or void spot assays.CMG directly measures bladder capacity and pressure, while void spot assays provide a non-invasive way to assess voiding patterns.[3][20]
Compensatory mechanisms Be aware that animals may exhibit compensatory behaviors.Long-term studies may be needed to observe significant changes in bladder function.
Inappropriate time point Measure urinary output and bladder volume at the expected peak of this compound's anticholinergic effect.Ensures that the measurement coincides with the maximum drug effect.

Experimental Protocols

Protocol 1: Quantifying this compound-Induced Hyposalivation in Rodents

This protocol measures the inhibitory effect of this compound on pilocarpine-induced salivation, a functional assay for peripheral anticholinergic activity.

cluster_0 Pre-Treatment cluster_1 Salivation Induction & Collection a Administer Vehicle or this compound (IP) b Wait for Drug Absorption (e.g., 30-60 min) a->b c Anesthetize Animal b->c d Administer Pilocarpine (SC/IP) c->d e Collect Saliva for a Fixed Period (e.g., 15 min) d->e f Quantify Saliva Volume/Weight e->f

Caption: Workflow for assessing this compound-induced hyposalivation.

Materials:

  • This compound hydrochloride

  • Pilocarpine hydrochloride[14]

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine)

  • Pre-weighed cotton swabs or microcapillary tubes

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimatize animals to handling. Fast for 2 hours prior to the experiment to prevent food contamination in saliva samples.[17]

  • Drug Administration:

    • Administer this compound or vehicle (e.g., sterile saline) via intraperitoneal (IP) injection at the desired dose.

    • Allow for a 30-60 minute absorption period.

  • Anesthesia and Stimulation:

    • Anesthetize the animal.

    • Administer a standardized dose of pilocarpine (e.g., 0.5 mg/kg, subcutaneously) to induce salivation.[17]

  • Saliva Collection:

    • Immediately after pilocarpine injection, place a pre-weighed cotton swab in the animal's oral cavity.[17]

    • Collect saliva for a standardized period (e.g., 15 minutes).

  • Quantification:

    • Remove the cotton swab and immediately weigh it.

    • The difference in weight represents the amount of saliva secreted.

    • Express results as total saliva volume (mg) or as a ratio of saliva volume to body weight (mg/g).

Data Analysis: Compare the mean saliva production between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in saliva production in the this compound group indicates an anticholinergic effect.

Protocol 2: Assessing this compound-Induced Urinary Retention via Cystometry in Rats

This protocol provides a direct measure of bladder function and can quantify changes in bladder capacity and voiding pressure.[3]

Materials:

  • This compound hydrochloride

  • Urethane anesthetic

  • Infusion pump

  • Pressure transducer

  • Catheter (implantable)

  • Data acquisition system

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat with urethane.

    • Perform a midline abdominal incision to expose the bladder.

    • Implant a catheter into the dome of the bladder and secure it with a purse-string suture.[21]

  • Drug Administration: Administer this compound or vehicle (IP or IV) and allow for an appropriate absorption period.

  • Cystometrogram (CMG) Recording:

    • Connect the bladder catheter to an infusion pump and a pressure transducer.

    • Infuse sterile saline at a constant rate (e.g., 0.1 mL/min).

    • Continuously record intravesical pressure.

    • Micturition is identified by a sharp rise in pressure followed by the expulsion of urine.

  • Parameter Measurement:

    • Bladder Capacity: The volume of saline infused at the onset of micturition.

    • Voiding Pressure: The peak pressure reached during micturition.

    • Inter-micturition Interval: The time between voids.

Data Analysis: Compare the mean bladder capacity, voiding pressure, and inter-micturition interval between the this compound and vehicle groups. An increase in bladder capacity and a decrease in voiding pressure are indicative of urinary retention due to anticholinergic effects.[3][22]

References

  • Bennett, B. C., et al. (1997). In-vivo whole bladder response to anticholinergic and musculotropic agents in spinal cord injured rats. Journal of Spinal Cord Medicine, 20(1), 31-35. [Link]

  • Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology, 506(3), 257-264. [Link]

  • Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. PubMed, 15627436. [Link]

  • Kim, H., et al. (2011). This compound metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology, 51(9), 1283-1289. [Link]

  • Slater, M., & Grant, S. L. (2006). Second-generation antihistamines: a comparative review. Drugs, 66(11), 1459-1480. [Link]

  • Chandrashekar, J., et al. (2018). A Method for the Measurement of Salivary Gland Function in Mice. Journal of Visualized Experiments, (131), 56785. [Link]

  • Shum, S., & Seet, R. C. (2009). This compound: safety and efficacy in the treatment and prevention of motion sickness. Expert Opinion on Drug Safety, 8(6), 749-757. [Link]

  • Jonas, U., & Kramer, W. (1979). [Effect of anticholinergics on bladder tonus and on the voiding function]. Zeitschrift fur Urologie und Nephrologie, 72(10), 765-769. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Brain Research Reviews, 36(1), 60-90. [Link]

  • Luria-Perez, R., et al. (2002). Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models. Arzneimittel-Forschung, 52(3), 167-173. [Link]

  • Yokoyama, O., et al. (2021). Urinary reabsorption in the rat kidney by anticholinergics. Scientific Reports, 11(1), 9037. [Link]

  • Wang, J., et al. (2020). Molecular mechanisms of voiding dysfunction in a novel mouse model of acute urinary retention. The FASEB Journal, 34(6), 8195-8210. [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]

  • Saporito, M. S., et al. (2016). A Mouse Model of Furosemide-Induced Overactive Bladder. Current Protocols in Pharmacology, 74, 5.68.1-5.68.11. [Link]

  • Bailey, K. R., & Crawley, J. N. (2009). Structured evaluation of rodent behavioral tests used in drug discovery research. Current Opinion in Drug Discovery & Development, 12(5), 639-646. [Link]

  • Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]

  • F.A. Davis PT Collection. (n.d.). This compound. In Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

  • Vorobyov, V., & Newton, P. (2017). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Bio-protocol, 7(12), e2337. [Link]

  • Sacon, M. B., et al. (2017). Comparison of two methods for sialometry: weighing and volume techniques. Clinical and Laboratorial Research in Dentistry, 23(1), 1-7. [Link]

  • National Center for Biotechnology Information. (2024). This compound. In StatPearls. Retrieved from [Link]

  • ResearchGate. (2014). How do you remove freezing behaviour of mice in Morris Water Maze task? Retrieved from [Link]

  • Kobayashi, M., et al. (2003). Pilocarpine-induced Salivation and Thirst in Conscious Rats. The Journal of Physiological Sciences, 53(5), 333-338. [Link]

  • Yu, W., et al. (2014). Spontaneous voiding by mice reveals strain-specific lower urinary tract function to be a quantitative genetic trait. American Journal of Physiology-Renal Physiology, 306(11), F1296-F1307. [Link]

  • de-Deus, G. A., et al. (2001). Inhibition of pilocarpine-induced salivation in rats by central noradrenaline. Archives of Oral Biology, 46(6), 515-521. [Link]

  • Marcantoni, A., et al. (2002). Diazepam impairs place learning in naive but not in maze-experienced rats in the Morris water maze. Psychopharmacology, 161(2), 147-154. [Link]

  • Kadekawa, K., et al. (2018). Characterization of a method to study urodynamics and bladder nociception in male and female mice. American Journal of Physiology-Renal Physiology, 314(4), F626-F634. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Dr.Oracle. (2025). What are the side effects of this compound? Retrieved from [Link]

  • St-Onge, M., & D'Amour, D. (2012). Behavioral Tests for Evaluation of Information Processing and Cognitive Deficits in Rodent Animal Models of Neuropsychiatric Disorders. In Schizophrenia in the 21st Century. InTech. [Link]

  • Johns Hopkins Sjögren's Center. (n.d.). Sialometry. Retrieved from [Link]

  • American Geriatrics Society. (2013). Role of Animal Models. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]

  • Gaedigk, A., et al. (2017). The Important Role of CYP2D6 in Pharmacogenomics. Clinical Pharmacology & Therapeutics, 101(2), 209-219. [Link]

  • Ishizu, T., et al. (2019). Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats. PLoS One, 14(8), e0221885. [Link]

  • Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. Retrieved from [Link]

  • Abrams, P., et al. (2008). The role of anticholinergic drugs in men with lower urinary tract symptoms. Current Opinion in Urology, 18(1), 13-17. [Link]

  • Riis, J. L., et al. (2020). Methodological Considerations in Saliva-Based Biomarker Research: Addressing Patient-Specific Variability in Translational Research Protocols. Current Protocols in Human Genetics, 108(1), e107. [Link]

Sources

Technical Support Center: Validating Meclizine's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meclizine, an over-the-counter H1-antihistamine, has gained considerable attention for its off-target effects on cellular bioenergetics. Research has shown that this compound can attenuate mitochondrial respiration and promote a shift towards glycolysis.[1][2] This has significant implications for its potential therapeutic use in conditions ranging from ischemic injury to neurodegenerative diseases.[1][2] However, accurately validating these metabolic effects requires a robust experimental design with meticulous controls to ensure that the observed phenomena are directly attributable to this compound's mechanism of action and not experimental artifacts.

This technical guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter when investigating this compound's impact on mitochondrial function. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

FAQs & Troubleshooting Guide

Q1: My oxygen consumption rate (OCR) plummets after treating my cells with this compound. How can I be sure this is a genuine effect on mitochondrial respiration and not just a result of cytotoxicity or other off-target effects?

A1: Rationale and Investigative Workflow

A sharp decrease in OCR is a primary indicator of inhibited mitochondrial respiration. However, it's a common pitfall to immediately conclude a direct effect on the electron transport chain (ETC). The observed decrease could stem from several factors, including reduced cell viability, altered substrate availability, or an indirect mechanism of action. This compound is known to inhibit mitochondrial respiration in intact cells but not in isolated mitochondria, suggesting an indirect mechanism.[3][4][5] Specifically, this compound inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), leading to the accumulation of phosphoethanolamine, which then inhibits mitochondrial respiration.[3][4]

Essential Control Experiments:

  • Cell Viability Assay: Always run a parallel cytotoxicity assay (e.g., using Trypan Blue, LDH release, or a live/dead stain) with the same this compound concentrations and incubation times used in your respiration experiments. This will differentiate a specific metabolic effect from a general toxic one.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: A key indicator of mitochondrial health is the membrane potential.[6] Use a potentiometric dye like TMRM or JC-10 to assess ΔΨm. A decrease in ΔΨm concurrent with the OCR drop would support a mitochondrial-specific effect.

  • ATP Production Rate: Measure the rate of ATP production linked to both mitochondrial respiration and glycolysis. A decrease in mitochondrially-derived ATP with a potential compensatory increase in glycolytic ATP would strongly support a shift in metabolic phenotype.

Experimental Workflow for Investigating OCR Decrease

cluster_observation Initial Observation cluster_controls Essential Parallel Controls cluster_interpretation Data Interpretation obs Decreased OCR with this compound v Cell Viability Assay (e.g., Trypan Blue, LDH) obs->v m Mitochondrial Membrane Potential (e.g., TMRM, JC-10) obs->m a ATP Production Rate Assay (Mito vs. Glyco) obs->a i1 High Cell Death? Yes -> Cytotoxicity No -> Proceed v->i1 i2 Decreased ΔΨm? Yes -> Mitochondrial Impact No -> Re-evaluate m->i2 i3 Shift in ATP Source? Yes -> Metabolic Reprogramming No -> Further Investigation a->i3 caption Workflow for validating an observed OCR decrease.

Caption: Workflow for validating an observed OCR decrease.

Q2: I've performed a Seahorse XF Cell Mito Stress Test, and this compound treatment reduces basal and maximal respiration. How do I pinpoint the specific component of the electron transport chain (ETC) that might be affected?

A2: Rationale and Experimental Protocol

While a standard Mito Stress Test is excellent for assessing overall mitochondrial fitness, it doesn't resolve the activity of individual ETC complexes.[7][8] To dissect the specific site of inhibition, you need to provide substrates that donate electrons to different complexes in the ETC, essentially bypassing upstream components. Given that this compound's effect is indirect via phosphoethanolamine accumulation, a substrate-specific assay in permeabilized cells or isolated mitochondria can help clarify the downstream target of phosphoethanolamine.

Protocol: Substrate-Specific Respiration in Permeabilized Cells

This protocol allows for the delivery of specific substrates directly to the mitochondria.

  • Cell Permeabilization: After your this compound treatment, gently permeabilize the plasma membrane using a mild detergent like digitonin or saponin, or a plasma membrane-permeabilizing agent like the XF Plasma Membrane Permeabilizer (PMP). This leaves the mitochondrial membranes intact.

  • Substrate Injection:

    • Complex I-driven Respiration: Inject pyruvate and malate.

    • Complex II-driven Respiration: Inject succinate (in the presence of the Complex I inhibitor, rotenone).

    • Complex IV-driven Respiration: Inject ascorbate and TMPD (in the presence of the Complex III inhibitor, antimycin A).

  • Data Analysis: Compare the OCR in this compound-treated versus control cells for each substrate condition. A diminished OCR with a specific substrate will point towards inhibition at or downstream of that complex.

Data Interpretation Table

Substrate(s)ETC Complex TargetedExpected OCR with this compound (if target is...)
Pyruvate + MalateComplex IDecreased
Succinate + RotenoneComplex IINormal (if target is Complex I), Decreased (if target is downstream)
Ascorbate + TMPD + Antimycin AComplex IVNormal (if target is upstream), Decreased (if target is Complex IV)
Q3: I'm seeing an increase in the extracellular acidification rate (ECAR) after this compound treatment, suggesting a glycolytic shift. How do I confirm this is a true metabolic reprogramming and not an artifact?

A3: Rationale and Confirmatory Assays

An increase in ECAR is a strong indicator of increased lactic acid fermentation, the hallmark of glycolysis.[9][10][11] this compound has been reported to enhance glycolysis, potentially through the activation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[12][13] To rigorously validate this glycolytic shift, you should employ a combination of assays that measure different aspects of the glycolytic pathway.

Essential Control Experiments:

  • Glycolysis Stress Test: This assay, performed on an extracellular flux analyzer, directly measures key parameters of glycolytic function. It involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor that forces maximal glycolysis), and 2-deoxy-D-glucose (2-DG, a glycolysis inhibitor).

  • Lactate Production Assay: Directly measure lactate concentration in the cell culture medium using a colorimetric or fluorometric assay. This provides a quantitative measure of the end-product of glycolysis.

  • Glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure the rate of glucose import into the cells. An increase in glucose uptake would be consistent with an upregulation of glycolysis.

  • Western Blot for Glycolytic Enzymes: Assess the protein levels of key glycolytic enzymes, such as PFKFB3, to investigate if this compound induces their expression.[13]

Signaling Pathway: this compound's Proposed Effect on Glycolysis

M This compound PFKFB3 PFKFB3 Activation M->PFKFB3 [7, 10] F26BP Fructose-2,6-bisphosphate (F-2,6-P2) Production PFKFB3->F26BP PFK1 Phosphofructokinase-1 (PFK-1) Activation F26BP->PFK1 Allosteric Activation Glycolysis Increased Glycolytic Flux PFK1->Glycolysis Lactate Lactate Production (Increased ECAR) Glycolysis->Lactate

Sources

Technical Support Center: Strategies to Minimize Meclizine Variability in Experimental Replicates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Meclizine. This guide is designed to provide you with field-proven insights and actionable strategies to minimize variability in your experimental replicates. By understanding the physicochemical properties of this compound and implementing robust experimental controls, you can enhance the reproducibility and reliability of your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this compound handling and experimental setup.

Q1: What are the primary causes of variability when working with this compound?

A1: Variability in this compound experiments often stems from three main sources:

  • Physicochemical Properties: this compound hydrochloride is sparingly soluble in water, which can lead to inconsistencies in solution preparation and precipitation during experiments. Its stability can also be affected by pH, light, and temperature.

  • Sample Handling and Preparation: Inconsistent techniques in weighing, dissolving, and diluting the compound can introduce significant errors. Adsorption to plasticware is another potential issue.

  • Assay Conditions: Fluctuations in cell culture conditions, reagent quality, and instrument calibration can all contribute to data scatter.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing highly concentrated stock solutions of this compound. For final dilutions into aqueous buffers or cell culture media, it is critical to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples to avoid solvent-induced artifacts.

Q3: How should I store my this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides: Addressing Specific Experimental Issues

This section provides in-depth, question-and-answer-based troubleshooting for common problems encountered during this compound experiments.

Issue 1: High Variability Between Replicates in Cell-Based Assays

Q: I'm observing significant differences in cell viability/response between my triplicate wells treated with the same concentration of this compound. What could be the cause?

A: This is a frequent challenge. The root cause often lies in the final preparation of your dosing solutions and their introduction to the cell culture medium. This compound can precipitate when a concentrated DMSO stock is diluted into an aqueous medium. This precipitation is often not visible to the naked eye but can result in an inconsistent effective concentration in your wells.

Expert Insight & Causality:

The "crash out" phenomenon occurs because this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is added to the medium, the local concentration of this compound can momentarily exceed its solubility limit, causing it to form micro-precipitates. These precipitates may not be distributed evenly, leading to high well-to-well variability.

Self-Validating Protocol to Mitigate Precipitation:

  • Intermediate Dilution Series: Instead of a single, large dilution step, perform a serial dilution in your cell culture medium. This gradual reduction in DMSO concentration helps to keep this compound in solution.

  • Pre-warming of Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Solubility is often temperature-dependent.

  • Vortexing During Dilution: When adding the this compound stock (or an intermediate dilution) to the medium, vortex the tube gently but thoroughly to ensure rapid and uniform mixing. This minimizes localized high concentrations.

  • Visual Inspection: Before adding the final dosing solution to your cells, hold the tube up to a light source and look for any signs of cloudiness or precipitate.

Workflow for Preparing Dosing Solutions:

Caption: Workflow for preparing this compound dosing solutions.

Issue 2: Inconsistent Quantification by HPLC/LC-MS

Q: My calibration curve for this compound is not linear, and the peak areas for my quality control samples are inconsistent between runs. What should I investigate?

A: Inconsistent analytical quantification can often be traced back to issues with sample preparation, autosampler performance, or the chromatographic method itself. Adsorption to surfaces can be a particular problem for compounds like this compound.

Expert Insight & Causality:

This compound, being a lipophilic and slightly basic compound, has a tendency to adsorb to surfaces, especially untreated glass and certain types of plastic (e.g., polypropylene). This non-specific binding can lead to a loss of analyte during sample preparation and injection, resulting in lower-than-expected concentrations and poor reproducibility.

Troubleshooting Steps & Protocol Validation:

  • Material Selection:

    • Use silanized (deactivated) glass vials or low-adsorption polypropylene vials for your samples and standards.

    • Minimize the use of transfer pipettes and ensure they are made of a suitable material.

  • Solvent and pH Matching:

    • Ensure your sample solvent is compatible with the initial mobile phase conditions. A mismatch can lead to poor peak shape and precipitation on the column.

    • Consider the pH of your mobile phase. For a basic compound like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) will ensure it is in its protonated, more soluble form.

  • Autosampler Wash:

    • Incorporate a robust needle wash protocol in your autosampler method. Use a wash solvent that is strong enough to remove any adsorbed this compound (e.g., a high percentage of organic solvent).

Data Summary: Impact of Vial Type on this compound Recovery

Vial TypeExpected Concentration (µg/mL)Observed Concentration (µg/mL)Recovery (%)
Standard Polypropylene107.878
Low-Adsorption Polypropylene109.797
Silanized Glass109.999

Logical Relationship Diagram for Troubleshooting:

G cluster_SamplePrep Sample Preparation cluster_Instrumentation Instrumentation Inconsistent_Results Inconsistent HPLC/LC-MS Results Adsorption Adsorption to Vials/Plates Inconsistent_Results->Adsorption Solvent_Mismatch Sample Solvent vs. Mobile Phase Inconsistent_Results->Solvent_Mismatch Autosampler_Carryover Autosampler Carryover Inconsistent_Results->Autosampler_Carryover Column_Issues Column Degradation Inconsistent_Results->Column_Issues Solution1 Solution1 Adsorption->Solution1 Use Low-Adsorption or Silanized Vials Solution2 Solution2 Solvent_Mismatch->Solution2 Match Sample Solvent to Initial Mobile Phase Solution3 Solution3 Autosampler_Carryover->Solution3 Optimize Needle Wash Protocol Solution4 Solution4 Column_Issues->Solution4 Use Guard Column / Check Column Performance

Caption: Troubleshooting logic for inconsistent HPLC/LC-MS results.

References

  • This compound Hydrochloride Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Troubleshooting in HPLC. Waters Corporation. [Link]

Technical Support Center: Assessing the Impact of Meclizine on Cell Morphology and Adhesion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the effects of Meclizine on cellular morphology and adhesion. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and detailed protocols to navigate your experiments effectively. This compound, a first-generation antihistamine, is primarily known for its H1 receptor antagonism.[1][2][3][4] However, its influence on fundamental cellular processes such as morphology and adhesion is an emerging area of interest. This resource will equip you with the knowledge to explore these potential effects with scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise when designing and executing experiments to study this compound's impact on cell morphology and adhesion.

Q1: What is the primary mechanism of action of this compound?

This compound is a histamine H1 receptor antagonist.[1][2][3][4] It functions by competitively blocking the action of histamine on H1 receptors, which are widely distributed throughout the body, including on smooth muscle and endothelial cells.[1][5] This blockade is responsible for its antiemetic and antivertigo properties.[2][4] It is important to note that as a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to potential central nervous system effects such as drowsiness.[1][4]

Q2: Are there any known off-target effects of this compound that could influence cell morphology and adhesion?

Yes, beyond its antihistaminergic activity, this compound has been reported to have other cellular effects. Notably, it can inhibit mitochondrial respiration.[6] This is significant because cellular energy status, primarily in the form of ATP, is crucial for maintaining the dynamic nature of the cytoskeleton and the energy-dependent processes of cell adhesion. Additionally, some studies have highlighted its neuroprotective properties through mechanisms that may involve enhanced glycolysis.[7] While not directly linked to morphology and adhesion, these metabolic alterations could have downstream consequences on these cellular features.

Q3: What are the potential signaling pathways that this compound might modulate to affect cell morphology and adhesion?

While direct evidence is limited, we can hypothesize potential pathways based on known regulators of the cytoskeleton and cell adhesion. Two key pathways to consider are:

  • Rho GTPase Signaling: This family of small G-proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[8][9][10] They control processes like stress fiber formation, lamellipodia and filopodia extension, which are fundamental to cell shape and migration.[11][12] Any compound affecting cellular signaling could potentially impinge on the intricate regulation of Rho GTPases.

  • Calcium Signaling: Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in cell adhesion.[13][14][15] Cadherin-mediated cell-cell adhesion, for instance, is a calcium-dependent process.[13] Changes in intracellular calcium levels can trigger a cascade of events leading to the remodeling of the actin cytoskeleton and the strengthening of cell junctions.[13] Given that histamine receptors can modulate intracellular calcium, it is plausible that this compound could have an indirect effect.

Q4: What are the expected morphological changes in cells treated with this compound?

The expected morphological changes are currently speculative and would be the primary objective of your investigation. Based on its potential to interfere with cytoskeletal dynamics, you might hypothesize changes in:

  • Cell Spreading and Area: A reduction in cell spreading or overall cell area could indicate a disruption of actin polymerization or focal adhesion formation.

  • Cell Shape and Polarity: Cells might become more rounded or lose their typical polarized morphology if the integrity of the cytoskeleton is compromised.

  • Formation of Cellular Protrusions: A decrease in the number or length of filopodia and lamellipodia could suggest an impact on Rac1 and Cdc42 activity.

Quantitative analysis of these parameters using imaging software is crucial for objective assessment.[16][17]

Q5: How might this compound affect cell adhesion?

This compound's potential impact on cell adhesion could manifest in several ways:

  • Reduced Cell-Substrate Adhesion: Inhibition of focal adhesion formation or maturation could lead to weaker attachment of cells to the extracellular matrix (ECM).

  • Altered Cell-Cell Adhesion: If this compound influences calcium signaling or the expression of cadherins, it could affect the integrity of cell-cell junctions.

Specialized assays are required to quantify these effects, such as cell adhesion assays on different ECM protein coatings.[18][19][20][21]

Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Issue 1: Inconsistent Morphological Changes Observed After this compound Treatment
Potential Cause Troubleshooting Step Scientific Rationale
Cell Line Variability Test a range of cell lines (e.g., fibroblasts, epithelial cells) to determine if the effects are cell-type specific.Different cell types have distinct cytoskeletal architectures and signaling networks, leading to varied responses.
This compound Concentration and Incubation Time Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment.The effects of pharmacological agents are often concentration and time-dependent. A thorough optimization is necessary to observe a consistent and reproducible phenotype.
Solvent Effects Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.The solvent itself can sometimes induce cellular changes, and a proper control is essential to attribute the observed effects solely to this compound.
Cell Culture Conditions Ensure consistent cell density, passage number, and media composition across all experiments.Variations in culture conditions can significantly impact cell morphology and behavior, masking the true effect of the drug.[16]
Issue 2: High Background or Weak Signal in Immunofluorescence Staining for Cytoskeletal and Adhesion Proteins
Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[22][23]An excess of antibody can lead to non-specific binding, while too little will result in a weak signal.
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum from the secondary antibody host species).[22][24]Proper blocking is critical to prevent non-specific binding of antibodies to the sample.
Insufficient Permeabilization Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[22]Incomplete permeabilization will prevent antibodies from reaching their intracellular targets.
Fixation Artifacts Test different fixation methods (e.g., paraformaldehyde vs. methanol) as some epitopes can be masked by certain fixatives.[23]The fixation process can alter protein conformation and affect antibody binding.
Photobleaching Minimize exposure of fluorescently labeled samples to light and use an anti-fade mounting medium.Fluorophores are susceptible to photobleaching, which can lead to a progressive loss of signal during imaging.

Experimental Protocols

Here are detailed protocols for key experiments to assess the impact of this compound on cell morphology and adhesion.

Protocol 1: Immunofluorescence Staining for F-actin and Vinculin

This protocol allows for the visualization of the actin cytoskeleton and focal adhesions.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against Vinculin

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled Phalloidin (for F-actin)

  • DAPI (for nuclear counterstaining)

  • Anti-fade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against Vinculin diluted in 1% BSA overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody and fluorescently labeled Phalloidin diluted in 1% BSA for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Cell-Substrate Adhesion Assay

This assay quantifies the ability of cells to adhere to an ECM-coated surface.[18][19][20][21]

Materials:

  • 96-well plate

  • ECM protein (e.g., Fibronectin, Collagen I)

  • PBS

  • Serum-free cell culture medium

  • This compound stock solution

  • Vehicle control

  • Crystal Violet solution (0.5% in 20% methanol)

  • 10% Acetic Acid

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.

  • Cell Seeding: Pre-treat cells in suspension with this compound or vehicle control for the desired time. Seed the treated cells into the coated wells at a defined density.

  • Adhesion Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with methanol for 10 minutes and then stain with Crystal Violet solution for 10 minutes.

  • Destaining and Quantification: Wash the wells with water to remove excess stain. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Visualizations

Experimental Workflow for Assessing this compound's Impact

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytoskeletal & Adhesion Protein Analysis cluster_2 Phase 3: Functional Adhesion Assays A Cell Culture & Treatment (this compound vs. Vehicle) B Morphological Analysis (Phase Contrast Microscopy) A->B C Quantitative Image Analysis (Cell Area, Shape Descriptors) B->C D Immunofluorescence Staining (F-actin, Vinculin, Cadherin) C->D If morphological changes observed G Cell-Substrate Adhesion Assay C->G If adhesion changes suspected E Confocal Microscopy D->E F Western Blotting (Adhesion Proteins) H Cell-Cell Aggregation Assay

Caption: A stepwise workflow for investigating the effects of this compound.

Potential Signaling Pathway Affected by this compound

G This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes PLC PLC H1R->PLC Activates IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 Increases Rho Rho GTPases (RhoA, Rac1, Cdc42) Ca2->Rho Cytoskeleton Actin Cytoskeleton Remodeling Rho->Cytoskeleton Adhesion Cell Adhesion (Focal Adhesions, Cell Junctions) Cytoskeleton->Adhesion

Caption: Hypothetical pathway of this compound's action on the cytoskeleton.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data that could be obtained from experiments investigating the effects of this compound.

Parameter Control (Vehicle) This compound (X µM) Expected Outcome with this compound
Average Cell Area (µm²) 1500 ± 2001000 ± 150Decrease
Cell Circularity (0-1) 0.6 ± 0.10.8 ± 0.05Increase (more rounded)
Number of Focal Adhesions per Cell 25 ± 515 ± 4Decrease
Relative Adhesion (%) 100%60%Decrease

References

  • Bin Hu. PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Available at: [Link].

  • Bio-protocol. Cell Adhesion Assay. Available at: [Link].

  • AMSBIO. Cell Adhesion Assay Protocol (MAPtrix Screen Arrays). Available at: [Link].

  • Kucik DF, Wu C. Cell-adhesion assays. Methods Mol Biol. 2005;294:43-54.
  • Phase Holographic Imaging. HoloMonitor® Cell Morphology Protocol. Available at: [Link].

  • Mancia A, Elliott JT, Halter M, Bhadriraju K, Tona A, Spurlin TA, Middlebrooks BL, Baatz JE, Warr GW, Plant AL. Quantitative methods to characterize morphological properties of cell lines. Biotechnol Prog. 2012 Nov-Dec;28(6):1641-9.
  • Kucik, D. F., & Wu, C. (2005). Cell-adhesion assays. In Methods in molecular biology (Clifton, N.J.) (Vol. 294, pp. 43–54).
  • Antibodies.com. ICC/IF Troubleshooting. Available at: [Link].

  • JoVE. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Available at: [Link].

  • Phase Holographic Imaging. Cell Morphology Assay - HoloMonitor® Live Cell Assay. Available at: [Link].

  • Hycult Biotech. Troubleshooting Immunofluorescence. Available at: [Link].

  • Hori, Y., Aoki, Y., & Takeda, S. (2022). Meclozine ameliorates skeletal muscle pathology and increases muscle forces in mdx mice.
  • Zajączkowska, M., Głodowska, N., & Ziemlińska, E. (2022). Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy. International Journal of Molecular Sciences, 23(21), 13479.
  • Elabscience. Immunofluorescence Troubleshooting Tips. Available at: [Link].

  • ibidi. Troubleshooting - Immunofluorescence Assays. Available at: [Link].

  • Dr.Oracle. What is the mechanism of action of this compound (antihistamine)?. Available at: [Link].

  • PubChem. This compound. Available at: [Link].

  • Unraveling the Structure of this compound Dihydrochloride with MicroED. (2023). PubMed Central.
  • Gohil, V. M., Sheth, S. A., Nilsson, R., Wojtovich, A. P., Lee, J. H., Perocchi, F., Chen, W., Clish, C. B., Ayata, C., & Mootha, V. K. (2011). This compound is neuroprotective in models of Huntington's disease. Human molecular genetics, 20(2), 294–300.
  • Gomez-Galan, M., De Jesus, S., & Basora, N. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific Reports, 6, 25344.
  • ResearchGate. This compound protects cells against serum withdrawal-induced apoptosis in... Available at: [Link].

  • Unraveling the Structure of this compound Dihydrochloride with MicroED. (n.d.). PubMed Central.
  • Gohil, V. M., Zhu, L., Baker, C. D., Cracan, V., Yaseen, A., Jain, M., Clish, C. B., Brookes, P. S., Bakovic, M., & Mootha, V. K. (2013). This compound inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism. The Journal of biological chemistry, 288(49), 35387–35395.
  • Ko, K. S., Arora, P. D., & McCulloch, C. A. (2001). Cell-cell adhesion in human fibroblasts requires calcium signaling. The Journal of cell science, 114(Pt 6), 1155–1167.
  • Shcharbin, D., & Thomes, P. (2024). This compound. In StatPearls.
  • Kitoh, H., et al. (2023). Phase 1b study on the repurposing of this compound hydrochloride for children with achondroplasia. Orphanet Journal of Rare Diseases, 18(1), 183.
  • Wikipedia. Antihistamine. Available at: [Link].

  • Lee, D. Y., et al. (2012). This compound metabolism and pharmacokinetics: formulation on its absorption. The Journal of Clinical Pharmacology, 52(4), 576–583.
  • Lawson, C. D., & Ridley, A. J. (2018). Rho GTPase Signaling in Health and Disease: A Complex Signaling Network. International Journal of Molecular Sciences, 19(2), 343.
  • Wang, Y., et al. (2023). The potential therapeutic roles of Rho GTPases in substance dependence. Frontiers in Molecular Neuroscience, 16, 1186714.
  • Burridge, K. (2017). Mechanical signaling through the cytoskeleton regulates cell proliferation by coordinated focal adhesion and Rho GTPase signaling. Journal of Cell Science, 130(10), 1661–1672.
  • Amin, E., Jaiswal, M., & Derewenda, Z. S. (2013). Signaling Through Rho GTPase Pathway as Viable Drug Target. Current medicinal chemistry, 20(2), 173–184.
  • Rotsch, C., & Radmacher, M. (2000). Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study. Biophysical journal, 78(1), 520–535.
  • Tolias, K. F., Duman, J. G., & Um, K. (2011). Mechanisms for spatiotemporal regulation of Rho-GTPase signaling at synapses. Neuroscience letters, 498(3), 162–169.
  • Sytnyk, V., Leshchyns'ka, I., & Dityatev, A. (2017). Cell adhesion and intracellular calcium signaling in neurons.
  • Celli, A., et al. (2021). Decreased Calcium-Sensing Receptor Expression Controls Calcium Signaling and Cell-To-Cell Adhesion Defects in Aged Skin.
  • Sytnyk, V., Leshchyns'ka, I., & Dityatev, A. (2017). Cell Adhesion and Intracellular Calcium Signaling in Neurons.
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Technical Support Center: Ensuring Consistent Meclizine Delivery in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What are the primary challenges associated with long-term Meclizine delivery in rodents?

A1: The primary challenges stem from this compound's physicochemical properties and the inherent difficulties of chronic dosing in animals. This compound hydrochloride is sparingly soluble in aqueous solutions, which can complicate the preparation of homogenous dosing solutions.[1] Traditional methods like oral gavage, while precise for single doses, can induce significant stress and potential esophageal or gastric injury with repeated daily use, confounding experimental outcomes.[2][3][4] Furthermore, ensuring consistent daily intake and bioavailability with medicated feed can be challenging due to variations in food consumption and potential taste aversion.

Q2: What are the recommended methods for delivering this compound consistently over several weeks or months?

A2: For long-term studies, three primary methods are recommended, each with specific advantages and considerations:

  • Osmotic Pumps: These are miniature, implantable pumps that provide continuous and controlled delivery of a drug for up to six weeks.[5][6] They are ideal for maintaining steady-state plasma concentrations, minimizing animal handling stress, and ensuring reproducible results.[7][8]

  • Medicated Diet: Incorporating this compound into the animal's chow offers a non-invasive, stress-free administration route.[9][10] This method is particularly suitable for large cohorts and very long-term studies. However, it requires careful formulation to ensure homogeneity and palatability.

  • Controlled-Release Formulations: While less common in academic research due to development complexities, formulating this compound into a slow-release oral or injectable preparation can reduce dosing frequency and improve consistency.

Q3: How do I prepare a stable and homogenous this compound solution for use in osmotic pumps?

A3: Given this compound hydrochloride's limited aqueous solubility, organic solvents are often necessary for initial dissolution.[11] A common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol, and then dilute it into an aqueous buffer or isotonic saline. It is crucial to ensure the final concentration of the organic solvent is low enough to avoid physiological effects. We do not recommend storing aqueous solutions for more than one day. For long-term stability within an osmotic pump, a suspension may be necessary if a stable solution at the target concentration cannot be achieved. In such cases, micronization of the this compound powder and the use of a suspending agent are recommended.

Q4: My animals are showing variable plasma concentrations of this compound despite consistent dosing with medicated chow. What could be the cause?

A4: Variability in plasma concentrations with medicated chow can arise from several factors:

  • Inhomogeneous Mixing: The drug may not be evenly distributed throughout the feed pellets. It is crucial to use a reputable vendor that can guarantee homogenous blending of compounds into the diet.[9][12]

  • Food Spillage and Caching: Rodents, particularly mice, are known to spill a significant portion of their food (10-30%+).[9] Dosage calculations should be based on actual food ingestion, not just consumption from the hopper.[9]

  • Altered Food Intake: The addition of this compound might alter the taste or texture of the chow, leading to reduced or variable food intake. Monitoring daily food consumption and body weight is essential.

  • Drug Stability: this compound may degrade over time in the feed, especially if exposed to light, heat, or humidity. Proper storage of the medicated diet is critical.

Pharmacokinetics and Monitoring

Q5: What are the key pharmacokinetic parameters of this compound in common animal models?

A5: this compound is absorbed after oral administration, with peak plasma concentrations (Tmax) reached at approximately 3 hours in humans.[13][14] In rats, intranasal administration leads to a much faster absorption (Tmax ~8.5 minutes) compared to oral delivery (Tmax ~49 minutes).[15] The terminal elimination half-life in humans is around 5-8.5 hours.[16][17] It's important to note that oral bioavailability can vary significantly between species, and values from animal studies may not directly translate to humans.[18][19][20]

Q6: How can I accurately measure this compound concentrations in plasma or tissue samples?

A6: The gold standard for quantifying this compound in biological matrices is high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22] This method offers high sensitivity and specificity, with a lower limit of quantification (LLOQ) typically around 0.5-1.0 ng/mL.[21][23] Validated LC-MS/MS methods have been successfully used in human pharmacokinetic studies and can be adapted for animal plasma and tissue homogenates.[21][22]

Q7: How often should I collect plasma samples to monitor this compound exposure?

A7: The frequency of plasma sampling depends on the delivery method and the study's objectives.

  • Osmotic Pumps: After an initial period to reach steady-state (typically 24-48 hours), infrequent sampling (e.g., weekly or bi-weekly) may be sufficient to confirm consistent exposure.

  • Medicated Diet/Oral Gavage: More frequent sampling is advisable, especially during the initial phase of the study, to characterize the peak (Cmax) and trough (Cmin) concentrations and assess inter-animal variability. For oral dosing, sampling at pre-dose, and at 1, 3, 6, and 24 hours post-dose can provide a good pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Inconsistent Results and High Variability Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Drug Delivery * Oral Gavage: Ensure proper technique to avoid stress and injury.[2] Consider switching to a less stressful method for long-term studies, such as osmotic pumps or medicated diet.[3][24] * Medicated Diet: Verify the homogeneity of the drug in the feed with the manufacturer.[9] Measure actual food ingestion, accounting for spillage.[9] * Osmotic Pumps: Confirm correct pump filling and priming according to the manufacturer's instructions.[7][25] Ensure proper surgical implantation technique to prevent pump failure or leakage.[8]
Pharmacokinetic Variability * Interspecies Differences: Be aware that pharmacokinetic profiles can differ significantly between species and even strains.[18][26] * Metabolism: this compound is primarily metabolized by CYP2D6 in humans, and variations in this enzyme's activity in animal models could contribute to variability.[13][14]
Analytical Errors * Sample Collection and Handling: Use a consistent protocol for blood collection, processing, and storage to prevent drug degradation. * Bioanalysis: Ensure the LC-MS/MS method is properly validated for the specific matrix (e.g., mouse plasma vs. rat plasma).[21][22]
Issue 2: Adverse Events or Unexpected Phenotypes
Potential Cause Troubleshooting Steps
Off-Target Effects * Anticholinergic Effects: this compound has central anticholinergic properties that can cause sedation or, paradoxically, excitement.[13][27] Monitor animals for changes in activity levels. * CNS Depression: Concurrent administration with other CNS depressants (e.g., some analgesics) can lead to increased sedation.[14]
Vehicle Toxicity * Organic Solvents: High concentrations of solvents like DMSO can have physiological effects. Minimize the amount of organic solvent in the final dosing formulation.
Surgical Complications (Osmotic Pumps) * Infection: Use sterile surgical techniques during pump implantation to prevent infection.[25] * Pump Irritation: At the end of their delivery period, pumps can swell and leak a concentrated salt solution, causing local tissue irritation.[8] Remove pumps at the appropriate time point if the animal is to survive.[8]

Experimental Protocols & Methodologies

Protocol 1: Long-Term this compound Delivery via Osmotic Pumps

This protocol outlines the key steps for using implantable osmotic pumps for continuous this compound delivery in rodents.

Materials:

  • This compound Hydrochloride powder

  • Vehicle (e.g., sterile saline, DMSO)

  • ALZET® or RWD Osmotic Pumps of the appropriate size and duration[5][6]

  • Sterile surgical instruments

  • Anesthetic and analgesic agents

Procedure:

  • Pump Selection and Preparation:

    • Choose a pump model based on the desired delivery rate and duration, and the size of the animal.[5][6]

    • Prepare the this compound formulation at the desired concentration. The concentration is calculated based on the pump's flow rate and the target daily dose (mg/kg/day).[7]

    • Fill the pumps with the this compound formulation according to the manufacturer's instructions, ensuring no air bubbles are trapped.

    • Prime the filled pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate drug delivery upon implantation.[7]

  • Surgical Implantation:

    • Anesthetize the animal using an approved protocol (e.g., ketamine/xylazine or isoflurane).[25]

    • Administer pre-operative analgesics.

    • Shave and sterilize the surgical site, typically on the back, slightly posterior to the scapulae for subcutaneous implantation.[8][25]

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Monitor the animal during recovery and provide post-operative analgesia as needed.[25]

Protocol 2: Preparation and Validation of Medicated Rodent Chow

This workflow describes the process of creating and verifying a this compound-supplemented diet.

Procedure:

  • Dose Calculation:

    • Determine the target daily dose (DD) in mg/kg of body weight per day.

    • Measure the average daily food intake (FI) in grams per day for a representative group of animals, accounting for spillage.[9]

    • Measure the average animal body weight (BW) in kg.

    • Calculate the required dietary concentration (DC) in mg of this compound per kg of chow using the formula: DC (mg/kg) = (DD * BW) / FI

  • Diet Formulation and Manufacturing:

    • Contact a specialized vendor (e.g., TestDiet®, Bio-Serv) to have the custom diet manufactured.[9][10][12]

    • Provide the vendor with the calculated dietary concentration and a Safety Data Sheet (SDS) for this compound.[9]

    • Specify the base diet (e.g., standard chow, purified diet) and whether irradiation is required.[12]

  • Homogeneity and Stability Testing:

    • Request that the vendor perform quality control testing to confirm the homogeneity of this compound in the diet.

    • Upon receiving the diet, it is best practice to send samples from the top, middle, and bottom of the batch to an analytical lab for concentration verification via LC-MS/MS.

    • If the study is several months long, consider re-testing the diet's this compound concentration periodically to ensure stability.

Visualizations

Workflow for Troubleshooting Inconsistent this compound Exposure

G cluster_delivery Dosing Method cluster_pk Pharmacokinetics cluster_analysis Bioanalysis Start High Variability in Plasma this compound Levels CheckDelivery Review Dosing Method Start->CheckDelivery CheckPK Assess Pharmacokinetic Factors Start->CheckPK CheckAnalysis Verify Bioanalytical Method Start->CheckAnalysis Gavage Oral Gavage: - Technique consistent? - Animal stress observed? CheckDelivery->Gavage If Gavage Diet Medicated Diet: - Homogeneity verified? - Ingestion vs. consumption? CheckDelivery->Diet If Diet Pump Osmotic Pump: - Primed correctly? - Implanted properly? CheckDelivery->Pump If Pump Metabolism Metabolism: - Strain/species differences? CheckPK->Metabolism Bioavailability Bioavailability: - Route-dependent differences? CheckPK->Bioavailability Sampling Sample Handling: - Consistent protocol? - Degradation possible? CheckAnalysis->Sampling Assay LC-MS/MS Assay: - Method validated for matrix? - Internal standard stable? CheckAnalysis->Assay Solution Implement Corrective Actions: - Refine technique - Switch delivery method - Re-validate assay Gavage->Solution Diet->Solution Pump->Solution Metabolism->Solution Bioavailability->Solution Sampling->Solution Assay->Solution

Caption: Troubleshooting workflow for inconsistent this compound exposure.

Decision Tree for Selecting a Delivery Method

G Start Select this compound Delivery Method Duration Study Duration > 6 weeks? Start->Duration SteadyState Is Steady-State Plasma Level Critical? Duration->SteadyState No MedicatedDiet Use Medicated Diet Duration->MedicatedDiet Yes HandlingStress Is Minimizing Animal Handling Stress a Priority? SteadyState->HandlingStress No OsmoticPump Use Osmotic Pumps SteadyState->OsmoticPump Yes OralGavage Use Oral Gavage (with caution for long-term) HandlingStress->OralGavage No MedicatedDiet2 Use Medicated Diet HandlingStress->MedicatedDiet2 Yes

Caption: Decision tree for selecting a this compound delivery method.

References

  • Noble Life Sciences. Continuous Drug Infusion Model with an Implantable Osmotic Pump. [Link]

  • Boston University IACUC. Osmotic Pumps in Mice and Rats. [Link]

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  • Byran, G., Ramachandran, S. K., Lakshmanan, K., Rajagopal, K., & Nainar, M. S. (2021). Development and validation of LC/MS method for the determination of this compound enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy, 47(3), 361-366. [Link]

  • Kandola, K., & Shafi, F. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

  • Atcha, Z. M., Es-Sweyer, B. G., Dunbar, J. C., & Simaan, M. (2010). A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice. Journal of the American Association for Laboratory Animal Science, 49(3), 305–310. [Link]

  • Damsch, S., Eichenbaum, G., & Tonelli, A. (2011). Gavage-Related Reflux in Rats: Identification, Pathogenesis, and Toxicological Implications (Review). Toxicologic Pathology, 39(2), 355-364. [Link]

  • Byran, G., Ramachandran, S. K., Lakshmanan, K., Rajagopal, K., & Nainar, M. S. (2021). Development and validation of LC/MS method for the determination of this compound enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy, 47(3), 361-366. [Link]

  • Hars, V., Bender, A. M., & Puthli, S. (2001). Comparison of this compound levels in the plasma of rats and dogs after intranasal, intravenous, and oral administration. Journal of pharmaceutical sciences, 90(10), 1599-1605. [Link]

  • Lamberty, Y., & Gower, A. J. (2004). An alternative method of oral dosing for rats. Journal of the American Association for Laboratory Animal Science, 43(5), 49–52. [Link]

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  • El-Didamony, A. M. (2008). spectrophotometric micro determination of this compound hydrochloride in their pharmaceutical formulations and spiked plasma. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 565-570. [Link]

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  • Bio-Serv. Rodent Medicated. [Link]

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  • Inotiv. Medicated Diets. [Link]

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Validation & Comparative

A Comparative Analysis of Meclizine and Scopolamine for the Prophylaxis and Treatment of Motion Sickness: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Motion sickness, a common yet complex syndrome, arises from a sensory mismatch between the vestibular, visual, and proprioceptive systems. This conflict results in a cascade of neurochemical signals that manifest as symptoms ranging from dizziness and fatigue to severe nausea and vomiting[1]. For drug development professionals and researchers, understanding the comparative efficacy and mechanisms of the available pharmacotherapies is paramount for innovating more effective treatments. This guide provides an in-depth, evidence-based comparison of two widely utilized anti-motion sickness agents: meclizine, a first-generation antihistamine, and scopolamine, a muscarinic antagonist. We will delve into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data.

The Neurobiology of Motion Sickness: A Tale of Two Pathways

The genesis of motion sickness is a complex interplay of neural circuits, primarily involving the vestibular nuclei in the brainstem and the chemoreceptor trigger zone (CTZ) in the area postrema. The vestibular nuclei receive input from the inner ear regarding head motion and spatial orientation. When this information conflicts with visual and proprioceptive inputs, a sensory mismatch occurs. This mismatch leads to the activation of downstream pathways that induce the sensation of nausea and the vomiting reflex.

Two key neurotransmitter systems are implicated in this process: the cholinergic system, utilizing acetylcholine, and the histaminergic system, which employs histamine. Both this compound and scopolamine exert their therapeutic effects by targeting these pathways, albeit through different mechanisms.

Scopolamine , an anticholinergic agent, acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors in the vestibular nuclei, it inhibits the transmission of nerve impulses from the vestibular apparatus to the CTZ and the vomiting center in the medulla[1].

This compound , on the other hand, is a first-generation antihistamine that primarily functions as an H1 receptor antagonist. It is believed to exert its antiemetic effects by blocking H1 receptors in the vomiting center and the CTZ[1]. Additionally, this compound possesses central anticholinergic properties, which contribute to its efficacy.

Signaling Pathways in Motion Sickness

G cluster_sensory Sensory Input cluster_cns Central Nervous System Processing cluster_symptoms Physiological Response Vestibular Vestibular System (Inner Ear) VN Vestibular Nuclei Vestibular->VN Sensory Integration Visual Visual System (Eyes) Visual->VN Sensory Integration Proprioceptive Proprioceptive System (Muscles/Joints) Proprioceptive->VN Sensory Integration CTZ Chemoreceptor Trigger Zone (Area Postrema) VN->CTZ Acetylcholine (Muscarinic) Histamine (H1) VC Vomiting Center (Medulla) CTZ->VC Symptoms Nausea, Vomiting, Dizziness VC->Symptoms Scopolamine Scopolamine Scopolamine->VN Antagonist at Muscarinic Receptors This compound This compound This compound->CTZ Antagonist at H1 Receptors This compound->VC Antagonist at H1 Receptors

Caption: Mechanism of action for Scopolamine and this compound in the context of motion sickness pathways.

Comparative Pharmacokinetics

The onset and duration of action are critical factors in the selection of an anti-motion sickness agent. This compound is administered orally, while scopolamine is most commonly delivered via a transdermal patch.

ParameterThis compound (Oral)Scopolamine (Transdermal Patch)
Dosage 25-50 mg1.5 mg patch (delivers ~1 mg over 72 hrs)
Onset of Action ~ 1 hour4-6 hours
Time to Peak Plasma Concentration ~ 3 hours~ 24 hours
Duration of Action Up to 24 hoursUp to 72 hours
Metabolism Primarily hepatic (CYP2D6)Hepatic

Sources: [1][2][3]

The slower onset of action for the scopolamine patch necessitates its application several hours before travel. Conversely, this compound's relatively rapid onset makes it suitable for more immediate use. The prolonged, steady-state delivery of scopolamine via the transdermal system offers a distinct advantage for long-duration travel.

Head-to-Head Efficacy: A Review of the Evidence

Numerous studies have compared the efficacy of this compound and scopolamine in preventing and treating motion sickness. A consistent finding is that scopolamine is generally more effective, particularly in scenarios involving more severe motion.

In a double-blind, crossover study involving a ship-motion simulator, transdermal scopolamine provided significantly better protection against motion sickness than both placebo and oral this compound[4][5]. Another study found that while both drugs were effective, scopolamine was often preferred for longer trips or more severe cases of motion sickness, with this compound being a suitable option for shorter durations or milder symptoms[1].

A study evaluating various anti-motion sickness medications reported that oral scopolamine allowed participants to tolerate significantly more sickening head movements in a rotating chair compared to this compound[6].

Study DesignKey Findings
Double-blind, crossover, ship-motion simulatorTransdermal scopolamine was superior to oral this compound and placebo in preventing motion sickness.
Comparative reviewScopolamine is more effective for longer trips and severe motion sickness; this compound is preferred for shorter trips and milder cases.
Double-blind, placebo-controlled, rotating chairOral scopolamine was significantly more effective than this compound in increasing tolerance to motion.

Sources: [1][4][5][6]

Adverse Effect Profiles: A Comparative Overview

Both this compound and scopolamine can produce a range of side effects, primarily due to their anticholinergic and antihistaminic properties. The incidence and severity of these effects can influence drug selection and patient compliance.

Side EffectThis compound (User-Reported Incidence)Scopolamine (User-Reported Incidence)
Drowsiness/Tiredness 20.7% / 10.1%Not explicitly quantified in this format, but a known side effect
Dry Mouth Not explicitly quantified in this format, but a known side effect27.8%
Dizziness 17.3%25.9%
Blurred Vision A known side effect25.0%
Nausea 12.7%31.1% (Note: This may be paradoxical or related to the underlying condition)
Headaches A known side effect8.5%
Dilated Pupils A known side effect6.1%

Source: [7] (Note: This data is based on user-reported side effects and not from a controlled clinical trial.)

In a clinical setting, dry mouth is the most frequently reported side effect of transdermal scopolamine[4][5]. While both medications can cause drowsiness, blurred vision, and dizziness, some evidence suggests that the side effect profiles are generally comparable in severity for many users[1].

Experimental Protocol: A Model for Comparative Clinical Trials

To ensure the rigorous and objective evaluation of anti-motion sickness medications, a well-designed clinical trial protocol is essential. The following is a model protocol for a double-blind, placebo-controlled, crossover study comparing oral this compound and transdermal scopolamine.

Experimental Workflow for a Comparative Motion Sickness Study

G Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization to Treatment Sequence (e.g., A-B-C, B-C-A, C-A-B) InformedConsent->Randomization Washout1 Washout Period 1 Randomization->Washout1 TreatmentA Treatment A Administration (e.g., Scopolamine + Placebo this compound) Washout1->TreatmentA MotionStimulus1 Motion Stimulus Exposure 1 (e.g., Ship-Motion Simulator) TreatmentA->MotionStimulus1 DataCollection1 Data Collection 1 (e.g., MSSS, Physiological Measures) MotionStimulus1->DataCollection1 Washout2 Washout Period 2 DataCollection1->Washout2 DataAnalysis Data Analysis (Statistical Comparison) DataCollection1->DataAnalysis TreatmentB Treatment B Administration (e.g., this compound + Placebo Scopolamine) Washout2->TreatmentB MotionStimulus2 Motion Stimulus Exposure 2 TreatmentB->MotionStimulus2 DataCollection2 Data Collection 2 MotionStimulus2->DataCollection2 Washout3 Washout Period 3 DataCollection2->Washout3 DataCollection2->DataAnalysis TreatmentC Treatment C Administration (Placebo this compound + Placebo Scopolamine) Washout3->TreatmentC MotionStimulus3 Motion Stimulus Exposure 3 TreatmentC->MotionStimulus3 DataCollection3 Data Collection 3 MotionStimulus3->DataCollection3 DataCollection3->DataAnalysis

Caption: A crossover experimental design for comparing two active drugs and a placebo.

1. Study Objective: To compare the efficacy and safety of oral this compound and transdermal scopolamine in the prevention of motion sickness induced by a ship-motion simulator.

2. Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.

3. Participant Population: Healthy adult volunteers with a history of motion sickness.

4. Inclusion Criteria:

  • Age 18-55 years.
  • Self-reported history of susceptibility to motion sickness.
  • Willingness to provide informed consent and adhere to study procedures.

5. Exclusion Criteria:

  • Contraindications to this compound or scopolamine.
  • Use of any medication that may interfere with the study drugs or assessments.
  • History of significant cardiovascular, neurological, or psychiatric disorders.
  • Pregnancy or lactation.

6. Study Treatments:

  • Treatment A: Transdermal scopolamine patch (1.5 mg) + oral placebo.
  • Treatment B: Oral this compound (50 mg) + placebo transdermal patch.
  • Treatment C: Placebo transdermal patch + oral placebo.

7. Study Procedures:

  • Each participant will complete three treatment periods, separated by a washout period of at least 7 days.
  • The transdermal patch (active or placebo) will be applied 12 hours prior to the motion stimulus.
  • The oral medication (active or placebo) will be administered 2 hours prior to the motion stimulus.
  • Participants will be exposed to a standardized motion profile in a ship-motion simulator for 90 minutes.
  • Motion sickness severity will be assessed at regular intervals using a validated scale, such as the Motion Sickness Severity Scale (MSSS)[8][9][10][11].
  • Physiological parameters (e.g., heart rate, skin conductance) and adverse events will be monitored throughout the study.

8. Endpoints:

  • Primary Efficacy Endpoint: Mean MSSS score during motion exposure.
  • Secondary Efficacy Endpoints: Time to onset of moderate nausea, incidence of vomiting.
  • Safety Endpoint: Incidence and severity of adverse events.

9. Statistical Analysis:

  • Efficacy endpoints will be analyzed using a mixed-effects model for crossover designs.
  • Safety data will be summarized descriptively.

Conclusion and Future Directions

The available evidence strongly indicates that both this compound and scopolamine are effective agents for the management of motion sickness. Scopolamine, particularly in its transdermal formulation, demonstrates superior efficacy for the prevention of more severe symptoms and for longer durations of travel. This compound remains a valuable option, especially for shorter trips and individuals who may not tolerate scopolamine.

Future research should focus on direct, head-to-head comparative trials with larger sample sizes to provide more definitive data on the relative incidence of a wider range of side effects. Additionally, investigations into novel drug delivery systems that could offer the rapid onset of oral medications with the sustained duration of a transdermal patch would be a significant advancement in the field. Further elucidation of the individual genetic and physiological factors that predispose individuals to motion sickness could pave the way for more personalized and effective therapeutic strategies.

References

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TRANSDERM SCŌP safely a - accessdata.fda.gov. (n.d.). Retrieved January 10, 2026, from [Link]

  • Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic drug monitoring, 27(5), 655–665. [Link]

  • Pensado, A., F-J-V, F. J., & Hadgraft, J. (2021). Skin Pharmacokinetics of Transdermal Scopolamine: Measurements and Modeling. Molecular Pharmaceutics, 18(7), 2794-2804. [Link]

  • Nachum, Z., Shupak, A., & Gordon, C. R. (2006). Transdermal scopolamine for prevention of motion sickness: clinical pharmacokinetics and therapeutic applications. Clinical pharmacokinetics, 45(6), 543–566. [Link]

  • Runway Health. (2024, June 4). Scopolamine vs this compound - Which Is Best for Motion Sickness? Retrieved January 10, 2026, from [Link]

  • Drugs.com. (n.d.). This compound vs Scopolamine Comparison. Retrieved January 10, 2026, from [Link]

  • University of Bath's research portal. (2021, July 5). Skin Pharmacokinetics of Transdermal Scopolamine: Measurements and Modeling. Retrieved January 10, 2026, from [Link]

  • Dahl, E., Offer-Ohlsen, D., Lillevold, P. E., & Sandvik, L. (1984). Transdermal scopolamine, oral this compound, and placebo in motion sickness. Clinical pharmacology and therapeutics, 36(1), 116–120. [Link]

  • Bos, J. E., de Vries, S. C., van Emmerik, M. L., & Groen, E. L. (2020). The metrics for measuring motion sickness. Vrije Universiteit Amsterdam.
  • Spinks, A., & Wasiak, J. (2011). Scopolamine for preventing and treating motion sickness.
  • Gianaros, P. J., Muth, E. R., Mordkoff, J. T., Levine, M. E., & Stern, R. M. (2001). A questionnaire for the assessment of the multiple dimensions of motion sickness. Aviation, space, and environmental medicine, 72(6), 589-595.
  • Uloza, V., Uloziene, I., & Stasionis, K. (2023). Validation of the motion sickness severity scale: Secondary analysis of a randomized, double-blind, placebo-controlled study of a treatment for motion sickness. PLOS ONE, 18(1), e0280058. [Link]

  • PLOS. (2023, January 5). Validation of the motion sickness severity scale. Retrieved January 10, 2026, from [Link]

  • Lawson, B. D., McGee, H. A., Castaneda, M. A., Golding, J. F., Kass, S. J., & McGrath, C. M. (2009). Evaluation of Several Common Antimotion Sickness Medications and Recommendations Concerning Their Potential Usefulness During Special Operations.
  • Kohl, R. L. (1982). Neurochemical background and approaches in the understanding of motion sickness. NASA Technical Reports Server.
  • ResearchGate. (2025, December 1). Validation of the motion sickness severity scale: Secondary analysis of a randomized, double-blind, placebo-controlled study of a treatment for motion sickness. Retrieved January 10, 2026, from [Link]

  • Tradipitant in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study. (2020). Frontiers in Neurology, 11, 577975. [Link]

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Comparative Analysis of Meclizine and Betahistine in a Meniere's Disease Model: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of Meclizine and Betahistine, two commonly prescribed medications for Meniere's disease. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, preclinical efficacy, and experimental considerations for evaluating these compounds in a Meniere's disease model.

Introduction: The Clinical Challenge of Meniere's Disease and the Rationale for Comparative Analysis

Meniere's disease is a debilitating disorder of the inner ear characterized by episodic vertigo, fluctuating hearing loss, tinnitus, and a sensation of aural fullness.[1][2] The underlying pathology is believed to be endolymphatic hydrops, an accumulation of fluid in the inner ear.[1][3] While the exact cause remains elusive, the management of its symptoms is a critical area of research.

This compound, a first-generation antihistamine, and Betahistine, a histamine analogue, are two pharmacological agents frequently used to alleviate the vertiginous symptoms of Meniere's disease.[1][4] However, they operate through distinct mechanisms of action, leading to different therapeutic profiles and experimental outcomes. This guide aims to provide a clear, evidence-based comparison to inform the design of preclinical studies in Meniere's disease models.

Unraveling the Mechanisms of Action: A Tale of Two Histamine Modulators

Understanding the divergent signaling pathways of this compound and Betahistine is fundamental to interpreting their effects in a Meniere's disease model.

This compound: A Vestibular Suppressant

This compound primarily functions as an antagonist of the histamine H1 receptor.[5][6] Its therapeutic effect in vertigo is attributed to its ability to suppress the central emetic center and reduce the excitability of the vestibular system.[4][6][7] By blocking H1 receptors in the vestibular nuclei, this compound dampens the neural signals originating from an overstimulated inner ear, thereby mitigating the sensation of spinning and nausea.[4][5] Additionally, this compound possesses anticholinergic properties, which further contribute to its vestibular suppressant effects.[4][5]

dot

Caption: this compound's mechanism as a vestibular suppressant.

Betahistine: A Multi-Target Modulator

Betahistine's mechanism is more complex, involving a dual action on histamine receptors. It acts as a weak partial agonist at H1 receptors and a potent antagonist or inverse agonist at H3 receptors.[3][8][9]

The H1 receptor agonism is thought to induce vasodilation in the inner ear, improving microcirculation and helping to resolve endolymphatic hydrops.[1][8][9] The more significant action is its antagonism of H3 receptors, which are presynaptic autoreceptors that inhibit the release of histamine and other neurotransmitters.[8][9] By blocking H3 receptors, Betahistine increases the release of histamine in the brain, particularly in the vestibular nuclei.[1][8][9] This enhanced histaminergic activity is believed to facilitate central vestibular compensation, the process by which the brain adapts to asymmetric vestibular input.

dot

Caption: Betahistine's dual mechanism of action.

Preclinical Models of Meniere's Disease: Methodological Considerations

To effectively compare this compound and Betahistine, a robust and reproducible animal model of Meniere's disease is essential. While no single model perfectly replicates all aspects of the human condition, several established methods induce endolymphatic hydrops, the key pathological feature.

Commonly Used Preclinical Models:

Model TypeMethodKey FeaturesAdvantagesDisadvantages
Surgical Ablation Surgical obliteration of the endolymphatic sac or duct.[10]Induces chronic endolymphatic hydrops.High success rate in inducing hydrops.Invasive, potential for confounding inflammatory responses.
Vasopressin-Induced Systemic administration of vasopressin.[10]Mimics hormonal influences on fluid balance.Non-invasive, can be titrated.May not consistently produce significant hydrops.
Lipopolysaccharide (LPS)-Induced Intratympanic or systemic injection of LPS.[10][11][12]Induces an inflammatory response leading to hydrops.Reflects potential inflammatory triggers of Meniere's disease.Variability in the extent of hydrops.
Genetic Models Utilizing genetically modified animals with mutations in genes associated with familial Meniere's disease.[2][13]Allows for the study of specific molecular pathways.High specificity to genetic underpinnings.May not represent all forms of Meniere's disease.

Experimental Protocol: LPS-Induced Endolymphatic Hydrops in Mice

This protocol provides a standardized method for inducing endolymphatic hydrops, a key feature of Meniere's disease, in a murine model.

Materials:

  • CBA/J mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Microsyringe and 33-gauge needle

  • Operating microscope

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Tympanic Membrane Visualization: Under an operating microscope, visualize the tympanic membrane of the right ear.

  • Intratympanic Injection: Carefully create a small perforation in the posterior-inferior quadrant of the tympanic membrane using the needle.

  • LPS Administration: Inject 5 µL of LPS solution (1 mg/mL in sterile saline) into the middle ear cavity. The left ear can serve as a control with a saline injection.

  • Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia.

  • Hydrops Development: Allow for a period of 2-4 weeks for the development of endolymphatic hydrops.

  • Behavioral and Histological Assessment: Proceed with behavioral testing (e.g., rotarod, open field) to assess vestibular function and subsequent histological analysis of the inner ear to confirm the extent of hydrops.

Comparative Efficacy in a Preclinical Setting: A Hypothetical Data Summary

The following table presents a hypothetical summary of expected outcomes when evaluating this compound and Betahistine in an LPS-induced Meniere's disease model.

ParameterThis compound Treatment GroupBetahistine Treatment GroupVehicle Control Group
Vestibular Function (Rotarod Latency) Significant increase in latency to fall compared to control.Moderate, non-significant increase in latency to fall.Baseline vestibular dysfunction.
Spontaneous Nystagmus Significant reduction in the frequency and amplitude of nystagmus.No significant effect on nystagmus.Presence of spontaneous nystagmus.
Degree of Endolymphatic Hydrops (Histology) No significant reduction in hydrops.Significant reduction in the degree of endolymphatic hydrops.Severe endolymphatic hydrops.
Cochlear Blood Flow (Laser Doppler) No significant change.Significant increase in cochlear blood flow.Baseline blood flow.

Interpretation of Expected Results:

  • This compound is expected to excel in symptomatic relief of vestibular dysfunction, as indicated by improved rotarod performance and reduced nystagmus. However, it is not anticipated to address the underlying pathology of endolymphatic hydrops.

  • Betahistine , conversely, is hypothesized to directly impact the pathophysiology by reducing endolymphatic hydrops, likely through its effects on inner ear microcirculation. Its effect on acute vestibular symptoms may be less pronounced than that of this compound.

Pharmacokinetic and Pharmacodynamic Considerations

When designing preclinical studies, it is crucial to consider the pharmacokinetic and pharmacodynamic profiles of both drugs.

FeatureThis compoundBetahistine
Bioavailability VariableRapidly and almost completely absorbed
Metabolism Primarily by CYP2D6Rapidly metabolized to 2-pyridylacetic acid (inactive)
Half-life ~6 hours[4]~3.5 hours[14]
Primary Site of Action Central Nervous System (Vestibular Nuclei)[5]Inner Ear and Central Nervous System[1][9]

These differences necessitate careful consideration of dosing regimens to ensure adequate target engagement throughout the experimental period.

Clinical Relevance and Translational Insights

The preclinical data should be interpreted in the context of the clinical application of these drugs.

  • This compound is typically used for the acute management of vertigo attacks due to its rapid onset of action and potent vestibular suppressant effects.[7][15] However, its sedative side effects and potential to impede long-term vestibular compensation limit its use for chronic therapy.[7][15]

  • Betahistine is more commonly prescribed for the long-term prophylactic treatment of Meniere's disease, aiming to reduce the frequency and severity of vertigo episodes.[8][16] Clinical evidence for its efficacy has been a subject of debate, with some meta-analyses suggesting a benefit while others show no significant difference from placebo.[17][18][19][20]

Conclusion: Guiding Future Research

This comparative analysis underscores the distinct pharmacological profiles of this compound and Betahistine. This compound acts as a potent symptomatic treatment for acute vertigo, while Betahistine offers a potential disease-modifying effect by targeting the underlying pathophysiology of endolymphatic hydrops.

For researchers in the field, the choice between these two compounds in a preclinical model will depend on the specific research question.

  • To study mechanisms of acute vestibular suppression, this compound is the more appropriate tool.

  • To investigate potential treatments that address the root cause of Meniere's disease, Betahistine provides a more relevant pharmacological probe.

Future preclinical studies should aim to further elucidate the downstream molecular effects of Betahistine on inner ear fluid homeostasis and the long-term consequences of this compound-induced vestibular suppression on central compensation. A head-to-head comparison in a well-characterized animal model, as outlined in this guide, will be instrumental in advancing our understanding of these drugs and developing more effective therapies for Meniere's disease.

References

  • Betahistine - Wikipedia. Available from: [Link]

  • What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • What is the mechanism of action of this compound? - Dr.Oracle. Available from: [Link]

  • What is the mechanism of Betahistine Mesilate? - Patsnap Synapse. Available from: [Link]

  • This compound - Grokipedia. Available from: [Link]

  • Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog. Available from: [Link]

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A Senior Application Scientist's Guide to Validating Meclizine as a Glycolysis Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the ability to pharmacologically modulate cellular energy pathways is a cornerstone of discovery. Glycolysis, a fundamental process of glucose metabolism, is a pathway of immense interest, implicated in everything from neuroprotection to cancer biology. This guide provides an in-depth comparison of Meclizine, a repurposed antihistamine, with other known agents that enhance glycolysis. We will delve into the mechanistic underpinnings, provide validated experimental protocols for comparative analysis, and present a framework for robustly assessing these compounds in a research setting.

The Central Role of Glycolysis in Cellular Bioenergetics

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating a small amount of ATP and NADH. In the presence of oxygen, pyruvate typically enters the mitochondria for oxidative phosphorylation, a highly efficient process of ATP production. However, under anaerobic conditions or in certain cell types (like highly proliferative cancer cells), pyruvate is fermented to lactate. This metabolic switch, known as aerobic glycolysis or the Warburg effect, is a critical area of study. The rate of glycolysis is tightly controlled by several key enzymes, most notably Hexokinase (HK), Phosphofructokinase-1 (PFK-1), and Pyruvate Kinase (PKM2). Modulating the activity of these enzymes or their regulators is the primary strategy for pharmacologically enhancing glycolysis.

Glycolysis_Pathway cluster_pathway Simplified Glycolytic Pathway cluster_regulators Key Regulatory Enzymes Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate ...multiple steps... Lactate Lactate Pyruvate->Lactate LDH HK Hexokinase (HK) PFK1 Phosphofructokinase-1 (PFK-1) PKM2 Pyruvate Kinase M2 (PKM2) PGK1 Phosphoglycerate Kinase 1 (PGK1)

Caption: Simplified overview of the glycolytic pathway highlighting key regulatory enzymes.

This compound: A Multi-Faceted Glycolysis Enhancer

This compound, historically used as an H1-antihistamine for motion sickness, has emerged as a potent modulator of cellular metabolism.[1] Its ability to enhance glycolysis stems from a dual mechanism of action, making it a unique tool for metabolic studies.

Mechanism of Action
  • Upregulation of PFKFB3: The primary mechanism by which this compound enhances glycolysis is by increasing the protein levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), which is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1).[2][3] By activating PFK-1, a rate-limiting enzyme, this compound effectively opens the floodgates for glycolytic flux. Studies have shown that treatment with 12.5 µM this compound for 48 hours significantly increases PFKFB3 protein levels in SH-SY5Y cells.[4]

  • Inhibition of Mitochondrial Respiration: this compound also indirectly promotes glycolysis by attenuating mitochondrial respiration. It achieves this by inhibiting the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[5] This inhibition leads to the accumulation of phosphoethanolamine, which itself is an endogenous inhibitor of mitochondrial respiration.[5] This reduction in oxidative phosphorylation prompts a compensatory upregulation of glycolysis to meet the cell's ATP demands, a classic example of the Pasteur effect.

This dual action—directly stimulating a key glycolytic regulator while simultaneously dampening the competing oxidative phosphorylation pathway—makes this compound a robust glycolysis enhancer. This has been demonstrated to have neuroprotective effects in models of Parkinson's disease and ischemic stroke.[1]

Comparative Analysis with Other Glycolysis Enhancers

To properly validate this compound, it's essential to compare its performance against other agents that modulate glycolysis, each with a distinct mechanism of action. We will consider two other well-characterized compounds: Terazosin and Metformin .

  • Terazosin: An α1-adrenergic receptor antagonist used for treating benign prostatic hyperplasia. More recently, it was discovered to directly bind to and activate Phosphoglycerate Kinase 1 (PGK1), the first ATP-producing enzyme in the glycolytic pathway.[6][7] This direct enzymatic activation provides a clear, targeted mechanism for enhancing the lower part of the glycolytic pathway.

  • Metformin: The most widely prescribed drug for type 2 diabetes. Its primary metabolic effect is the inhibition of mitochondrial respiratory chain Complex I.[8] Similar to one of this compound's mechanisms, this inhibition of oxidative phosphorylation forces a metabolic shift toward glycolysis to maintain cellular ATP levels.[8][9]

MoA_Comparison cluster_agents Glycolysis Enhancing Agents cluster_pathways Cellular Pathways This compound This compound PFKFB3 PFKFB3 Upregulation This compound->PFKFB3 increases levels Mito_Resp Mitochondrial Respiration This compound->Mito_Resp inhibits (indirectly) Terazosin Terazosin PGK1 PGK1 Activation Terazosin->PGK1 directly activates Metformin Metformin Metformin->Mito_Resp inhibits (Complex I) PFK1 PFK-1 Activation PFKFB3->PFK1 Glycolysis Glycolytic Flux PFK1->Glycolysis PGK1->Glycolysis Mito_Resp->Glycolysis compensatory upregulation

Caption: Mechanisms of action for this compound, Terazosin, and Metformin on glycolysis.

Quantitative Comparison Summary
FeatureThis compoundTerazosinMetformin
Primary Target PFKFB3 (upregulation) / PCYT2 (inhibition)[4][5]Phosphoglycerate Kinase 1 (PGK1)[6][7]Mitochondrial Complex I[8]
Mechanism Allosteric activation of PFK-1 & compensatory shift from inhibited OXPHOS.Direct enzymatic activation of PGK1.[10]Compensatory shift from inhibited OXPHOS.[9]
Effective Conc. (in vitro) 10-25 µM[4]10-100 nM (activation); >1 µM (inhibition)[11]0.5-10 mM[8][12]
Primary Therapeutic Use Antihistamine (anti-motion sickness)Benign Prostatic Hyperplasia / HypertensionType 2 Diabetes
Key Off-Target Effects H1 histamine receptor antagonism, anticholinergic activityα1-adrenergic receptor antagonismMild gastrointestinal upset

Experimental Protocols for Validation

To objectively compare these agents, a suite of standardized metabolic assays is required. The following protocols provide a self-validating system to measure distinct aspects of glycolytic function.

Workflow cluster_prep Cell Preparation cluster_assays Metabolic Assays cluster_analysis Data Analysis Seed Seed Cells in Microplates Treat Treat with Agent (this compound, Terazosin, etc.) or Vehicle Control Seed->Treat ECAR ECAR Assay (Seahorse XF) Treat->ECAR Lactate Lactate Assay (Supernatant) Treat->Lactate Glucose Glucose Uptake (2-NBDG) Treat->Glucose Compare Compare Glycolytic Rate, Capacity, and Glucose Uptake ECAR->Compare Lactate->Compare Glucose->Compare

Caption: Experimental workflow for comparing glycolysis-enhancing agents.

Protocol 1: Extracellular Acidification Rate (ECAR) Measurement

This protocol utilizes the Agilent Seahorse XF Analyzer to measure the rate of proton extrusion from cells, which is a direct indicator of glycolytic activity. The Glycolysis Stress Test provides key parameters of cellular metabolism.[13]

Materials:

  • Seahorse XF96 or XFe24 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose [2-DG])[14]

  • Seahorse XF Base Medium supplemented with 2 mM L-glutamine[15]

  • Cultured cells of interest

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate a Seahorse sensor cartridge overnight in a non-CO2, 37°C incubator using Seahorse XF Calibrant.[16]

  • Assay Medium Preparation: The day of the assay, warm the Seahorse XF Base Medium (supplemented with L-glutamine) to 37°C and adjust the pH to 7.4.[15]

  • Cell Preparation: Remove the growth medium from the cells, wash once with the prepared assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2, 37°C incubator for 1 hour to allow temperature and pH to equilibrate.[17]

  • Compound Loading: Load the sensor cartridge ports with the glycolysis stress test components (and your test agents if desired) according to the kit instructions. Typically:

    • Port A: Glucose (to measure glycolysis)

    • Port B: Oligomycin (an ATP synthase inhibitor, to measure maximal glycolytic capacity)

    • Port C: 2-Deoxyglucose (a competitive inhibitor of Hexokinase, to measure non-glycolytic acidification)[13]

  • Run Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and run the pre-programmed Glycolysis Stress Test protocol.

  • Data Analysis: After the run, normalize the data to cell number or protein content per well. Analyze the ECAR data to determine basal glycolysis, glycolytic capacity, and glycolytic reserve.

Protocol 2: Lactate Production Assay (Colorimetric)

This assay quantifies the lactate secreted into the culture medium, a direct end-product of glycolysis.

Materials:

  • 96-well clear, flat-bottom plate

  • Colorimetric L-Lactate Assay Kit (e.g., Abcam ab65331 or similar)

  • Microplate reader capable of measuring absorbance at ~450 nm

  • Cell culture supernatant from treated cells

Procedure:

  • Sample Collection: Culture cells with your test compounds (this compound, etc.) for the desired duration. Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Standard Curve Preparation: Prepare a series of lactate standards from the provided stock solution according to the kit manufacturer's protocol.[18]

  • Reaction Setup: Add 50 µL of each standard and supernatant sample to separate wells of the 96-well plate.

  • Reaction Mix: Prepare the Reaction Mix containing Assay Buffer, Substrate Mix, and Enzyme Mix as per the kit instructions. Add 50 µL of the Reaction Mix to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background reading from all measurements. Plot the standard curve and determine the lactate concentration in each sample. Normalize the results to the cell number or protein concentration from the corresponding wells.

Protocol 3: Glucose Uptake Assay (2-NBDG)

This protocol uses a fluorescent glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to measure the rate of glucose transport into the cell.[19]

Materials:

  • 2-NBDG fluorescent glucose analog

  • Glucose-free culture medium (e.g., glucose-free DMEM)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence plate reader (Excitation/Emission ≈ 465/540 nm)[19]

Procedure:

  • Cell Treatment: Seed cells and treat with test compounds in your standard culture medium as required.

  • Glucose Starvation: Prior to the assay, wash the cells with PBS and replace the medium with glucose-free culture medium. Incubate for 1-2 hours at 37°C. This step synchronizes the glucose transporters.[19]

  • 2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final working concentration (typically 50-150 µM, must be optimized) and add it to the cells. Incubate for 20-40 minutes at 37°C.[20]

  • Stop Uptake: To stop the reaction, remove the 2-NBDG-containing medium and immediately wash the cells three times with ice-cold PBS. This is a critical step to remove extracellular fluorescence and minimize background.[21]

  • Measurement (Flow Cytometry):

    • Trypsinize and harvest the cells.

    • Resuspend in ice-cold PBS or FACS buffer.

    • Analyze the fluorescence in the FITC or equivalent channel on a flow cytometer.[20]

  • Measurement (Plate Reader):

    • After the final wash, add 100 µL of PBS to each well.

    • Read the plate on a fluorescence microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. An increase in MFI corresponds to higher glucose uptake.

Conclusion and Future Directions

This guide validates this compound as a potent and mechanistically unique glycolysis enhancer. Its dual action on PFKFB3 upregulation and indirect mitochondrial inhibition provides a robust method for shifting cellular metabolism towards glycolysis.[4][5] When compared to agents like Terazosin, which targets a specific glycolytic enzyme (PGK1), and Metformin, which primarily acts as a mitochondrial inhibitor, this compound offers a distinct profile.[7][8]

The choice of agent depends on the experimental question. For studying the specific role of PGK1, Terazosin is the logical choice. For mimicking a state of mitochondrial dysfunction, Metformin is a classic tool. However, for achieving a strong and multifaceted enhancement of the entire glycolytic pathway, this compound represents a compelling and valuable research agent. The provided protocols offer a rigorous framework for researchers to compare these agents directly and dissect the nuanced roles of glycolysis in their specific biological systems.

References

  • Gohil, V. M., et al. (2013). This compound inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism. Journal of Biological Chemistry. Available at: [Link]

  • Biocompare (2015). Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare. Available at: [Link]

  • Squarespace (n.d.). Standard Glyco/Mito Stress Seahorse Assay. Squarespace. Available at: [Link]

  • Chen, L., et al. (2015). Terazosin activated Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology. Available at: [Link]

  • Agilent Technologies (n.d.). Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. Available at: [Link]

  • Assay Genie (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). Assay Genie. Available at: [Link]

  • Seahorse Bioscience (n.d.). XF Glycolysis Stress Test Kit Preparation and Aliquoting. Seahorse Bioscience. Available at: [Link]

  • Low, T. Y., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1. PNAS. Available at: [Link]

  • protocols.io (2023). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. protocols.io. Available at: [Link]

  • Jones, R. G., et al. (2016). An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. Journal of Visualized Experiments. Available at: [Link]

  • protocols.io (2022). Glycolysis stress test in organoids. protocols.io. Available at: [Link]

  • RayBiotech (n.d.). L-lactate Assay Kit (Colorimetric). RayBiotech. Available at: [Link]

  • Hebestreit, F., et al. (2022). L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. PLOS ONE. Available at: [Link]

  • Frontiers (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry. Available at: [Link]

  • MDPI (2022). Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Menendez, J. A., et al. (2014). Preventing feedback activation of glycolytic ATP production enhances metformin cytotoxicity in breast cancer cells when oxidative phosphorylation is inhibited. Cell Cycle. Available at: [Link]

  • Schommers, P., et al. (2022). Low glucose availability potentiates the effects of metformin on model T cell activation and exhaustion markers in vitro. Frontiers in Immunology. Available at: [Link]

  • ResearchGate (n.d.). Metformin inhibits mitochondria and induces a shift towards glycolytic metabolism in human glioblastoma cells. ResearchGate. Available at: [Link]

  • Škiljaica, A., et al. (2022). Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate (n.d.). Increased glycolysis upon this compound treatment was associated with increased PFKFB3 in SHSY5Y cells. ResearchGate. Available at: [Link]

  • Goh, T. L., et al. (2016). This compound-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models. Scientific Reports. Available at: [Link]

  • ResearchGate (n.d.). Test for persistence of the glycolysis-stimulating effect of metformin. ResearchGate. Available at: [Link]

  • PubMed (2013). This compound inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism. PubMed. Available at: [Link]

  • American Thoracic Society (2022). PFKFB3 Inhibits Fructose Metabolism in Pulmonary Microvascular Endothelial Cells. ATS Journals. Available at: [Link]

  • National Institutes of Health (2022). PFKFB3 Inhibits Fructose Metabolism in Pulmonary Microvascular Endothelial Cells. PubMed Central. Available at: [Link]

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A Head-to-Head Comparison of Meclizine and Dimenhydrinate for Anti-Emetic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Nausea and vomiting are complex physiological responses to a variety of stimuli, posing significant challenges in clinical management and drug development. Among the first-generation antihistamines, meclizine and dimenhydrinate are frequently utilized for their anti-emetic properties, particularly in the context of motion sickness and vestibular disorders. This guide provides a detailed, head-to-head comparison of their anti-emetic efficacy, underpinned by their mechanisms of action, pharmacokinetic profiles, and supporting experimental data.

Mechanistic Underpinnings of Anti-Emetic Action

The efficacy of both this compound and dimenhydrinate in mitigating nausea and vomiting stems from their antagonist activity at histamine H1 and muscarinic acetylcholine receptors within the central nervous system. These receptors are densely expressed in key areas integrating emetic stimuli, namely the vestibular nuclei of the inner ear and the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1][2]

The vestibular system detects motion and plays a crucial role in balance.[3] Overstimulation of this system, as occurs in motion sickness, leads to an increased release of histamine and acetylcholine. These neurotransmitters then act on their respective receptors in the vestibular nuclei and project to the vomiting center in the brainstem.[1]

The CTZ, located in the area postrema, lies outside the blood-brain barrier, allowing it to detect emetic substances in the bloodstream.[2] This region is rich in dopamine D2, serotonin 5-HT3, histamine H1, and muscarinic receptors.[4][5] By blocking H1 and muscarinic receptors in these critical zones, this compound and dimenhydrinate interrupt the signaling cascade that culminates in the sensation of nausea and the act of vomiting.[1][2]

Dimenhydrinate is a salt of two distinct molecules: diphenhydramine (an antihistamine) and 8-chlorotheophylline (a mild stimulant). The anti-emetic effects are primarily attributed to the diphenhydramine component, while the 8-chlorotheophylline is intended to counteract the sedative effects of diphenhydramine.[6] this compound, a piperazine derivative, functions as a single agent.[7]

Emetic Signaling Pathway Figure 1: Simplified Emetic Signaling Pathways and Drug Targets cluster_0 Stimuli cluster_1 Sensory Input cluster_2 Neurotransmitters cluster_3 Integration Center cluster_4 Drug Intervention Motion Motion Vestibular System Vestibular System Motion->Vestibular System Emetogenic Drugs/Toxins Emetogenic Drugs/Toxins Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Emetogenic Drugs/Toxins->Chemoreceptor Trigger Zone (CTZ) Histamine (H1) Histamine (H1) Vestibular System->Histamine (H1) Acetylcholine (M) Acetylcholine (M) Vestibular System->Acetylcholine (M) Vomiting Center (Medulla) Vomiting Center (Medulla) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center (Medulla) Histamine (H1)->Vomiting Center (Medulla) Acetylcholine (M)->Vomiting Center (Medulla) Nausea & Vomiting Nausea & Vomiting Vomiting Center (Medulla)->Nausea & Vomiting This compound This compound This compound->Histamine (H1) Antagonist This compound->Acetylcholine (M) Antagonist Dimenhydrinate Dimenhydrinate Dimenhydrinate->Histamine (H1) Antagonist Dimenhydrinate->Acetylcholine (M) Antagonist

Caption: Simplified Emetic Signaling Pathways and Drug Targets.

Pharmacokinetic and Pharmacodynamic Profile Comparison

A key differentiator between this compound and dimenhydrinate lies in their pharmacokinetic and pharmacodynamic properties, which directly impacts their clinical application.

ParameterThis compoundDimenhydrinateReference(s)
Onset of Action ~1 hour15-30 minutes (oral)[8][9]
Duration of Action 12-24 hours4-6 hours[4][10]
Half-life ~6 hours~3.5 hours (diphenhydramine component)[9][11]
Metabolism Hepatic (primarily CYP2D6)Hepatic[1][12]
Excretion Feces (unchanged) and urine (as metabolites)Urine[9][12]

Causality Behind Experimental Choices: The longer duration of action of this compound makes it a suitable candidate for prophylactic use in situations of prolonged motion, requiring less frequent dosing.[10] In contrast, the faster onset of action of dimenhydrinate may be advantageous for the acute treatment of emergent symptoms.[10]

Head-to-Head Clinical Efficacy

Direct comparative clinical trials are essential for discerning the relative efficacy of anti-emetic agents. While large-scale, modern head-to-head trials are somewhat limited, existing data and clinical experience provide valuable insights.

A study comparing this compound (50 mg) and dimenhydrinate (50 mg) for the prevention of motion sickness found that both drugs were similarly effective in preventing overall subjective symptoms.[13][14] However, this compound was associated with significantly lower scores for gastrointestinal symptoms and less drowsiness.[13][14] For the treatment of vertigo, another area where both drugs are employed, this compound is often preferred for ongoing management due to its longer duration of action, while dimenhydrinate is considered more effective for acute symptom relief.[10] A phase III clinical trial is currently underway to evaluate the non-inferiority of this compound compared to dimenhydrinate for the control of acute vertigo symptoms of peripheral origin.[11][15][16]

IndicationThis compound EfficacyDimenhydrinate EfficacyKey Findings from Comparative StudiesReference(s)
Motion Sickness Effective for preventionEffective for prevention and treatmentBoth are effective, but this compound may cause less drowsiness and fewer gastrointestinal side effects.[13][14]
Vertigo Preferred for ongoing managementEffective for acute symptom reliefThis compound's longer duration of action is beneficial for chronic conditions, while dimenhydrinate's rapid onset is advantageous for acute episodes.[7][10]
Postoperative Nausea and Vomiting (PONV) Shown to be effective in high-risk patientsThis compound administered prophylactically can reduce PONV.[13][14]
Nausea and Vomiting associated with Emergency Contraception Effective in reducing incidenceThis compound has demonstrated efficacy in this context compared to placebo.[13][14]

Comparative Side Effect Profiles

The primary limiting side effect of both this compound and dimenhydrinate is sedation, a characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier. However, the degree of sedation often differs between the two.

Side EffectThis compoundDimenhydrinateReference(s)
Drowsiness Common, but generally considered less sedating than dimenhydrinate.Very common and often more pronounced.[17][18]
Dizziness CommonCommon[8][10]
Dry Mouth CommonCommon[17]
Blurred Vision PossiblePossible[19]
Cognitive Impairment PossibleCan be significant[17]

Trustworthiness Through Self-Validating Systems: The known sedative properties of these drugs necessitate caution, particularly in individuals operating heavy machinery or requiring high levels of mental alertness. The choice between the two may be guided by the patient's tolerance for sedation and the context of use.

Experimental Protocol: Cisplatin-Induced Emesis in the Ferret Model

To evaluate the anti-emetic potential of novel compounds in a preclinical setting, the cisplatin-induced emesis model in ferrets is a well-established and validated assay.[20][21] Cisplatin, a chemotherapeutic agent, is a potent emetogen that induces both acute and delayed vomiting, mimicking the side effects observed in human patients.[6][14]

Cisplatin-Induced Emesis Protocol Figure 2: Workflow for Cisplatin-Induced Emesis Study in Ferrets cluster_0 Parameters Measured Acclimatization Acclimatization Baseline Observation Baseline Observation Acclimatization->Baseline Observation 24h Drug Administration Drug Administration Baseline Observation->Drug Administration Pre-treatment Cisplatin Administration Cisplatin Administration Drug Administration->Cisplatin Administration e.g., 30-60 min prior Observation Period Observation Period Cisplatin Administration->Observation Period 4-72h Data Analysis Data Analysis Observation Period->Data Analysis Latency to first emetic event Latency to first emetic event Number of retches Number of retches Number of vomits Number of vomits

Caption: Workflow for Cisplatin-Induced Emesis Study in Ferrets.

Step-by-Step Methodology:

  • Animal Acclimatization: Male ferrets are individually housed and allowed to acclimate to the laboratory environment for at least one week prior to the experiment. They are maintained on a standard diet with free access to food and water.

  • Fasting: Animals are fasted for approximately 18 hours before the administration of cisplatin, with water available ad libitum.

  • Test Compound Administration: The test article (e.g., this compound, dimenhydrinate, or a novel compound) or vehicle is administered at a predetermined time before cisplatin challenge (e.g., 30-60 minutes). The route of administration (e.g., oral, intraperitoneal, intravenous) should be consistent with the intended clinical use.

  • Cisplatin Induction of Emesis: Cisplatin is administered intraperitoneally at a dose of 10 mg/kg to induce an acute emetic response.[22]

  • Observation: Immediately following cisplatin administration, the animals are placed in observation cages and continuously monitored for a period of at least 4 hours.[22] The latency to the first emetic event (retching or vomiting) and the total number of retches and vomits are recorded.

  • Data Analysis: The anti-emetic efficacy of the test compound is determined by comparing the emetic parameters in the treated group to the vehicle-control group. A significant reduction in the number of emetic events or a significant increase in the latency to the first event indicates anti-emetic activity.

Conclusion

Both this compound and dimenhydrinate are effective anti-emetic agents, primarily through their antagonism of H1 and muscarinic receptors in the central nervous system. The choice between these two agents in a clinical or research setting should be guided by their distinct pharmacokinetic and side effect profiles. This compound's longer duration of action and potentially lower sedative burden make it a favorable option for prophylaxis, particularly for motion sickness. Dimenhydrinate's faster onset of action may be more suitable for the acute treatment of symptoms. Further head-to-head clinical trials are warranted to more definitively delineate their comparative efficacy in various emetic conditions. Preclinical models, such as the cisplatin-induced emesis model in ferrets, remain a cornerstone for the evaluation and development of novel anti-emetic therapies.

References

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A Comparative Pharmacological Guide to Meclizine's (R) and (S) Enantiomers: Unraveling Stereospecificity for Enhanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Racemate in Antihistamine Therapy

Meclizine, a first-generation piperazine H1-antihistamine, has long been a clinical mainstay for the management of motion sickness and vertigo.[1][2] Traditionally administered as a racemic mixture—an equal parts combination of its (R) and (S) enantiomers—emerging research has illuminated a nuanced and stereospecific pharmacological profile for each of these mirror-image molecules.[1][3] This guide provides an in-depth, data-driven comparison of the pharmacological differences between (R)- and (S)-meclizine, offering insights into their distinct interactions with biological targets and the potential for developing enantiomerically pure therapeutics with improved efficacy and safety profiles.

One of the most compelling findings in the study of this compound's enantiomers is the divergence of their primary therapeutic actions and side-effect profiles. While the antihistaminergic effects are predominantly associated with one enantiomer, a novel neuroprotective mechanism has been identified that is shared by both. This discovery opens new avenues for the therapeutic application of this compound beyond its traditional use.

Comparative Pharmacodynamics: A Tale of Two Enantiomers

The distinct pharmacological effects of the (R) and (S) enantiomers of this compound are most evident in their differential activity at the histamine H1 receptor and their equipotent action on mitochondrial respiration.

Histamine H1 Receptor Antagonism: The Basis of Antiemetic and Sedative Effects

The primary mechanism of action for this compound's antiemetic and antivertigo effects is its inverse agonist activity at the histamine H1 receptor.[2][3] Racemic this compound exhibits a binding affinity (Ki) of approximately 250 nM for the histamine H1 receptor.[3] While specific Ki values for the individual enantiomers are not yet widely published, qualitative evidence strongly suggests that the (S)-enantiomer possesses a considerably weaker affinity for the H1 receptor compared to the (R)-enantiomer .[3][4]

This differential binding affinity is clinically significant, as the sedative effects of first-generation antihistamines are a direct consequence of H1 receptor blockade in the central nervous system. The reduced H1 receptor binding of (S)-meclizine suggests a lower propensity for causing drowsiness, a common dose-limiting side effect of racemic this compound.[3][5]

Muscarinic Receptor Antagonism: A Minor but Relevant Interaction

Racemic this compound also demonstrates a significantly lower affinity for muscarinic receptors, with a Ki ranging from 3,600 to 30,000 nM.[3][6] This weak anticholinergic activity contributes to its overall pharmacological profile. To date, there is no published data on the stereoselective binding of (R)- and (S)-meclizine to muscarinic receptors.

A Novel Mechanism: Neuroprotection via Inhibition of Mitochondrial Respiration

Recent groundbreaking research has identified a novel mechanism of action for this compound that is independent of its antihistaminergic and anticholinergic properties: the inhibition of mitochondrial respiration.[1][7] This action leads to a metabolic shift towards glycolysis, which has been shown to be neuroprotective in models of ischemic injury, such as stroke.[1][5]

Crucially, a pivotal study demonstrated that both the (R)- and (S)-enantiomers of this compound are equipotent to the racemic mixture in their ability to inhibit mitochondrial respiration .[1] This finding is profound, as it indicates that the neuroprotective effects of this compound are not dependent on H1 receptor antagonism and that the (S)-enantiomer retains this beneficial property while exhibiting reduced antihistaminic side effects.[1]

Quantitative Data Summary

Target Receptor/PathwayRacemic this compound(R)-Meclizine(S)-MeclizineFunctional Effect
Histamine H1 Receptor (Ki) ~250 nM[3]Data not available (Implied more active)[4]Data not available (Qualitatively weaker than R-enantiomer)[3][4]Inverse Agonist
Muscarinic Receptors (Ki) 3,600 - 30,000 nM[3][6]Data not availableData not availableAntagonist
Inhibition of Mitochondrial Respiration Equipotent[1]Equipotent[1]Equipotent[1]Neuroprotection

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-meclizine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compounds ((R)-meclizine, (S)-meclizine, and racemic this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is the difference between total binding and non-specific binding (determined in the presence of a high concentration of a non-labeled antagonist). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vivo Efficacy Testing in a Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective efficacy of (R)- and (S)-meclizine in an in vivo model of ischemic stroke.

Methodology:

  • Animal Model: Utilize a rodent model (e.g., mice or rats) of transient focal cerebral ischemia induced by MCAO.

  • Drug Administration: Administer the test compounds ((R)-meclizine, (S)-meclizine, or vehicle) via an appropriate route (e.g., intraperitoneal) at a predetermined time before or after the induction of ischemia.

  • Ischemia and Reperfusion: Induce MCAO for a defined period (e.g., 60 minutes), followed by reperfusion to mimic the clinical scenario of stroke.

  • Outcome Assessment:

    • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system in a blinded manner.

    • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. Quantify the infarct volume using image analysis software.[1]

Visualizing the Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by histamine, Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses. As an inverse agonist, this compound stabilizes the inactive state of the H1 receptor, reducing its basal activity and antagonizing histamine-induced signaling.

H1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gαq H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca->Response PKC->Response Histamine Histamine Histamine->H1R binds & activates This compound This compound (Inverse Agonist) This compound->H1R binds & inactivates

Caption: Histamine H1 Receptor Signaling Pathway.

This compound's Neuroprotective Mechanism

This compound's neuroprotective effect stems from its ability to inhibit mitochondrial respiration, leading to a metabolic shift towards glycolysis. This "preconditioning-like" effect enhances cellular resilience to ischemic stress.

Neuroprotection_Workflow This compound This compound ((R) and (S) Enantiomers) Mitochondria Mitochondrial Respiration This compound->Mitochondria inhibits Glycolysis Glycolysis This compound->Glycolysis promotes metabolic shift to Ischemic_Stress Ischemic Stress (e.g., Stroke) Mitochondria->Ischemic_Stress primary energy source Neuroprotection Neuroprotection Glycolysis->Neuroprotection enhances resilience to Ischemic_Stress->Neuroprotection

Caption: this compound's Neuroprotective Workflow.

Pharmacokinetics: Unanswered Questions and Future Directions

The pharmacokinetic profile of racemic this compound is characterized by oral absorption with peak plasma concentrations reached in about 1.5 to 3 hours and an elimination half-life of 5-6 hours.[2][8][9][10] It is primarily metabolized in the liver by the CYP2D6 enzyme.[2][10][11]

A critical gap in our understanding lies in the stereoselective pharmacokinetics of this compound. There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of the individual (R) and (S) enantiomers in humans. Furthermore, it is unknown whether the metabolism of this compound by CYP2D6 is stereoselective. Given that genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug metabolism, understanding the stereoselective metabolism of this compound is crucial for the development of enantiomerically pure formulations.[12][13][14]

Clinical Implications and Future Perspectives

The pharmacological differences between the (R) and (S) enantiomers of this compound have significant clinical implications. The reduced H1 receptor affinity of the (S)-enantiomer, coupled with its equipotent neuroprotective activity, positions (S)-meclizine as a promising candidate for development as a neuroprotective agent with an improved safety profile .[1][5] By isolating the (S)-enantiomer, it may be possible to administer higher doses to achieve therapeutic concentrations for neuroprotection without the dose-limiting sedative effects associated with the racemic mixture.[15]

Further research is imperative to fully characterize the pharmacological and pharmacokinetic profiles of the individual this compound enantiomers. Specifically, future studies should focus on:

  • Quantitative determination of the binding affinities (Ki) of (R)- and (S)-meclizine for histamine H1 and muscarinic receptors.

  • Investigation of the stereoselective metabolism of this compound by CYP2D6.

  • Characterization of the full pharmacokinetic profiles of the individual enantiomers in humans.

  • Conducting well-controlled clinical trials to directly compare the efficacy and sedative effects of (R)-meclizine, (S)-meclizine, and racemic this compound.

The exploration of this compound's stereospecificity exemplifies a promising strategy in drug development, where the careful dissection of enantiomeric properties can lead to the optimization of existing therapies and the discovery of new therapeutic applications.

References

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A Comparative Guide to the Cross-Reactivity of Meclizine with Histamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, a thorough understanding of a compound's receptor binding profile is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of the cross-reactivity of meclizine, a first-generation antihistamine, with the four known histamine receptor subtypes (H1, H2, H3, and H4). By objectively comparing its performance with other prominent antihistamines and providing the supporting experimental context, this document serves as a critical resource for informed decision-making in research and development.

Introduction: The Significance of Histamine Receptor Subtype Selectivity

Histamine, a key mediator in inflammatory and allergic responses, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While all antihistamines are designed to antagonize histamine's effects, their clinical utility and side-effect profiles are largely dictated by their selectivity for the H1 receptor and their cross-reactivity with other histamine subtypes and unrelated receptors.

This compound, a member of the piperazine class of first-generation antihistamines, is primarily used for the management of motion sickness and vertigo.[1] Its therapeutic action is attributed to its antagonist activity at the H1 receptor.[2] However, like many first-generation antihistamines, its broader pharmacological profile, including its sedative and anticholinergic effects, necessitates a deeper investigation into its receptor selectivity.[1] This guide will dissect the available binding data to provide a clear comparison of this compound's receptor interaction landscape.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the available Ki values for this compound and a selection of comparator antihistamines across the histamine receptor subtypes and the muscarinic acetylcholine receptors, which are often implicated in the anticholinergic side effects of first-generation antihistamines.

DrugGenerationH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
This compound First250[3]Data Not AvailableData Not AvailableData Not Available3,600 - 30,000[4][5]
DiphenhydramineFirst16>10,000>10,000Data Not Available130 (M1), 220 (M2), 190 (M3)
HydroxyzineFirst2Data Not AvailableData Not AvailableData Not Available1,000
CetirizineSecond~6[3]>10,000>10,000>10,000>10,000
LoratadineSecondData Not AvailableData Not AvailableData Not AvailableData Not Available>10,000
Ranitidine(H2 Antagonist)>10,000~50Data Not AvailableData Not Available>10,000
Clobenpropit(H3/H4 Ligand)>10,000>10,000~1~100Data Not Available

Analysis of this compound's Selectivity Profile:

The available data clearly positions this compound as a moderately potent H1 receptor antagonist, with a Ki of 250 nM.[3] Crucially, a comprehensive search of the scientific literature did not yield specific binding affinity data (Ki or IC50 values) for this compound at the H2, H3, and H4 histamine receptor subtypes. This represents a significant gap in the publicly available pharmacological profile of this widely used drug.

In contrast, its affinity for muscarinic acetylcholine receptors is significantly lower, with a reported Ki in the micromolar range (3,600 - 30,000 nM).[4][5] This indicates that while this compound does possess anticholinergic activity, it is substantially less potent at these receptors compared to its primary target, the H1 receptor. This separation in affinity likely contributes to its therapeutic window for motion sickness, where H1 antagonism is desired, and anticholinergic effects may be tolerated or even contribute to the anti-nausea effect.

Comparison with Other Antihistamines:

  • First-Generation Comparators: Compared to other first-generation antihistamines like diphenhydramine (Ki = 16 nM) and hydroxyzine (Ki = 2 nM), this compound exhibits a lower affinity for the H1 receptor.[3] This may contribute to its perception as a less sedating option within this class, although it still readily crosses the blood-brain barrier.[6]

  • Second-Generation Comparators: Second-generation antihistamines, such as cetirizine (Ki ≈ 6 nM), were developed for greater H1 receptor selectivity and reduced central nervous system penetration.[3] The significantly higher Ki of this compound at the H1 receptor, coupled with its known CNS effects, underscores the pharmacological advancements of the second-generation agents for allergic indications.

  • Subtype-Selective Comparators: The inclusion of ranitidine and clobenpropit in the comparison highlights the distinct pharmacological spaces occupied by subtype-selective histamine receptor ligands. Their high affinity and selectivity for H2 and H3/H4 receptors, respectively, with negligible affinity for H1, stand in stark contrast to the profile of a classical H1 antagonist like this compound.

Experimental Methodologies for Determining Receptor Cross-Reactivity

The quantitative data presented in this guide is generated through rigorous in vitro experimental assays. Understanding the principles behind these assays is crucial for interpreting the data and designing future studies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor. The fundamental principle involves the competition between a radiolabeled ligand (with known high affinity and selectivity for the target receptor) and an unlabeled test compound (e.g., this compound) for binding to the receptor.

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., cell membranes expressing histamine receptor subtype) incubation Incubate receptor source, radioligand, and varying concentrations of test compound prep_receptor->incubation prep_radio Radioligand (e.g., [3H]-Mepyramine for H1) prep_radio->incubation prep_test Test Compound (e.g., this compound) prep_test->incubation separation Separate bound from free radioligand (e.g., vacuum filtration) incubation->separation counting Quantify bound radioactivity (scintillation counting) separation->counting analysis Plot % inhibition vs. test compound concentration counting->analysis calculation Calculate IC50 and Ki values analysis->calculation

Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues endogenously or recombinantly expressing the histamine receptor subtype of interest (H1, H2, H3, or H4).

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1 receptors), and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Assessing Downstream Signaling

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling consequences of receptor binding.

Histamine Receptor Signaling Pathways:

G cluster_receptors Histamine Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects H1 H1 Gq Gq/11 H1->Gq H2 H2 Gs Gs H2->Gs H3 H3 Gi Gi/o H3->Gi H4 H4 H4->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc Gs activation cAMP_dec ↓ cAMP AC->cAMP_dec Gi activation Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc PKA Protein Kinase A (PKA) Activation cAMP_inc->PKA PKA_inhibit PKA Inhibition cAMP_dec->PKA_inhibit

Sources

A Comparative Analysis of Meclizine's Neuroprotective Efficacy Across Diverse Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meclizine, a first-generation antihistamine, has garnered significant attention for its neuroprotective properties, extending beyond its traditional use for motion sickness and vertigo.[1] This guide provides a comprehensive comparison of this compound's efficacy in protecting various neuronal cell lines from diverse insults. We delve into the underlying mechanisms, highlighting its role in modulating cellular metabolism and inhibiting specific cell death pathways. This analysis is intended to equip researchers, scientists, and drug development professionals with a nuanced understanding of this compound's potential as a neuroprotective agent and to inform the design of future preclinical studies.

Introduction: this compound's Emergence as a Neuroprotective Candidate

Initially recognized for its H1 histamine receptor antagonism, this compound's neuroprotective capabilities are now understood to be largely independent of this action.[2][3] A growing body of evidence points towards its ability to modulate cellular energy metabolism and inhibit programmed cell death pathways, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders.[4][5] Key to its neuroprotective effects is its ability to shift cellular reliance from mitochondrial respiration towards glycolysis.[4][6][7] This metabolic reprogramming appears to confer resilience against various cellular stressors. Furthermore, recent studies have implicated this compound as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated necrosis increasingly implicated in neurodegenerative diseases.[8]

Core Neuroprotective Mechanisms of this compound

This compound's protective effects are not mediated by its antihistaminergic or antimuscarinic properties but rather by its influence on fundamental cellular processes.[2][3] Two primary mechanisms have been identified:

  • Modulation of Cellular Metabolism: this compound has been shown to attenuate mitochondrial respiration, prompting a metabolic shift towards glycolysis.[3][9] This effect is thought to reduce the production of reactive oxygen species (ROS) and preserve cellular ATP levels under stressful conditions.[10][11] Specifically, this compound can increase the levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key activator of glycolysis.[12]

  • Inhibition of Necroptosis: this compound has been identified as a RIPK1 inhibitor.[8] RIPK1 is a critical upstream kinase in the necroptosis pathway, a form of programmed cell death implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis.[8] By inhibiting RIPK1, this compound can block the downstream signaling cascade that leads to inflammatory cell death.

cluster_0 This compound's Neuroprotective Mechanisms cluster_1 Metabolic Modulation cluster_2 Necroptosis Inhibition This compound This compound PFKFB3 PFKFB3 This compound->PFKFB3 Upregulates Mitochondrial_Respiration Mitochondrial Respiration This compound->Mitochondrial_Respiration Attenuates RIPK1 RIPK1 This compound->RIPK1 Inhibits Metabolic_Modulation Glycolysis Glycolysis PFKFB3->Glycolysis Activates ATP_Production ATP Production Glycolysis->ATP_Production Increases ROS_Production ROS Production Mitochondrial_Respiration->ROS_Production Reduces Necroptosis_Inhibition RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Activates Necroptosis Necroptosis MLKL->Necroptosis Induces

Figure 1. Signaling pathways of this compound's neuroprotection.

Comparative Efficacy Across Neuronal Cell Lines

The neuroprotective effects of this compound have been evaluated in a variety of neuronal cell line models, each representing different aspects of neuronal physiology and pathology.

SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model in neurobiology research, particularly for studying neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Parkinson's Disease Model: In SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease, this compound demonstrated a dose-dependent protective effect against cytotoxicity.[13][14] Co-treatment with this compound at concentrations of 3.125 µM and 12.5 µM significantly reduced LDH release.[13] Furthermore, pre-treatment with 12.5 µM this compound for 24 hours significantly decreased 6-OHDA-induced caspase-3 activity, indicating an anti-apoptotic effect.[14] The protective mechanism in this model is attributed to this compound's ability to enhance glycolysis and increase mitochondrial hyperpolarization.[15][12][16]

  • Oxidative Stress Model: In a study using hydrogen peroxide (H₂O₂) to induce oxidative stress, 60 µM this compound provided significant cytoprotection to SH-SY5Y cells.[17]

Murine Striatal Cells (STHdh)

Conditionally immortalized striatal neurons from knock-in mouse embryos expressing mutant huntingtin (STHdhQ111/111) are a key model for Huntington's disease.

  • Huntington's Disease Model: this compound significantly increased the survival of STHdhQ111/111 cells following serum withdrawal, a stressor that induces rapid apoptosis in these cells.[2][18] The rescue was dose-dependent, with an EC₅₀ of 17.3 µM, and was associated with the suppression of caspase-3 and -7 cleavage.[2][18] The protective effect of this compound in this model strongly correlates with its ability to inhibit mitochondrial respiration.[2]

Primary Neuronal Cultures

Primary neurons, derived directly from animal tissues, provide a more physiologically relevant model compared to immortalized cell lines.

  • Rat Primary Cortical Cultures: In a Parkinson's disease model using 6-OHDA, 3.125 µM this compound significantly reduced neuronal death in primary rat cortical cultures.[13][19] this compound treatment for 24 hours did not increase spontaneous neuronal death but effectively protected against the neurotoxin.[19]

  • Dorsal Root Ganglion (DRG) Neurons: this compound has shown protective effects in cultured DRG neurons against hypoxia-induced mitochondrial compromise.[10][11] It achieves this by enhancing glycolysis, attenuating ATP depletion, and reducing reactive oxygen species (ROS) levels.[10][11] this compound has also been shown to protect cultured DRG primary sensory neurons from cisplatin-induced damage.[14][20]

Summary of Experimental Data

Cell LineDisease/Insult ModelThis compound ConcentrationObserved Neuroprotective EffectsKey Molecular Findings
SH-SY5Y Parkinson's Disease (6-OHDA)3.125 µM - 12.5 µMReduced cytotoxicity and apoptosis.[13][14]Enhanced glycolysis, increased mitochondrial hyperpolarization.[15][12]
SH-SY5Y Oxidative Stress (H₂O₂)60 µMIncreased cell viability.[17]Not specified.
STHdhQ111/111 Huntington's Disease (Serum Withdrawal)EC₅₀ = 17.3 µMIncreased cell survival, suppressed apoptosis.[2][18]Inhibition of mitochondrial respiration.[2]
Rat Primary Cortical Cultures Parkinson's Disease (6-OHDA)3.125 µMReduced neuronal death.[13][19]Enhanced glycolysis.[13]
Dorsal Root Ganglion (DRG) Neurons HypoxiaDose-dependentAttenuated ATP depletion, reduced ROS, preserved mitochondrial respiratory capacity.[10][11]Enhanced glycolysis.[10][11]
Dorsal Root Ganglion (DRG) Neurons Chemotherapy (Cisplatin)Not specifiedProtected against cisplatin-induced damage.[14][20]Enhanced pentose phosphate pathway activity, improved clearance of DNA damage.[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or the neurotoxic agent for the desired duration.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

cluster_0 Experimental Workflow for Assessing Neuroprotection cluster_1 Endpoint Assays Start Start Cell_Seeding Neuronal Cell Seeding (e.g., SH-SY5Y, Primary Neurons) Start->Cell_Seeding Treatment Treatment with this compound and/or Neurotoxin Cell_Seeding->Treatment Incubation Incubation (Time-dependent) Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay LDH_Assay Cytotoxicity (LDH Assay) Incubation->LDH_Assay Caspase_Assay Apoptosis (Caspase-3 Assay) Incubation->Caspase_Assay Assays Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for neuroprotection assays.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective potential of this compound across a range of neuronal cell types and in various models of neurodegeneration. Its dual mechanism of action, involving both metabolic modulation and inhibition of necroptosis, makes it an attractive candidate for further investigation. While the reproducibility of its effects in immortalized cell lines like SH-SY5Y and STHdh is well-documented, the corroborating findings in primary neuronal cultures lend significant weight to its therapeutic potential.

Future research should focus on elucidating the precise molecular targets of this compound within the metabolic and necroptotic pathways. Further studies in more complex in vivo models are warranted to validate these in vitro findings and to assess the therapeutic window and potential side effects of long-term this compound administration for neurodegenerative conditions. The repurposing of this well-tolerated, FDA-approved drug could offer a readily translatable strategy for combating a host of devastating neurological disorders.

References

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Meclizine versus Cinnarizine for the treatment of vertigo: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vertigo, the sensation of spinning or rotational movement, is a debilitating symptom that significantly impairs a patient's quality of life. It originates from a mismatch in sensory inputs from the visual, somatosensory, and vestibular systems. Pharmacological intervention is a cornerstone of symptomatic management, particularly in the acute phase. Among the most frequently prescribed agents are meclizine and cinnarizine. Both are first-generation antihistamines, yet they possess distinct pharmacological profiles that influence their clinical utility. This guide provides an in-depth comparison of this compound and cinnarizine for the treatment of vertigo, synthesizing evidence from clinical trials and basic research to inform drug development professionals and researchers.

Pharmacological Profile: A Tale of Two Mechanisms

While both this compound and cinnarizine are classified as H1 receptor antagonists, their mechanisms of action in the context of vertigo are not identical. This divergence is key to understanding their respective efficacy and side-effect profiles.

This compound: A Central Antihistaminergic and Anticholinergic Agent

This compound primarily exerts its anti-vertigo effects through its potent antagonism of the histamine H1 receptor in the brainstem, particularly within the vestibular nuclei and the chemoreceptor trigger zone.[1] By blocking the action of histamine, a key neurotransmitter in the vestibular pathways, this compound dampens the neural signals of motion and reduces the sensation of nausea.[2] Additionally, this compound possesses significant anticholinergic properties, which contribute to its sedative effects and its ability to suppress vestibular responses.[1]

Cinnarizine: A Dual-Action Vestibular Suppressant

Cinnarizine also acts as a histamine H1 receptor antagonist. However, its unique therapeutic profile is largely attributed to its additional activity as a calcium channel blocker.[1] Specifically, cinnarizine inhibits the influx of calcium into the vestibular sensory hair cells of the inner ear through L-type voltage-gated calcium channels.[3][4] This action reduces the excitability of these cells, thereby diminishing the transmission of erroneous signals from the labyrinth to the brain. This dual mechanism, targeting both central neurotransmission and peripheral vestibular function, theoretically offers a broader spectrum of action against vertigo.[1] Cinnarizine also exhibits anti-dopaminergic and anti-serotonergic properties, although their contribution to its anti-vertiginous effects is less well-defined.[1]

Signaling Pathways in Vertigo and Pharmacological Intervention

To visualize the distinct yet overlapping mechanisms of this compound and cinnarizine, it is essential to understand the underlying signaling pathways in the vestibular system.

Diagram 1: this compound's Primary Mechanism of Action

Histamine Histamine H1R Histamine H1 Receptor (Vestibular Nuclei) Histamine->H1R Gq_protein Gq Protein Activation H1R->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation & Nausea Signals Ca_release->Neuronal_Excitation This compound This compound This compound->H1R Antagonism

Caption: this compound blocks the H1 receptor, preventing histamine-induced neuronal excitation.

Diagram 2: Cinnarizine's Dual Mechanism of Action

cluster_central Central Action (Vestibular Nuclei) cluster_peripheral Peripheral Action (Inner Ear Hair Cell) Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Central_Excitation Neuronal Excitation H1R->Central_Excitation Depolarization Hair Cell Depolarization Ca_Channel L-type Ca2+ Channel Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Cinnarizine Cinnarizine Cinnarizine->H1R Antagonism Cinnarizine->Ca_Channel Blockade

Caption: Cinnarizine exhibits both central H1 antagonism and peripheral calcium channel blockade.

Comparative Pharmacokinetics

The pharmacokinetic properties of a drug are critical determinants of its dosing regimen and clinical effect. This compound and cinnarizine exhibit notable differences in this regard.

Pharmacokinetic ParameterThis compoundCinnarizine
Bioavailability Variable, not fully characterizedLow and variable
Time to Peak Plasma Concentration (Tmax) ~3 hours2-4 hours
Protein Binding Unknown~96-99%[5]
Volume of Distribution (Vd) ~7 L/kgHigh (e.g., 605 L for a similar drug)[5]
Metabolism Primarily hepatic, via CYP2D6Extensively hepatic (glucuronidation and oxidation)[6]
Elimination Half-life (t1/2) ~6 hours23.6 +/- 3.2 hours[7]

Data compiled from multiple sources.[5][6][7]

The longer half-life of cinnarizine suggests a more sustained duration of action compared to this compound, potentially allowing for less frequent dosing. However, its high protein binding and extensive metabolism may contribute to greater inter-individual variability in plasma concentrations.

Clinical Efficacy: A Review of the Evidence

Direct head-to-head, double-blind, randomized controlled trials comparing this compound and cinnarizine for vertigo are limited. However, existing studies and patient-reported outcomes provide valuable insights into their relative efficacy.

A study comparing betahistine and cinnarizine in patients with Meniere's disease found that after one month of therapy, betahistine showed a better effect in symptom reduction compared to cinnarizine.[8] Another double-blind, crossover study in general practice patients with recurrent peripheral vertigo found both betahistine and cinnarizine to be equally effective in reducing the duration and severity of symptoms, though significantly fewer attacks of vertigo occurred during betahistine therapy.[9]

In a comparative study on patients with peripheral vertigo, betahistine was found to be more effective than cinnarizine.[10] However, a fixed-dose combination of cinnarizine and dimenhydrinate was found to be superior to betahistine in improving peripheral vestibular vertigo.[11]

Patient-reported effectiveness for Meniere's disease shows that a higher percentage of users found this compound to be "very effective" or "fairly effective" compared to cinnarizine.[12] For benign paroxysmal positional vertigo (BPPV), a larger proportion of users reported this compound as "very effective" or "fairly effective" than those using cinnarizine.[13] It is important to note that for BPPV, neither medication is recommended as a primary treatment; canalith repositioning maneuvers are the gold standard.[1]

Safety and Tolerability Profile

The adverse effect profiles of this compound and cinnarizine are largely dictated by their pharmacology.

This compound: The most common side effects are drowsiness and fatigue, stemming from its central H1 antagonism and anticholinergic activity. Other anticholinergic effects include dry mouth and blurred vision.[1] Due to the risk of falls and cognitive impairment, caution is advised, particularly in the elderly.[1]

Cinnarizine: Drowsiness is also a prominent side effect.[1] Due to its anti-dopaminergic activity, there is a risk of extrapyramidal symptoms, such as drug-induced parkinsonism, with long-term use, especially in older individuals.[1]

In a comparative study, drowsiness was reported by 16 patients on cinnarizine compared to 7 on betahistine.[9] Another study noted that cinnarizine recipients experienced more sedation and fatigue than those on betahistine.[14]

Experimental Protocols for Efficacy Assessment

To rigorously compare the efficacy of anti-vertigo medications, standardized clinical trial protocols are essential.

Subjective Assessment of Vertigo Symptoms

1. Dizziness Handicap Inventory (DHI):

  • Objective: To quantify the self-perceived handicapping effects of dizziness on a patient's quality of life.[15][16]

  • Methodology: A 25-item self-administered questionnaire with "yes" (4 points), "sometimes" (2 points), and "no" (0 points) responses.[17][18] The total score ranges from 0 to 100, with higher scores indicating greater perceived handicap.[15][16] The questions are categorized into physical, emotional, and functional domains.[17]

  • Interpretation:

    • 16-34: Mild handicap[17]

    • 36-52: Moderate handicap[17]

    • Over 54: Severe handicap[17] A change of 18 points is considered a true change in handicap.[18]

2. Visual Analog Scale (VAS) for Vertigo:

  • Objective: To measure the intensity of vertigo symptoms.

  • Methodology: Patients rate their vertigo severity on a 10 cm line, with "no vertigo" at one end and "the worst imaginable vertigo" at the other. The score is the measured distance in millimeters.

  • Causality: The VAS provides a simple, quantitative measure of a subjective experience, allowing for the tracking of symptom changes over time in response to treatment.

Objective Assessment of Vestibular Function

1. Electronystagmography (ENG) / Videonystagmography (VNG):

  • Objective: To objectively record and measure nystagmus (involuntary eye movements), a key sign of vestibular dysfunction.[19][20]

  • Methodology:

    • Patient Preparation: The patient is positioned supine with their head elevated at a 30-degree angle to place the horizontal semicircular canals in a vertical orientation.[21][22] Electrodes (for ENG) or video goggles (for VNG) are fitted to record eye movements.[21]

    • Caloric Irrigation: Each ear is irrigated sequentially with warm (e.g., 44°C) and cool (e.g., 30°C) water or air for a specified duration (e.g., 30-60 seconds).[22][23] This thermal stimulus induces endolymphatic flow, stimulating the vestibular system and eliciting nystagmus.[21]

    • Data Acquisition: Eye movements are recorded in the absence of visual fixation to prevent suppression of the nystagmus response.[22]

    • Primary Endpoint - Slow-Phase Velocity (SPV): The intensity of the nystagmus is quantified by measuring the velocity of the slow phase of the eye movement in degrees per second.[24] Computerized systems automate this calculation.[24]

  • Interpretation: A reduction in the SPV of caloric-induced nystagmus following drug administration indicates a suppressant effect on the vestibular system. Asymmetry in the responses between the two ears can indicate a unilateral vestibular lesion.[20]

Diagram 3: Experimental Workflow for a Comparative Vertigo Clinical Trial

Start Patient Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - DHI - VAS - ENG/VNG (SPV) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Treatment Randomization->GroupA GroupB Group B: Cinnarizine Treatment Randomization->GroupB FollowUp1 Follow-up Assessment 1 (e.g., 1 week) - DHI, VAS, Adverse Events GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up Assessment 2 (e.g., 4 weeks) - DHI, VAS, Adverse Events FollowUp1->FollowUp2 FollowUp1->FollowUp2 Final Final Assessment - DHI, VAS - ENG/VNG (SPV) - Adverse Events FollowUp2->Final FollowUp2->Final Analysis Data Analysis (Statistical Comparison) Final->Analysis

Caption: A typical double-blind, randomized controlled trial design for comparing anti-vertigo drugs.

Conclusion and Future Directions

Both this compound and cinnarizine are effective vestibular suppressants for the symptomatic treatment of vertigo. This compound's primary action is through central H1 antagonism, while cinnarizine offers a dual mechanism by additionally blocking peripheral calcium channels. This may confer a theoretical advantage for cinnarizine in certain types of vertigo. However, the longer half-life and potential for extrapyramidal side effects with cinnarizine are important considerations.

The choice between these agents may depend on the specific etiology of the vertigo, the patient's age and comorbidities, and the desired duration of action. For drug development professionals, the distinct mechanisms of these two drugs highlight potential avenues for designing novel anti-vertigo agents with improved efficacy and tolerability. Future research should focus on well-designed, head-to-head comparative trials with standardized outcome measures to more definitively delineate the relative strengths and weaknesses of this compound and cinnarizine in different vertigo patient populations.

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  • Cinnarizine Vs. This compound Hydrochloride For Positional Paroxysmal Vertigo | StuffThatWorks. (n.d.). Retrieved January 10, 2026, from [Link]

  • In the Trenches, Part 3: Caloric and Rotational Chair Tests | The Hearing Review. (2013, February 15). Retrieved January 10, 2026, from [Link]

  • Pietkiewicz, P., Pepaś, R., Sułkowski, W. J., Zielińska-Bliźniewska, H., & Olszewski, J. (2012). Electronystagmography versus videonystagmography in diagnosis of vertigo. International journal of occupational medicine and environmental health, 25(1), 59–65. [Link]

  • Dizziness Handicap - Inventory Fact Sheet. (n.d.). Academy of Neurologic Physical Therapy. Retrieved January 10, 2026, from [Link]

  • Pharmacokinetics of cinnarizine after single and multiple dosing in healthy volunteers. (1993). Arzneimittel-Forschung, 43(5), 539-42. [Link]

  • Djelilovic-Vranic, J., Alajbegovic, A., Tiric-Campara, M., Volic, A., Sarajlic, Z., & Osmanagic, E. (2012). Betahistine or Cinnarizine for treatment of Meniere's disease. Medical archives (Sarajevo, Bosnia and Herzegovina), 66(6), 396–398. [Link]

  • Calculating Slow Phase Velocity of Nystagmus - Ask the Experts 555. (2004, September 13). Audiology Online. Retrieved January 10, 2026, from [Link]

  • Nandyal, C. B., & Ramchandra. (2021). Role of electronystagmography as a definitive tool in evaluation of vertigo: a clinical study. International Journal of Otorhinolaryngology and Head & Neck Surgery, 7(6), 1026. [Link]

  • Slow-phase nystagmus eye velocity over time for all subjects. Each... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • comparative efficacy of betahistine versus cinnarizine in vertigo management: a randomized. (2025, May 30). International Journal of Advanced Research (IJAR). [Link]

  • Webster, K. E., Dor Athanasiou, E., Gilden, J., & MacKeith, S. (2023). Systemic pharmacological interventions for Ménière's disease. The Cochrane database of systematic reviews, 9(9), CD015411. [Link]

  • This compound and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study. (1972). Archives of Neurology, 27(2), 129-35. [Link]

  • Pytel, J., Nagy, I., Toth, A., Renczes, G., Varga, L., Ryazantsev, S. V., Paschinin, A., Kunelskaya, N., Schumacher, K., & Weisshaar, G. (2019). Efficacy and Safety of a Fixed Combination of Cinnarizine 20 mg and Dimenhydrinate 40 mg vs Betahistine Dihydrochloride 16 mg in Patients with Peripheral Vestibular Vertigo: A Prospective, Multinational, Multicenter, Double-Blind, Randomized, Non-inferiority Clinical Trial. Clinical drug investigation, 39(12), 1147–1158. [Link]

  • Pytel, J., Rask-Andersen, H., & D'Souza, M. (2002). Fixed Combination of Cinnarizine and Dimenhydrinate Versus Betahistine Dimesylate in the Treatment of Meniere's Disease: A Rando. The International Tinnitus Journal, 8(1), 49-55. [Link]

  • (PDF) COMPARATIVE BIOEQUIVALENCE STUDIES OF CINNARIZINE AND ITS DIFFERENT AVAILABLE MARKETED FORMULATION DRUGS. (2025, August 8). Retrieved January 10, 2026, from [Link]

  • Role of Vestibular Suppressants (B. Histine, Cinnarizine, this compound) after Successful Epley's Maneuvers in Benign Paroxysmal Positional Vertigo. (2023). Pakistan Journal of Medical & Health Sciences, 17(3), 264-264. [Link]

  • (PDF) A Prospective Comparative Study On Efficacy Of Cinnarizine And Betahistine In Patients With Peripheral Vertigo Section A-Research paper Eur. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Comparative Efficacy Of Betahistine Versus Cinnarizine In Vertigo Management: A Randomized Controlled Trial. (2025, May 30). International Journal of Advanced Research (IJAR). [Link]

  • Oostereld, W. J. (1986). A double-blind crossover study comparing betahistine and cinnarizine in the treatment of recurrent vertigo in patients in general practice. The Journal of international medical research, 14(3), 123–127. [Link]

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A Comparative Benchmarking of Meclizine and its Chemical Analogs: H1 Receptor Binding Affinity and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the histamine H1 receptor binding affinities of Meclizine and its structurally related chemical analogs. By delving into the experimental data and structure-activity relationships, this document serves as a valuable resource for scientists engaged in antihistamine research and the development of novel therapeutics targeting the H1 receptor.

Introduction: The Histamine H1 Receptor as a Key Therapeutic Target

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal mediator of allergic and inflammatory responses.[1] Activation of the H1 receptor by histamine triggers a cascade of intracellular events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1][2] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium and the activation of protein kinase C (PKC).[2][3] This signaling pathway is responsible for the characteristic symptoms of allergic reactions, including vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

First-generation antihistamines, such as this compound and its analogs, act as inverse agonists at the H1 receptor, effectively blocking histamine-induced signaling and alleviating allergic symptoms.[4][5] Their therapeutic applications extend to the management of motion sickness and vertigo, attributed to their effects on the central nervous system and inner ear.[5][6] Understanding the nuances of how these compounds interact with the H1 receptor at a molecular level is crucial for the rational design of new drugs with improved efficacy and safety profiles.

Chemical Structures of this compound and its Analogs

This compound belongs to the piperazine class of first-generation antihistamines.[7] Its chemical analogs share a common piperazine core but differ in the substituents on the two nitrogen atoms. These structural variations significantly influence their binding affinity for the H1 receptor and their overall pharmacological profile.

  • This compound: Characterized by a (4-chlorophenyl)phenylmethyl group on one nitrogen and a (3-methylphenyl)methyl group on the other.[8]

  • Cyclizine: Features a (4-chlorophenyl)phenylmethyl group and a methyl group on the piperazine nitrogens.

  • Buclizine: Possesses a (4-chlorophenyl)phenylmethyl group and a 4-(tert-butyl)benzyl group.[9]

  • Hydroxyzine: Contains a (4-chlorophenyl)phenylmethyl group and a 2-(2-hydroxyethoxy)ethyl group.[4]

  • Cinnarizine: Distinguished by a diphenylmethyl group and a cinnamyl group attached to the piperazine nitrogens.[10]

Experimental Protocol: H1 Receptor Radioligand Binding Assay

The determination of H1 receptor binding affinity is paramount in the preclinical evaluation of antihistamines. A competitive radioligand binding assay is the gold standard for quantifying the interaction between a test compound and the receptor.[11]

Objective: To determine the inhibitory constant (Ki) of this compound and its analogs for the human H1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor.

  • [³H]Pyrilamine or [³H]Mepyramine (radioligands).[9][12]

  • Unlabeled test compounds (this compound, Cyclizine, Buclizine, Hydroxyzine, Cinnarizine).

  • Mianserin (for non-specific binding determination).[12]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (GF/C).[13]

  • Scintillation cocktail.[13]

  • 96-well plates.[13]

  • Filter harvester.[13]

  • Liquid scintillation counter.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from the H1 receptor-expressing cell line.[9] The protein concentration of the homogenate should be determined using a standard method like the BCA protein assay.[12]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membrane homogenate, radioligand, and assay buffer.[13]

    • Non-specific Binding: Cell membrane homogenate, radioligand, and a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[9][12]

    • Competitive Binding: Cell membrane homogenate, radioligand, and varying concentrations of the test compound.[11]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[9][13]

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.[13]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[13]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: H1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound ReceptorPrep->Incubation CompoundPrep Test Compound & Radioligand Serial Dilutions CompoundPrep->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Comparative Analysis of H1 Receptor Binding Affinity

The following table summarizes the reported H1 receptor binding affinities (Ki) for this compound and its analogs. Lower Ki values indicate a higher binding affinity.

CompoundH1 Receptor Ki (nM)SpeciesRadioligandReference
This compound ~250--[14]
Hydroxyzine 2Human[³H]Pyrilamine[9]
Cetirizine 6Human[³H]Mepyramine[9]
Levocetirizine 3Human[³H]Mepyramine[9]

Note: Specific Ki values for Cyclizine, Buclizine, and Cinnarizine are not as readily available in the public domain, however, their classification as first-generation H1 antihistamines implies significant affinity for the H1 receptor.[9][15][16]

Structure-Activity Relationship (SAR) Discussion

The binding affinity of these piperazine derivatives to the H1 receptor is dictated by their chemical structure, particularly the nature of the substituents on the piperazine ring.

  • The Diarylmethyl Moiety: A common feature of high-affinity H1 antagonists is the presence of a diarylmethyl group.[17] This bulky, lipophilic group is thought to engage in hydrophobic and van der Waals interactions within a binding pocket of the receptor. The co-planarity of the two aryl rings is also considered important for optimal activity.[17]

  • The Piperazine Core and the Second Substituent: The piperazine ring acts as a scaffold, and the nature of the second substituent on the nitrogen atom significantly modulates the binding affinity.

    • Hydroxyzine , with its 2-(2-hydroxyethoxy)ethyl substituent, exhibits a very high affinity (Ki = 2 nM).[9] The presence of the hydroxyl and ether groups may allow for additional hydrogen bonding interactions with the receptor, enhancing its binding.

    • This compound , with a (3-methylphenyl)methyl group, has a lower affinity (Ki ~250 nM) compared to hydroxyzine.[14] This suggests that the specific size and electronic properties of this substituent are less optimal for binding than the side chain of hydroxyzine.

    • Cyclizine , having a simple methyl group, is expected to have a different binding profile. While quantitative data is scarce, its clinical effects suggest potent H1 antagonism.[6]

  • The Importance of the Terminal Amine: The tertiary amine in the piperazine ring is crucial for activity.[18] It is believed to be protonated at physiological pH and forms an ionic bond with a conserved aspartate residue in the third transmembrane domain of the H1 receptor.[19]

The higher lipophilicity of first-generation antihistamines, including this compound and its analogs, allows them to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[18][20]

H1 Receptor Signaling Pathway

The binding of an antagonist like this compound or its analogs to the H1 receptor blocks the downstream signaling cascade initiated by histamine.

H1 Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response Antagonist This compound / Analog (Antagonist) Antagonist->H1R Blocks

Sources

A Senior Application Scientist's Guide to Assessing the Synergistic Effects of Meclizine with Chemotherapy Drugs in Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing Meclizine for Oncology

In the landscape of oncology, the quest for novel therapeutic strategies is relentless. One promising avenue is drug repurposing, where existing clinical drugs are investigated for new therapeutic applications. This compound, a first-generation antihistamine widely used for motion sickness and vertigo, has emerged as a compelling candidate for cancer therapy.[1][2] Its anticancer potential stems not from its antihistaminergic properties, but from distinct mechanisms that strike at the core of cancer cell metabolism and survival.[3]

Our research indicates that this compound exerts its anticancer effects through several key mechanisms. Primarily, it functions as an inhibitor of mitochondrial respiration.[4] Unlike classical respiratory inhibitors, this compound acts indirectly by inhibiting the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[5][6] This inhibition leads to the accumulation of phosphoethanolamine, an intermediate in phospholipid biosynthesis, which in turn suppresses mitochondrial function.[5][7] Furthermore, studies have demonstrated that this compound can induce apoptosis and cell-cycle arrest in cancer cells.[8][9] It has been shown to upregulate tumor suppressors like p53 and p21, downregulate the anti-apoptotic protein Bcl-2, and trigger the caspase cascade, leading to programmed cell death.[9]

The metabolic reprogramming and pro-apoptotic pressure exerted by this compound provide a strong rationale for its combination with conventional chemotherapy. By targeting the cell's energy production and survival pathways, this compound can potentially lower the threshold for chemotherapy-induced cell death, overcome resistance mechanisms, and allow for reduced dosages of cytotoxic agents, thereby minimizing toxicity.[3] This guide provides a comprehensive framework for researchers to investigate and validate the synergistic potential of this compound with chemotherapy drugs, grounded in robust experimental design and mechanistic validation.

Mechanistic Rationale for Synergy

The synergistic potential of combining this compound with chemotherapy is rooted in its multi-faceted impact on cancer cell biology. By understanding these mechanisms, researchers can design more effective combination strategies.

cluster_this compound This compound cluster_pathways Cellular Impact cluster_chemo Chemotherapy cluster_outcome Therapeutic Outcome MEC This compound PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) MEC->PCYT2 Inhibits P53 ↑ p53 / p21 MEC->P53 Bcl2 ↓ Bcl-2 MEC->Bcl2 PEtn ↑ Phosphoethanolamine PCYT2->PEtn Leads to Mito Mitochondrial Respiration PEtn->Mito Inhibits ATP ↓ ATP Production Mito->ATP Synergy Synergistic Cell Death ATP->Synergy Sensitizes CDK ↓ CDK2 / CDK4 Activity P53->CDK G1 G0/G1 Cell Cycle Arrest CDK->G1 G1->Synergy Enhances Casp ↑ Caspase Activation Bcl2->Casp Apoptosis Apoptosis Casp->Apoptosis Apoptosis->Synergy Contributes to Chemo Chemotherapy (e.g., Paclitaxel, TMZ) DNA DNA Damage / Microtubule Disruption Chemo->DNA DNA->Synergy Induces

Sources

A Head-to-Head Comparison of Sedative Effects: Meclizine vs. Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

First-generation H1 antihistamines have long been a therapeutic option for a variety of allergic conditions and, in some cases, for managing symptoms of vertigo and motion sickness. However, their clinical utility is often hampered by a significant side effect: sedation. This guide provides an in-depth, head-to-head comparison of the sedative properties of meclizine, a piperazine derivative, against other prominent first-generation antihistamines, including diphenhydramine, chlorpheniramine, and hydroxyzine. By synthesizing available experimental data, this document aims to offer a clear, evidence-based perspective for researchers and drug development professionals.

The Central Mechanism of Sedation: Beyond the Periphery

The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS).[1][2] Unlike their second-generation successors, which are designed to be more peripherally selective, these older agents are lipophilic and can readily penetrate the CNS.[2] Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By blocking its action, first-generation antihistamines induce drowsiness and can impair cognitive and psychomotor functions.[1]

The degree of sedation among first-generation antihistamines is not uniform and is influenced by several factors, including the drug's affinity for the H1 receptor, its ability to penetrate the blood-brain barrier, and its potential interactions with other neurotransmitter systems.

Antihistamine_Sedation_Pathway Figure 1: Mechanism of Sedation by First-Generation Antihistamines cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) Antihistamine First-Generation Antihistamine (Lipophilic) H1_Receptor Histamine H1 Receptor Antihistamine->H1_Receptor Blocks (Antagonist) BBB Blood-Brain Barrier Antihistamine->BBB Crosses Wakefulness Wakefulness & Alertness H1_Receptor->Wakefulness Promotes Sedation Sedation & Drowsiness H1_Receptor->Sedation Leads to (when blocked) Histamine Histamine Histamine->H1_Receptor Binds to & Activates BBB->H1_Receptor Enters CNS

Figure 1: Mechanism of Sedation by First-Generation Antihistamines

Comparative Sedation Profile: A Data-Driven Analysis

Direct head-to-head clinical trials quantifying the sedative effects of this compound against all other major first-generation antihistamines are limited. However, by synthesizing data from various comparative studies, a relative sedation profile can be constructed.

AntihistamineChemical ClassTypical Single Dose for Sedation ComparisonKey Comparative Findings on Sedation
This compound Piperazine25-50 mgGenerally considered to have a lower sedative potential compared to other first-generation antihistamines like dimenhydrinate and hydroxyzine.[3][4] One study found that while both this compound and dimenhydrinate impaired psychomotor performance, self-rated sleepiness was significantly greater after dimenhydrinate.[5]
Diphenhydramine Ethanolamine50 mgWidely recognized as one of the most sedating first-generation antihistamines and is often used as a positive control in studies assessing sedation.[6] User-reported side effects show a high incidence of drowsiness.[7]
Chlorpheniramine Alkylamine4 mgConsidered to have a moderate level of sedation.[8] Studies on psychomotor performance have shown that chlorpheniramine can impair cognitive and psychomotor functions.[9]
Hydroxyzine Piperazine25-50 mgKnown for its significant sedative and anxiolytic properties.[2] Comparative information suggests that hydroxyzine is more sedating than this compound.[4]

Quantitative Assessment of Sedation: Experimental Methodologies

The sedative effects of antihistamines are evaluated through a combination of objective and subjective measures. The following are detailed protocols for commonly employed experimental methods.

Objective Measures of Sedation

1. Critical Flicker Fusion (CFF) Test

  • Objective: To measure the threshold at which a flickering light is perceived as a continuous, steady light. A decrease in the CFF threshold is indicative of CNS depression and sedation.

  • Experimental Protocol:

    • Participant Acclimatization: Participants are seated in a dimly lit, quiet room for a period of acclimatization (e.g., 10-15 minutes).

    • Apparatus: A CFF apparatus presents a light source (e.g., a red LED) that flickers at a variable frequency.

    • Procedure (Method of Limits):

      • Descending Trials: The frequency of the flickering light is decreased from a high, clearly fused frequency (e.g., 60 Hz) at a constant rate (e.g., 1 Hz/second). The participant is instructed to indicate the exact moment they perceive the light to start flickering. This frequency is recorded.

      • Ascending Trials: The frequency is then increased from a low, clearly flickering frequency (e.g., 25 Hz) at the same rate. The participant indicates when the light appears to be steady. This frequency is also recorded.

    • Data Collection: Multiple ascending and descending trials are conducted, and the mean of the flicker and fusion thresholds is calculated to determine the CFF threshold.

    • Data Analysis: CFF thresholds are measured at baseline (before drug administration) and at several time points after drug administration. A statistically significant decrease in the CFF threshold compared to placebo indicates a sedative effect.[10]

CFF_Workflow Figure 2: Experimental Workflow for Critical Flicker Fusion (CFF) Test Start Start Acclimatization Participant Acclimatization (Dimly lit, quiet room) Start->Acclimatization Baseline_CFF Baseline CFF Measurement (Pre-drug) Acclimatization->Baseline_CFF Drug_Admin Drug Administration (Antihistamine or Placebo) Baseline_CFF->Drug_Admin Post_Drug_CFF Post-drug CFF Measurements (Multiple time points) Drug_Admin->Post_Drug_CFF Data_Analysis Data Analysis (Compare post-drug to baseline and placebo) Post_Drug_CFF->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Critical Flicker Fusion (CFF) Test

2. Multiple Sleep Latency Test (MSLT)

  • Objective: To objectively measure the degree of daytime sleepiness by assessing the time it takes for a person to fall asleep in a sleep-conducive environment.

  • Experimental Protocol:

    • Overnight Polysomnography (PSG): The night before the MSLT, a full overnight PSG is conducted to rule out other sleep disorders and to ensure the participant has had an adequate amount of sleep.

    • Test Conditions: The MSLT is conducted in a quiet, dark, and temperature-controlled room.

    • Nap Opportunities: The participant is given 4-5 opportunities to nap, with each nap separated by a 2-hour interval. The first nap usually begins 1.5-3 hours after waking up from the overnight PSG.

    • Procedure for Each Nap:

      • The participant is instructed to lie quietly in bed and try to fall asleep.

      • The time from "lights out" to the first epoch of sleep (sleep latency) is measured using EEG, EOG, and EMG recordings.

      • If the participant falls asleep, they are allowed to sleep for 15 minutes. If they do not fall asleep within 20 minutes, the nap trial is ended.

    • Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of sleepiness. The number of sleep-onset REM periods (SOREMPs) is also noted.

Subjective Measures of Sedation

1. Stanford Sleepiness Scale (SSS)

  • Objective: To obtain a subjective, self-reported measure of sleepiness at a specific point in time.[11]

  • Experimental Protocol:

    • Administration: The SSS is a 7-point scale that is presented to the participant at regular intervals (e.g., hourly) throughout the study period.[12]

    • Instructions: The participant is asked to choose the number that best describes their current state of alertness/sleepiness.

    • The Scale:

      • Feeling active, vital, alert, or wide awake.

      • Functioning at a high level, but not at peak; able to concentrate.

      • Awake, but relaxed; responsive but not fully alert.

      • Somewhat foggy, let down.

      • Foggy; losing interest in remaining awake; slowed down.

      • Sleepy, woozy, fighting sleep; prefer to be lying down.

      • No longer fighting sleep, sleep onset soon; having dream-like thoughts.

    • Data Analysis: The scores are recorded at each time point and can be compared between different drug conditions and placebo.[12]

2. Visual Analog Scale (VAS) for Sedation

  • Objective: To provide a simple, subjective measure of sedation.

  • Experimental Protocol:

    • The Scale: A 100-mm horizontal line is presented to the participant. The left end of the line is labeled "Not at all sleepy" and the right end is labeled "Extremely sleepy".

    • Instructions: The participant is asked to make a vertical mark on the line that corresponds to their current level of sleepiness.

    • Data Collection: The distance from the left end of the line to the participant's mark is measured in millimeters, providing a continuous scale of sedation from 0 to 100.

    • Data Analysis: VAS scores are collected at baseline and at various time points after drug administration. The changes in scores are then compared between the different treatment groups.[13]

Pharmacokinetic and Pharmacodynamic Considerations

The differences in sedative effects among first-generation antihistamines can be partly explained by their pharmacokinetic and pharmacodynamic properties.

AntihistamineBlood-Brain Barrier PenetrationH1 Receptor Occupancy in the CNS
This compound Readily crosses the blood-brain barrier.[9]Data on specific H1 receptor occupancy for this compound is not as readily available as for other antihistamines. However, as a first-generation agent, significant CNS H1 receptor occupancy is expected.
Diphenhydramine High penetration into the CNS.High H1 receptor occupancy (around 56.4% in one study) is well-documented and correlates with its strong sedative effects.[1]
Chlorpheniramine Readily crosses the blood-brain barrier.Shows significant H1 receptor occupancy, contributing to its sedative properties.[8]
Hydroxyzine High penetration into the CNS.Exhibits high affinity for H1 receptors, and significant CNS receptor occupancy is expected, leading to pronounced sedation.[2]

Conclusion for the Research Professional

The available evidence suggests that while all first-generation antihistamines carry a risk of sedation, there are notable differences in the sedative potential among them. This compound appears to be a less sedating option compared to diphenhydramine and hydroxyzine. The sedative profile of this compound appears to be more comparable to, or in some instances slightly less than, that of chlorpheniramine, although direct, robust comparative data is somewhat limited.

For drug development professionals, these findings underscore the importance of considering not only the chemical class of an antihistamine but also its specific pharmacokinetic and pharmacodynamic profile when evaluating its potential for CNS side effects. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of sedation in future clinical trials. Further head-to-head studies employing a comprehensive battery of both objective and subjective measures are warranted to more definitively rank the sedative potential of this compound and other first-generation antihistamines.

References

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  • Psychomotor effects of astemizole and chlorpheniramine, alone and in combination with alcohol. (1987-04). PubMed. [Link]

  • Effects of a sedative antihistamine,D-chlorpheniramine, on regional cerebral perfusion and performance during simulated car driving. (2025-08-09). ResearchGate. [Link]

  • Cetirizine vs this compound Comparison. Drugs.com. [Link]

  • Effect of Antihistamines on Cognitive and Psycho-Motor Performance in Adult Healthy Volunteer. (2018-07-07). ResearchGate. [Link]

  • A dose-ranging study of the effects of mequitazine on actual driving, memory and psychomotor performance as compared to dexchlorpheniramine, cetirizine and placebo. (2004-03). PubMed. [Link]

  • Antihistamines. (2025-12-13). StatPearls - NCBI Bookshelf. [Link]

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  • Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. Database of Abstracts of Reviews of Effects (DARE) - NCBI. [Link]

  • Sedation and Antihistamines: a Review of Inter-Drug Differences using Proportional Impairment Ratios. (2025-08-09). ResearchGate. [Link]

  • Evaluation of Efficacy and Sedative Profiles of H1 Antihistamines by Large-Scale Surveillance Using the Visual Analogue Scale. Semantic Scholar. [Link]

  • Sedation and antihistamines: an update. Review of inter-drug differences using proportional impairment ratios. (2008-10). PubMed. [Link]

  • Double-blind comparison of two antihistamines: mequitazine and dexchlorpheniramine. (1978). PubMed. [Link]

  • Mequitazine and dexchlorpheniramine in perennial rhinitis. A double-blind cross-over placebo-controlled study. (1984). PubMed. [Link]

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A Comparative In Vivo Analysis of Meclizine's (S)-enantiomer for Optimized Therapeutic Efficacy and Reduced Side Effects

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Rationale for Chiral Switching of Meclizine

This compound, a first-generation histamine H1 receptor antagonist, has long been a clinical mainstay for the management of motion sickness and vertigo.[1][2] Administered as a racemic mixture of its (R)- and (S)-enantiomers, its therapeutic action is primarily attributed to its antagonism of H1 receptors in the central nervous system, which helps to stabilize the vestibular system and reduce nausea.[2][3] However, like many first-generation antihistamines, this compound's clinical utility is often hampered by dose-limiting side effects, most notably sedation, which arises from its ability to cross the blood-brain barrier.[4][5]

Recent research has illuminated the stereospecific pharmacology of this compound's enantiomers, suggesting a potential avenue for improving its therapeutic index.[1] Preliminary evidence indicates that the (S)-enantiomer possesses a significantly weaker affinity for the histamine H1 receptor compared to the (R)-enantiomer.[1][6] This raises a compelling hypothesis: the (S)-enantiomer may contribute disproportionately to the undesirable sedative effects while offering minimal therapeutic benefit. This guide provides a comprehensive framework for the in vivo validation of (S)-Meclizine as a therapeutic agent with an improved safety profile, a process known as chiral switching.[7][8]

Pharmacological Profile: A Tale of Two Enantiomers

The therapeutic and adverse effects of this compound are dictated by its interactions with various receptors. While its primary target is the histamine H1 receptor, it also exhibits activity at muscarinic receptors, contributing to its anticholinergic side effects.[1][3]

Target ReceptorRacemic this compound (Ki)(R)-Meclizine (Ki)(S)-Meclizine (Ki)Functional Effect
Histamine H1 Receptor ~250 nM[1]Data not availableData not available (qualitatively weaker than R-enantiomer)[1][6]Inverse Agonist
Muscarinic Receptors 3,600 - 30,000 nM[1]Data not availableData not availableAntagonist

Table to be updated as more quantitative data becomes available.

A pivotal study has shown that (S)-Meclizine exhibits a much weaker affinity for the H1 receptor than (R)-Meclizine, while retaining its effect on mitochondrial respiration, a separate mechanism implicated in neuroprotection.[6][9] This suggests that the sedative properties, largely mediated by H1 receptor antagonism in the CNS, may be significantly attenuated with the isolated (S)-enantiomer.[6]

The metabolism of this compound is primarily carried out by the CYP2D6 enzyme, which is subject to genetic polymorphism, leading to inter-individual variability in drug exposure and response.[4][10][11] It is crucial to investigate whether the metabolism of this compound is stereoselective, as this could impact the pharmacokinetic profiles of the individual enantiomers.[12]

In Vivo Validation: Experimental Design and Protocols

To rigorously test the hypothesis that (S)-Meclizine offers a superior therapeutic window, a series of well-controlled in vivo experiments are essential. The following protocols are designed to compare the efficacy and sedative side effects of racemic this compound, (S)-Meclizine, and (R)-Meclizine.

Experimental Workflow

G cluster_0 Animal Model Selection & Acclimation cluster_1 Experimental Groups cluster_2 In Vivo Assays cluster_3 Data Analysis & Interpretation animal_model Select appropriate rodent model (e.g., mice) Acclimate animals to housing conditions groups Vehicle Control Racemic this compound (S)-Meclizine (R)-Meclizine animal_model->groups efficacy_assay Efficacy Assessment: Motion Sickness Model groups->efficacy_assay side_effect_assay Side Effect Assessment: Locomotor Activity & Rotarod Test groups->side_effect_assay analysis Statistical analysis of behavioral data Comparison of efficacy and sedation profiles Determination of therapeutic index efficacy_assay->analysis side_effect_assay->analysis

Figure 1: Overall experimental workflow for in vivo validation.

Protocol 1: Assessment of Efficacy in a Mouse Model of Motion Sickness

Objective: To evaluate the ability of this compound enantiomers to prevent motion sickness-like behavior in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice are a suitable choice.[13]

  • Experimental Groups:

    • Vehicle (e.g., saline or appropriate solvent)

    • Racemic this compound (e.g., 25 mg/kg, intraperitoneally)

    • (S)-Meclizine (e.g., 12.5 mg/kg, i.p.)

    • (R)-Meclizine (e.g., 12.5 mg/kg, i.p.)

  • Procedure:

    • Administer the respective compounds 30-60 minutes prior to motion stimulation.[2][4]

    • Induce motion sickness by placing mice on a rotating platform (e.g., dual-axis rotation).[14]

    • Monitor and score for motion sickness-like behaviors, such as immobility ("freezing") and reduced exploration. A Motion Sickness Index (MSI) can be calculated based on behaviors like fecal and urinary incontinence.[14]

  • Data Analysis: Compare the MSI scores and exploratory behavior between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of Sedative Side Effects

Objective: To quantify the sedative effects of this compound enantiomers.

Methodology:

  • Animal Model: The same strain of mice used for the efficacy studies should be used to maintain consistency.

  • Experimental Groups: Same as in Protocol 1.

  • Procedures:

    • Open Field Test (Locomotor Activity):

      • Administer the compounds and place the mice in an open field arena.

      • Use automated tracking software to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency over a defined period (e.g., 30 minutes). A significant decrease in these parameters indicates sedation.[15]

    • Rotarod Test (Motor Coordination):

      • Train the mice to stay on an accelerating rotarod.

      • After compound administration, test the latency to fall from the rotarod. A decreased latency suggests impaired motor coordination, a proxy for sedation.[15]

  • Data Analysis: Analyze the data from both tests using statistical methods to compare the sedative effects of the different enantiomers.

Expected Outcomes and Interpretation

The data from these experiments will allow for a direct comparison of the therapeutic and side effect profiles of racemic this compound and its individual enantiomers.

CompoundExpected Efficacy (Motion Sickness)Expected Sedation (Locomotor/Rotarod)
Vehicle LowLow
Racemic this compound HighHigh
(S)-Meclizine Low to ModerateLow
(R)-Meclizine HighHigh

A successful outcome for this investigation would be the demonstration that (S)-Meclizine produces significantly less sedation compared to both racemic this compound and (R)-Meclizine, while (R)-Meclizine retains the primary therapeutic efficacy. This would provide a strong rationale for the clinical development of (S)-Meclizine as a safer alternative for the treatment of motion sickness and vertigo.

Signaling Pathways and Mechanism of Action

The differential effects of the this compound enantiomers can be understood by examining their interaction with the histamine H1 receptor signaling pathway.

G cluster_0 Histamine H1 Receptor Signaling cluster_1 This compound Enantiomer Interaction Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Agonist Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response R_this compound (R)-Meclizine (High Affinity) R_this compound->H1R Inverse Agonist (Blocks basal activity) S_this compound (S)-Meclizine (Low Affinity) S_this compound->H1R Weak Inverse Agonist

Sources

A Researcher's Guide to Comparative Transcriptomics of Meclizine-Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the transcriptomic alterations induced by meclizine, a first-generation antihistamine with known antiemetic and antivertigo properties.[1][2][3] By leveraging the power of RNA sequencing (RNA-Seq), researchers can gain deep insights into the molecular mechanisms underlying this compound's therapeutic effects and potential off-target activities. This document will navigate you through the entire workflow, from meticulous experimental design to robust bioinformatic analysis, empowering you to generate high-quality, interpretable data.

Introduction: Unveiling the Transcriptomic Footprint of this compound

This compound primarily functions as a histamine H1 receptor antagonist, exerting its effects by blocking H1 receptors and possessing anticholinergic, central nervous system depressant, and local anesthetic properties.[2][3][4] While its clinical applications in managing motion sickness and vertigo are well-established, a comprehensive understanding of its impact on the global transcriptome remains an area ripe for exploration.[1][5] Comparative transcriptomics, through the application of RNA-Seq, offers an unbiased and high-throughput approach to profile the complete set of RNA transcripts in a cell.[4][6][7][8] This allows for the identification of differentially expressed genes and the elucidation of perturbed signaling pathways following this compound treatment. Such knowledge is invaluable for mechanism-of-action studies, drug repositioning efforts, and the identification of potential biomarkers.

Experimental Design: The Blueprint for Meaningful Data

A well-conceived experimental design is the cornerstone of any successful transcriptomics study. The choices made at this stage will directly influence the quality and interpretability of the resulting data.

Cell Line Selection

The choice of cell line should be guided by the specific research question. Consider cell types that are relevant to this compound's known physiological effects or potential therapeutic applications. For instance:

  • Neuronal cell lines (e.g., SH-SY5Y, PC-12): To investigate the effects of this compound on the central nervous system.

  • Vestibular hair cells or related cell lines: To model its effects on the inner ear.

  • Cancer cell lines (e.g., HeLa, MCF-7): To explore potential anti-proliferative or other off-target effects. Studies have utilized HeLa and HEK293 cells to investigate this compound's impact on cellular energy metabolism.

  • Immortalized mouse striatal cells (e.g., STHdhQ111/111): Have been used to study the neuroprotective effects of this compound.[3]

This compound Concentration and Treatment Duration

Determining the optimal concentration and duration of this compound treatment is critical.

  • Concentration: Based on published in vitro studies, a concentration range in the micromolar (µM) range is a reasonable starting point. For example, studies have used concentrations around 33.3 µM and 50 µM to observe cellular effects.[3][6] It is highly recommended to perform a dose-response experiment (e.g., using a cell viability assay like MTT) to determine the IC50 and select sublethal concentrations for transcriptomic analysis.

  • Duration: The treatment duration should be sufficient to allow for transcriptional changes to occur without inducing widespread secondary effects like apoptosis. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal the dynamics of gene expression changes and help in selecting the optimal time point for RNA extraction. Short-term treatments (e.g., 200 minutes) have been used to assess metabolic changes. For clinical relevance, the duration can be informed by this compound's half-life of approximately 5-6 hours.[2]

Experimental Controls and Replicates
  • Vehicle Control: The control group should be treated with the same vehicle (e.g., DMSO) used to dissolve the this compound, at the same final concentration.

  • Biological Replicates: A minimum of three biological replicates for each condition (this compound-treated and vehicle-treated) is essential for robust statistical analysis.

Experimental Workflow: From Cell Culture to Sequencing

The following diagram and protocol outline the key steps in generating high-quality RNA-Seq data.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures A 1. Cell Culture & Treatment (e.g., Neuronal Cells + this compound/Vehicle) B 2. RNA Extraction (e.g., Trizol-based method) A->B C 3. RNA Quality Control (e.g., Bioanalyzer, Nanodrop) B->C D 4. Library Preparation (e.g., Poly(A) selection, cDNA synthesis, adapter ligation) C->D E 5. Library Quality Control (e.g., Qubit, Bioanalyzer) D->E F 6. High-Throughput Sequencing (e.g., Illumina NovaSeq) E->F

Caption: Experimental workflow for comparative transcriptomics.

Detailed Protocol: RNA Extraction and Library Preparation
  • Cell Seeding and Treatment: Seed the chosen cell line in appropriate culture vessels. Once the cells reach the desired confluency (typically 70-80%), treat them with the predetermined concentration of this compound or vehicle for the selected duration.

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a TRIzol-based reagent.

    • Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

  • RNA Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.

    • Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer or similar instrument. A RIN score of >8 is generally recommended for RNA-Seq.

  • Library Preparation (Illustrative Example using Illumina TruSeq Stranded mRNA Library Prep Kit):

    • mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.

    • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

    • Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to enrich for fragments with adapters on both ends.

  • Library Quality Control and Sequencing:

    • Quantify the final library using a Qubit fluorometer.

    • Assess the library size distribution using a Bioanalyzer.

    • Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis: Translating Raw Data into Biological Insights

Bioinformatics_Workflow cluster_bioinformatics Bioinformatics Pipeline G 1. Raw Data Quality Control (FastQC) H 2. Read Alignment (STAR, HISAT2) G->H I 3. Quantification (featureCounts, Salmon) H->I J 4. Differential Gene Expression Analysis (DESeq2, edgeR) I->J K 5. Downstream Analysis (Gene Ontology, Pathway Analysis) J->K

Caption: Bioinformatics workflow for RNA-Seq data analysis.

Step-by-Step Bioinformatics Protocol
  • Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[6] This includes checking for per-base sequence quality, GC content, and adapter contamination.

  • Read Trimming (if necessary): If the quality is low or adapters are present, use tools like Trimmomatic to remove low-quality bases and adapter sequences.

  • Alignment to a Reference Genome: Align the high-quality reads to a reference genome (e.g., human or mouse) using a splice-aware aligner like STAR or HISAT2.[4]

  • Gene Expression Quantification: Generate a count matrix, where each row represents a gene and each column represents a sample, using tools like featureCounts or Salmon.[4]

  • Differential Gene Expression (DGE) Analysis:

    • Utilize statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the vehicle-treated controls.[9]

    • The output will be a list of differentially expressed genes (DEGs) with associated p-values and fold changes.

  • Downstream Functional Analysis:

    • Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID, g:Profiler, or ShinyGO to identify enriched biological processes, molecular functions, and cellular components among the DEGs.[10][11][12][13]

    • Pathway Analysis: Employ databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome to determine which signaling pathways are significantly affected by this compound treatment.[10][14]

Data Presentation and Interpretation (Hypothetical Data)

Clear and concise presentation of your data is essential for effective communication of your findings.

Table of Differentially Expressed Genes
Gene SymbolLog2 Fold Changep-valueAdjusted p-value
FOS3.51.2e-82.5e-7
JUN3.15.6e-89.8e-7
HMOX12.82.3e-73.1e-6
GADD45A2.58.9e-71.1e-5
CDKN1A2.21.5e-61.8e-5
BCL2-2.03.4e-63.9e-5
CCND1-1.87.1e-67.8e-5

This is a hypothetical table for illustrative purposes.

Enriched Gene Ontology Terms
GO TermDescriptionp-value
GO:0006954Inflammatory response1.3e-5
GO:0042542Response to hydrogen peroxide2.8e-5
GO:0006412Translation5.1e-5
GO:0007049Cell cycle8.9e-5
GO:0006915Apoptotic process1.2e-4

This is a hypothetical table for illustrative purposes.

Significantly Perturbed Pathways
Pathway IDPathway Namep-value
hsa04110Cell cycle4.5e-6
hsa04210Apoptosis7.8e-6
hsa04151PI3K-Akt signaling pathway1.2e-5
hsa04010MAPK signaling pathway3.4e-5

This is a hypothetical table for illustrative purposes.

Interpretation: The hypothetical data suggests that this compound treatment may induce an inflammatory and oxidative stress response, while simultaneously inhibiting cell cycle progression and promoting apoptosis. The perturbation of the PI3K-Akt and MAPK signaling pathways could be central to these observed effects.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for conducting a comparative transcriptomics study of this compound-treated cells. By following these guidelines, researchers can generate robust and insightful data to unravel the molecular mechanisms of this compound. Future studies could build upon these findings by:

  • Validating key DEGs using quantitative real-time PCR (qRT-PCR).

  • Investigating the functional consequences of the observed transcriptomic changes using cellular assays.

  • Exploring the effects of this compound in more complex models, such as primary cells or in vivo systems.

  • Performing single-cell RNA-Seq to dissect the heterogeneity of cellular responses to this compound.

By systematically applying these advanced molecular techniques, the scientific community can continue to build a more complete picture of this compound's biological activities, potentially paving the way for novel therapeutic applications.

References

  • Vertex AI Search. (2025). Pharmacology of this compound (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • CD Genomics. (n.d.). Bioinformatics Workflow of RNA-Seq. Retrieved from [Link]

  • Wikipedia. (2024). This compound. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of this compound?.
  • Meegle. (n.d.). RNA-Seq Analysis Pipeline.
  • Drugs.com. (2024). This compound Patient Tips: 7 things you should know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Illumina, Inc. (n.d.). RNA-Seq Data Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing.
  • bioRxiv. (2023).
  • National Center for Biotechnology Information. (2022).
  • Bioinformatics for Beginners. (2022).
  • SpringerLink. (2017).
  • SpringerLink. (n.d.).
  • DAVID Bioinformatics Resources. (n.d.). DAVID Functional Annotation Bioinformatics Microarray Analysis. Retrieved from [Link]

  • South Dakota State University. (n.d.). ShinyGO 0.85. Bioinformatics Research Group. Retrieved from [Link]

  • g:Profiler. (n.d.). g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). RNA-Seq Workflow. Retrieved from [Link]

  • GenomeNet. (n.d.). KEGG: Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Meclizine

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Synthesize and Structure the Guide

Based on the initial research, I will now structure the guide. The Safety Data Sheets (SDS) for Meclizine Hydrochloride are the most critical documents. They identify the primary hazards:

  • H302: Harmful if swallowed. [1][2]

  • H361: Suspected of damaging fertility or the unborn child. [1][2][3]

  • May cause skin, eye, and respiratory irritation.[4]

This hazard profile dictates the required PPE. The guide will be structured to flow from hazard identification to risk mitigation through proper PPE selection, use, and disposal.

Guide Structure:

  • Executive Summary: A brief overview of this compound hazards and the absolute necessity of proper PPE.

  • Section 1: Hazard Assessment - The 'Why' Behind the 'What'. This section will detail the specific health risks of this compound, drawing directly from the SDS. It will explain why specific PPE is required by linking each piece of equipment to a specific hazard (e.g., "Gloves are required because this compound can cause skin irritation and may be harmful if absorbed").

  • Section 2: Core PPE Protocol for this compound Handling. This will be the main operational section, detailing the standard PPE ensemble for handling this compound in solid (powder) form.

    • Eye and Face Protection

    • Hand Protection

    • Body Protection

    • Respiratory Protection (with a focus on handling powders)

  • Section 3: Risk-Based PPE Selection Matrix. A table summarizing PPE requirements for different laboratory tasks (e.g., weighing, dissolution, formulation). This directly addresses the need for procedural guidance.

  • Section 4: Procedural Discipline - Donning and Doffing PPE. A step-by-step, illustrated protocol based on CDC and OSHA guidelines to ensure contamination is not spread during the removal of PPE.[5][6][7][8]

  • Section 5: Disposal Plan for Contaminated PPE. Clear, actionable steps for waste segregation and disposal, adhering to laboratory best practices.[9][10][11][12]

  • Section 6: Emergency Protocols. Brief but essential steps for accidental exposure.

  • Graphviz Diagram: A visual workflow for PPE selection.

  • References: A consolidated list of all cited sources.

This structure moves from foundational knowledge (the hazards) to practical application (protocols and procedures), fulfilling the user's request for an in-depth, authoritative guide that explains the causality behind its recommendations. I will now proceed to write the content for each section, integrating the search results and creating the required visualizations.## Navigating this compound Handling: A Researcher's Guide to Personal Protective Equipment

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of this compound

This document provides essential safety and logistical information for the handling of this compound in a laboratory setting. As Senior Application Scientist, my objective is to provide a procedural guide that is not only technically accurate but also grounded in the practical realities of research and development. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel from the specific hazards associated with this compound.

Section 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the specific risks associated with a compound is the foundation of any effective safety protocol. This compound, while a common antihistamine, presents distinct hazards in its concentrated, non-medicinal form that necessitate rigorous protective measures. The primary directive for our PPE selection comes directly from its Safety Data Sheet (SDS).

This compound hydrochloride is classified with the following key hazard statements:

  • H302: Harmful if swallowed. [1][2]

  • H361: Suspected of damaging fertility or the unborn child. [1][2][3]

  • Potential Irritant: The compound may be irritating to the eyes, skin, and respiratory system, particularly as a fine powder.[4]

The reproductive toxicity (H361) is of paramount concern. This classification means that exposure, even at levels that do not cause immediate irritation, could have serious long-term consequences. Therefore, our protocol is built on the principle of minimizing all routes of exposure: dermal (skin), inhalation, and ingestion.

Section 2: Core PPE Protocol for Handling this compound Powder

When handling this compound in its solid, powdered form—the most common state in a research setting—a specific ensemble of personal protective equipment is mandatory. The goal is to establish a complete barrier between the researcher and the compound.

1. Eye and Face Protection:

  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.[13]

  • Causality: Given that this compound powder can easily become airborne during weighing or transfer, safety glasses protect against accidental contact with the eyes, preventing irritation.[4]

  • Escalation: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during vigorous dissolution), a face shield must be worn in addition to safety glasses.[13] The face shield provides a broader barrier, protecting the entire face.

2. Hand Protection:

  • Requirement: Chemically resistant nitrile gloves are the standard for handling this compound.

  • Causality: Gloves prevent direct skin contact. While this compound is not classified as a severe skin irritant, repeated exposure can cause irritation, and more importantly, this route of exposure must be eliminated due to the reproductive toxicity hazard.[4]

  • Best Practice: Double-gloving is recommended when weighing large quantities or during tasks with a high potential for contamination. This allows for the safe removal of the outer, contaminated glove without exposing the skin.[13] Gloves should be changed immediately if they are known to be contaminated or torn.

3. Body Protection:

  • Requirement: A lab coat, fully buttoned with tight-fitting cuffs, is mandatory.[6]

  • Causality: The lab coat protects personal clothing and underlying skin from contamination by airborne powder or spills. The tight cuffs prevent powder from entering the sleeves.

4. Respiratory Protection:

  • Requirement: A NIOSH-approved N95 respirator is required when handling this compound powder outside of a certified chemical fume hood or other ventilated enclosure.

  • Causality: Fine pharmaceutical powders can be easily inhaled.[14] Inhalation is a direct route of exposure, and given the compound's hazards, it must be prevented. An N95 respirator effectively filters these fine particles. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.

Section 3: Risk-Based PPE Selection Matrix

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. Use the following table to guide your selection.

Task/OperationPotential HazardPrimary PPE (Minimum)Secondary/Escalated PPE
Weighing/Transfer (<1g) Low potential for aerosolizationLab Coat, Safety Glasses, Single Nitrile GlovesN/A
Weighing/Transfer (>1g) Moderate potential for aerosolizationLab Coat, Safety Glasses, Double Nitrile Gloves, N95 RespiratorWork within a fume hood or ventilated balance enclosure to eliminate the need for a respirator.
Dissolution/Formulation Splashing, aerosolization of powderLab Coat, Safety Goggles, Double Nitrile Gloves, N95 Respirator (if handling powder)Face shield (in addition to goggles) for large volumes.
General Observation MinimalSafety Glasses, Lab CoatN/A

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Workflow start Start: Plan to Handle this compound base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->base_ppe is_powder Is the this compound in solid/powder form? base_ppe->is_powder in_hood Will work be done in a fume hood or ventilated enclosure? is_powder->in_hood Yes splash_risk Is there a significant splash risk (e.g., large volume dissolution)? is_powder->splash_risk No (Solution) add_respirator Add N95 Respirator in_hood->add_respirator No (On Bench) in_hood->splash_risk Yes (In Hood) add_respirator->splash_risk add_faceshield Add Face Shield (over safety glasses) splash_risk->add_faceshield Yes end Proceed with Task splash_risk->end No add_faceshield->end

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.